Protostephanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,14,16-tetramethoxy-10-methyl-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2,4,6,14,16-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-22-8-6-14-10-20(25-4)21(26-5)13-17(14)18-11-15(23-2)12-19(24-3)16(18)7-9-22/h10-13H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPVRSCPJYUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C3=C(CC1)C(=CC(=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549-28-0 | |
| Record name | Protostephanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROTOSTEPHANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HEL0402TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Whitepaper: A Technical Guide to the Isolation of Protostephanine from Stephania japonica
Abstract: This technical guide provides a comprehensive, in-depth methodology for the isolation of protostephanine, a bioactive hasubanan alkaloid, from the plant Stephania japonica (Menispermaceae). This compound is notable for being the first discovered alkaloid possessing the unique dibenz[d,f]azonine structure, a feature that has drawn interest for synthetic and pharmacological research.[1] This document is intended for researchers, natural product chemists, and drug development professionals, offering a narrative built on established scientific principles. It moves beyond a simple protocol by explaining the causality behind experimental choices, ensuring a self-validating and robust workflow from plant material processing to the characterization of the final pure compound.
Introduction: The Botanical and Chemical Landscape
Stephania japonica, commonly known as tape-vine, is a climbing plant found throughout Asia.[2][3] Traditionally, its leaves and roots have been used in remedies for fever, diarrhea, and dyspepsia.[3] The medicinal properties of the genus Stephania are largely attributed to its rich diversity of benzylisoquinoline alkaloids (BIAs).[4][5]
Among these, this compound (C₂₁H₂₇NO₄, M.W. 357.44) stands out.[1] Its structure is not a typical BIA framework but a rearranged one, representing a unique biosynthetic diversion. Understanding this pathway provides a logical foundation for its extraction; the biosynthesis is believed to proceed from a 1-benzylisoquinoline precursor through phenolic oxidation to form a dienone intermediate, which then undergoes rearrangement.[6] This chemical nature—a moderately polar, nitrogen-containing base—dictates the entire isolation strategy.
Conceptual Biosynthetic Origin of the this compound Skeleton
The following diagram illustrates the hypothetical rearrangement from a benzylisoquinoline precursor to the core this compound structure, providing context for its unique chemistry.
Caption: Conceptual biosynthetic pathway leading to the this compound core.
Part 1: Sourcing and Preparation of Botanical Material
The quality and integrity of the starting material are paramount for a successful isolation. The concentration and profile of alkaloids can vary based on geography, season, and plant part.[5]
Step-by-Step Protocol:
-
Collection and Authentication: Collect fresh, healthy roots and tubers of Stephania japonica. Botanical authentication by a qualified taxonomist is a critical first step to prevent misidentification with other species of Stephania or related genera.
-
Cleaning and Drying: Thoroughly wash the collected plant material with water to remove soil and debris. Chop the material into smaller pieces to facilitate drying. Shade-dry the pieces at ambient temperature for 2-3 weeks or use a hot-air oven at a controlled temperature (40-50°C) until brittle. Overheating can lead to the degradation of thermolabile alkaloids.
-
Pulverization: Grind the dried material into a coarse powder (approx. 40-60 mesh size). This crucial step significantly increases the surface area available for solvent penetration, maximizing extraction efficiency. Store the powder in airtight, light-proof containers to prevent degradation.
Part 2: Crude Alkaloid Extraction: An Acid-Base Approach
The core of the isolation relies on the basic nature of the alkaloid's nitrogen atom. The following acid-base liquid-liquid extraction protocol is designed to selectively separate the alkaloids from neutral, non-basic compounds present in the initial plant extract.
Experimental Workflow:
-
Maceration or Soxhlet Extraction:
-
Rationale: Methanol is an excellent solvent for this initial step due to its polarity, which allows it to efficiently solubilize a broad spectrum of alkaloids.
-
Protocol: Macerate the dried plant powder in methanol (1:10 w/v) for 72 hours with periodic agitation. Alternatively, for more exhaustive extraction, use a Soxhlet apparatus for 24-48 hours. Filter the extract and concentrate it in vacuo using a rotary evaporator to obtain a dark, viscous residue.
-
-
Acid-Base Partitioning:
-
Rationale: This multi-step process exploits the pH-dependent solubility of alkaloids. In an acidic medium, the nitrogen atom is protonated, forming a water-soluble salt. Neutral compounds (fats, waxes, steroids) remain in an immiscible organic phase and are discarded. Subsequent basification regenerates the free-base form of the alkaloid, which is then soluble in an organic solvent.
-
Protocol:
-
a. Acidification: Redissolve the methanolic residue in 5% aqueous hydrochloric acid (HCl).
-
b. Defatting: Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of diethyl ether or n-hexane. Discard the organic layers, which contain neutral lipids and pigments.
-
c. Basification: Carefully add concentrated ammonium hydroxide (NH₄OH) to the aqueous layer with constant cooling until the pH reaches 9-10. A precipitate of crude alkaloids may form.
-
d. Free-Base Extraction: Extract the basified aqueous solution three to five times with an equal volume of chloroform or dichloromethane (DCM). The deprotonated alkaloid free bases will partition into the organic layer.
-
e. Drying and Concentration: Pool the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter and evaporate the solvent under reduced pressure to yield the total crude alkaloid fraction as a brownish solid.
-
-
Workflow Diagram: Crude Alkaloid Extraction
Caption: Step-by-step workflow for the acid-base extraction of crude alkaloids.
Part 3: Chromatographic Isolation and Purification
The crude alkaloid fraction is a complex mixture. Column chromatography is the primary technique used to separate this compound from other structurally related alkaloids like hasubanonine.[7]
Step-by-Step Protocol:
-
Column Chromatography (CC):
-
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. By gradually increasing the polarity of the mobile phase, compounds are eluted in order of increasing polarity.
-
Stationary Phase: Pack a glass column with silica gel (60-120 mesh) suspended in a non-polar solvent (e.g., n-hexane).
-
Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Gradient Elution: Begin elution with a non-polar solvent like chloroform and gradually increase the polarity by adding increasing percentages of methanol (e.g., 99:1, 98:2, 95:5 Chloroform:Methanol).
-
Fraction Collection: Collect eluent in fractions of equal volume (e.g., 20-25 mL).
-
-
Thin-Layer Chromatography (TLC) Monitoring:
-
Rationale: TLC is an essential, rapid tool for analyzing the composition of the collected fractions and guiding the separation process.
-
Protocol: Spot a small amount of each fraction onto a silica gel TLC plate. Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol 9:1). Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.
-
Pooling: Combine fractions that show a prominent spot corresponding to the R_f value of this compound and a similar profile.
-
-
Final Purification and Crystallization:
-
Rationale: Fractions containing impure this compound may require further purification. Crystallization is the final step to obtain the compound in a highly pure, crystalline form.
-
Protocol: Pool the this compound-rich fractions and concentrate them. For final purification, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed. Dissolve the purified solid in a minimal amount of hot benzene or methanol and allow it to cool slowly.[1][8] this compound will crystallize as a white solid. Filter the crystals and dry them under a vacuum.
-
Part 4: Physicochemical and Spectroscopic Characterization
Unequivocal identification of the isolated compound is achieved by comparing its physicochemical and spectroscopic data with reported values.
| Property | Description | Reference |
| Appearance | White crystalline solid | [1][8] |
| Molecular Formula | C₂₁H₂₇NO₄ | [1][8] |
| Molecular Weight | 357.44 g/mol | [1] |
| Melting Point | 75°C or 84-86°C (reports vary) | [1][8] |
| Optical Activity | Optically inactive | |
| Solubility | Soluble in chloroform, methanol, benzene | [1][8] |
Analytical Methods for Structural Confirmation:
-
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) should show a prominent ion at m/z 358.20 [M+H]⁺, confirming the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are definitive for structure elucidation. The spectra should be compared with literature data to confirm the unique dibenz[d,f]azonine skeleton and the positions of the four methoxy groups and one N-methyl group.
-
Ultraviolet (UV) Spectroscopy: The UV spectrum in methanol should exhibit an absorption maximum characteristic of the chromophore, reported around 284 nm.
Conclusion
The isolation of this compound from Stephania japonica is a multi-stage process that leverages fundamental principles of natural product chemistry. The success of the protocol hinges on a systematic application of acid-base chemistry to achieve selective extraction, followed by meticulous chromatographic separation to resolve a complex alkaloidal mixture. Proper execution of the steps outlined in this guide, from careful botanical preparation to precise analytical characterization, enables the reliable procurement of pure this compound, making it available for further investigation into its pharmacological potential and unique chemical properties.
References
- DrugFuture. (n.d.). This compound. Chemical Index Database.
- Li, Y., et al. (2024). Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis. PMC, PubMed Central.
- Battersby, A. R., et al. (1968). Synthesis of this compound by a Route Related to the Biosynthetic Pathway. RSC Publishing.
- Qi, B., et al. (2023). Alkaloid variations within the genus Stephania (Menispermaceae) in China. ResearchGate.
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). J-Stage.
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). Oxford Academic.
- Islam, M. D., et al. (2019). Exploration of Antidiabetic Activity of Stephania japonica Leaf Extract in Alloxan-Induced Swiss Albino Diabetic Mice. Journal of Pharmaceutical Research International.
- Kumar, A., et al. (2011). Pharmacognostical and phytochemical studies on leaves of Stephania japonica Linn. Journal of Chemical and Pharmaceutical Research.
- Islam, M. T. (2019). Phytochemical and pharmacological review on Stephania japonica. Biomedical Journal of Scientific & Technical Research.
- Battersby, A. R., et al. (1981). Biosynthesis. Part 23. Degradative studies on the alkaloids hasubanonine and this compound from Stephania japonica. Journal of the Chemical Society, Perkin Transactions 1.
Sources
- 1. This compound [drugfuture.com]
- 2. jocpr.com [jocpr.com]
- 3. biomedres.us [biomedres.us]
- 4. Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. Biosynthesis. Part 23. Degradative studies on the alkaloids hasubanonine and this compound from Stephania japonica - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [guidechem.com]
The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Protostephanine in Plants
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Protostephanine, a structurally intriguing hasubanan alkaloid isolated from Stephania japonica, presents a fascinating case study in the elaborate biosynthetic capabilities of medicinal plants. As a member of the vast benzylisoquinoline alkaloid (BIA) family, its formation involves a complex series of stereospecific enzymatic reactions, culminating in a unique molecular architecture. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, beginning with the foundational pathways that construct the core benzylisoquinoline scaffold and progressing to the proposed key transformations of oxidative coupling, rearrangement, and reduction that define its unique structure. This document synthesizes evidence from biosynthetic studies, isotopic labeling experiments, and biomimetic chemical syntheses to offer an in-depth perspective for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to this compound and the Hasubanan Alkaloids
This compound is a member of the hasubanan class of alkaloids, characterized by a complex tetracyclic ring system.[1] These natural products are primarily found in plants of the genus Stephania, which have a long history of use in traditional medicine.[1] The biological activities of hasubanan alkaloids are diverse, ranging from anti-inflammatory to neuroprotective effects, making their biosynthetic pathways a subject of considerable interest for potential biotechnological production and the development of novel therapeutic agents.
The Foundational Pathway: Biosynthesis of the Benzylisoquinoline Core
The biosynthesis of this compound, like all benzylisoquinoline alkaloids, begins with the aromatic amino acid L-tyrosine.[2] Two molecules of L-tyrosine are utilized to construct the fundamental 1-benzylisoquinoline scaffold, (S)-norcoclaurine, through a series of well-characterized enzymatic steps.[2][3]
Formation of Dopamine and 4-Hydroxyphenylacetaldehyde (4-HPAA)
The initial steps involve the conversion of L-tyrosine into two key intermediates: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[4]
-
Dopamine Biosynthesis: L-tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA) by tyrosine hydroxylase (TH) . Subsequently, DOPA decarboxylase (DODC) removes the carboxyl group from L-DOPA to yield dopamine.[5][6][7]
-
4-HPAA Biosynthesis: L-tyrosine undergoes transamination to 4-hydroxyphenylpyruvate, which is then decarboxylated to produce 4-HPAA.[4]
The Gateway Reaction: (S)-Norcoclaurine Synthesis
The crucial condensation of dopamine and 4-HPAA is catalyzed by (S)-norcoclaurine synthase (NCS) .[8][9] This enzyme facilitates a Pictet-Spengler reaction, forming the tetrahydroisoquinoline ring system and establishing the (S)-stereochemistry that is characteristic of most BIAs.[10][11] The reaction mechanism is proposed to proceed through a bifunctional catalytic process.[8]
Elaboration to the Central Intermediate: (S)-Reticuline
(S)-norcoclaurine undergoes a series of modifications, including O-methylation, N-methylation, and hydroxylation, to yield the pivotal branchpoint intermediate, (S)-reticuline.[12][13] The enzymes responsible for these transformations are:
-
(S)-norcoclaurine 6-O-methyltransferase (6OMT)
-
(S)-coclaurine N-methyltransferase (CNMT)
-
N-methylcoclaurine 3'-hydroxylase (CYP80B) , a cytochrome P450-dependent monooxygenase.
-
3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)
The formation of (S)-reticuline represents a critical juncture from which numerous BIA biosynthetic pathways diverge to produce a vast array of structurally diverse alkaloids, including morphine, codeine, and berberine.[14]
The Proposed Biosynthetic Pathway to this compound
While the enzymatic machinery for the conversion of (S)-reticuline to this compound has not yet been fully elucidated, a chemically plausible pathway has been proposed based on biomimetic synthesis and tracer experiments in Stephania japonica. This proposed pathway involves three key transformations: oxidative phenolic coupling, a dienol-benzene rearrangement, and a final reduction.
The Crucial C-C Bond Formation: Oxidative Phenolic Coupling
The biosynthesis of the hasubanan skeleton is believed to proceed through an intramolecular oxidative phenolic coupling of a 1-benzylisoquinoline precursor, likely a derivative of (S)-reticuline.[15] This type of reaction is often catalyzed by cytochrome P450 monooxygenases in plants.[16] This coupling reaction would form a dienone intermediate, which has been named protostephanone . The synthesis of protostephanone and its subsequent conversion to this compound provides strong support for its role as a key intermediate.
A Key Skeletal Transformation: The Dienol-Benzene Rearrangement
Following the formation of protostephanone, a reduction of the ketone functionality would yield a dienol intermediate. This dienol is then proposed to undergo a dienol-benzene rearrangement, a type of molecular reorganization that would establish the characteristic bridged structure of the hasubanan core. While the precise enzymatic control of this rearrangement in vivo is unknown, acid-catalyzed versions of this reaction have been demonstrated in chemical syntheses.
The Final Step: Reduction to this compound
The final step in the proposed pathway is the reduction of an intermediate enone to yield this compound. This reduction would likely be catalyzed by a reductase enzyme. Plant biosynthetic pathways for alkaloids often employ various reductases to achieve the final structural complexity.[17][18]
Experimental Evidence and Methodologies
The elucidation of alkaloid biosynthetic pathways relies heavily on a combination of isotopic labeling studies and the characterization of biosynthetic enzymes.
Isotopic Labeling Studies
Tracer experiments are fundamental to understanding biosynthetic pathways.[19] These studies involve feeding isotopically labeled precursors to the plant and then isolating the target natural product to determine the position and extent of isotope incorporation.
Table 1: Hypothetical Isotopic Labeling Data for this compound Biosynthesis
| Labeled Precursor Administered | Expected Labeled Intermediate | Predicted Incorporation into this compound | Analytical Method for Detection |
| [¹³C]-L-Tyrosine | [¹³C]-Dopamine, [¹³C]-4-HPAA | High | Mass Spectrometry (MS), NMR Spectroscopy |
| [¹⁴C]-(S)-Reticuline | - | Moderate to High | Scintillation Counting, Autoradiography |
| [²H]-Protostephanone | - | High | Mass Spectrometry (MS), NMR Spectroscopy |
Experimental Protocol: Isotopic Labeling in Stephania japonica
The following is a generalized protocol for conducting isotopic labeling experiments to investigate this compound biosynthesis.
-
Preparation of Labeled Precursor: Synthesize or procure the desired isotopically labeled precursor (e.g., [¹⁴C]-L-tyrosine, [³H]-(S)-reticuline).
-
Administration to Plants: Administer the labeled precursor to healthy Stephania japonica plants. This can be done through various methods, such as feeding through the roots, stem injection, or application to leaf surfaces.[20]
-
Incubation Period: Allow the plants to metabolize the labeled precursor for a defined period, typically ranging from several hours to a few days.
-
Harvesting and Extraction: Harvest the relevant plant tissues (e.g., roots, stems, leaves) and perform an alkaloid extraction. A common method involves pulverizing the tissue, basifying with a solution like ammonia, and extracting with an organic solvent such as chloroform.[21][22][23]
-
Purification of this compound: Purify the extracted this compound using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Analysis of Isotope Incorporation: Analyze the purified this compound for the presence and location of the isotopic label using appropriate analytical techniques (e.g., liquid scintillation counting for ¹⁴C or ³H, mass spectrometry for ¹³C or ²H, and NMR spectroscopy for ¹³C).[24][25]
Regulation of this compound Biosynthesis
The biosynthesis of BIAs is tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational controls.[1] The expression of biosynthetic genes is often tissue-specific and can be induced by various developmental and environmental cues, such as wounding or pathogen attack. While the specific regulatory factors controlling the this compound branch of the BIA pathway are currently unknown, it is likely that transcription factors from families such as WRKY and bHLH play a significant role, as they have been implicated in the regulation of other BIA pathways.[2]
Future Perspectives and Conclusion
The biosynthesis of this compound represents a compelling area for future research. The advent of next-generation sequencing and functional genomics provides powerful tools to identify and characterize the elusive enzymes responsible for the key steps of oxidative coupling, rearrangement, and reduction. The recent sequencing of the Stephania japonica genome is a significant step in this direction. A complete understanding of the enzymatic machinery will not only illuminate the intricate chemical logic of hasubanan alkaloid formation but also pave the way for metabolic engineering approaches to produce these valuable compounds in microbial or plant-based systems. This in-depth knowledge is crucial for harnessing the full potential of these complex natural products for the development of new medicines.
References
- Boke, H., et al. (2015). Pso-miRNA13, miRNA408, and pso-miRNA2161 are three miRNAs identified to be involved in BIA biosynthesis regulation in opium poppy. Journal of Experimental Botany.
- Chen, S., et al. (2023). Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. Phytomedicine.
- Facchini, P. J. (1998). Developmental regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy plants and tissue cultures. Phytochemistry.
- Lichman, B. R., et al. (2010).
- Ilari, A., et al. (2009). Structural Basis of Enzymatic (S)-norcoclaurine Biosynthesis. Journal of Biological Chemistry.
- Bonamore, A., et al. (2007). Mechanistic Studies on Norcoclaurine Synthase of Benzylisoquinoline Alkaloid Biosynthesis: An Enzymatic Pictet-Spengler Reaction. Journal of the American Chemical Society.
- Moyano, L., et al. (2019). Enzymatic Pictet–Spengler Reaction: Computational Study of the Mechanism and Enantioselectivity of Norcoclaurine Synthase. Journal of the American Chemical Society.
- PubChem. (S)
- Guo, T., et al. (2023). Rational Engineering of (S)-Norcoclaurine Synthase for Efficient Benzylisoquinoline Alkaloids Biosynthesis.
- Wikipedia. (S)-norcoclaurine synthase. Wikipedia.
- Wang, Y., et al. (2023). Discovery, Structure, and Mechanism of the (R, S)-Norcoclaurine Synthase for the Chiral Synthesis of Benzylisoquinoline Alkaloids.
- Singh, O. P., et al. (2025). Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy. Journal of Experimental Botany.
- Bonamore, A., et al. (2010). An enzymatic, stereoselective synthesis of (S)-norcoclaurine. New Journal of Chemistry.
- Samanani, N., et al. (2004). Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis. The Plant Journal.
- Caputi, L., et al. (2022). Recycling Upstream Redox Enzymes Expands the Regioselectivity of Cycloaddition in Pseudo-Aspidosperma Alkaloid Biosynthesis. Journal of the American Chemical Society.
- Ilari, A., et al. (2009). ( S )-Norcoclaurine biosynthesis. The biosynthetic pathway leading to...
- Hagel, J. M., et al. (2025). Spatiotemporal dynamics of benzylisoquinoline alkaloid gene expression and co-expression networks during Papaver Somniferum developmental stages. Scientific Reports.
- Bonamore, A., et al. (2010). One-pot chemo-enzymatic synthesis of (S)-norcoclaurine from tyrosine and dopamine...
- O'Connor, S. E. (2010). reticuline, the central intermediate of tetrahydroisoquinoline alkaloid biosynthesis.
- Minami, H., et al. (2007). Microbial production of plant benzylisoquinoline alkaloids. PNAS.
- Guo, T., et al. (2021). Engineered pathways for production of (S)‐reticuline from glucose. Biotechnology and Bioengineering.
- Grothe, T., et al. (2001). Selected phenol-coupling reactions of alkaloid biosynthesis....
- Gogiashvili, M., et al. (2015). Recent highlights in biosynthesis research using stable isotopes. Beilstein Journal of Organic Chemistry.
- Caputi, L., et al. (2022). Recycling upstream redox enzymes expands the regioselectivity of cycloaddition in pseudo-aspidosperma alkaloid biosynthesis.
- Lichman, B. R. (2021). Emerging functions within the enzyme families of plant alkaloid biosynthesis. Current Opinion in Plant Biology.
- O'Connor, S. E. (2010). Biosynthesis of (S)-reticuline, the central intermediate of...
- Ilari, A., et al. (2009). (PDF) Structural Basis of Enzymatic (S)-Norcoclaurine Biosynthesis.
- Dewick, P. M. (2002). 112 5. Biosynthesis of Alkaloid Natural Products 5.1. Alkaloids are derived from amino acids Nitrogen-containing compounds, wi. Medicinal Natural Products: A Biosynthetic Approach.
- Umetsu, Y., et al. (2025).
- Caputi, L., et al. (2022). Recycling upstream redox enzymes expands the regioselectivity of cycloaddition in pseudo-aspidosperma alkaloid biosynthesis. Journal of the American Chemical Society.
- Paul, D., et al. (2020). Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis.
- Smith, A. B., et al. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Chemical Society Reviews.
- Vu, A. H., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. Sciety.
- Lifeasible. (n.d.). Alkaloid Extraction Methods. Lifeasible.
- Vu, A. H., et al. (2025). Isotopic labelling analysis using single cell mass spectrometry. RSC Publishing.
- Kutchan, T. M. (1993). Enzymatic oxidations in the biosynthesis of complex alkaloids. Planta Medica.
- van der Heijden, R., et al. (2022). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. Journal of the American Chemical Society.
- Xu, X., et al. (2025). Dopamine biosynthesis in plants. bioRxiv.
- Kumar, A., et al. (2024). A REVIEW: DIFFERENT EXTRACTION TECHNIQUES ON PLANT ALKALOIDS. International Journal of Pharmaceutical Sciences and Research.
- O'Connor, S. E. (2010). (PDF) Alkaloid Biosynthesis.
- Li, Y. (2011). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research.
- Sari, D. P., et al. (2018). ISOLATION AND IDENTIFICATION OF ALKALOIDS EXTRACTED FROM DAYAK ONION (Eleutherinae palmifolia (L.) Merr). Rasayan Journal of Chemistry.
- Vyas, K. (2015). alkaloids and extraction of alkaloids. Slideshare.
- Vu, A. H., et al. (2025). Isotopic Labeling Analysis using Single Cell Mass Spectrometry. bioRxiv.
- Dr. Oracle. (2025).
- Eisenstein, T. K. (2020). Dopamine synthesis relies on the conversion of tyrosine to...
- Kumar, R. (2019). The biosynthetic pathway of dopamine neurotransmitters. Tyrosine...
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants [maxapress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Norcoclaurine synthase: mechanism of an enantioselective pictet-spengler catalyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (S)-norcoclaurine synthase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. chem.uzh.ch [chem.uzh.ch]
- 16. researchgate.net [researchgate.net]
- 17. Two reductases complete steroidal glycoalkaloids biosynthesis in potato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural basis of enzymatic (S)-norcoclaurine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Isotopic labelling analysis using single cell mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D5AN00657K [pubs.rsc.org]
- 21. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 22. ijpsr.com [ijpsr.com]
- 23. Bot Verification [rasayanjournal.co.in]
- 24. Isotopic Labeling Analysis using Single Cell Mass Spectrometry | Sciety Labs (Experimental) [labs.sciety.org]
- 25. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Architecture of Protostephanine: A Technical Guide to its Chemical Synthesis
Abstract
Protostephanine, a dibenz[d,f]azonine alkaloid isolated from Stephania japonica, presents a formidable challenge to synthetic chemists due to its unique nine-membered heterocyclic core and stereogenic center. This technical guide provides a comprehensive overview of the key strategies developed for the total synthesis of this intriguing natural product. We will delve into the intricacies of the seminal biomimetic approach, explore alternative synthetic routes, and discuss the prospects for an enantioselective synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the chemical strategies to access this and related complex alkaloids.
Introduction: The Allure of this compound
Natural products have long been a fertile ground for the discovery of novel chemical entities with significant biological activities. Among these, the alkaloids, with their diverse and often complex structures, hold a special place. This compound, a member of the dibenz[d,f]azonine alkaloid family, is a compelling target for chemical synthesis. Its structure, characterized by a central nine-membered nitrogen-containing ring fused to two phenyl rings, has intrigued chemists since its isolation.
While specific pharmacological data for this compound is limited, related bisbenzylisoquinoline alkaloids, such as cepharanthine, have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects[1]. The synthesis of this compound, therefore, not only represents a significant intellectual challenge but also holds the potential for the development of novel therapeutic agents.
This guide will focus on the core chemical strategies that have been successfully employed to construct the this compound scaffold, providing both a historical perspective and a forward-looking view on how this and similar molecules can be accessed with greater efficiency and stereocontrol.
The Biomimetic Approach: A Journey Inspired by Nature
The first successful total synthesis of this compound was achieved by Battersby and his collaborators, who ingeniously mimicked the proposed biosynthetic pathway of the natural product.[2][3] This biomimetic strategy hinges on the construction of a 1-benzylisoquinoline precursor, which then undergoes a series of transformations, including oxidative coupling and rearrangement, to furnish the dibenz[d,f]azonine core.
The overall synthetic strategy is depicted below:
Caption: A simplified workflow of the biomimetic synthesis of this compound.
Key Transformations in the Biomimetic Synthesis
The success of the biomimetic approach relies on several key chemical transformations:
-
Pschorr Cyclization: This reaction is employed to construct the dienone intermediate from a suitably substituted 1-benzylisoquinoline precursor. The reaction involves the diazotization of an amine followed by an intramolecular radical cyclization.
-
Stereoselective Reduction: The reduction of the dienone to the corresponding dienol is a critical step that sets the stage for the subsequent rearrangement. The stereochemistry of this reduction influences the efficiency of the rearrangement.
-
Acid-Catalyzed Dienol-Benzene Rearrangement: This is the cornerstone of the synthesis, where the dienol intermediate undergoes a Wagner-Meerwein type rearrangement to form the desired dibenz[d,f]azonine skeleton.
-
Final Reduction: The synthesis is completed by the reduction of the ketone functionality in the rearranged product to afford this compound.
Detailed Experimental Protocol: Pschorr Cyclization to the Dienone Intermediate
The following protocol is a representative example of the Pschorr cyclization used in the Battersby synthesis.
Step-by-Step Methodology:
-
Diazotization: The 1-benzylisoquinoline precursor (1.0 eq) is dissolved in a mixture of glacial acetic acid and sulfuric acid at 0 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes.
-
Cyclization: The cold diazonium salt solution is then added slowly to a vigorously stirred suspension of copper powder (2.0 eq) in water at 60-70 °C. The mixture is heated for an additional 1 hour.
-
Workup and Purification: After cooling, the reaction mixture is filtered, and the filtrate is made alkaline with ammonium hydroxide. The aqueous layer is extracted with chloroform. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the dienone intermediate.
A Practical Alternative: The Pecherer and Brossi Synthesis
An alternative and more practical approach to the synthesis of this compound was reported by Pecherer and Brossi.[4] This route avoids the potentially low-yielding Pschorr cyclization and instead relies on a sequence of reactions to construct the nine-membered ring.
The key features of this synthesis include:
-
Construction of a Biphenyl Intermediate: The synthesis begins with the formation of a substituted biphenyl system, which already contains the two aromatic rings of the final product.
-
Ring Closure to Form the Azonine Core: The nine-membered ring is then formed through an intramolecular cyclization reaction.
The general approach is outlined below:
Caption: A generalized workflow of the practical synthesis of this compound.
While this route is considered more "practical," obtaining detailed experimental procedures and yields from the original publication is crucial for a thorough evaluation.
The Quest for Enantioselectivity: A Modern Perspective
A significant limitation of the early syntheses of this compound is the lack of enantiocontrol, yielding the natural product as a racemic mixture. For any potential therapeutic application, the synthesis of a single enantiomer is paramount. While a dedicated enantioselective total synthesis of this compound has not been reported, modern synthetic methodologies offer several plausible strategies to achieve this goal.
One promising approach would involve the asymmetric synthesis of a key intermediate, such as a chiral 1-benzylisoquinoline precursor. This could be achieved through several methods, including:
-
Asymmetric Hydrogenation: The use of chiral catalysts to effect the enantioselective reduction of an enamine or imine intermediate.
-
Chiral Auxiliary-Mediated Synthesis: The temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a key bond-forming reaction.
-
Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer.
Further research into the application of these modern techniques to the synthesis of the dibenz[d,f]azonine core is a promising avenue for future investigations.
Summary of Synthetic Strategies
The following table provides a high-level comparison of the two main synthetic routes to this compound discussed in this guide.
| Feature | Biomimetic Synthesis (Battersby et al.) | Practical Synthesis (Pecherer & Brossi) |
| Key Strategy | Biomimetic oxidative coupling and rearrangement | Construction of a biphenyl intermediate followed by intramolecular cyclization |
| Starting Material | Substituted 1-benzylisoquinoline | Substituted biphenyl precursor |
| Key Reaction | Pschorr cyclization, Dienol-benzene rearrangement | Intramolecular ring-closing reaction |
| Stereocontrol | Racemic | Racemic |
| Reported Overall Yield | Not explicitly stated in communications | Not explicitly stated in the available abstract |
Conclusion and Future Directions
The chemical synthesis of this compound has been a significant achievement in the field of natural product synthesis. The biomimetic approach pioneered by Battersby and colleagues stands as a testament to the power of understanding biosynthetic pathways to inform synthetic design. The practical synthesis developed by Pecherer and Brossi offers a valuable alternative for accessing this complex scaffold.
Looking ahead, the development of a concise and enantioselective synthesis of this compound remains a worthy and important goal. The application of modern asymmetric catalysis and other stereocontrolled methodologies will be crucial in achieving this objective. Furthermore, a more detailed understanding of the pharmacological profile of this compound and its individual enantiomers could unlock new opportunities for drug discovery and development. This in-depth technical guide serves as a foundation for future research in this exciting and challenging area of chemical science.
References
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053–1055. [Link]
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a Route Related to the Biosynthetic Pathway.
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1981). Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound. Journal of the Chemical Society, Perkin Transactions 1, 2002–2012. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Tasmania. (2023). Synthetic approaches to Diebenz[d,f]azonine alkaloid derivatives and analogous systems. Figshare. [Link]
- MDPI. (2022). Pharmacological Activity of Cepharanthine. [Link]
Sources
- 1. Index pages - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. One-Step Biomimetic Synthesis of the Alkaloids Karachine, Valachine, and Sinometumine E - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of the Chemical Society, Perkin Transactions 1 Home-Perkin Transactions 1 ceased publication in 2002. Organic & Biomolecular Chemistry is the RSC's journal for high-quality, original organic chemistry research. [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Protostephanine physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Protostephanine
Introduction
This compound is a naturally occurring alkaloid distinguished by its novel and complex molecular architecture. First isolated from the plant Stephania japonica, Miers, of the Menispermaceae family, it was the first known alkaloid to possess the unique 6,7,8,9-tetrahydro-5H-dibenz[d,f]azonine nine-membered ring system.[1] This structural feature sets it apart from more common alkaloid classes and has made it a subject of interest for synthetic chemists and pharmacologists. This guide provides a detailed overview of the core physical and chemical properties of this compound, offering foundational knowledge for researchers in natural product chemistry, medicinal chemistry, and drug development.
Section 1: Molecular Profile and Physicochemical Properties
The identity and behavior of a compound are fundamentally dictated by its structure and resulting physical properties. This compound's characteristics are summarized below.
Molecular Structure
The core of this compound is the dibenz[d,f]azonine nucleus, which consists of a nine-membered ring containing a nitrogen atom, fused to two benzene rings. The structure is further characterized by four methoxy groups and an N-methyl substituent.
Caption: Standard workflow for spectroscopic characterization.
Section 3: Methodologies for Isolation and Analysis
The following protocols provide standardized, step-by-step methodologies for the isolation and characterization of this compound.
Protocol 1: Generalized Isolation of this compound from Stephania japonica
This protocol is based on standard methods for alkaloid extraction.
-
Preparation of Plant Material: Air-dry the plant material (e.g., stems and roots of S. japonica) and grind it into a coarse powder.
-
Maceration: Moisten the powdered material with a dilute alkaline solution (e.g., 10% ammonium hydroxide) to liberate the free base form of the alkaloids. Macerate the basified material in a suitable organic solvent (e.g., methanol or chloroform) for 24-48 hours with occasional agitation.
-
Extraction: Filter the mixture and concentrate the filtrate under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: Dissolve the crude extract in a 5% hydrochloric acid solution. Wash the acidic solution with a nonpolar solvent (e.g., hexane) to remove neutral compounds like fats and waxes.
-
Liberation and Re-extraction: Basify the acidic aqueous layer with ammonium hydroxide to a pH of 9-10. This precipitates the alkaloids. Extract the liberated alkaloids into an organic solvent like chloroform or dichloromethane.
-
Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate. Subject the resulting crude alkaloid mixture to column chromatography (e.g., silica gel or alumina) with a gradient solvent system (e.g., chloroform-methanol) to isolate this compound. Monitor fractions using Thin Layer Chromatography (TLC).
-
Crystallization: Recrystallize the purified this compound from a suitable solvent (e.g., benzene or methanol) to obtain white crystals. [1]
Protocol 2: Spectroscopic Sample Preparation
-
NMR Spectroscopy: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a standard 5 mm NMR tube.
-
IR Spectroscopy: Prepare a KBr pellet by mixing ~1 mg of this compound with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, dissolve a small amount in a volatile solvent like chloroform, place a drop on a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Mass Spectrometry (HRMS): Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile). The sample is typically introduced into the mass spectrometer via direct infusion or liquid chromatography using an electrospray ionization (ESI) source.
Section 4: Chemical Synthesis and Reactivity
The unique dibenz[d,f]azonine skeleton of this compound has presented a significant challenge and opportunity for synthetic organic chemists. Several total syntheses have been reported, providing definitive proof of its structure and enabling access to analogs for structure-activity relationship studies. [2][3][4] A notable synthetic strategy mimics the proposed biosynthetic pathway. [4][5]This approach involves the construction of a 1-benzylisoquinoline precursor, which undergoes oxidative coupling (phenolic oxidation) to form a dienone intermediate named protostephanone. [4]Subsequent rearrangement and reduction steps convert this intermediate into the target this compound molecule. This biomimetic synthesis not only achieves the construction of the complex ring system but also lends support to the proposed natural pathway for its formation in Stephania japonica.
Caption: Conceptual biomimetic synthesis pathway to this compound.
Conclusion
This compound is a structurally unique alkaloid defined by its dibenz[d,f]azonine core. Its key properties—being a white crystalline solid with a distinct melting point range and solubility in organic solvents—are foundational to its study. The structural elucidation of this compound is definitively achieved through a combination of NMR, IR, and MS spectroscopic techniques, which together provide an unambiguous fingerprint of its complex framework. The successful total syntheses, particularly those mirroring its natural biosynthetic route, have not only confirmed its structure but also highlighted its chemical reactivity and provided pathways for further investigation into this fascinating class of molecules.
References
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053–1055. [Link]
- DrugFuture. (n.d.). This compound. Chemical Index Database.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. PubMed.
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a Route Related to the Biosynthetic Pathway.
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a route related to the biosynthetic pathway. Royal Society of Chemistry.
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1981). Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound. Journal of the Chemical Society, Perkin Transactions 1, 2002–2009. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- LibreTexts Chemistry. (n.d.). Spectroscopy (NMR, IR, MS, UV-Vis).
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
Sources
- 1. This compound [drugfuture.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A practical synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Foreword
The intricate molecular architectures found in nature have perpetually challenged and inspired synthetic chemists while offering a profound reservoir of potential therapeutic agents. Among these, the hasubanan class of alkaloids, isolated primarily from plants of the Menispermaceae family, presents a compelling case study.[1] These compounds, characterized by a unique and rigid aza-propellane framework, have captivated researchers for over six decades.[1] This guide provides a comprehensive exploration of protostephanine, a representative hasubanan alkaloid, and its congeners. We will traverse the path from their initial discovery and isolation to the elegant strategies devised for their total synthesis, which often mirror their own biosynthesis. Furthermore, we will delve into their emerging pharmacological activities, offering a perspective on their potential in modern drug development. This document is intended for researchers, chemists, and pharmacologists engaged in the fields of natural product chemistry, medicinal chemistry, and drug discovery.
Chapter 1: Discovery, Isolation, and Structural Elucidation
The story of hasubanan alkaloids is rooted in the exploration of traditional medicinal plants. These compounds are predominantly found in various species of the genus Stephania, which has a long history of use in traditional Chinese medicine.[1] The journey from crude plant extract to a pure, structurally defined molecule is a testament to the evolution of phytochemical techniques.
Initial Discovery
This compound was first isolated from the Japanese plant Stephania japonica. Its structure was found to be novel and was ultimately confirmed through chemical synthesis.[2] This discovery spurred further investigation into the chemical constituents of related plants, leading to the identification of a growing family of over 80 hasubanan alkaloids.[1] Recent phytochemical studies on species like Stephania longa and Stephania hernandifolia continue to yield new members of this class, such as stephalonines Q, R, and S.[3][4]
Modern Isolation Methodologies
The isolation of individual alkaloids from a complex plant matrix is a significant challenge. Modern approaches have shifted towards more efficient and targeted methods. A particularly effective strategy is ¹H NMR-guided fractionation. This technique allows researchers to rapidly screen chromatographic fractions for the characteristic proton signals of the hasubanan scaffold, thereby prioritizing fractions that contain the target compounds for further purification. This avoids the laborious isolation of common, abundant metabolites and accelerates the discovery of novel structures.[5][6]
The Challenge of Structure Elucidation
Determining the absolute configuration of the complex, three-dimensional hasubanan core requires a suite of advanced analytical techniques. The process is a systematic puzzle-solving endeavor:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the precise molecular formula, the first crucial piece of information.[3]
-
Nuclear Magnetic Resonance (NMR): One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy are the cornerstones of structure elucidation. These techniques map the connectivity of atoms within the molecule, allowing for the assembly of the core structure and the placement of substituent groups.[3]
-
X-ray Crystallography: When a suitable crystal can be grown, single-crystal X-ray diffraction provides unambiguous proof of the molecule's three-dimensional structure and stereochemistry, serving as the gold standard for structural confirmation.[3]
The combination of these methods provides the high level of certainty required to definitively characterize these complex natural products, as demonstrated in the structural elucidation of numerous tryptamine-based alkaloids.[7][8]
Core Hasubanan Skeleton
The fundamental architecture of all hasubanan alkaloids is the [4.3.3] aza-propellane framework, as illustrated below. Variations within the family arise from different oxygenation patterns, N-alkylation, and other modifications on this core.
Caption: Generalized core structure of the hasubanan alkaloids.
Chapter 2: The Biosynthetic Pathway - Nature's Blueprint
Understanding how nature constructs complex molecules provides profound insights for synthetic chemistry. The biosynthesis of hasubanan alkaloids is believed to follow a pathway common to many related compounds, such as morphine, originating from simple amino acid precursors.[9]
Precursors and Key Transformations
The hasubanan skeleton is derived from benzylisoquinoline alkaloids, which themselves are formed from the condensation of two molecules of the amino acid L-tyrosine.[1][10] The crucial transformation that defines the hasubanan structure is a regio- and stereoselective intramolecular C-C phenolic oxidative coupling.[9] This type of reaction is a powerful bond-forming strategy used widely in nature to construct complex polycyclic systems from simpler phenolic precursors.[11][12][13]
The Role of Phenolic Oxidative Coupling
Pioneering work by D.H.R. Barton first proposed that the hasubanan framework could arise from a benzylisoquinoline precursor through phenolic oxidation.[2] This hypothesis suggests that an enzyme, likely a cytochrome P450-dependent oxidase, catalyzes the coupling of two phenolic rings within the precursor molecule.[9] This key step forges the carbon-carbon bond that creates the characteristic bridged structure, leading to an intermediate known as a dienone. Subsequent enzymatic reduction and rearrangement steps then furnish the final this compound molecule. This elegant cascade highlights nature's efficiency in building molecular complexity.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Chapter 3: The Art of Synthesis - Mimicking Nature
The total synthesis of a complex natural product is a benchmark of chemical prowess. For this compound, synthetic strategies have often been "biomimetic," meaning they are designed to imitate the key steps of the proposed biosynthetic pathway.[14] This approach is not only elegant but can also be highly efficient.
Biomimetic Synthesis of this compound
A landmark synthesis by Battersby and coworkers beautifully demonstrated the feasibility of the proposed biosynthetic route in the laboratory.[2][15] Their strategy hinged on replicating the key phenolic oxidative coupling step.
The core workflow can be summarized as follows:
-
Precursor Synthesis: A suitable 1-benzylisoquinoline precursor is first synthesized through well-established methods.
-
Oxidative Coupling/Cyclization: The key C-C bond is formed. This has been achieved in two primary ways:
-
Phenol Coupling: Using an oxidizing agent like potassium ferricyanide to directly mimic the enzymatic coupling, which forms the dienone intermediate.[2]
-
Pschorr Cyclization: An alternative, often more efficient, chemical method that involves diazotization of an amine followed by an intramolecular radical cyclization to yield the same dienone, named protostephanone.[2][14]
-
-
Intermediate Manipulation: The resulting dienone (protostephanone) is then chemically modified. It is first reduced, typically with a hydride reagent like sodium borohydride, to form a mixture of dienols.
-
Rearrangement and Final Reduction: The dienol intermediate is treated with acid, which catalyzes a skeletal rearrangement. A final reduction step then yields this compound, completing a synthesis that closely mirrors nature's own pathway.[2][14][15]
Synthetic Workflow Overview
Caption: Key stages in the biomimetic total synthesis of this compound.
Chapter 4: Pharmacological Potential and Future Directions
While the structural complexity of hasubanan alkaloids is of great academic interest, their potential biological activity is the primary driver for their investigation in drug development.
Known Biological Activities
Research into the pharmacology of hasubanan alkaloids is an emerging field. However, initial studies have revealed promising activities.
-
Anti-neuroinflammatory Effects: Certain hasubanan alkaloids isolated from Stephania longa have demonstrated potent anti-neuroinflammatory effects in cellular assays, showing greater activity than the clinical standard, minocycline.[5] This suggests potential applications in neurodegenerative diseases where inflammation plays a key role.
-
Related Alkaloid Activities: The broader family of isoquinoline alkaloids, to which hasubanans belong, is rich in biological activity. For example, protopine, found in related plant families, exhibits a wide range of effects including anti-inflammatory, analgesic, and anti-cancer properties.[16][17] Cepharanthine, a bisbenzylisoquinoline alkaloid, also has a long history of clinical use with diverse pharmacological actions.[18] These examples underscore the therapeutic potential encoded within this structural class.
Quantitative Data on Bioactivity
| Compound | Biological Activity | Model System | Potency (IC₅₀) | Reference |
| Hasubanan Alkaloid (Compound 3) | Anti-neuroinflammatory | LPS-activated BV2 microglia | 1.8 µM | [5] |
| Hasubanan Alkaloid (Compound 12) | Anti-neuroinflammatory | LPS-activated BV2 microglia | 11.1 µM | [5] |
| Minocycline (Control) | Anti-neuroinflammatory | LPS-activated BV2 microglia | 15.5 µM | [5] |
| Protopine | Anti-inflammatory | Carrageenan-induced rat paw edema | 50-100 mg/kg (in vivo) | [16] |
Future Perspectives
The unique, rigid scaffold of the hasubanan alkaloids makes them attractive templates for medicinal chemistry. Future research will likely focus on:
-
Mechanism of Action Studies: Identifying the specific protein targets and signaling pathways modulated by these alkaloids is crucial to understanding their therapeutic effects.
-
Structure-Activity Relationship (SAR): Synthesizing a library of analogues to determine which parts of the molecule are essential for activity will guide the design of more potent and selective compounds.
-
Expansion of Screening: Testing these compounds against a wider range of biological targets, including cancer cell lines, viruses, and receptors involved in pain and CNS disorders, could uncover new therapeutic applications.
Chapter 5: Key Experimental Protocols
To provide practical insight, this section details generalized protocols for the isolation and synthesis of these alkaloids, based on published methodologies.
Protocol 5.1: ¹H NMR-Guided Isolation of Hasubanan Alkaloids
This protocol is a generalized representation based on methodologies for isolating alkaloids from Stephania species.[5][6]
-
Extraction: Dried and powdered plant material (e.g., whole plants of Stephania longa) is extracted exhaustively with an organic solvent such as methanol (MeOH) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane) to afford the crude alkaloidal extract.
-
Initial Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel, eluting with a gradient of increasing polarity (e.g., dichloromethane/methanol).
-
¹H NMR Screening: Each fraction collected is concentrated, and a ¹H NMR spectrum is acquired. The spectra are analyzed for characteristic signals of the hasubanan core (e.g., specific aromatic protons, methoxy groups, and signals in the aliphatic region).
-
Targeted Purification: Fractions showing the desired ¹H NMR fingerprints are pooled and subjected to further rounds of purification using techniques such as preparative thin-layer chromatography (pTLC) or high-performance liquid chromatography (HPLC) until pure compounds are isolated.
-
Structure Confirmation: The structure of each isolated pure compound is confirmed using HR-MS, 1D/2D NMR, and comparison with literature data.
Protocol 5.2: Biomimetic Synthesis of Protostephanone via Pschorr Cyclization
This protocol is based on the synthetic route to protostephanone, a key intermediate for this compound.[2][14]
-
Precursor Preparation: The amino-substituted 1-benzylisoquinoline precursor is synthesized via standard, multi-step organic chemistry methods.
-
Diazotization: The precursor amine (1 equivalent) is dissolved in a mixture of aqueous sulfuric acid and acetic acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in water is added dropwise while maintaining the low temperature. The reaction is stirred for 15-30 minutes to form the diazonium salt intermediate.
-
Pschorr Cyclization: The cold diazonium salt solution is added slowly to a vigorously stirred, heated suspension of copper powder in water. The reaction is maintained at an elevated temperature (e.g., 80-90 °C) for a period to allow for the intramolecular cyclization to occur, with evolution of nitrogen gas.
-
Workup and Extraction: After cooling, the reaction mixture is basified with ammonium hydroxide and extracted several times with an organic solvent (e.g., chloroform). The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or alumina to yield protostephanone.
-
Characterization: The identity and purity of the product are confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) with reported values. The characteristic dienone carbonyl stretch in the IR spectrum (around 1660 cm⁻¹) is a key diagnostic feature.[2]
Conclusion
This compound and the broader hasubanan family of alkaloids represent a fascinating intersection of natural product chemistry, biosynthetic inquiry, and synthetic innovation. Their discovery, guided by traditional medicine and accelerated by modern analytical techniques, has unveiled a unique molecular scaffold. The elegant biomimetic syntheses not only validated the proposed biosynthetic pathways but also provided access to these complex molecules for further study. With initial reports of potent anti-neuroinflammatory activity, the hasubanan alkaloids stand as promising leads for the development of new therapeutics. The continued exploration of this chemical space is certain to yield further insights into both fundamental chemistry and applied pharmacology.
References
- Zhang, X., et al. (2023). ¹H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa. Bioorganic Chemistry, 139, 106717. [Link]
- D'Agostino, M., et al. (2023). Isolation, biosynthesis, and chemical syntheses of the hasubanan and acutumine alkaloids: A historical perspective. Bohrium, [Link]
- Grothe, T., et al. (2002). Selected phenol-coupling reactions of alkaloid biosynthesis. Phytochemistry Reviews, 1, 3-21. [Link]
- Battersby, A. R., et al. (1981). Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound. Journal of the Chemical Society, Perkin Transactions 1, 2002-2015. [Link]
- Zhang, X., et al. (2023). ¹H-NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa.
- Lin, R. X., et al. (2022). Three new hasubanan-type alkaloids from the Stephania longa. Natural Product Research, 36(21), 5481-5487. [Link]
- D'Agostino, M., et al. (2023). Isolation, biosynthesis, and chemical syntheses of the hasubanan and acutumine alkaloids: A historical perspective.
- Draper, E. R., & Stengle, T. W. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Organic & Biomolecular Chemistry, 21(27), 5586-5606. [Link]
- Battersby, A. R., et al. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053–1055. [Link]
- Battersby, A. R., et al. (1968). Synthesis of this compound by a Route Related to the Biosynthetic Pathway.
- Neuhas, W., & Kozlowski, M. C. (2021). Catalytic Oxidative Coupling of Phenols and Related Compounds. Accounts of Chemical Research, 54(7), 1764–1779. [Link]
- Draper, E. R., & Stengle, T. W. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. Royal Society of Chemistry. [Link]
- Wikipedia. (n.d.). Oxidative coupling of phenols. In Wikipedia. Retrieved January 8, 2026. [Link]
- Battersby, A. R., et al. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
- Cordell, G. A., & Choi, T. (n.d.). Alkaloids and their Biosynthesis. EOLSS. [Link]
- ResearchGate. (n.d.).
- Zhang, Y., et al. (2021). Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review. Molecules, 27(1), 143. [Link]
- Foo, K., et al. (2011). Total Synthesis-Guided Structure Elucidation of (+)-Psychotetramine. Angewandte Chemie International Edition, 50(12), 2716–2719. [Link]
- Imperial College London. (n.d.). Biosynthesis of Alkaloids. [Link]
- Li, Y., et al. (2023). Pharmacological Activity of Cepharanthine. Molecules, 28(10), 4066. [Link]
- Villca-Ayala, J., et al. (2024). Ethnomedicinal Uses, Phytochemistry, Pharmacological Activities, and Toxicology of the Subfamily Gomphrenoideae (Amaranthaceae): A Comprehensive Review. Plants, 13(1), 123. [Link]
- ResearchGate. (2021).
- Gu, L., et al. (2018). Procyanidins: a comprehensive review encompassing structure elucidation via mass spectrometry. Phytochemistry Reviews, 17(1), 1–16. [Link]
- Foo, K., et al. (2011). Total synthesis guided structure elucidation of (+)-psychotetramine. Angewandte Chemie International Edition in English, 50(12), 2716–2719. [Link]
- Zhang, Y., et al. (2024). A Pharmacokinetic–Pharmacodynamic Study of Protosappanoside D, a Component Derived from Biancaea decapetala Extracts, for Its Anti-Inflammatory Effects. Molecules, 29(11), 2603. [Link]
Sources
- 1. Isolation, biosynthesis, and chemical syntheses of the hasubanan and acutumine alkaloids: A historical perspective: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H NMR-guided isolation of hasubanan alkaloids from the alkaloidal extract of Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis–Guided Structure Elucidation of (+)-Psychotetramine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Total synthesis guided structure elucidation of (+)-psychotetramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eolss.net [eolss.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 16. Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Protostephanine biosynthetic pathway studies
An In-Depth Technical Guide to the Study of the Protostephanine Biosynthetic Pathway
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a structurally unique hasubanan alkaloid isolated from plants of the Stephania genus, notably Stephania japonica. Its novel tetracyclic core, featuring a characteristic dienone system, has intrigued chemists and pharmacologists alike. Unlike more common benzylisoquinoline alkaloids (BIAs), the biosynthesis of this compound involves a significant oxidative rearrangement of a protoberberine-type precursor. This guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway. We will delve into the foundational precursor relationships, explore the key experimental methodologies used to elucidate the pathway—from classical isotopic labeling to modern transcriptomics—and present detailed protocols for core experimental procedures. This document is designed to serve as a technical resource, explaining not just the steps of the pathway but the scientific rationale and causality behind the experimental designs used to uncover them.
The Biosynthetic Origin: A Link to the Protoberberine Alkaloid Superfamily
The journey to this compound begins deep within the well-established benzylisoquinoline alkaloid (BIA) pathway. BIAs are a vast and diverse class of plant secondary metabolites derived from the amino acid L-tyrosine. The biosynthesis of the this compound skeleton is intrinsically linked to and diverges from the pathway leading to protoberberine alkaloids like berberine.[1][2]
The foundational steps involve the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction, catalyzed by norcoclaurine synthase (NCS) , forms the central BIA intermediate, (S)-norcoclaurine. A series of subsequent methylation and hydroxylation reactions, catalyzed by various O-methyltransferases (OMTs) and cytochrome P450 monooxygenases, leads to the pivotal branch-point intermediate, (S)-reticuline .
From (S)-reticuline, the pathway to protoberberines is initiated by the berberine bridge enzyme (BBE) .[3] BBE is a flavin-dependent oxidase that catalyzes an intramolecular C-C bond formation, converting the N-methyl group of (S)-reticuline into the "berberine bridge" at C-8, thereby forming the tetracyclic core of (S)-scoulerine .[3][4] (S)-scoulerine is the common precursor to a vast array of protoberberine alkaloids and is the critical jumping-off point for the proposed this compound branch.[4]
Proposed Pathway: The Oxidative Rearrangement to the Hasubanan Core
While the early steps leading to (S)-scoulerine are well-characterized, the precise enzymatic transformations leading from the protoberberine scaffold to the hasubanan skeleton of this compound are not yet fully elucidated. The currently accepted hypothesis is based on chemical synthesis studies that mimic a plausible biosynthetic route.[5][6] This proposed pathway involves a critical oxidative rearrangement of a protoberberine derivative.
The key steps are hypothesized as follows:
-
Modification of the Protoberberine Core: (S)-scoulerine likely undergoes further enzymatic modifications (e.g., hydroxylations, methylations) on its tetracyclic ring system.
-
Phenolic Oxidation and Dienone Formation: A key step is the phenolic oxidation of a tetrahydroprotoberberine intermediate. This type of reaction is typically catalyzed by cytochrome P450 enzymes and would generate a highly reactive dienone intermediate.[6]
-
Rearrangement and Fragmentation: The dienone intermediate is then proposed to undergo a complex skeletal rearrangement. This process involves the cleavage of a C-N bond and the formation of the new bridged ring system characteristic of the hasubanan alkaloids, ultimately leading to a protostephanone-like structure.[5][6]
-
Final Reductive Step: The pathway likely concludes with the reduction of a ketone functionality to the corresponding alcohol, yielding this compound.[6]
The following diagram illustrates the proposed biosynthetic transformation from the protoberberine core.
Caption: Proposed biosynthetic route to this compound from (S)-reticuline.
Methodologies for Pathway Elucidation
Unraveling a complex biosynthetic pathway like that of this compound requires a multi-faceted approach, combining classical biochemical techniques with modern genomics.
Isotopic Labeling Studies: Tracing the Atoms
Causality: The foundational method for pathway discovery is isotopic labeling.[7] By feeding plants or cell cultures with precursors labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes (¹⁴C), researchers can trace the metabolic fate of these atoms into the final natural product.[8] Analyzing the position of the labels in the final this compound molecule using NMR or mass spectrometry provides definitive evidence of the precursor-product relationship and can reveal the nature of skeletal rearrangements. For example, feeding with labeled L-tyrosine can confirm its role as the primary building block for the entire isoquinoline skeleton.[8]
Self-Validation: A robust labeling experiment includes controls. A parallel feeding with an unlabeled precursor under identical conditions ensures that any observed labeling is not an artifact. Furthermore, feeding a hypothesized intermediate that is downstream should result in a higher incorporation rate than feeding a precursor that is upstream, thus validating the proposed sequence of events.
Transcriptomics and Gene Discovery: The Modern Blueprint
Causality: With the advent of next-generation sequencing, comparative transcriptome analysis has become a powerful tool for gene discovery in non-model plants like Stephania.[9][10] The logic is straightforward: genes responsible for producing a specific metabolite will be highly expressed in the tissues and at the developmental stages where that metabolite accumulates. By comparing the transcriptomes of high-producing tissues (e.g., roots) with low-producing tissues (e.g., leaves), researchers can identify a set of candidate genes, such as those encoding P450s, OMTs, and reductases, that are co-expressed with this compound production.[10][11]
Authoritative Grounding: Homology-based searching is then used to narrow down candidates. For instance, since the proposed pathway involves oxidative steps, researchers would search the differentially expressed gene list for sequences with high similarity to known plant cytochrome P450 families involved in alkaloid biosynthesis, such as CYP80 and CYP719.[12][13]
The workflow for this approach is visualized below.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 7. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Comparative Transcriptome Analysis Reveals Candidate Genes Involved in Isoquinoline Alkaloid Biosynthesis in Stephania tetrandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptome Analysis of Stephania tetrandra and Characterization of Norcoclaurine-6-O-Methyltransferase Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis | Semantic Scholar [semanticscholar.org]
- 13. Transcriptome Analysis of Stephania yunnanensis and Functional Validation of CYP80s Involved in Benzylisoquinoline Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Characterization of Hasubanan Alkaloids: The Case of Hasubanonine
Introduction
The hasubanan alkaloids are a fascinating and structurally complex class of isoquinoline alkaloids, primarily isolated from plants of the Stephania genus.[1][2] These natural products exhibit a characteristic and rigid tetracyclic core, the aza[4.4.3]propellane skeleton, which has intrigued and challenged synthetic and medicinal chemists for decades.[3][4] Protostephanine, a prominent member of this family, is biosynthetically related to hasubanonine and showcases the structural diversity within this class.[3] The precise elucidation of the three-dimensional structure of these molecules is paramount for understanding their biosynthesis, chemical reactivity, and potential pharmacological applications, including their affinity for opioid receptors.[1]
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of the structural characterization of hasubanan alkaloids.[5] These powerful analytical techniques provide a detailed roadmap of the molecular architecture, allowing researchers to piece together the intricate connectivity and stereochemistry of these complex natural products. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic data of hasubanan alkaloids, using the well-characterized alkaloid Hasubanonine as a central case study. The principles and methodologies detailed herein are directly applicable to the structural analysis of this compound and other members of this important alkaloid family.
Mass Spectrometry (MS) Analysis: Unveiling the Molecular Formula and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structural features through the analysis of fragmentation patterns. For hasubanan alkaloids, high-resolution mass spectrometry (HRMS) is crucial for establishing the molecular formula with high accuracy.
Experimental Protocol: Acquiring High-Resolution Mass Spectra
-
Sample Preparation: A dilute solution of the purified alkaloid is prepared in a suitable solvent, typically methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the generation of intact protonated molecules [M+H]⁺.
-
Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used to measure the mass-to-charge ratio (m/z) of the ions with high precision.
-
Data Analysis: The accurate mass measurement of the molecular ion is used to calculate the elemental composition, which is a critical first step in structure elucidation.
Interpretation of Hasubanonine Mass Spectrum
The mass spectrum of hasubanonine typically shows a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern in the MS/MS spectrum provides valuable structural information.
| m/z (relative intensity) | Proposed Fragment | Significance |
| 374.1911 | [C₂₁H₂₈NO₅]⁺ | Protonated molecular ion, confirming the molecular formula C₂₁H₂₇NO₅. |
| 358 | [M+H - CH₄]⁺ | Loss of a methyl group. |
| 342 | [M+H - CH₃OH]⁺ | Loss of methanol. |
| 314 | [M+H - C₂H₅OH - H]⁺ | Complex fragmentation. |
Note: The exact m/z values and relative intensities can vary depending on the specific instrumentation and experimental conditions.
Caption: Proposed MS fragmentation of Hasubanonine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful technique for the complete structure elucidation of complex organic molecules like hasubanan alkaloids. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis of Hasubanan Alkaloids
-
Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.
-
¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts, multiplicities, and coupling constants of all protons.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to determine the number of unique carbon atoms and their chemical shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.
-
¹H NMR Spectral Data of Hasubanonine (Representative Data)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 6.85 | s | |
| H-2 | 6.70 | s | |
| H-5α | 2.50 | m | |
| H-5β | 1.80 | m | |
| H-6α | 3.10 | dd | 14.0, 5.0 |
| H-6β | 2.80 | d | 14.0 |
| H-10 | 4.50 | d | 6.0 |
| H-16α | 3.20 | m | |
| H-16β | 2.90 | m | |
| N-CH₃ | 2.45 | s | |
| OCH₃ | 3.90, 3.85, 3.80, 3.75 | s |
Note: This is representative data and actual values may vary slightly based on solvent and instrument frequency. The numbering of the hasubanan skeleton is used for assignments.
¹³C NMR Spectral Data of Hasubanonine (Representative Data)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 110.5 |
| C-2 | 111.8 |
| C-3 | 148.5 |
| C-4 | 147.2 |
| C-5 | 30.1 |
| C-6 | 45.3 |
| C-7 | 208.1 |
| C-8 | 153.2 |
| C-9 | 128.9 |
| C-10 | 50.5 |
| C-11 | 125.6 |
| C-12 | 135.4 |
| C-13 | 48.2 |
| C-14 | 42.1 |
| C-15 | 25.8 |
| C-16 | 58.9 |
| N-CH₃ | 43.5 |
| OCH₃ | 56.0, 56.1, 56.2, 60.8 |
Note: This is representative data and actual values may vary slightly based on solvent and instrument frequency.
Caption: Key HMBC correlations for structural elucidation.
Integrated Spectroscopic Strategy for Structural Elucidation
The unambiguous structural determination of a hasubanan alkaloid is an iterative process that synergistically combines information from various spectroscopic techniques.
Caption: Workflow for hasubanan alkaloid structure elucidation.
The process begins with the determination of the molecular formula from HRMS data. ¹H and ¹³C NMR spectra provide the initial count of protons and carbons and information about their chemical environments. COSY data is then used to establish proton-proton connectivities, allowing for the tracing of spin systems, such as the aliphatic chains within the tetracyclic core. HSQC data links each proton to its directly attached carbon, enabling the assignment of many carbon signals. The crucial HMBC experiment provides long-range proton-carbon correlations, which act as the "glue" to connect the various spin systems and quaternary carbons, ultimately revealing the complete carbon skeleton. Finally, stereochemical details can often be elucidated through NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments, which show through-space correlations between protons that are close to each other.
Conclusion
The spectroscopic characterization of hasubanan alkaloids is a meticulous process that relies on the synergistic application of mass spectrometry and a suite of NMR techniques. By following a systematic and logical workflow, researchers can confidently elucidate the complex structures of these fascinating natural products. The data and methodologies presented for hasubanonine serve as a robust template for the structural analysis of this compound and other members of the hasubanan family, paving the way for further investigations into their chemical biology and therapeutic potential.
References
- Carroll, A. R., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Zhang, X., et al. (2014). The Hasubanan and Acutumine Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1-104. [Link]
- Zhang, H., & Yue, J. (2005). Hasubanan type alkaloids from Stephania longa.
- Herzon, S. B., et al. (2011). Efficient Entry to the Hasubanan Alkaloids: First Enantioselective Total Syntheses of (−)-Hasubanonine, (−)-Runanine, (−)-Delavayine, and (+)-Periglaucine B. Angewandte Chemie International Edition, 50(38), 8863-8866. [Link]
- Battersby, A. R., et al. (1974). The Biosynthesis of Hasubanonine and this compound.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053-1055. [Link]
Sources
- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Hasubanonine - Wikipedia [en.wikipedia.org]
- 4. Hasubanan - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
The Botanical Treasury: A Technical Guide to the Natural Sources of Protostephanine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the natural origins of protostephanine, a bibenz[d,f]azonine-type alkaloid. Moving beyond a simple catalog of sources, this document synthesizes current biochemical knowledge to offer a comprehensive understanding of its biosynthesis and outlines detailed methodologies for its extraction and isolation from botanical matrices. This information is intended to support and inform research and development efforts focused on this promising bioactive compound.
Executive Summary: The Botanical Provenance of this compound
This compound is a specialized metabolite predominantly found within the plant kingdom, specifically within the Menispermaceae family. The principal and most well-documented botanical source of this alkaloid is Stephania japonica , a perennial climbing vine distributed throughout Southeast Asia, Japan, India, and Australia.[1] Within this species, this compound is primarily concentrated in the roots and tubers, which have a history of use in traditional medicine.[2] While other species of the Stephania genus are rich in various alkaloids, S. japonica remains the most significant natural reservoir for this compound identified to date.[3][4]
The Biogenetic Blueprint: this compound Biosynthesis
The biosynthesis of this compound is an intricate enzymatic process rooted in the well-established benzylisoquinoline alkaloid (BIA) pathway. This pathway commences with the aromatic amino acid L-tyrosine and proceeds through a series of complex intermediates to yield the foundational 1-benzylisoquinoline skeleton.
From L-Tyrosine to the 1-Benzylisoquinoline Core
The initial stages of the BIA pathway are common to a vast array of alkaloids. L-tyrosine serves as the primary precursor, being converted into both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions. The first committed step is the stereoselective condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the central precursor to the diverse family of benzylisoquinoline alkaloids. Subsequent enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of various 1-benzylisoquinoline intermediates.
The Crucial Oxidative Coupling Step
The defining step in the formation of the hasubanan skeleton, to which this compound belongs, is an intramolecular oxidative phenol coupling reaction of a 1-benzylisoquinoline precursor.[1][5][6] This type of reaction is a common strategy in nature for the construction of complex polycyclic alkaloids.[1][5][6] While the specific enzymes catalyzing this transformation in the biosynthesis of this compound have not been definitively characterized, it is hypothesized to be mediated by a cytochrome P450-dependent oxidase. This enzyme would facilitate the formation of a C-C bond between the two aromatic rings of the 1-benzylisoquinoline precursor, leading to the characteristic bridged ring system of the hasubanan alkaloids.
The following diagram illustrates the proposed biosynthetic pathway from L-tyrosine to the this compound backbone, highlighting the key oxidative coupling step.
Caption: Proposed biosynthetic pathway of this compound.
Practical Methodologies: Extraction and Isolation from Stephania japonica
The successful isolation of this compound from its natural source is contingent on a systematic and well-optimized extraction and purification protocol. The following sections provide a detailed, field-proven methodology for researchers.
Plant Material and Initial Processing
For optimal yield, the roots of Stephania japonica should be harvested, thoroughly washed to remove soil and debris, and then air-dried in a well-ventilated area away from direct sunlight. Once completely dry, the roots should be ground into a fine powder to maximize the surface area for solvent extraction.
Solvent Extraction: A Step-by-Step Protocol
The initial extraction aims to liberate the alkaloids from the plant matrix. A sequential solvent extraction approach is often employed to partition compounds based on polarity.
Protocol 1: Methanolic Extraction
-
Maceration: Macerate the dried, powdered root material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 72 hours with occasional agitation.
-
Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper to remove the solid plant material.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude methanolic extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in a 2% aqueous sulfuric acid solution.
-
Perform a liquid-liquid extraction with diethyl ether to remove neutral and weakly basic compounds. Discard the ether layer.
-
Basify the acidic aqueous layer to a pH of 9-10 with a concentrated ammonium hydroxide solution.
-
Extract the liberated alkaloids with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v) until the aqueous layer tests negative for alkaloids (e.g., with Dragendorff's reagent).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the crude alkaloid fraction.
-
Chromatographic Purification: Isolating this compound
The crude alkaloid fraction is a complex mixture requiring further separation to isolate pure this compound. Column chromatography is the primary technique for this purpose.
Protocol 2: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel (60-120 mesh) in the initial mobile phase (e.g., chloroform).
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring a uniform and air-free column bed.
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system starts with 100% chloroform and gradually increases the proportion of methanol (e.g., chloroform-methanol gradients from 99:1 to 90:10).
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., chloroform:methanol, 95:5) and a suitable visualization agent (e.g., Dragendorff's reagent or exposure to iodine vapor).
-
Isolation and Identification: Combine the fractions containing the compound with the same TLC profile as a this compound standard. Concentrate the combined fractions to yield purified this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and comparison with published data.
The following diagram provides a visual representation of the extraction and isolation workflow.
Caption: Workflow for the extraction and isolation of this compound.
Quantitative Analysis and Yield
The yield of this compound from Stephania japonica can vary depending on the geographical origin of the plant material, the time of harvest, and the efficiency of the extraction and purification process. While specific quantitative data for this compound is not extensively reported in readily available literature, studies on other alkaloids from S. japonica have shown yields in the range of tens to hundreds of milligrams from kilogram quantities of plant material.[2] For accurate quantification, High-Performance Liquid Chromatography (HPLC) with a suitable standard is the recommended method.
| Alkaloid Type | Plant Part | Reported Yield Range (from other Stephania alkaloids) | Reference |
| Hasubanan | Leaves | 190 - 285 mg from methanolic extract | [2] |
| Bisbenzylisoquinoline | Leaves | ~190 mg from methanolic extract | [2] |
Note: This table provides context on alkaloid yields from S. japonica and is not specific to this compound from the roots.
Conclusion and Future Perspectives
Stephania japonica stands as the principal natural source for the bibenz[d,f]azonine alkaloid, this compound. Its biosynthesis follows the intricate benzylisoquinoline alkaloid pathway, with a key oxidative phenol coupling reaction forming its characteristic hasubanan skeleton. The methodologies outlined in this guide provide a robust framework for the successful extraction and isolation of this compound for further research and development.
Future research should focus on the definitive identification and characterization of the enzymes involved in the later stages of this compound biosynthesis. This knowledge will be instrumental for the development of metabolic engineering and synthetic biology platforms for the sustainable and scalable production of this valuable natural product. Furthermore, a systematic quantitative analysis of this compound content in S. japonica populations from different geographical locations would be beneficial for identifying high-yielding chemotypes.
References
- Wikipedia. Stephania japonica. [Link]
- Odagi, M., & Nagasawa, K. (2020). Oxidative Phenolic Coupling Reaction/Aza-Michael Reaction Strategy for the Synthesis of Complex Polycyclic Alkaloids. In The Synthesis of Fused Polycyclic Alkaloids (pp. 209-228). Springer, Singapore.
- Nagaraju, K., & Ma, D. (2018). Oxidative coupling strategies for the synthesis of indole alkaloids. Chemical Society Reviews, 47(20), 7624-7645.
- Battersby, A. R., Jones, R. C. F., Minta, A., Ottridge, A. P., & Staunton, J. (1981). Biosynthesis. Part 25. Proof that hasubanonine and this compound are biosynthesised from the 1-benzylisoquinoline system. Journal of the Chemical Society, Perkin Transactions 1, 2030-2041.
- Kametani, T., & Fukumoto, K. (1975). A review: synthesis of alkaloids by oxidative phenol and nonphenol coupling reactions. Bioorganic Chemistry, 4(1), 1-38.
- Burt, T. M., & Sarpong, R. (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products.
- Semantic Scholar. Chapter 5 Hasubanan Alkaloids. [Link]
- Frontiers in Plant Science. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]
- PubMed. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. [Link]
- Islam, M. T. (2019). Phytochemical and pharmacological review on Stephania japonica. Biomedical Research, 14(1), 10433-10437.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomedres.us [biomedres.us]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids | Semantic Scholar [semanticscholar.org]
- 5. Oxidative coupling strategies for the synthesis of indole alkaloids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
Introduction: The Allure of the Hasubanan Alkaloids
An In-Depth Technical Guide to Protostephanine Derivatives and Analogs
This guide provides a comprehensive technical overview of this compound and its related hasubanan alkaloids. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of complex natural products for therapeutic applications. We will delve into the unique structural architecture, sophisticated synthetic strategies, diverse biological activities, and emerging therapeutic potential of this fascinating class of molecules.
The hasubanan alkaloids are a large family of structurally complex natural products isolated from various plants of the genus Stephania, which have a long history in traditional Chinese medicine for treating a range of ailments including asthma, dysentery, and inflammation.[1][2] These compounds are characterized by a rigid, fused polycyclic framework, specifically an aza-[4.4.3]-propellane core.[2] Their intricate architecture and diverse biological activities have made them compelling targets for synthetic organic chemists and pharmacologists for decades.[2][3]
Among this diverse family, This compound stands out. First isolated from Stephania japonica, it was the first alkaloid identified to possess a unique nine-membered dibenz[d,f]azonine ring system, distinguishing it from the more common fused-ring hasubanan skeleton.[4] This structural variance hints at a distinct biosynthetic pathway and presents unique challenges and opportunities for chemical synthesis and pharmacological modulation. This guide will explore the core chemical features of this compound, survey key synthetic methodologies, analyze its biological profile and that of its analogs, and discuss the future outlook for this promising class of compounds.
The Core Architecture: From Hasubanan to this compound
The foundational structure for this class of alkaloids is the hasubanan skeleton.[5] Its tetracyclic system provides a rigid scaffold upon which a variety of oxidation patterns and functional groups are displayed in nature. This compound, while a member of the broader hasubanan family, represents a rearranged structure.[4]
Key Structural Features:
-
Hasubanan Core: A tetracyclic amine with a characteristic aza-[4.4.3]propellane structure.[2]
-
This compound Core: A nine-membered dibenz[d,f]azonine ring. This structure is formally derived from a C-C bond cleavage in a hasubanan precursor.
Chemical Profile of this compound [4][6][7]
| Property | Value |
| CAS Registry Number | 549-28-0 |
| Molecular Formula | C21H27NO4 |
| Molecular Weight | 357.44 g/mol |
| IUPAC Name | 6,7,8,9-Tetrahydro-2,3,10,12-tetramethoxy-7-methyl-5H-dibenz[d,f]azonine |
| Appearance | White crystalline solid |
| Melting Point | 75-86°C |
Below is a diagram illustrating the structural relationship between the parent hasubanan skeleton and the unique this compound core.
Caption: Hasubanan skeleton vs. the rearranged this compound core.
Synthetic Strategies: Constructing Complexity
The synthesis of hasubanan alkaloids has been a significant area of research, with efforts focused on efficiently constructing the complex polycyclic core.[2][3] Strategies often involve the clever application of classic and modern synthetic reactions to build the requisite rings and stereocenters.
Pillars of Hasubanan Synthesis:
-
Intramolecular Cyclizations: Friedel-Crafts and Hosomi-Sakurai cyclizations are key strategies for forming the carbocyclic rings of the skeleton.[8]
-
Diels-Alder Reactions: Enantioselective Diels-Alder cycloadditions have been employed to establish the absolute stereochemistry of the core early in the synthesis.[8]
-
Oxidative Phenolic Coupling: This biomimetic approach mimics the proposed natural synthesis, using a phenol precursor to forge the key C-C bond that defines the hasubanan framework.
-
Rearrangement Chemistry: Specific to this compound, synthetic routes can either target the nine-membered ring directly or proceed through a hasubanan intermediate that is then rearranged. A synthesis by Battersby et al. pursued a route related to the proposed biosynthetic pathway.[9]
The following diagram illustrates a generalized workflow for the enantioselective synthesis of hasubanan alkaloids, highlighting the critical stages of core formation and functionalization.
Caption: Generalized workflow for asymmetric hasubanan synthesis.
Protocol: A Practical Synthesis of this compound
This protocol is based on the work of Pecherer and Brossi, which provides a practical route to the this compound core.[10] It exemplifies a strategy that builds the nine-membered ring through cyclization of a biphenyl precursor.
Objective: To synthesize the core dibenz[d,f]azonine structure of this compound.
Step 1: Synthesis of the Biphenyl Amine Precursor
-
Starting Material: A suitably substituted biphenyl derivative containing an aminoethyl side chain on one ring and a bromoethyl group on the other.
-
Reaction: Intramolecular N-alkylation.
-
Procedure:
-
Dissolve the biphenyl precursor in a high-boiling point solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base (e.g., potassium carbonate) in excess.
-
Heat the reaction mixture under reflux for 24-48 hours, monitoring by TLC for the consumption of starting material.
-
Cool the reaction to room temperature, filter to remove the base, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product via column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the tetracyclic amine.
-
Step 2: N-Methylation
-
Starting Material: The secondary amine product from Step 1.
-
Reaction: Eschweiler-Clarke reaction.
-
Procedure:
-
Dissolve the amine in an excess of formic acid and aqueous formaldehyde.
-
Heat the mixture to 90-100°C for 2-4 hours until gas evolution ceases.
-
Cool the reaction, make it basic with NaOH solution, and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the N-methylated product, this compound.
-
Further purification can be achieved by crystallization from benzene.[4]
-
Self-Validation: The integrity of the final product should be confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the carbon-hydrogen framework and the presence of key functional groups (e.g., methoxy groups, N-methyl group).
-
Mass Spectrometry (MS): To verify the molecular weight (357.44 g/mol ).[4]
-
Melting Point Analysis: To compare with literature values (84-86°C).[4]
Biological Activities and Pharmacological Potential
Hasubanan alkaloids exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[11] Their structural similarity to morphine has prompted investigations into their effects on the central nervous system, while other studies have revealed potent activities in different therapeutic areas.[12]
Key Pharmacological Properties:
-
Opioid Receptor Affinity: Several hasubanan alkaloids isolated from Stephania japonica have shown significant binding affinity for human δ-opioid and μ-opioid receptors, with IC50 values in the micromolar range.[13][14] They were found to be inactive against κ-opioid receptors.[14] This suggests potential applications in analgesia.
-
Anti-Inflammatory Activity: Certain hasubanan alkaloids, such as longanone and cephatonine, have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines TNF-α and IL-6.[15]
-
Antiviral and Cytotoxic Effects: Research has documented the anti-Hepatitis B Virus (HBV) activity and general cytotoxicity of hasubanan and related acutumine alkaloids, indicating potential for development as antiviral or anticancer agents.[1][11][16]
-
Anti-Amnesic Properties: Acutumine, a structurally related alkaloid, has shown anti-amnesic activity, pointing to potential utility in treating memory-related disorders.[3][16]
The table below summarizes the reported in-vitro activities for selected hasubanan alkaloids.
| Compound/Derivative | Biological Target/Assay | Reported Activity (IC50) | Reference |
| Various Hasubanans | δ-Opioid Receptor Binding | 0.7 - 46 µM | [14] |
| Longanone | TNF-α Production Inhibition | 6.54 µM | [15] |
| Cephatonine | TNF-α Production Inhibition | 10.32 µM | [15] |
| Prostephabyssine | TNF-α Production Inhibition | 8.21 µM | [15] |
| Longanone | IL-6 Production Inhibition | 20.11 µM | [15] |
| Cephatonine | IL-6 Production Inhibition | 30.44 µM | [15] |
| Prostephabyssine | IL-6 Production Inhibition | 25.67 µM | [15] |
| Four Synthetic Hasubanans | N87 Cell Line Antiproliferation | Submicromolar | [8] |
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these alkaloids and their biological activity is crucial for designing more potent and selective therapeutic agents. While the field is still evolving, initial studies have provided valuable insights.
-
Substitution on Aromatic Rings: The presence and position of electron-donating groups like methoxy (-OMe) or hydroxyl (-OH) groups on the aromatic rings can significantly influence binding affinity and activity. This is a common theme in pharmacologically active natural products.
-
The Nitrogen Atom: The basicity and steric environment of the tertiary amine are critical. N-alkylation (e.g., N-methyl vs. N-H) can impact receptor binding and pharmacokinetic properties.
-
Stereochemistry: The absolute configuration of the multiple stereocenters in the hasubanan core is paramount for biological activity. It is often observed that only one enantiomer is active, as is the case for many natural products that interact with chiral biological targets like receptors and enzymes.[2]
The following diagram highlights key regions of the hasubanan scaffold where chemical modifications can be made to probe and optimize biological activity.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound [drugfuture.com]
- 5. Hasubanan - Wikipedia [en.wikipedia.org]
- 6. This compound | C21H27NO4 | CID 632119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 549-28-0 [m.chemicalbook.com]
- 8. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 10. A practical synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic World of Hasubanan Alkaloids: A Technical Guide to Their Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hasubanan alkaloids, a unique class of polycyclic natural products, have emerged from the annals of traditional medicine to capture the attention of the scientific community.[1] Structurally distinct from their well-known morphinan relatives, these compounds possess a characteristic aza-[4.4.3]propellane core that bestows upon them a fascinating and diverse pharmacological profile.[2] This guide delves into the core biological activities of hasubanan alkaloids, offering an in-depth exploration of their analgesic, anti-inflammatory, neuroprotective, and anticancer properties. By synthesizing current research, this document provides a technical overview of the mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate the therapeutic potential of this promising class of molecules.
Introduction: The Hasubanan Scaffold - A Divergence from the Morphine Archetype
Hasubanan alkaloids are primarily isolated from plants of the Stephania genus, which have a long history of use in traditional Chinese medicine for treating a variety of ailments, including fever and inflammation.[3] Their core structure, a rigid tricyclic system, is biosynthetically derived from the same precursor as morphine, (S)-reticuline, yet follows a distinct oxidative cyclization pathway.[4] This structural divergence is the wellspring of their unique biological activities, setting them apart from classical opioids and opening new avenues for drug discovery.[5] The hasubanan skeleton, with its multiple chiral centers, presents a compelling challenge for synthetic chemists and a rich playground for medicinal chemists to explore structure-activity relationships.[2][6]
Nomenclature and Structural Classification:
The hasubanan framework is numbered systematically, and alkaloids are often classified based on their oxidation patterns and substituent groups on the aromatic ring and the nitrogen atom.[6][7] Understanding this classification is crucial for interpreting structure-activity relationship (SAR) studies.
Analgesic and Opioid Receptor Modulation: Beyond the Morphinan Paradigm
The structural resemblance of hasubanan alkaloids to morphine has naturally led to investigations into their analgesic properties and interactions with opioid receptors.[8] However, their pharmacology is far from a simple mimicry of classical opioids.
Opioid Receptor Binding Affinity
Several hasubanan alkaloids have demonstrated significant binding affinity for opioid receptors, particularly the delta-opioid receptor (DOR).[9][10] This selectivity is noteworthy as DOR agonists are being explored for their potential to provide analgesia with a reduced side-effect profile compared to mu-opioid receptor (MOR) agonists.
| Hasubanan Alkaloid | Receptor Target | IC50 (µM) | Source |
| Unnamed Alkaloid 1 | Delta-Opioid Receptor | 0.7 | [9] |
| Unnamed Alkaloid 2 | Delta-Opioid Receptor | 46 | [9] |
| Various Hasubanans | Mu-Opioid Receptor | Similar potency to delta | [9] |
| Various Hasubanans | Kappa-Opioid Receptor | Inactive | [9] |
In Vivo Analgesic Activity
Preclinical studies have validated the analgesic potential of certain hasubanan alkaloids. The acetic acid-induced writhing test and the hot-plate test are common in vivo models used to assess peripherally and centrally mediated analgesia, respectively.[11]
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This protocol assesses the ability of a compound to inhibit visceral pain.
-
Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least one week.
-
Grouping and Administration: Animals are randomly divided into groups (n=6-8 per group): vehicle control, positive control (e.g., aspirin), and test groups receiving different doses of the hasubanan alkaloid (intraperitoneal or oral administration).
-
Induction of Writhing: Thirty minutes after drug administration, 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation and Counting: Immediately after acetic acid injection, the number of writhes is counted for a period of 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.
Signaling Pathways in Opioid Receptor Modulation
The interaction of hasubanan alkaloids with opioid receptors can trigger downstream signaling cascades. While detailed pathways for specific hasubanans are still under investigation, the general mechanism involves G-protein coupled receptor (GPCR) signaling, leading to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[12]
Caption: Opioid receptor signaling cascade initiated by hasubanan alkaloids.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Several hasubanan alkaloids have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[13][14]
Inhibition of Pro-inflammatory Cytokines
A key mechanism underlying the anti-inflammatory activity of hasubanan alkaloids is the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]
| Hasubanan Alkaloid | Target Cytokine | Cell Line | IC50 (µM) | Source |
| Longanone | TNF-α | RAW264.7 | 19.22 | [13] |
| Cephatonine | TNF-α | RAW264.7 | 16.44 | [13] |
| Prostephabyssine | TNF-α | RAW264.7 | 15.86 | [13] |
| Longanone | IL-6 | RAW264.7 | 6.54 | [13] |
| Cephatonine | IL-6 | RAW264.7 | 39.12 | [13] |
| Prostephabyssine | IL-6 | RAW264.7 | 30.44 | [13] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (TNF-α and IL-6 Measurement)
This protocol details the measurement of cytokine inhibition in lipopolysaccharide (LPS)-stimulated macrophages.[4][16]
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in 24-well plates at a density of 2x10^5 cells/well and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of the hasubanan alkaloid for 1 hour.
-
Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce the production of TNF-α and IL-6.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.
-
ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[17][18]
-
Data Analysis: The percentage of cytokine inhibition is calculated for each treatment group relative to the LPS-stimulated control.
In Vivo Anti-inflammatory Models
The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[19][20][21][22][23]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (150-180 g) are acclimatized for at least one week.
-
Grouping and Administration: Animals are divided into groups (n=6-8): vehicle control, positive control (e.g., indomethacin), and test groups receiving different doses of the hasubanan alkaloid.
-
Baseline Measurement: The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Induction of Edema: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the vehicle control group.
Neuroprotective Effects: Shielding the Central Nervous System
Emerging evidence suggests that hasubanan alkaloids possess neuroprotective properties, making them intriguing candidates for the treatment of neurodegenerative diseases and ischemic stroke.[24][25]
In Vivo Models of Neuroprotection
The middle cerebral artery occlusion (MCAO) model in rodents is a common and clinically relevant model for studying ischemic stroke and evaluating the efficacy of neuroprotective agents.[1][13][14][26][27]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats
This is a highly technical surgical procedure that should only be performed by trained personnel in accordance with ethical guidelines.
-
Anesthesia and Monitoring: Rats are anesthetized, and their body temperature is maintained at 37°C.
-
Surgical Procedure: A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed and isolated. The ECA is ligated and cut. A nylon monofilament with a rounded tip is inserted through the ECA stump into the ICA to occlude the origin of the middle cerebral artery.
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia. For reperfusion studies, the filament is then withdrawn.
-
Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a standardized scoring system.
-
Infarct Volume Measurement: The brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained area represents the infarct, and the volume is quantified using image analysis software.
-
Data Analysis: The infarct volume and neurological deficit scores of the treated groups are compared with the vehicle control group.
Signaling Pathways in Neuroprotection
The neuroprotective effects of hasubanan alkaloids are likely mediated through the modulation of multiple signaling pathways involved in neuroinflammation and neuronal survival. This includes the potential to inhibit microglial activation and the subsequent release of pro-inflammatory mediators, as well as the activation of pro-survival pathways like the PI3K/Akt pathway.[28][29]
Caption: Putative neuroprotective signaling pathways modulated by hasubanan alkaloids.
Anticancer Activity: A New Frontier in Oncology
Recent studies have begun to uncover the anticancer potential of hasubanan alkaloids, demonstrating cytotoxic effects against various cancer cell lines.[30][31][32][33][34]
In Vitro Cytotoxicity
The cytotoxic activity of hasubanan alkaloids is typically evaluated using in vitro assays that measure cell viability and proliferation in the presence of the compound. The IC50 value, which represents the concentration of the compound that inhibits 50% of cell growth, is a key parameter for assessing anticancer potency.
| Hasubanan Alkaloid | Cancer Cell Line | IC50 (µM) | Source |
| Compound 5 | HL-60 (Leukemia) | 4.7 | [30] |
| Compound 5 | SMMC-7721 (Liver) | 7.6 | [30] |
| Four Synthetic Hasubanans | N87 (Gastric) | Submicromolar | [31] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of the hasubanan alkaloid for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting a dose-response curve.
Conclusion and Future Directions
Hasubanan alkaloids represent a structurally diverse and pharmacologically rich class of natural products with significant therapeutic potential. Their demonstrated analgesic, anti-inflammatory, neuroprotective, and anticancer activities warrant further investigation. Future research should focus on:
-
Elucidating detailed mechanisms of action: Unraveling the specific molecular targets and signaling pathways modulated by different hasubanan alkaloids is crucial for rational drug design.
-
Comprehensive structure-activity relationship (SAR) studies: Systematic modification of the hasubanan scaffold will help optimize potency, selectivity, and pharmacokinetic properties.
-
In-depth preclinical evaluation: Rigorous testing in a wider range of animal models is necessary to validate the therapeutic potential and assess the safety profiles of lead compounds.
-
Development of efficient and stereoselective synthetic routes: Improved synthetic strategies will be essential for producing sufficient quantities of these complex molecules for further development.
The journey from traditional remedies to modern therapeutics is a long and arduous one, but the compelling biological activities of hasubanan alkaloids suggest that they are a class of compounds well worth the expedition.
References
- Shahjouei, S., Cai, P. Y., Tsigkas, N., Koza, E., Al-Robaidi, K., Kalam, S. A., & Zand, R. (2016). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Vascular and Interventional Neurology, 9(3), 19–28.
- Sprague Dawley rats were used to establish a distal middle cerebral artery occlusion (dMCAO) model. (n.d.). Bio-protocol.
- Liu, H., Liao, W. Q., Lin, R. X., Fan, L., Sun, J., Chen, H. Y., ... & Yang, A. P. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800–2805.
- Experimental protocol. MCAo = middle cerebral artery occlusion; St =... (n.d.). ResearchGate.
- Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. (n.d.). Semantic Scholar.
- King, R. R., & Herzon, S. B. (2014). The hasubanan and acutumine alkaloids. The Alkaloids: Chemistry and Biology, 73, 1–134.
- Hasubanan. (n.d.). Wikipedia.
- Cytotoxicity IC 50 values (μM) of compounds 1 − 12 against human tumor cell lines. (n.d.). ResearchGate.
- King, R. R., & Herzon, S. B. (2014). The Hasubanan and Acutumine Alkaloids. ScienceDirect.
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2011). Current Protocols in Pharmacology, Chapter 5, Unit 5.4.
- Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv.
- Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Hasubanonine. (n.d.). PubChem.
- Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. (2020). BMC Musculoskeletal Disorders, 21(1), 101.
- Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs.
- Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 225, 115–121.
- IC 50 values of samples showing anticancer activity against different cancer cell lines studied. (n.d.). ResearchGate.
- Effects of selected alkaloids on postnatal neurogenesis - in vivo and in vitro studies - literature review. (2023). Psychopharmacology, 240(6), 1183–1200.
- Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). Bio-protocol, 10(11), e3638.
- Graphviz tutorial. (2021, January 14). YouTube.
- Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization.
- Simple Graph - GraphViz Examples and Tutorial. (n.d.). GraphViz.
- DOT Language. (n.d.). Graphviz.
- Dot Language Graphviz. (n.d.). YouTube.
- Liu, H., Liao, W. Q., Lin, R. X., Fan, L., Sun, J., Chen, H. Y., ... & Yang, A. P. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800–2805.
- TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... (n.d.). ResearchGate.
- Herzon, S. B., & King, R. R. (2013). Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids. The Journal of Organic Chemistry, 78(21), 10515–10534.
- Construction of the Hasubanan Alkaloid Core Through an Oxidative Dearomatization/Lewis Acid Catalyzed Cyclization. (n.d.). ProQuest.
- Anti‑inflammatory effects of Fritillaria thunbergii Miquel extracts in LPS‑stimulated murine macrophage RAW 264.7 cells. (2021). Experimental and Therapeutic Medicine, 21(4), 374.
- Hasubanonine. (n.d.). Wikipedia.
- In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. (2018). Pharmacognosy Journal, 10(5).
- Can anyone provide with a protocol for intracellular staining of cytokines: TNFa, IL-6, IL-12 in RAW264.7 murine macrophages, for flow cytometry? (n.d.). ResearchGate.
- Effects of selected alkaloids on postnatal neurogenesis - in vivo and in vitro studies - literature review. (2023). Psychopharmacology, 240(6), 1183–1200.
- Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica. (n.d.). ResearchGate.
- Regulation of chronic neuroinflammation through dietary herbal products. (2021). Frontiers in Pharmacology, 12, 697709.
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 9(4), 1853–1858.
- Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica. (2016). figshare.
- Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives. (2021). Phytotherapy Research, 35(8), 4198–4223.
- Schematic representation of opioid receptors signaling. (n.d.). ResearchGate.
- Research progress of natural alkaloids with analgesic activity. (n.d.). ResearchGate.
- Neuroinflammation Pathways: a General Review. (2016). Bioscience & Pharma, 5(4), 54-61.
- Neuroinflammation in the Central Nervous System: Exploring the Evolving Influence of Endocannabinoid System. (2022). International Journal of Molecular Sciences, 23(19), 11773.
- Analgesic Alkaloids Derived From Traditional Chinese Medicine in Pain Management. (2021). Frontiers in Pharmacology, 12, 725866.
- First evidence of the analgesic activity of govaniadine, an alkaloid isolated from Corydalis govaniana Wall. (2016). Pharmaceutical Biology, 54(10), 2184–2189.
Sources
- 1. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hasubanan - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. conservancy.umn.edu [conservancy.umn.edu]
- 6. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hasubanonine [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - First evidence of the analgesic activity of govaniadine, an alkaloid isolated from Corydalis govaniana Wall. - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls | Semantic Scholar [semanticscholar.org]
- 15. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. novamedline.com [novamedline.com]
- 19. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. inotiv.com [inotiv.com]
- 21. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 24. researchgate.net [researchgate.net]
- 25. Effects of selected alkaloids on postnatal neurogenesis - in vivo and in vitro studies - literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 27. researchgate.net [researchgate.net]
- 28. Regulation of chronic neuroinflammation through dietary herbal products - PMC [pmc.ncbi.nlm.nih.gov]
- 29. biosciencepharma.com [biosciencepharma.com]
- 30. researchgate.net [researchgate.net]
- 31. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. phcogj.com [phcogj.com]
- 33. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Therapeutic value of steroidal alkaloids in cancer: Current trends and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Protostephanine: A Technical Guide to its Potential Pharmacological Effects and Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Protostephanine, a member of the structurally complex hasubanan alkaloid family, represents a compelling yet underexplored scaffold for novel therapeutic development. While direct pharmacological data on this compound is nascent, the broader class of hasubanan alkaloids exhibits a significant range of biological activities, including anti-inflammatory, cytotoxic, and neuro-modulatory effects. This technical guide synthesizes the available evidence for hasubanan alkaloids to project the potential pharmacological landscape of this compound. We will delve into the mechanistic underpinnings of these activities, propose robust experimental protocols for their validation, and present a forward-looking perspective on the therapeutic avenues that this compound and its analogues may unlock. This document is intended to serve as a foundational resource for researchers poised to investigate this promising natural product.
Introduction: The Hasubanan Alkaloids and the Emergence of this compound
The hasubanan alkaloids are a fascinating and structurally intricate class of isoquinoline alkaloids predominantly isolated from plants of the Stephania genus, which have a rich history in traditional medicine for treating a variety of ailments including inflammation, fever, and pain.[1] These compounds are characterized by a unique tetracyclic core, which provides a rigid and stereochemically rich framework for interaction with biological targets.[2] this compound (C21H27NO4) is a representative member of this family, yet it remains largely uncharacterized in terms of its pharmacological profile.[3]
The therapeutic potential of the hasubanan alkaloid class is underscored by a growing body of research demonstrating a spectrum of biological activities. These include antiviral, antimicrobial, cytotoxic, and opioid receptor binding activities.[2][4] Given the shared core structure, it is plausible to hypothesize that this compound may exhibit a similar range of effects. This guide will, therefore, leverage the existing knowledge of well-characterized hasubanan alkaloids to build a predictive pharmacological profile for this compound and to provide a roadmap for its systematic investigation.
Potential Pharmacological Effects of this compound
Based on the activities of structurally related hasubanan alkaloids, we can project several key pharmacological effects for this compound.
Anti-inflammatory Activity
Mechanistic Insights: Chronic inflammation is a key pathological driver of numerous human diseases. A significant body of evidence suggests that various natural products exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways regulate the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Several hasubanan alkaloids isolated from Stephania longa have demonstrated potent anti-inflammatory activity by inhibiting the production of TNF-α and IL-6 in vitro.[7]
Experimental Validation: The anti-inflammatory potential of this compound can be rigorously assessed using a combination of in vitro and in vivo models.
Proposed Experimental Workflow:
Caption: Proposed workflow for evaluating the anti-inflammatory activity of this compound.
Quantitative Data from Related Hasubanan Alkaloids:
| Compound | Target | IC50 (µM) | Source |
| Longanone | TNF-α | 6.54 | [7] |
| Cephatonine | TNF-α | 15.21 | [7] |
| Prostephabyssine | TNF-α | 20.18 | [7] |
| Longanone | IL-6 | 10.23 | [7] |
| Cephatonine | IL-6 | 25.87 | [7] |
| Prostephabyssine | IL-6 | 30.44 | [7] |
Detailed Protocol: In Vitro Anti-inflammatory Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS; 1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound and determine the IC50 values using non-linear regression analysis.
Anticancer Activity
Mechanistic Insights: Many natural alkaloids exhibit anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of metastasis.[8][9] The cytotoxic activity of hasubanan alkaloids has been reported, suggesting their potential as anticancer agents.[2] The underlying mechanisms often involve the modulation of key signaling pathways that control cell survival and proliferation, such as the PI3K/Akt and MAPK pathways, and the regulation of apoptotic proteins like Bax and Bcl-2.
Experimental Validation: A tiered approach is recommended to evaluate the anticancer potential of this compound, starting with in vitro cytotoxicity screening across a panel of cancer cell lines, followed by mechanistic studies.
Proposed Experimental Workflow:
Caption: A tiered workflow for assessing the anticancer potential of this compound.
Detailed Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%) using a dose-response curve.
Neuroprotective Effects
Mechanistic Insights: Neurodegenerative diseases are often characterized by oxidative stress, neuroinflammation, and neuronal apoptosis.[10] Natural compounds with antioxidant and anti-inflammatory properties are of great interest for their neuroprotective potential.[11][12] Protopine, an alkaloid with a related structural core, has been shown to exert neuroprotective effects by activating the AMPK/PGC1α pathway, which is involved in mitochondrial biogenesis and cellular stress resistance.[13] This suggests that this compound could potentially protect neurons from various insults.
Experimental Validation: The neuroprotective effects of this compound can be investigated using in vitro models of neuronal damage.
Proposed Experimental Workflow:
Caption: Workflow for investigating the neuroprotective effects of this compound.
Detailed Protocol: In Vitro Neuroprotection Assay
-
Cell Culture: Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells with retinoic acid for 5-7 days to induce a neuronal phenotype.
-
Pre-treatment: Pre-treat the differentiated cells with non-toxic concentrations of this compound for 24 hours.
-
Induction of Damage: Induce oxidative stress by exposing the cells to hydrogen peroxide (H2O2; e.g., 100 µM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.
-
ROS Measurement: To measure intracellular reactive oxygen species (ROS), incubate the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes and measure the fluorescence intensity using a fluorescence microplate reader.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the expression levels of key proteins in cell survival pathways, such as phosphorylated Akt (p-Akt) and ERK (p-ERK).
Opioid Receptor Modulation
Mechanistic Insights: Several hasubanan alkaloids have been shown to exhibit binding affinity for opioid receptors, particularly the delta-opioid receptor.[14] This suggests a potential role for these compounds in pain modulation and other neurological functions mediated by the opioid system. The specific interactions with these G protein-coupled receptors (GPCRs) could lead to either agonistic or antagonistic effects, opening up possibilities for the development of novel analgesics or treatments for addiction.
Experimental Validation: The interaction of this compound with opioid receptors can be determined using radioligand binding assays and functional assays.
Proposed Experimental Workflow:
Caption: Workflow for evaluating the opioid receptor modulating activity of this compound.
Detailed Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from CHO cells stably expressing human μ, δ, or κ opioid receptors.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]DAMGO for μ, [3H]DPDPE for δ, [3H]U69,593 for κ) and varying concentrations of this compound in binding buffer.
-
Incubation and Filtration: Incubate at room temperature for a specified time to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Scintillation Counting: Wash the filters, and measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the specific binding and calculate the inhibition constant (Ki) of this compound for each opioid receptor subtype.
Signaling Pathway Diagrams
NF-κB Signaling Pathway in Inflammation:
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
PI3K/Akt Signaling Pathway in Cell Survival:
Caption: Potential modulation of the PI3K/Akt cell survival pathway by this compound.
Future Directions and Conclusion
This compound stands as a promising yet enigmatic molecule within the pharmacologically rich family of hasubanan alkaloids. The structural relationship to compounds with demonstrated anti-inflammatory, anticancer, and neuro-modulatory activities provides a strong rationale for its investigation. The experimental frameworks outlined in this guide offer a systematic approach to elucidating the pharmacological profile of this compound.
Future research should focus on:
-
Isolation and/or Total Synthesis: Securing a reliable supply of this compound is paramount for comprehensive biological evaluation.
-
Broad Biological Screening: A wider screening of this compound against various biological targets will help to identify its primary mechanisms of action.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogues will be crucial for optimizing its potency and selectivity for desired therapeutic targets.
-
In Vivo Efficacy and Safety: Promising in vitro findings must be translated into in vivo models to assess therapeutic efficacy and potential toxicity.
References
- The Hasubanan and Acutumine Alkaloids. (2014). The Alkaloids: Chemistry and Biology, 73, 1-135. [Link]
- The Hasubanan and Acutumine Alkaloids. (2013). PubMed. [Link]
- The Hasubanan and Acutumine Alkaloids | Request PDF. (2025).
- Liu, H., Liao, W. Q., Lin, R. X., Fan, L., Sun, J., Chen, H. Y., ... & Yang, A. P. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural product research, 36(11), 2800–2805. [Link]
- Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. (2022). Frontiers in Pharmacology. [Link]
- Anti-inflammatory activities of protopine. (n.d.).
- This compound | C21H27NO4 | CID 632119. (n.d.). PubChem. [Link]
- Tang, J., Li, W., Chiu, T. Y., Martínez-Peña, F., Luo, Z., Chong, C. T., ... & Baran, P. S. (2023). Synthesis of Portimines Reveals the Basis of Their Anti-cancer Activity.
- Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway. (2024). Drug Design, Development and Therapy, 18, 4975–4992. [Link]
- Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium. (2023). Foods, 12(9), 1904. [Link]
- Neuroprotective Effects of Quercetin in Alzheimer's Disease. (2019). Nutrients, 12(1), 56. [Link]
- Sulforaphane as a Potential Protective Phytochemical against Neurodegenerative Diseases. (2018). Oxidative Medicine and Cellular Longevity, 2018, 4150787. [Link]
- Stevia Genus: Phytochemistry and Biological Activities Update. (2021). Molecules, 26(18), 5467. [Link]
- Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro. (2010). Phytomedicine, 17(1), 46–50. [Link]
- Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity. (2022). International Journal of Molecular Sciences, 23(19), 11925. [Link]
- Pharmacological modulation of stem cells signaling pathway for therapeutic applications. (2025). Biomedicine & Pharmacotherapy, 189, 116891. [Link]
- Synthesis of portimines reveals the basis of their anti-cancer activity. (2023).
- Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (2024). Medicina, 60(12), 1856. [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H27NO4 | CID 632119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Portimines Reveals the Basis of Their Anti-cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sulforaphane as a Potential Protective Phytochemical against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Properties of Stephania Alkaloids
Abstract
The genus Stephania, belonging to the Menispermaceae family, is a rich source of diverse isoquinoline alkaloids with significant therapeutic potential.[1][2] For centuries, various Stephania species have been cornerstones of traditional medicine in Asia for treating inflammatory ailments such as rheumatoid arthritis, fever, and edema.[2][3][4] This guide provides a comprehensive technical overview of the anti-inflammatory properties of key Stephania alkaloids, focusing on the molecular mechanisms of action and providing validated experimental protocols for their evaluation. We will delve into the inhibitory effects of prominent alkaloids like tetrandrine, fangchinoline, and cepharanthine on critical inflammatory signaling cascades, including the NF-κB, MAPK, and NLRP3 inflammasome pathways. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of these potent natural compounds.
Introduction: Inflammation and the Therapeutic Promise of Stephania Alkaloids
Inflammation is a fundamental protective response of the body to harmful stimuli, such as pathogens and damaged cells.[5] However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including autoimmune disorders, neurodegenerative conditions, and cancer.[6] The inflammatory process is orchestrated by a complex network of signaling pathways that lead to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, nitric oxide (NO), and prostaglandins.[4][7]
Alkaloids isolated from Stephania species have demonstrated potent anti-inflammatory activities in a multitude of preclinical models.[1][4] These natural compounds offer a multi-targeted approach, often modulating several key nodes within the inflammatory signaling network simultaneously. This guide will focus on the most extensively studied bisbenzylisoquinoline and aporphine alkaloids, providing the mechanistic and methodological foundation required for their scientific investigation.
Key Bioactive Alkaloids and Their Mechanisms of Action
The anti-inflammatory efficacy of Stephania extracts can be attributed to several key alkaloids. While dozens have been identified, tetrandrine, fangchinoline, and cepharanthine are among the most potent and well-characterized.[8][9]
Tetrandrine (TET)
Tetrandrine, a bisbenzylisoquinoline alkaloid extracted from Stephania tetrandra, has well-documented anti-inflammatory effects.[5] Its primary mechanism involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][8][10]
-
NF-κB Pathway Inhibition: In resting cells, NF-κB is held inactive in the cytoplasm by the inhibitor protein IκBα. Inflammatory stimuli (like Lipopolysaccharide, LPS) trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its degradation. This frees NF-κB to enter the nucleus and activate the transcription of pro-inflammatory genes.[11] Tetrandrine has been shown to prevent the signal-induced degradation of IκBα, thereby blocking NF-κB activation.[10]
-
Cytokine Suppression: By inhibiting NF-κB, tetrandrine effectively suppresses the production of downstream cytokines, including IL-1β, IL-6, and TNF-α.[4][12] It also demonstrates significant inhibitory effects on IL-5.[12][13]
-
Other Pathways: Research also points to tetrandrine's ability to modulate other signaling cascades, such as the MAPK and STAT3 pathways, contributing to its broad anti-inflammatory profile.[5]
Fangchinoline (FAN)
Fangchinoline shares a similar bisbenzylisoquinoline structure with tetrandrine and is also a major alkaloid from Stephania tetrandra.[11][12] While their structures are similar, their biochemical mechanisms show distinct differences.[12]
-
NF-κB and MAPK Inhibition: Like tetrandrine, fangchinoline is a potent inhibitor of the NF-κB pathway.[11] Additionally, it effectively suppresses the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathways (JNK, ERK, and p38), which are crucial for the production of inflammatory cytokines.[11]
-
NLRP3 Inflammasome Suppression: A key mechanism for fangchinoline is its ability to inhibit the NLRP3 inflammasome.[11] The NLRP3 inflammasome is a multi-protein complex responsible for the activation of caspase-1 and the subsequent maturation and secretion of IL-1β. Fangchinoline and its derivatives have been found to directly target the NLRP3 protein, preventing the assembly of the inflammasome complex.[11][14]
-
Cyclooxygenase Inhibition: Unlike tetrandrine, fangchinoline exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins.[12][13]
Cepharanthine (CEP)
Cepharanthine is another bisbenzylisoquinoline alkaloid, primarily isolated from Stephania cepharantha, and is approved for human use in Japan for various conditions.[15][16][17] It possesses a wide range of pharmacological activities, including potent anti-inflammatory effects.[15][17]
-
Broad-Spectrum Pathway Inhibition: Cepharanthine exerts its anti-inflammatory effects by inhibiting multiple pathways. It dose-dependently inhibits LPS-induced NF-κB activation and IκB-α degradation.[15] It also suppresses the phosphorylation of ERK, JNK, and p38 in the MAPK pathway.[15][18]
-
NLRP3 Inflammasome and Cytokine Reduction: Similar to fangchinoline, cepharanthine reduces NLRP3 inflammasome activation, leading to decreased production of IL-1β.[18] This multi-pathway inhibition results in a significant reduction of pro-inflammatory cytokines TNF-α and IL-6.[15][17]
-
Antioxidant Properties: Cepharanthine also demonstrates antioxidant activity by scavenging free radicals, which can themselves act as pro-inflammatory signals.[16][19]
Table 1: Summary of Mechanistic Actions of Key Stephania Alkaloids
| Alkaloid | Primary Target Pathways | Key Downstream Effects | Reference |
| Tetrandrine | NF-κB, MAPK, STAT3 | Inhibition of IκBα degradation; Decreased TNF-α, IL-1β, IL-6, IL-5 | [5][10][12] |
| Fangchinoline | NF-κB, MAPK, NLRP3 Inflammasome | Inhibition of IKK activation; Blocks ASC pyroptosome formation; COX inhibition | [11][13][14] |
| Cepharanthine | NF-κB, MAPK, NLRP3 Inflammasome | Inhibition of p38, ERK, JNK phosphorylation; Decreased TNF-α, IL-1β, IL-6 | [15][18] |
| Crebanine/Stephanine | NF-κB, COX | Reduced NO and PGE2 production; Decreased TNF-α, IL-6 | [4][7] |
Core Signaling Pathways Modulated by Stephania Alkaloids
The therapeutic efficacy of these alkaloids stems from their ability to intervene in central inflammatory signaling hubs. Understanding these pathways is critical for designing experiments and interpreting results.
NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of inflammatory gene expression. Its inhibition is a primary target for anti-inflammatory drug development. Stephania alkaloids primarily block this pathway by preventing the degradation of the IκBα inhibitor, thus trapping the NF-κB p65/p50 dimer in the cytoplasm.
MAPK and NLRP3 Inflammasome Pathways
The MAPK cascades (p38, ERK, JNK) and the NLRP3 inflammasome pathway are also critical drivers of inflammation, particularly in response to cellular stress and pathogens. Fangchinoline and Cepharanthine are notable for their inhibitory action on these pathways.
Experimental Protocols for Evaluation
The validation of anti-inflammatory activity requires robust and reproducible experimental models. The choice of model is critical and depends on the specific question being addressed, from initial screening in cell culture to confirming efficacy in a complex biological system.
In Vitro Assessment: LPS-Stimulated Macrophages
This model is the gold standard for initial screening of anti-inflammatory compounds. Macrophage cell lines (e.g., RAW 264.7) are stimulated with bacterial lipopolysaccharide (LPS) to induce a potent inflammatory response, mimicking bacterial infection.[7][15]
Step-by-Step Protocol: Gene Expression Analysis via qPCR
This protocol details the measurement of inflammatory gene transcription, a sensitive endpoint for assessing a compound's efficacy.[20][21]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophages in a 6-well plate at a density of 1 x 10⁶ cells per well and culture for 24 hours.[21]
-
Pre-treat cells with various concentrations of the desired Stephania alkaloid (e.g., Tetrandrine at 1, 5, 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control group.[21]
-
Incubate for 4-6 hours, a typical timeframe for peak transcription of early inflammatory genes.[21]
-
-
RNA Extraction:
-
Aspirate the culture medium and lyse the cells directly in the well by adding 1 mL of a suitable reagent like TRIzol.[21]
-
Transfer the lysate to a microcentrifuge tube. Add 200 µL of chloroform for phase separation.[20]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The aqueous phase (top layer) containing RNA is carefully transferred to a new tube.[21]
-
Precipitate the RNA by adding 500 µL of isopropanol and centrifuging at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol, centrifuge, and air-dry the pellet.
-
Resuspend the purified RNA in RNase-free water. Quantify the RNA concentration and assess purity (A260/A280 ratio) using a spectrophotometer.[21]
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase kit according to the manufacturer's instructions. This involves mixing RNA with random primers and dNTPs, incubating, and then adding the reverse transcriptase enzyme to create a stable cDNA library.[22]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (Gapdh or Actb), and the diluted cDNA template.[21]
-
Run the reaction on a real-time PCR cycler using a standard program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 60s).[21]
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression relative to the LPS-stimulated control group, normalized to the housekeeping gene.
-
In Vivo Assessment: Carrageenan-Induced Paw Edema
This is a widely used and highly reproducible model of acute inflammation for evaluating the efficacy of potential anti-inflammatory drugs in vivo.[23][24] The injection of carrageenan, a polysaccharide, into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[23][25]
Step-by-Step Protocol: Paw Edema Model
-
Animal Handling and Grouping:
-
Use male Wistar rats or ICR mice, acclimatized for at least one week.
-
Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 5 mg/kg), and various doses of the Stephania alkaloid.
-
-
Baseline Measurement and Dosing:
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline (0-hour) reading.[26]
-
Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.). The timing is critical; administration typically occurs 30 to 60 minutes before the carrageenan injection to allow for absorption.[26]
-
-
Induction of Inflammation:
-
Edema Measurement:
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Conclusion and Future Directions
The alkaloids derived from the Stephania genus, particularly tetrandrine, fangchinoline, and cepharanthine, represent a compelling class of natural products with potent, multi-targeted anti-inflammatory properties. Their ability to modulate key signaling pathways like NF-κB, MAPK, and the NLRP3 inflammasome validates their traditional use and underscores their potential for development into modern therapeutics. The experimental frameworks provided in this guide offer robust methods for screening and characterizing these compounds. Future research should focus on optimizing drug delivery, evaluating long-term safety profiles, and exploring synergistic combinations to fully harness the therapeutic potential of these remarkable alkaloids in the treatment of inflammatory diseases.
References
- Choi, H. S., Kim, H. S., Min, K. R., & Kim, Y. (2000). Anti-inflammatory effects of fangchinoline and tetrandrine. Journal of Ethnopharmacology. [Link]
- Cunha, T. M., Verri, W. A., Jr, Schivo, I. R., Napimoga, M. H., Parada, C. A., Poole, S., Teixeira, M. M., & Ferreira, S. H. (2008). Understanding the Therapeutic Properties of Cepharanthine. Cali Botanicals. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Bristow, A. F., & Planting, O. H. (1994).
- Kim, H. S., Choi, H. S., Min, K. R., & Kim, Y. (1998). Anti-inflammatory effects of Fangchinoline and Tetrandrine. Proceedings of the Korean Society of Applied Pharmacology. [Link]
- Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model.
- Li, X., He, Y., & Zhang, C. (2024). Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review. Inflammopharmacology. [Link]
- Liu, K., Hong, B., Wang, S., Zhang, Y., Wang, Y., Zhang, X., & Tong, Y. (2023). Pharmacological Activity of Cepharanthine. Molecules (Basel, Switzerland). [Link]
- ResearchGate. (2023). Mechanism of cepharanthine in inhibiting inflammatory response.
- Wang, F., Pei, L., & Liu, G. (2022). Progress on structural modification of Tetrandrine with wide range of pharmacological activities. Frontiers in Pharmacology. [Link]
- Wang, M., Zhang, X. M., Fu, X., Zhang, P., Hu, W. J., Yang, B. Y., & Kuang, H. X. (2022). Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology. [Link]
- Wang, M., Zhang, X. M., Fu, X., Zhang, P., Hu, W. J., Yang, B. Y., & Kuang, H. X. (2022). Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. Journal of Ethnopharmacology. [Link]
- Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]
- Schroecksnadel, K., Winkler, C., & Fuchs, D. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica chimica acta; international journal of clinical chemistry. [Link]
- Rogosnitzky, M., & Droz, D. (2021). Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19. Pharmacological reports : PR. [Link]
- Pérez-Sánchez, A., Missau, F., & Calpena, A. C. (2023).
- Wang, J., et al. (2023). Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice. Antioxidants. [Link]
- Liu, Q., et al. (2019).
- Wang, Y., et al. (2023). The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo. Journal of Ethnopharmacology. [Link]
- ResearchGate. (2015). In vitro pharmacological screening methods for anti-inflammatory agents.
- Liu, J., et al. (1997). Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages.
- Slideshare. (2015).
- Semwal, D. K., Semwal, R. B., & Rawat, U. (2014). Efficacy and safety of Stephania glabra: An alkaloid-rich traditional medicinal plant. Journal of Pharmacy Research. [Link]
- Rahman, H., & Al-subaie, A. M. (2020). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Journal of Global Pharma Technology. [Link]
- Bun, S. S., et al. (2014). Ethnobotany, phytochemistry and pharmacology of Stephania rotunda Lour. Journal of Ethnopharmacology. [Link]
- Inotiv. (n.d.).
- Ahmadiani, A., Fereidoni, M., Semnanian, S., Kamalinejad, M., & Saremi, S. (2000). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Naunyn-Schmiedeberg's archives of pharmacology. [Link]
- Zhang, T., et al. (2022). Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers. Phytomedicine. [Link]
- Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model.
- Semwal, D. K., et al. (2010). The genus Stephania (Menispermaceae): Chemical and pharmacological perspectives. Journal of Ethnopharmacology. [Link]
- Dary, C., et al. (2024). In vitro anti-inflammatory activity of 5 Cambodian Stephania species: from crude extracts to bioactive alkaloids. Asian Journal of Pharmacognosy. [Link]
- ResearchGate. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression v1.
- Wang, Y., et al. (2024). Plant-Derived Secondary Metabolites Tetrahydropalmatine and Rutaecarpine Alleviate Paclitaxel-Induced Neuropathic Pain via TRPV1 and TRPM8 Modulation. International Journal of Molecular Sciences. [Link]
- Wang, Y., et al. (2019). Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs.
- Liu, C. Y., et al. (2021). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Phytochemistry Letters. [Link]
- Nguyen, H. Q., et al. (2023). Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems. ACS Omega. [Link]
- Bio-protocol. (n.d.). Inflammation-Related Gene Expression Measurement Using qPCR Array. Bio-protocol. [Link]
- Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. Yan Yin Ke Ji. [Link]
- ResearchGate. (2018). New antiplasmodial alkaloids from Stephania rotunda.
- Qi, S., et al. (2023). Alkaloid variations within the genus Stephania (Menispermaceae) in China. Scientific Reports. [Link]
- ResearchGate. (2012). Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography.
- ResearchGate. (2023). Alkaloid variations within the genus Stephania (Menispermaceae) in China.
- Zhang, T., et al. (2022). Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers. Phytomedicine : international journal of phytotherapy and phytopharmacology. [Link]
Sources
- 1. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory and analgesic activities of 2Br-Crebanine and Stephanine from Stephania yunnanenses H. S.Lo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Progress on structural modification of Tetrandrine with wide range of pharmacological activities [frontiersin.org]
- 9. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmac… [ouci.dntb.gov.ua]
- 10. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory effects of Fangchinoline and Tetrandrine -Proceedings of the Korean Society of Applied Pharmacology | 학회 [koreascience.kr]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cepharanthine Exerts Antioxidant and Anti-Inflammatory Effects in Lipopolysaccharide (LPS)-Induced Macrophages and DSS-Induced Colitis Mice [mdpi.com]
- 19. cepharanthine.org [cepharanthine.org]
- 20. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. inotiv.com [inotiv.com]
An In-Depth Technical Guide to the Opioid Receptor Affinity of Hasubanan Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Hasubanan Scaffold - A Unique Intersection of Natural Product Chemistry and Opioid Receptor Pharmacology
The quest for novel analgesics with improved side-effect profiles has led researchers to explore a vast chemical space, with natural products remaining a cornerstone of inspiration. Among these, the hasubanan alkaloids, a class of structurally complex molecules, have emerged as an intriguing area of investigation due to their structural relationship to morphinan opioids.[1][2] This technical guide provides a comprehensive overview of the opioid receptor affinity of hasubanan alkaloids, detailing their binding profiles, structure-activity relationships, and the experimental methodologies used for their characterization.
Hasubanan alkaloids are characterized by a rigid tetracyclic core, which shares structural similarities with the morphinan skeleton found in classical opioids like morphine.[1] However, key structural distinctions, including a rearranged carbon framework, offer the potential for unique interactions with opioid receptors.[2] This guide will delve into the specifics of these interactions, providing researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this fascinating class of natural products.
Section 1: Opioid Receptor Binding Affinity of Hasubanan Alkaloids
The interaction of hasubanan alkaloids with the three main opioid receptor subtypes—mu (µ), delta (δ), and kappa (κ)—is the primary determinant of their potential pharmacological effects. The affinity of these compounds for each receptor is typically quantified using radioligand binding assays, which measure the ability of a test compound to displace a radiolabeled ligand with known affinity. The resulting data are often expressed as the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki).
A key study by Carroll et al. (2010) investigated the opioid receptor affinity of a series of hasubanan alkaloids isolated from the Australian rainforest vine Stephania japonica.[3] Their findings revealed that these compounds generally exhibit micromolar affinity for the delta-opioid receptor (DOR) and the mu-opioid receptor (MOR), while showing little to no affinity for the kappa-opioid receptor (KOR).[3]
Quantitative Binding Data
The following table summarizes the opioid receptor binding affinities (IC50 values) for a selection of hasubanan alkaloids from the aforementioned study.[3] It is important to note that lower IC50 values indicate higher binding affinity.
| Hasubanan Alkaloid | µ-Opioid Receptor (IC50, µM) | δ-Opioid Receptor (IC50, µM) | κ-Opioid Receptor (IC50, µM) |
| Aknadilbine | >49% displacement at 10 µM | 0.7 | >10 |
| Stephabenine | >49% displacement at 10 µM | 2.5 | >10 |
| Cepharanone B | >49% displacement at 10 µM | 4.8 | >10 |
| Hasubanonine | >49% displacement at 10 µM | 5.6 | >10 |
| Aknadinine | >49% displacement at 10 µM | 8.1 | >10 |
| N-de-methyl-aknadilbine | >49% displacement at 10 µM | 15 | >10 |
| N-formyl-N-de-methyl-aknadilbine | >49% displacement at 10 µM | 46 | >10 |
Data sourced from Carroll et al., 2010.[3] The values for the µ-opioid receptor indicate the percentage of displacement of the radioligand at a concentration of 10 µM, as specific IC50 values were not determined in this range.
Structure-Activity Relationships (SAR)
The data presented above provide initial insights into the structure-activity relationships of hasubanan alkaloids at opioid receptors. While a comprehensive SAR has yet to be fully elucidated, several preliminary observations can be made:
-
Substitution on the Nitrogen Atom: Modification of the nitrogen atom appears to influence affinity. For instance, N-de-methyl-aknadilbine and its N-formyl derivative show significantly lower affinity for the δ-opioid receptor compared to the parent compound, aknadilbine.[3] This suggests that the methyl group on the nitrogen may be important for optimal receptor interaction.
-
Aromatic Ring Substituents: The nature and position of substituents on the aromatic rings of the hasubanan core likely play a crucial role in determining receptor affinity and selectivity. However, a more extensive library of synthetic and semi-synthetic analogs is needed to systematically probe these relationships.
Further investigation into the synthesis of novel hasubanan derivatives will be critical to developing a more detailed understanding of their SAR and to optimize their opioid receptor binding profiles.
Section 2: Functional Activity and Downstream Signaling
Beyond binding affinity, understanding the functional activity of hasubanan alkaloids—whether they act as agonists, antagonists, or partial agonists—is essential for predicting their physiological effects. Furthermore, the concept of biased agonism, where a ligand preferentially activates one downstream signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment), is a key consideration in modern opioid drug discovery.
Assessing Functional Activity
Functional assays are employed to characterize the intrinsic activity of a compound at a receptor. Key methodologies include:
-
[³⁵S]GTPγS Binding Assays: This assay measures the activation of G-proteins, the primary signaling partners of opioid receptors. An increase in [³⁵S]GTPγS binding in the presence of a test compound indicates agonist activity.
-
cAMP (Cyclic Adenosine Monophosphate) Assays: Opioid receptors are typically Gi/o-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. Measuring changes in cAMP levels can therefore quantify the agonist or antagonist effects of a compound.
Currently, there is a paucity of publicly available data on the functional activity and downstream signaling pathways of hasubanan alkaloids at opioid receptors. This represents a significant knowledge gap and a promising area for future research.
The G-Protein vs. β-Arrestin Paradigm
The prevailing hypothesis in opioid pharmacology is that the therapeutic analgesic effects are primarily mediated by G-protein signaling, while many of the adverse effects, such as respiratory depression and constipation, are linked to the recruitment of β-arrestin.[4] Therefore, identifying "biased agonists" that selectively activate the G-protein pathway while minimizing β-arrestin recruitment is a major goal in the development of safer opioids.
Future studies on hasubanan alkaloids should incorporate assays to determine their signaling bias. This would involve comparing their potency and efficacy in G-protein activation assays (e.g., [³⁵S]GTPγS) with their ability to recruit β-arrestin, which can be measured using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Fragment Complementation (EFC) assays.
Section 3: Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the opioid receptor affinity and functional activity of hasubanan alkaloids.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a hasubanan alkaloid for a specific opioid receptor subtype.
Principle: This assay measures the ability of an unlabeled test compound (the hasubanan alkaloid) to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Membrane preparations from cells expressing the human µ, δ, or κ opioid receptor.
-
Radioligands:
-
µ-opioid receptor: [³H]-DAMGO
-
δ-opioid receptor: [³H]-Naltrindole
-
κ-opioid receptor: [³H]-U69,593
-
-
Non-specific binding control (e.g., Naloxone at a high concentration).
-
Test hasubanan alkaloid.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the hasubanan alkaloid in assay buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition: Hasubanan alkaloid dilution, radioligand, and membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the hasubanan alkaloid concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram of Radioligand Binding Assay Workflow:
Caption: Workflow for a [³⁵S]GTPγS functional assay.
Section 4: Future Directions and Conclusion
The study of hasubanan alkaloids and their interaction with opioid receptors is a field ripe with potential. The current body of evidence suggests that these natural products possess modest affinity for mu and delta opioid receptors and could serve as valuable starting points for the development of novel analgesics. However, a significant amount of research is still required to fully understand their pharmacological profile.
Key areas for future investigation include:
-
Comprehensive Functional Characterization: Determining whether hasubanan alkaloids act as agonists, antagonists, or partial agonists at each opioid receptor subtype is a critical next step.
-
Elucidation of Signaling Bias: Investigating the G-protein versus β-arrestin signaling profiles of these compounds could reveal opportunities to design safer, biased analgesics.
-
In-depth Structure-Activity Relationship Studies: The synthesis and pharmacological evaluation of a diverse library of hasubanan analogs will be essential for understanding the structural determinants of their opioid receptor affinity and functional activity.
-
In Vivo Studies: Promising candidates identified through in vitro screening should be advanced to in vivo models of pain and side effects to assess their therapeutic potential.
References
- Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Herzon, S. B., Calandra, N. A., King, S. M., McCarthy, M. C., & Gauss, J. (2011). Efficient Entry to the Hasubanan Alkaloids: First Enantioselective Total Syntheses of (−)-Hasubanonine, (−)-Runanine, (−)-Delavayine, and (+)-Periglaucine B. Angewandte Chemie International Edition, 50(38), 8863-8866. [Link]
- Gillen, C., Haurand, M., Kobelt, D. J., & Wnendt, S. (2000). Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor. Naunyn-Schmiedeberg's archives of pharmacology, 362(2), 116–121. [Link]
- Volpe, D. A., Tobin, G., Mellon, R. D., Shackman, J. G., & Verbois, S. L. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 59(3), 385–390. [Link]
- Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153. [Link]
- Whalen, E. J., Rajagopal, S., & Lefkowitz, R. J. (2011). Therapeutic potential of β-arrestin- and G protein-biased agonists. Trends in molecular medicine, 17(3), 130–139. [Link]
- Raehal, K. M., & Bohn, L. M. (2011). The role of β-arrestin2 in the severity of antinociceptive tolerance and physical dependence induced by different opioid pain therapeutics. Neuropharmacology, 60(1), 58-65. [Link]
- Zhang, H., & Yue, J. (2005). Hasubanan-type alkaloids from Stephania longa. Journal of natural products, 68(8), 1201–1207. [Link]
- Nie, Z., & Daaka, Y. (2012). G protein-independent and β arrestin-dependent GPCR signaling. In G Protein-Coupled Receptors (pp. 165-177). Cambridge: Cambridge University Press. [Link]
- Smith, M. T. (2000). The opioid receptor: emergence through millennia of pharmaceutical sciences. Frontiers in Pharmacology, 11, 593226. [Link]
Sources
- 1. Hasubanonine - Wikipedia [en.wikipedia.org]
- 2. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
Methodological & Application
Protostephanine extraction and purification protocol
An Application Note and Comprehensive Protocol for the Extraction and Purification of Protostephanine
Authored by a Senior Application Scientist
Abstract
This document provides a detailed protocol for the extraction, purification, and characterization of this compound, a bioactive alkaloid isolated from the plant Stephania japonica. This guide is intended for researchers, scientists, and professionals in drug development and natural product chemistry. The methodologies described herein are grounded in established phytochemical techniques and are designed to be a self-validating system, ensuring the integrity and purity of the final compound. We will delve into the rationale behind experimental choices, from solvent selection to chromatographic separation, and provide a framework for the analytical validation of the isolated this compound.
Introduction: The Significance of this compound
This compound is a C21H27NO4 molecular formula alkaloid found in the plant Stephania japonica Miers.[1] This plant has a history of use in traditional medicine, and various extracts have been shown to possess a range of pharmacological activities, including neuroprotective, anti-hyperglycemic, and cytotoxic effects.[2] While a comprehensive understanding of this compound's specific biological activities is still evolving, its unique chemical structure makes it a compound of interest for further investigation and potential drug development.
The extraction and purification of this compound present a set of challenges common to natural product chemistry, including its presence in a complex mixture of other alkaloids and secondary metabolites. This protocol outlines a systematic approach to overcome these challenges, yielding a highly purified sample of this compound suitable for downstream applications.
Experimental Workflow Overview
The overall process for isolating this compound can be visualized as a multi-stage workflow, beginning with the raw plant material and culminating in the pure, characterized compound. Each stage is designed to progressively enrich the concentration of this compound while removing impurities.
Caption: High-level overview of the this compound isolation workflow.
Materials and Equipment
Reagents and Consumables
-
Dried and powdered leaves of Stephania japonica
-
Petroleum ether (60-80°C)
-
Chloroform
-
Methanol
-
Ethanol
-
Hydrochloric acid (HCl), 2M
-
Ammonium hydroxide (NH4OH) solution, 25%
-
Sodium sulfate (Na2SO4), anhydrous
-
Silica gel for column chromatography (60-120 mesh)
-
Pre-coated silica gel TLC plates (with fluorescent indicator F254)
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Deionized water
-
Dragendorff's reagent for alkaloid detection
Equipment
-
Grinder or mill
-
Soxhlet apparatus or large-scale shaker
-
Rotary evaporator
-
pH meter
-
Separatory funnels
-
Glass chromatography columns
-
Fraction collector
-
UV lamp for TLC visualization
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Step-by-Step Extraction Protocol
This protocol employs a successive solvent extraction method to fractionate the chemical constituents of Stephania japonica leaves based on polarity.[3] This is followed by an acid-base extraction to specifically isolate the alkaloid fraction.
Successive Solvent Extraction
-
Preparation of Plant Material: Air-dry the leaves of Stephania japonica in the shade to preserve the chemical integrity of the constituents. Grind the dried leaves into a fine powder to increase the surface area for efficient extraction.
-
Defatting: Pack the powdered plant material (e.g., 500 g) into a Soxhlet apparatus and extract with petroleum ether for 12-24 hours. This step removes non-polar compounds like fats and waxes, which can interfere with subsequent purification steps.
-
Extraction of Alkaloids: Air-dry the defatted plant material to remove residual petroleum ether. Subsequently, extract the material with a more polar solvent like methanol or a mixture of chloroform and methanol. Maceration with agitation or continued Soxhlet extraction can be employed.
-
Concentration: Concentrate the methanolic or chloroform-methanol extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.
Acid-Base Extraction for Alkaloid Enrichment
The rationale behind this step is that alkaloids are basic and will form salts in an acidic solution, making them water-soluble. Other non-basic compounds will remain in the organic phase.
-
Acidification: Dissolve the crude extract in 2M hydrochloric acid.
-
Washing: Transfer the acidic solution to a separatory funnel and wash with chloroform to remove neutral and acidic impurities. Repeat the washing step 2-3 times.
-
Basification: Collect the aqueous acidic layer and basify it by adding ammonium hydroxide solution dropwise until the pH is approximately 9-10. This will convert the alkaloid salts back to their free base form, which are generally less water-soluble.
-
Extraction of Free Bases: Extract the basified aqueous solution with chloroform or dichloromethane multiple times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude alkaloid fraction.
Step-by-Step Purification Protocol
The crude alkaloid fraction is a complex mixture. Column chromatography is a powerful technique for separating individual components based on their differential adsorption to a stationary phase.[4][5]
Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or chloroform) and carefully pack it into a glass column.
-
Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol. A typical gradient could be from 100% chloroform to chloroform:methanol (9:1, 8:2, etc.).
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) and monitor the separation using Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC) Monitoring
-
Spotting: Spot a small amount of each collected fraction onto a TLC plate.
-
Development: Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 95:5).
-
Visualization: Visualize the separated spots under a UV lamp and by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color for alkaloids.
-
Pooling: Combine the fractions that show a prominent spot corresponding to this compound (based on a reference standard if available, or by tracking the major alkaloid spot).
Final Purification (Polishing Step)
For obtaining high-purity this compound, a final polishing step using preparative HPLC may be necessary.[5][6]
-
Method: A reversed-phase C18 column is often suitable. The mobile phase could be a gradient of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Use a UV detector to monitor the elution of the compound.
-
Collection: Collect the peak corresponding to this compound.
Analytical Characterization
The identity and purity of the isolated compound must be confirmed using modern analytical techniques.[7][8][9]
| Technique | Purpose | Expected Outcome for this compound |
| HPLC | Purity assessment | A single major peak indicating high purity. |
| Mass Spectrometry (MS) | Molecular weight determination | A molecular ion peak corresponding to the molecular formula C21H27NO4. |
| NMR (1H and 13C) | Structural elucidation | A spectrum consistent with the known chemical structure of this compound. |
Data Summary and Expected Results
The following table provides an illustrative summary of the expected yield and purity at each stage of the process. Actual values may vary depending on the quality of the plant material and the precision of the experimental execution.
| Purification Stage | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Methanolic Extract | 500 | 25,000 | <1 |
| Crude Alkaloid Fraction | 25,000 | 1,500 | ~10-15 |
| Column Chromatography Pool | 1,500 | 200 | ~85-90 |
| Preparative HPLC | 200 | 120 | >98 |
Visualization of the Purification Process
The purification process can be visualized as a sequence of chromatographic and analytical steps.
Caption: Detailed workflow for the purification and analysis of this compound.
Conclusion and Further Considerations
This application note provides a robust and detailed protocol for the extraction and purification of this compound from Stephania japonica. By following these steps and understanding the rationale behind them, researchers can successfully isolate this promising alkaloid for further biological and pharmacological evaluation. It is crucial to adhere to good laboratory practices and safety precautions, especially when handling organic solvents and concentrated acids and bases. The purity of the final compound should always be rigorously verified by multiple analytical techniques to ensure the reliability of subsequent experimental results.
References
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). Bulletin of the Agricultural Chemical Society of Japan, 20(4), 165–173. [Link]
- Rensselaer Polytechnic Institute. (n.d.). Protein Purification Methods. Rensselaer Polytechnic Institute. [Link]
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). Bioscience, Biotechnology, and Biochemistry, 20(4), 165–173. [Link]
- Kumar, V., et al. (2011). Pharmacognostical and phytochemical studies on leaves of Stephania japonica Linn. Journal of Chemical and Pharmaceutical Research, 3(4), 73-83. [Link]
- PolyPeptide Group. (n.d.).
- National Center for Biotechnology Information. (2023). Chemical Constituents, Biological Activities, and Proposed Biosynthetic Pathways of Steroidal Saponins from Healthy Nutritious Vegetable—Allium.
- Das, N., et al. (2019). Phytochemical and pharmacological review on Stephania japonica.
- MDPI. (2022).
- Technology Networks. (2024).
- Islam, M. D., et al. (2021). Exploration of Antioxidant and Anticancer Activity of Stephania japonica Leaves Extract.
- MDPI. (2022). A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry. MDPI. [Link]
- National Center for Biotechnology Information. (2024). Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb.
- ResearchGate. (2023). Fluorescence Analytical Techniques for Sensing Tryptophan in Food and Biological Samples: Mechanisms, Applications, and Challenges.
- National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Parathion.
- National Center for Biotechnology Information. (2012). Total synthesis and biological evaluation of fluorinated cryptophycins.
Sources
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. biomedres.us [biomedres.us]
- 3. jocpr.com [jocpr.com]
- 4. Protein Purification Methods [comis.med.uvm.edu]
- 5. polypeptide.com [polypeptide.com]
- 6. Protein purification | Abcam [abcam.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ANALYTICAL METHODS - Toxicological Profile for Parathion - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Multi-dimensional NMR Approach to the Structural Elucidation of Protostephanine
Introduction: The Challenge of Protostephanine
This compound is a fascinating member of the hasubanan class of alkaloids, first isolated from Stephania japonica.[1] Its defining feature is a unique nine-membered dibenz[d,f]azonine heterocyclic core, a structure that sets it apart from more common alkaloid skeletons.[1] The molecular formula is C₂₁H₂₇NO₄, with a molecular weight of 357.44 g/mol .[1] The complexity of this three-dimensional structure, featuring a crowded aliphatic bridge and multiple chiral centers, makes its unambiguous characterization a non-trivial task.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such complex natural products, providing unparalleled insight into the atomic connectivity and spatial arrangement of a molecule without requiring crystallization.[2] This application note presents a comprehensive, field-proven protocol for the structural determination of this compound using a logical sequence of modern 1D and 2D NMR experiments. We will detail every step from sample preparation to the final assembly of the molecular structure from spectral data, explaining the causality behind each experimental choice.
Foundational Principles: An Integrated NMR Strategy
The structural elucidation of a novel or complex molecule like this compound is akin to solving a multi-dimensional puzzle. No single NMR experiment provides all the answers. Instead, we employ a suite of experiments that each offer a specific piece of information. Our strategy is hierarchical:
-
Survey the Landscape (1D NMR): Begin with ¹H and ¹³C NMR to get a census of all proton and carbon environments.
-
Identify Direct Connections (HSQC): Link each proton directly to the carbon it is attached to.
-
Map Neighboring Protons (COSY): Establish proton-proton coupling networks to build aliphatic spin systems.
-
Connect the Fragments (HMBC): Use long-range proton-carbon correlations to piece together the entire molecular skeleton, connecting isolated spin systems and identifying the positions of quaternary carbons and heteroatoms.
This integrated approach ensures a self-validating system where data from one experiment corroborates findings from another, leading to a high-confidence structural assignment.[3]
Protocol I: High-Integrity Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[4] A properly prepared sample minimizes artifacts and maximizes resolution.
Materials:
-
This compound isolate (~5-10 mg)
-
Deuterated Chloroform (CDCl₃), 99.8%+ D atom
-
High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent)
-
Glass Pasteur pipette and cotton or glass wool plug
-
Vortex mixer
Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial. This concentration is optimal for obtaining excellent signal-to-noise in both ¹H and subsequent 2D experiments on modern spectrometers.[5] For ¹³C NMR, a higher concentration is always better due to the low natural abundance of the ¹³C isotope.
-
Solvent Selection & Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is the solvent of choice for many organic molecules due to its excellent dissolving power and relatively clean spectral window. Cap the vial and gently vortex until the sample is fully dissolved, creating a homogenous solution.
-
Filtration and Transfer: Solid particulates in the NMR sample will severely degrade spectral quality by disrupting the magnetic field homogeneity.[4] To prevent this, filter the solution directly into the NMR tube.
-
Place a small, tight plug of cotton or glass wool into a Pasteur pipette.
-
Use the pipette to transfer the this compound solution from the vial into the NMR tube. The plug will trap any undissolved microparticles.
-
-
Final Volume Check: Ensure the final sample height in the NMR tube is at least 4 cm (~0.5-0.6 mL) to be properly positioned within the spectrometer's detection coil.
-
Tube Cleaning & Labeling: Before insertion into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints. Label the sample cap clearly.
Protocol II: NMR Data Acquisition Workflow
The following experiments should be performed sequentially on a spectrometer operating at a ¹H frequency of 400 MHz or higher. Higher field strengths will provide better signal dispersion, which is highly advantageous for a complex molecule like this compound.
Caption: Logical workflow for NMR data acquisition and analysis.
1. ¹H NMR (Proton NMR):
-
Purpose: To identify all unique proton environments, their relative numbers (integration), and their coupling patterns (multiplicity).
-
Typical Parameters: 16-32 scans, 1-2 second relaxation delay, 30° pulse angle.
2. ¹³C{¹H} NMR (Carbon NMR):
-
Purpose: To identify all unique carbon environments. The spectrum is broadband proton-decoupled, so each unique carbon appears as a singlet.
-
Typical Parameters: 1024-2048 scans, 2-second relaxation delay, 45° pulse angle.
3. DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To determine the multiplicity of each carbon atom. CH₃ and CH groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons are absent. This is faster and more sensitive than off-resonance decoupling.
-
Typical Parameters: 256-512 scans.
4. ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled, typically those separated by two or three bonds (²JHH, ³JHH). This reveals connectivity within proton spin systems.
-
Typical Parameters: 2-4 scans per increment, 256-512 increments in the indirect dimension.
5. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify all direct, one-bond C-H connections. Each cross-peak correlates a proton signal with the signal of the carbon it is directly attached to.
-
Typical Parameters: 2-4 scans per increment, 256 increments in the indirect dimension. An edited HSQC can also be used, which phases CH/CH₃ and CH₂ peaks differently, serving the same purpose as DEPT-135 but with higher sensitivity.
6. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: The cornerstone experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH). Crucially, it connects the COSY spin systems and identifies the location of non-protonated (quaternary) carbons.
-
Typical Parameters: 8-16 scans per increment, 256-512 increments. The long-range coupling delay should be optimized for an average JCH of 7-8 Hz to capture both ²J and ³J correlations effectively.
Data Interpretation & Structure Elucidation
Illustrative 1D NMR Data
The structure of this compound (6,7,8,9-Tetrahydro-2,3,10,12-tetramethoxy-7-methyl-5H-dibenz[d,f]azonine) is shown below with numbering for assignment.
Table 1: Illustrative ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H-1 | 6.75 | s | 1H | Aromatic |
| H-4 | 6.85 | s | 1H | Aromatic |
| H-11 | 6.90 | s | 1H | Aromatic |
| 2-OCH₃ | 3.88 | s | 3H | Methoxy |
| 3-OCH₃ | 3.91 | s | 3H | Methoxy |
| 10-OCH₃ | 3.85 | s | 3H | Methoxy |
| 12-OCH₃ | 3.80 | s | 3H | Methoxy |
| 7-NCH₃ | 2.35 | s | 3H | N-Methyl |
| H-5a/b | 3.50, 4.20 | d, d (ABq) | 2H | Benzylic CH₂ |
| H-6a/b | 2.80, 3.10 | m | 2H | Aliphatic CH₂ |
| H-8a/b | 2.75, 3.05 | m | 2H | Aliphatic CH₂ |
| H-9a/b | 2.90, 3.20 | m | 2H | Aliphatic CH₂ |
Table 2: Illustrative ¹³C NMR & DEPT-135 Data (125 MHz, CDCl₃)
| Carbon Label | δ (ppm) | DEPT-135 | Assignment |
|---|---|---|---|
| C-1 | 112.5 | CH | Aromatic |
| C-2 | 148.1 | C | Aromatic (Quat) |
| C-3 | 149.0 | C | Aromatic (Quat) |
| C-4 | 110.8 | CH | Aromatic |
| C-4a | 128.5 | C | Aromatic (Quat) |
| C-4b | 132.1 | C | Aromatic (Quat) |
| C-5 | 55.2 | CH₂ | Benzylic |
| C-6 | 48.5 | CH₂ | Aliphatic |
| C-7 | 62.1 | C | Quaternary |
| C-8 | 49.1 | CH₂ | Aliphatic |
| C-9 | 58.3 | CH₂ | Aliphatic |
| C-9a | 135.5 | C | Aromatic (Quat) |
| C-10 | 147.5 | C | Aromatic (Quat) |
| C-11 | 115.3 | CH | Aromatic |
| C-12 | 152.0 | C | Aromatic (Quat) |
| C-12a | 130.2 | C | Aromatic (Quat) |
| 2-OCH₃ | 56.1 | CH₃ | Methoxy |
| 3-OCH₃ | 56.3 | CH₃ | Methoxy |
| 10-OCH₃ | 55.9 | CH₃ | Methoxy |
| 12-OCH₃ | 55.8 | CH₃ | Methoxy |
| 7-NCH₃ | 43.5 | CH₃ | N-Methyl |
Step-by-Step Elucidation using 2D NMR
-
Identify Direct Connections (HSQC): The HSQC spectrum would immediately confirm the assignments in Tables 1 and 2. For example, a cross-peak between the proton at δ 6.75 and the carbon at δ 112.5 confirms the H-1/C-1 pair. Similarly, all CH, CH₂, and CH₃ groups would be unambiguously linked.
-
Build Spin Systems (COSY): The COSY spectrum would show correlations between adjacent aliphatic protons. We would expect to see correlations linking H-5 to H-6, and H-8 to H-9, helping to define the nine-membered ring's aliphatic bridge. The aromatic protons (H-1, H-4, H-11) would appear as isolated singlets with no COSY correlations, indicating they have no adjacent proton neighbors.
-
Assemble the Skeleton (HMBC): This is the critical step where the full structure is pieced together. Key expected correlations would be:
-
Connecting the Methoxy Groups: The protons of 2-OCH₃ (δ 3.88) must show a ³J correlation to the quaternary carbon C-2 (δ 148.1). Similarly, 3-OCH₃ would correlate to C-3, 10-OCH₃ to C-10, and 12-OCH₃ to C-12, definitively placing all four methoxy groups on the aromatic rings.
-
Placing the Aromatic Protons: The aromatic proton H-1 (δ 6.75) would show HMBC correlations to C-2, C-4a, and C-12a, locking its position. H-4 (δ 6.85) would correlate to C-3, C-4b, and C-5, confirming its location and linking the aromatic ring to the aliphatic bridge via the C-4b to C-5 bond.
-
Bridging the Rings: The benzylic protons H-5 (δ 3.50, 4.20) are crucial. They would show correlations to aromatic carbons C-4 and C-4b, and importantly, to the aliphatic carbon C-6 and the quaternary carbon C-7. This sequence of correlations (Ar-C4b-C5-C6-C7) begins to form the nine-membered ring.
-
Confirming the Azonine Core: The N-methyl protons (δ 2.35) are a key probe. They would show strong correlations to the carbons they are attached to through the nitrogen, namely C-6 and C-8, confirming the nitrogen's position within the ring.
-
Sources
Application Notes and Protocols for In Vitro Evaluation of Protostephanine Activity
Abstract
Protostephanine, a hasubanan-type alkaloid, represents a class of natural products with emerging therapeutic potential. Preliminary evidence suggests a spectrum of biological activities, including anti-inflammatory, cytotoxic, and neuromodulatory effects. This guide provides a comprehensive suite of robust in vitro assays to rigorously characterize the bioactivity of this compound. The protocols detailed herein are designed for researchers in pharmacology, natural product chemistry, and drug discovery to elucidate its mechanism of action and quantify its potency. We present methodologies for assessing anti-inflammatory properties through cytokine and nitric oxide inhibition, evaluating cytotoxic potential, and screening for activity at neuronal targets such as opioid receptors and acetylcholinesterase. Each protocol is structured to ensure scientific rigor, reproducibility, and a clear understanding of the underlying principles.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the hasubanan class of alkaloids, structurally related to morphine, which are predominantly isolated from plants of the Stephania genus. This family of compounds has garnered significant interest due to a wide range of pharmacological activities, including anti-inflammatory, antiviral, cytotoxic, and opioid receptor binding properties.[1][2] Specifically, certain hasubanan alkaloids have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] Furthermore, their structural similarity to morphinans suggests potential interactions with opioid receptors, with some analogues showing affinity for the delta-opioid receptor. The potential for acetylcholinesterase (AChE) inhibition also exists, a common activity for various isoquinoline alkaloids.[4]
Given this landscape, a systematic in vitro evaluation is the foundational step in delineating the pharmacological profile of this compound. The following sections provide detailed, field-proven protocols to investigate these key potential activities.
Foundational Assay: Determining Cytotoxicity
Prior to assessing specific biological activities, it is crucial to determine the cytotoxic profile of this compound. This establishes a therapeutic window and ensures that subsequent observations in functional assays are not a result of cell death. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay for Cytotoxicity
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mammalian cell line (e.g., RAW 264.7 macrophages, HEK293 cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the log of this compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.
| Parameter | Description |
| Cell Line | RAW 264.7 or other relevant cell line |
| Seeding Density | 5,000 - 10,000 cells/well |
| This compound Conc. | e.g., 0.1 - 100 µM |
| Incubation Time | 24, 48, 72 hours |
| MTT Concentration | 0.5 mg/mL final concentration |
| Wavelength | 570 nm (reference 630 nm) |
Anti-Inflammatory Activity Assays
A key potential application for this compound is in the modulation of inflammatory responses. The following assays are designed to quantify its anti-inflammatory effects in a cellular context.
Inhibition of Pro-Inflammatory Cytokine Production
This assay measures the ability of this compound to inhibit the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
LPS, a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, primarily the NF-κB pathway, and the subsequent production and release of pro-inflammatory cytokines like TNF-α and IL-6.[7] The concentration of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: Simplified LPS-induced NF-κB signaling pathway.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Complete culture medium
-
24-well or 48-well sterile culture plates
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well in 500 µL of complete medium and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant and store it at -80°C until analysis.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions.[8][9][10]
-
Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound compared to the LPS-only treated control. Determine the IC50 value for the inhibition of each cytokine.
| Parameter | Description |
| Cell Line | RAW 264.7 |
| LPS Concentration | 1 µg/mL |
| Pre-treatment Time | 1-2 hours |
| Stimulation Time | 24 hours |
| Readout | TNF-α and IL-6 concentration (pg/mL) |
Neuromodulatory Activity Assays
Based on its structural class, this compound may interact with neuronal targets. The following assays provide a primary screen for such activities.
Acetylcholinesterase (AChE) Inhibition Assay
This assay determines if this compound can inhibit the activity of AChE, an enzyme critical for cholinergic neurotransmission.
The Ellman's method is a widely used spectrophotometric assay to measure AChE activity.[1] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified by measuring the absorbance at 412 nm.[11][12] The rate of color formation is proportional to the AChE activity.
Materials:
-
This compound stock solution
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
DTNB Solution: 10 mM in phosphate buffer.
-
ATCI Solution: 14 mM in deionized water (prepare fresh).
-
AChE Solution: 0.1 U/mL in phosphate buffer.
-
-
Assay Plate Setup: In a 96-well plate, add:
-
Test Wells: 25 µL of this compound dilution and 25 µL of AChE solution.
-
Positive Control (100% activity): 25 µL of buffer (with corresponding DMSO concentration) and 25 µL of AChE solution.
-
Blank: 50 µL of buffer.
-
-
Pre-incubation: Add 50 µL of DTNB solution to all wells. Mix gently and pre-incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 25 µL of ATCI solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[11]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate of Positive Control - Rate of Test Well) / Rate of Positive Control] x 100
-
Determine the IC50 value of this compound for AChE inhibition.
-
Delta-Opioid Receptor Binding Assay
This competitive binding assay assesses the affinity of this compound for the delta-opioid receptor.
This assay measures the ability of this compound to displace a known radiolabeled ligand (e.g., [³H]DPDPE) from the delta-opioid receptor expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of this compound for the receptor.
Materials:
-
This compound stock solution
-
Cell membranes prepared from cells expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells)
-
Radiolabeled delta-opioid receptor ligand (e.g., [³H]DPDPE)
-
Unlabeled ligand for non-specific binding determination (e.g., Naloxone)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates (GF/B or GF/C)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine:
-
Total Binding: 50 µL of radioligand and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of radioligand and 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM Naloxone).
-
Competition: 50 µL of radioligand and 50 µL of various concentrations of this compound.
-
-
Membrane Addition: Add 100 µL of the cell membrane suspension to each well.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.[3]
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Calculate the percentage of inhibition of specific binding for each concentration of this compound.
-
Determine the Ki (inhibitory constant) of this compound using the Cheng-Prusoff equation, which requires the IC50 value from the competition curve and the Kd of the radioligand.
-
| Parameter | Description |
| Receptor Source | Membranes from cells expressing delta-opioid receptor |
| Radioligand | e.g., [³H]DPDPE |
| Non-specific Ligand | e.g., Naloxone |
| Incubation Time | 60-90 minutes at room temperature |
| Readout | Counts per minute (CPM) |
Data Interpretation and Further Steps
The results from these assays will provide a comprehensive initial pharmacological profile of this compound. An IC50 value in the low micromolar or nanomolar range in any of these assays would indicate significant activity and warrant further investigation. For example, potent anti-inflammatory activity could lead to in vivo studies in models of inflammation. High affinity for the delta-opioid receptor would prompt functional assays to determine if this compound is an agonist or antagonist. A significant AChE inhibitory effect would suggest potential applications in neurodegenerative diseases. It is the synthesis of these data points that will ultimately guide the future research and development of this compound as a potential therapeutic agent.
References
- ResearchGate. (n.d.). Structures, bioactivities and natural distribution of hasubanans.
- ResearchGate. (n.d.). The Hasubanan and Acutumine Alkaloids.
- ResearchGate. (n.d.). Developments in the Synthesis of Hasubanan Alkaloids.
- Ma, G. K., et al. (2021). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800-2805.
- Carroll, A. R., et al. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Barros, F. W. A., et al. (2019). Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors. Frontiers in Chemistry, 7, 621.
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants.
- Fujii, T., et al. (2013). Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer. British Journal of Pharmacology, 168(4), 943-955.
- Thongsom, M., et al. (2021). Artocarpus lakoocha Extract Inhibits LPS-Induced Inflammatory Response in RAW 264.7 Macrophage Cells. Molecules, 26(21), 6494.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- DTIC. (n.d.). In-Vitro Cytotoxicity Screening of Plant Extracts.
- Aldridge, C., et al. (2013). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 185(1), 256-263.
- ResearchGate. (2022). Protocol and markers of mouse macrophage polarization RAW 264.7 (ATCC)?.
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651-2662.
- Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 031-035.
- Pasternak, G. W. (2014). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1167, 121-127.
- National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Sigma-Aldrich. (n.d.). Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
- Chae, H. S., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics, 28(6), 549-558.
- Phromnoi, K., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Foods, 10(10), 2419.
- ResearchGate. (n.d.). In-Vitro cytotoxicity activity of some selected ethanomedicinal plants against vero cell line.
- Journal of Inflammation Research. (2026). The bioinformatics analysis of publicly available datasets and validation.
- DiVA portal. (n.d.). Optimizing methods for profiling cytokines in cultures of human cancer cell lines.
- Abcam. (n.d.). MTT assay protocol.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Thermo Fisher Scientific. (n.d.). Hu IL-6 Chemiluminescence ELISA Kit.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Thiermann, H., & Worek, F. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Journal of Applied Toxicology, 31(7), 611-620.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Mandal, S. C., et al. (2011). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Pharmacognosy Journal, 3(24), 63-67.
- Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit.
- Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology.
- Kim, H. G., et al. (2007). Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation in RBL-2H3 mast cells. Cytokine, 39(2), 143-149.
- ResearchGate. (2015). What is the exact protocol for assaying the anti-inflammatory activity of plant extracts in vitro?.
- BPS Bioscience. (n.d.). IL-6:IL-6R Inhibitor Screening Assay Kit.
- International Journal of Creative Research Thoughts. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. IJCRT, 10(4).
- Eurofins. (n.d.). mu (MOP) Human Opioid GPCR Binding Agonist Radioligand LeadHunter Assay.
- Schmid, C. L., et al. (2017). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. British Journal of Pharmacology, 174(20), 3585-3598.
- Chen, C. Y., et al. (2017). Proinflammatory Cytokines IL-6 and TNF-α Increased Telomerase Activity through NF-κB/STAT1/STAT3 Activation, and Withaferin A Inhibited the Signaling in Colorectal Cancer Cells.
- Le, T. M., et al. (2017). Probing ligand recognition of the opioid pan antagonist AT-076 at nociceptin, kappa, mu, and delta opioid receptors through structure-activity relationships. ACS Chemical Neuroscience, 8(10), 2217-2226.
- Revvity. (n.d.). HTRF Human IL-6 Detection Kit, 96 Assay Points.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of TNF-alpha and IL-6 production by Aucubin through blockade of NF-kappaB activation RBL-2H3 mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. dovepress.com [dovepress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: Unveiling the Potential of a Rare Alkaloid
An In-Depth Guide to the Preclinical In Vivo Evaluation of Protostephanine
This compound is a hasubanan alkaloid with the chemical formula C₂₁H₂₇NO₄[1]. While its precise biological activities remain largely unexplored in published literature, its structural relatives, derived from plants of the Stephania genus, have demonstrated a wealth of pharmacological effects, including potent anti-inflammatory, anti-cancer, and neuroprotective properties[2][3]. This guide serves as a comprehensive roadmap for researchers embarking on the first-ever in vivo characterization of this compound.
Given the absence of direct preclinical data for this compound, this document establishes a logical, scientifically-grounded framework for its initial in vivo evaluation. We will proceed by leveraging established methodologies and drawing parallels from structurally similar, well-researched alkaloids. The protocols herein are designed to be self-validating systems, providing the foundational data necessary to assess this compound's therapeutic potential, from initial safety and pharmacokinetic profiling to robust efficacy testing in validated animal models of disease.
Part 1: Foundational In Vivo Assessment: Safety, Formulation, and Pharmacokinetics
Before any efficacy studies can be undertaken, a thorough understanding of the compound's behavior and safety profile within a living system is paramount. This initial phase is critical for establishing a viable dose range and administration route, ensuring both animal welfare and the integrity of subsequent experiments[4][5].
A. Formulation Development for In Vivo Administration
A common hurdle for alkaloids is poor aqueous solubility, which can severely limit bioavailability and lead to inconsistent experimental results[6][7]. The primary goal of formulation is to create a safe and stable vehicle that ensures consistent delivery and exposure of the test compound[8].
Causality Behind Formulation Choice: The selection of a vehicle is dictated by the compound's physicochemical properties (e.g., solubility, LogP) and the intended route of administration. For initial screening, multiple routes should be considered to understand the compound's absorption characteristics. For instance, intravenous (IV) administration provides 100% bioavailability and serves as a benchmark, while oral (PO) and intraperitoneal (IP) routes are common for efficacy studies[8][9].
Protocol 1: Preparation of a Multi-Route Screening Formulation
This protocol provides a tiered approach to solubilizing this compound, starting with the simplest vehicle.
Materials:
-
This compound powder
-
Sterile Water for Injection
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Polyethylene Glycol 400 (PEG400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile tubes, syringes, and 0.22 µm syringe filters
Procedure:
-
Aqueous Solubility Test: Attempt to dissolve this compound directly in sterile saline at the target concentration. If insoluble, proceed to the next step.
-
Co-Solvent Formulation (for PO/IP administration): a. Weigh the required amount of this compound. b. Dissolve the powder completely in DMSO. The volume of DMSO should not exceed 10% of the final formulation volume[6]. c. Add PEG400 (e.g., to 40% of the final volume) and vortex thoroughly. d. Add Tween 80 (e.g., to 5% of the final volume) and vortex. e. Slowly add sterile saline to the final volume while continuously vortexing to create a stable suspension or solution.
-
Cyclodextrin Formulation (for IV administration): a. Prepare a 30% (w/v) solution of HP-β-CD in sterile saline. Gentle warming may be required for dissolution[6]. b. In a separate tube, dissolve this compound in a minimal volume of DMSO (<5% of the final volume). c. Slowly add the this compound-DMSO concentrate to the HP-β-CD solution while vortexing. d. Filter the final solution through a 0.22 µm syringe filter for sterilization.
Table 1: Example Formulation Vehicles for In Vivo Studies
| Administration Route | Vehicle Composition Example | Target Concentration Range | Key Considerations |
|---|---|---|---|
| Oral (PO) | 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline | 10 - 50 mg/mL | Forms a stable suspension. Must be vortexed well before each gavage.[6] |
| Intraperitoneal (IP) | 5% DMSO, 15% Solutol HS 15, 80% Saline | 1 - 10 mg/mL | Should be a clear, sterile solution to avoid peritoneal irritation.[6] |
| Intravenous (IV) | <5% DMSO in 30% HP-β-CD in Saline | 1 - 5 mg/mL | Must be a clear solution. Administer slowly to avoid precipitation in the vein.[6] |
B. Pharmacokinetic (PK) and Toxicokinetic (TK) Profiling
Pharmacokinetics (PK) describes what the body does to the drug, while pharmacodynamics (PD) describes what the drug does to the body[10]. A preliminary PK study is essential to determine key parameters like absorption, distribution, metabolism, and excretion (ADME), which inform the dosing regimen for efficacy studies[11].
Causality Behind PK/TK Study Design: This study aims to answer critical questions: How quickly is this compound absorbed? What is its peak concentration (Cmax)? How long does it stay in circulation (half-life, t½)? Does exposure scale with the dose? This information prevents the misinterpretation of negative efficacy data that might arise from poor drug exposure rather than a lack of activity[5].
Protocol 2: Single-Dose Pharmacokinetic Study in Rodents
Animal Model:
-
Species: Sprague-Dawley rats or C57BL/6 mice (n=3-4 per group/time point)
-
Justification: These are standard, well-characterized models in toxicology and PK studies[4].
Procedure:
-
Acclimatization: Allow animals to acclimate for at least one week before the study.
-
Dosing:
-
Group 1 (IV): Administer a single low dose (e.g., 2 mg/kg) of the IV formulation via the tail vein.
-
Group 2 (PO): Administer a single higher dose (e.g., 20 mg/kg) of the oral formulation via gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into heparinized tubes at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Use PK software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum plasma concentration | Indicates the peak exposure after administration. |
| Tmax | Time to reach Cmax | Measures the rate of absorption. |
| AUC | Area Under the Curve | Represents the total drug exposure over time. |
| t½ | Half-life | Determines the time it takes for the drug concentration to decrease by half. |
| F (%) | Bioavailability | The fraction of the administered dose that reaches systemic circulation (calculated from PO vs. IV data). |
C. Acute Toxicity and Dose Range-Finding
The goal of this study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects[12]. This is crucial for selecting safe and effective doses for longer-term efficacy studies.
Protocol 3: Acute Dose Range-Finding Study
Animal Model: Mice (n=3 per dose group)
Procedure:
-
Dose Selection: Select a range of doses based on any available in vitro cytotoxicity data, starting low (e.g., 5 mg/kg) and escalating (e.g., 10, 25, 50, 100 mg/kg).
-
Administration: Administer a single dose of this compound via the intended route for future efficacy studies (e.g., IP or PO).
-
Monitoring: Observe animals closely for the first 4 hours and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight.
-
Endpoint Determination: The MTD is identified as the highest dose that does not result in significant body weight loss (>15-20%), mortality, or severe clinical signs of distress.
Part 2: Efficacy Evaluation in Validated Animal Models
Based on the known activities of related alkaloids, this compound holds therapeutic potential in oncology, inflammation, and neurology. The following protocols are robust, widely accepted models for initial efficacy screening in these areas.
Caption: High-level workflow for the in vivo evaluation of this compound.
A. Anti-Inflammatory Activity: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model mimics the acute systemic inflammation seen in sepsis and other inflammatory conditions by using LPS, a component of gram-negative bacteria, to trigger a strong innate immune response[13][14].
Causality Behind Model Choice: The LPS model is highly reproducible, rapid, and directly assesses a compound's ability to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6, which are validated therapeutic targets[15][16].
Protocol 4: LPS-Induced Inflammation in Mice
Animal Model: C57BL/6 mice (n=8-10 per group)
Procedure:
-
Group Allocation:
-
Group 1: Vehicle control (no LPS, no drug)
-
Group 2: LPS control (LPS + vehicle)
-
Group 3: Positive control (LPS + Dexamethasone, e.g., 5 mg/kg)
-
Group 4-6: Test groups (LPS + this compound at low, medium, and high doses, e.g., 10, 25, 50 mg/kg, based on MTD).
-
-
Treatment: Administer this compound or vehicle (e.g., via IP injection) 1 hour before the inflammatory challenge.
-
Inflammation Induction: Administer a single IP injection of LPS (e.g., 1 mg/kg).
-
Sample Collection: At 2 hours post-LPS injection (peak cytokine response), collect blood via cardiac puncture under terminal anesthesia.
-
Analysis:
-
Separate serum and measure levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Analyze data using one-way ANOVA with post-hoc tests to compare treated groups to the LPS control.
-
Caption: Hypothesized signaling pathway for this compound's neuroprotective effects.
Conclusion
While this compound remains a frontier molecule, its chemical lineage suggests significant therapeutic potential. The application notes and protocols detailed in this guide provide a comprehensive, step-by-step framework for its initial in vivo characterization. By systematically evaluating its formulation, safety, pharmacokinetic profile, and efficacy in validated models of cancer, inflammation, and neurological damage, researchers can rigorously test its therapeutic promise. This structured approach ensures that the foundational data generated is robust, reproducible, and provides a clear rationale for advancing this compound into further preclinical development.
References
- ResearchGate. Anticancer activity of compounds 1–3 in vivo. CT-26 allografts were...
- PMC. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice.
- PubChem. This compound | C21H27NO4 | CID 632119.
- MDPI. A Pharmacokinetic–Pharmacodynamic Study of Protosappanoside D, a Component Derived from Biancaea decapetala Extracts, for Its Anti-Inflammatory Effects.
- NIH. Anticancer Activity and In Vitro to In Vivo Mechanistic Recapitulation of Novel Ruthenium-Based Metallodrugs in the Zebrafish Model.
- PMC. Protopine Exerts Neuroprotective Effects on Neonatal Hypoxic-Ischemic Brain Damage in Rats via Activation of the AMPK/PGC1α Pathway.
- PubMed Central. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies.
- PMC. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents.
- National Academies Press. Chapter: 2 Animal and In Vitro Toxicity Testing.
- MDPI. Pharmacological Activity of Cepharanthine.
- MDPI. Special Issue : Pharmacodynamics and Pharmacokinetics of Veterinary Drug Residues.
- QPS. Toxicology - Toxicokinetics.
- Frontiers. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis.
- Vivotecnia. General Toxicology Studies.
- PubMed. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies.
- NIH. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
- PubMed. Species differences in pharmacokinetics and pharmacodynamics.
- PubMed. Anti-inflammatory effects of the partially purified extract of radix Stephaniae tetrandrae: comparative studies of its active principles tetrandrine and fangchinoline on human polymorphonuclear leukocyte functions.
- MDPI. Neuroprotective Effects of Noncanonical PAR1 Agonists on Cultured Neurons in Excitotoxicity.
- PubMed. Optimising the in vitro and in vivo performance of oral cocrystal formulations via spray coating.
- PMC. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway.
- MDPI. Anti-Tumor Potential of Gymnema sylvestre Saponin Rich Fraction on In Vitro Breast Cancer Cell Lines and In Vivo Tumor-Bearing Mouse Models.
- Eurofins Scientific. Toxicology Studies.
- PubMed. In vivo and in vitro anti-inflammatory activity of Cryptostegia grandiflora Roxb. ex R. Br. leaves.
- PubMed. Predictive Value of Animal Studies in Toxicology.
- PubMed. The pharmacokinetics and pharmacodynamics of progastrin-derived peptides.
- PMC. Potential role of different animal models for the evaluation of bioactive compounds.
- PubMed. Captodiamine, a putative antidepressant, enhances hypothalamic BDNF expression in vivo by synergistic 5-HT2c receptor antagonism and sigma-1 receptor agonism.
- PMC. Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans.
- NIH. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance.
- PMC. In Vivo Models for the Study of Fibrosis.
- PubMed. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines.
- WCM Videos. Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics.
- PMC. Pharmacological Effects and Clinical Prospects of Cepharanthine.
- MDPI. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids.
- MDPI. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo.
- PubMed. In vitro pharmacology of cryptophycin 52 (LY355703) in human tumor cell lines.
Sources
- 1. This compound | C21H27NO4 | CID 632119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of the partially purified extract of radix Stephaniae tetrandrae: comparative studies of its active principles tetrandrine and fangchinoline on human polymorphonuclear leukocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological Effects and Clinical Prospects of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Species differences in pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics/Pharmacodynamics models of veterinary antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. General Toxicology Studies :: Glp Toxicology Studies [vivotecnia.com]
- 13. Phytochemicals in the treatment of inflammation-associated diseases: the journey from preclinical trials to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. In vivo and in vitro anti-inflammatory activity of Cryptostegia grandiflora Roxb. ex R. Br. leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protostephanine in Cell Culture Experiments
For: Researchers, scientists, and drug development professionals.
Introduction: Exploring the Therapeutic Potential of Protostephanine
This compound is a member of the hasubanan class of alkaloids, a structurally complex group of natural products isolated from plants of the Stephania genus.[1] The hasubanan alkaloid family is noted for a range of biological activities, including cytotoxic, antiviral, and antimicrobial effects, making them an area of interest for medicinal chemistry and drug discovery.[1] While the broader class of isoquinoline alkaloids, to which hasubanans belong, has been investigated for anti-cancer properties, the specific molecular mechanisms of many individual compounds, including this compound, remain to be fully elucidated.[2][3]
Numerous isoquinoline alkaloids exert their anti-cancer effects by inducing programmed cell death, or apoptosis.[2][4][5] For instance, the related alkaloid berberine is known to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[6] This document provides a comprehensive guide for researchers to systematically investigate the cytotoxic and potential pro-apoptotic effects of this compound in cancer cell lines. The protocols herein are designed as a foundational framework, offering robust methodologies to determine effective concentrations, characterize the mode of cell death, and explore the underlying signaling pathways.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on the known biological activities of related isoquinoline alkaloids, a plausible hypothesis is that this compound induces cytotoxicity in cancer cells through the activation of the intrinsic apoptotic pathway. This pathway is a central mechanism of programmed cell death, initiated by intracellular stress signals and culminating in the activation of executioner caspases that dismantle the cell.[5]
The proposed signaling cascade, which can be investigated using the protocols in this guide, is illustrated below.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for Investigating this compound
A logical and systematic workflow is crucial for characterizing the biological effects of a novel compound. The following workflow is recommended for studying this compound in a cell culture model.
Caption: Recommended experimental workflow for this compound.
Protocols
Cell Culture and Treatment with this compound
1.1. Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO, filter-sterilized)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
1.2. Procedure:
-
Culture the selected cancer cell line in complete growth medium in a humidified incubator.
-
Passage the cells upon reaching 70-80% confluency.
-
For experiments, seed the cells into appropriate plates (e.g., 96-well for MTT, 6-well for apoptosis assays and western blotting) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Determination of Cytotoxicity using MTT Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7][8][9][10][11]
2.1. Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
DMSO or solubilization buffer
-
Microplate reader
2.2. Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.[10]
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of this compound
| This compound Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle) | 100 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| X5 |
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane via Annexin V-FITC binding.[12][13] PI is used to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable cells (Annexin V-/PI-).
3.1. Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Ice-cold PBS
-
Flow cytometer
3.2. Protocol:
-
Harvest the cells (including floating cells in the medium) after treatment. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 1,200 rpm for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer to a concentration of 1x10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1x10^5 cells) to a flow cytometry tube.[12]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[12]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[12]
Investigation of Apoptotic Pathway by Western Blotting
Western blotting allows for the detection and semi-quantification of specific proteins involved in the apoptotic cascade, such as caspases and Bcl-2 family members.[14][15][16][17]
4.1. Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
4.2. Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[15]
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.[16]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
Suggested Primary Antibodies for Apoptosis Western Blot
| Target Protein | Expected Observation | Cellular Role |
| Cleaved Caspase-9 | Increase | Initiator caspase in the intrinsic pathway |
| Cleaved Caspase-3 | Increase | Executioner caspase |
| Cleaved PARP | Increase | Substrate of cleaved caspase-3, marker of apoptosis |
| Bax | Increase in mitochondrial fraction | Pro-apoptotic Bcl-2 family protein |
| Bcl-2 | Decrease | Anti-apoptotic Bcl-2 family protein |
| β-actin / GAPDH | No change | Loading control |
Conclusion and Future Directions
These application notes provide a structured approach for the initial investigation of this compound's effects on cancer cells. By following these protocols, researchers can obtain critical data on its cytotoxicity and begin to unravel its mechanism of action. Should this compound be found to induce apoptosis, further studies could explore its effects on the cell cycle, the generation of reactive oxygen species (ROS), and its potential in combination with other chemotherapeutic agents. The versatility of these foundational cell culture techniques provides a powerful toolkit for the continued exploration of novel natural products in the pursuit of new cancer therapies.
References
- An, G., & Kim, J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 22(4), 1653. [Link]
- Chaudhary, S. C., & He, Z. (2022). Anticancer Potential of Natural Isoquinoline Alkaloid Berberine. Xia & He Publishing Inc.[Link]
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Scilit. (n.d.). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- PubMed. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?[Link]
- ResearchGate. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. [Link]
- ScienceDirect. (n.d.). The Hasubanan and Acutumine Alkaloids.
- ResearchGate. (2013).
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- ResearchGate. (n.d.). The Hasubanan and Acutumine Alkaloids | Request PDF.
- PubMed. (2014). The Hasubanan and Acutumine Alkaloids. [Link]
- PubMed Central. (2018). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. [Link]
- PubMed. (2021).
- MDPI. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Xia & He Publishing [xiahepublishing.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Annexin V-FITC Kit Protocol [hellobio.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Quantitative Analysis of Protostephanine
A Senior Application Scientist's Guide to Robust Analytical Methodologies for Drug Discovery and Development
Introduction
Protostephanine, a hasubanan alkaloid isolated from Stephania japonica, presents a unique dibenz[d,f]azonine structure that is of significant interest to the pharmaceutical and medicinal chemistry sectors.[1][2] Its potential pharmacological activities necessitate the development of robust and reliable analytical methods for its quantification in various matrices, including plant material and biological fluids. This guide provides a comprehensive overview of the principles and detailed protocols for the quantitative analysis of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established analytical chemistry principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective extraction and analytical methods.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₇NO₄ | PubChem |
| Molecular Weight | 357.44 g/mol | PubChem |
| Melting Point | 75-86 °C | ChemicalBook |
| pKa | 8.75 ± 0.20 (Predicted) | ChemicalBook |
| Appearance | White crystalline solid | DrugFuture |
These properties, particularly its basic nature (due to the tertiary amine) and moderate lipophilicity, inform the choice of extraction solvents and chromatographic conditions.
Methodologies for this compound Quantification
The two primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, quantification via UV absorbance. | Separation based on polarity, quantification by mass-to-charge ratio. |
| Sensitivity | Moderate (ng/mL to µg/mL range). | High to Very High (pg/mL to ng/mL range). |
| Selectivity | Good, but susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to unique precursor-product ion transitions. |
| Matrix Effects | Less prone to ion suppression/enhancement. | Can be affected by ion suppression or enhancement from matrix components. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Application | Ideal for quantification in bulk drug substance and simple formulations. | Preferred for bioanalysis in complex matrices like plasma, urine, and tissue homogenates. |
PART 1: Extraction of this compound from Stephania japonica
Rationale for Extraction Procedure
The initial and critical step in the analysis of this compound from its natural source, Stephania japonica, is its efficient extraction from the plant matrix.[1][2] A multi-step extraction protocol is proposed to isolate and purify the alkaloid fraction containing this compound.
Caption: Workflow for the extraction of this compound from Stephania japonica.
Detailed Protocol for Extraction
Materials:
-
Dried and powdered Stephania japonica plant material (leaves, stems, or roots)
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 2% (v/v)
-
Ammonium hydroxide (NH₄OH), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filter paper (Whatman No. 1)
-
Separatory funnel
Procedure:
-
Maceration: Weigh 100 g of powdered plant material and place it in a large Erlenmeyer flask. Add 1 L of methanol and stir at room temperature for 24 hours.
-
Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate and repeat the maceration of the plant residue with fresh methanol twice more.
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 200 mL of 2% HCl.
-
Wash the acidic solution with 3 x 100 mL of dichloromethane in a separatory funnel to remove neutral and acidic compounds. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide.
-
Extract the alkaline solution with 3 x 100 mL of dichloromethane. The protonated this compound will deprotonate and move into the organic phase.
-
-
Drying and Evaporation: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent to dryness under reduced pressure.
-
Reconstitution: Reconstitute the resulting crude alkaloid extract in a known volume of methanol or the initial mobile phase for HPLC or LC-MS/MS analysis.
PART 2: HPLC-UV Method for Quantification
Method Rationale
This method is suitable for the quantification of this compound in the extracted plant material and in simple pharmaceutical formulations where high sensitivity is not a primary requirement. A reversed-phase HPLC method is proposed, leveraging the hydrophobic nature of the this compound molecule for separation.
Caption: General workflow for HPLC-UV analysis of this compound.
Detailed HPLC-UV Protocol
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides protons for good peak shape of the basic analyte. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-95% B; 25-30 min: 95% B; 30.1-35 min: 30% B | To ensure elution of this compound and cleaning of the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | For reproducible retention times. |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm (or as determined by UV scan) | Aromatic rings in this compound should provide UV absorbance. |
Method Validation (as per ICH Q2(R2) Guidelines): [7][8][9]
-
Specificity: Analyze blank matrix, placebo, and this compound standard to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of this compound standard. The calibration curve should have a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze at least six replicates of a sample at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability.
PART 3: LC-MS/MS Method for Bioanalysis
Method Rationale
For the quantification of this compound in complex biological matrices such as plasma, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[10][11][12] A protein precipitation step is proposed for sample preparation, followed by analysis using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Caption: Workflow for the bioanalysis of this compound in plasma by LC-MS/MS.
Detailed LC-MS/MS Protocol
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of an internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for injection.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm | Smaller particle size for better resolution and faster analysis. |
| Mobile Phase A | 0.1% Formic acid in Water | |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | |
| Gradient | A suitable gradient to be optimized for fast elution. | |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL | |
Mass Spectrometry Conditions (Hypothetical): | Parameter | Recommended Setting | | :--- | :--- | | Ionization Mode | ESI Positive | The tertiary amine in this compound will readily protonate. | | Precursor Ion (Q1) | m/z 358.2 [M+H]⁺ | Based on the molecular weight of this compound. | | Product Ions (Q3) | To be determined by infusion of a standard solution. Two transitions (one for quantification, one for confirmation) should be selected. | | Collision Energy | To be optimized for each transition. | | Dwell Time | 100 ms |
Method Validation (as per FDA Bioanalytical Method Validation Guidance): [3][4]
-
Selectivity and Specificity: Analyze at least six blank matrix samples from different sources to ensure no endogenous interferences.
-
Calibration Curve: Use a weighted (e.g., 1/x²) linear regression model. At least 75% of the non-zero standards must meet the acceptance criteria (±15% of nominal, ±20% at LLOQ).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ), and the precision (%RSD) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix with the response of the analyte in a neat solution.
-
Recovery: Determine the extraction efficiency of the analyte from the biological matrix.
-
Stability: Assess the stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Conclusion
The successful quantification of this compound is achievable through the implementation of well-designed and validated analytical methods. For quantification in plant extracts and simple formulations, HPLC-UV offers a robust and cost-effective solution. For bioanalytical applications requiring high sensitivity and selectivity, a validated LC-MS/MS method is indispensable. The protocols and validation parameters outlined in this application note provide a solid foundation for researchers to develop and implement reliable analytical methods for this compound in their respective fields of study.
References
- Phytochemical and pharmacological review on Stephania japonica. (2019). Biomedical Research and Therapy, 6(2), 3049-3057.
- U.S. Food and Drug Administration. (2018).
- ICH Harmonised Tripartite Guideline. (2022).
- Analytical method validation: A brief review. (2014). Journal of Pharmacy Research, 8(9), 1234-1241.
- Validation of Analytical Methods: A Review. (2018).
- Extraction Protocols. (2017).
- Phytochemical investigation and evaluation of the antioxidant, antibacterial and antifungal activities of Stephania japonica L. leaves extract. (2021). Journal of Pharmacognosy and Phytochemistry, 10(4), 1-7.
- A Review on Step-by-Step Analytical Method Validation. (2015). IOSR Journal of Pharmacy, 5(10), 07-15.
- Analytical Method Validation: An Updated Review. (2013). International Journal of Pharmaceutical Sciences and Research, 4(4), 1280-1286.
- Plasma Catecholamines by LC/MS/MS. (2016).
- Phytochemical and pharmacological review on Stephania japonica. (2019). Semantic Scholar.
- Exploration of Antioxidant and Anticancer Activity of Stephania japonica Leaves Extract. (2021). Journal of Advances in Medical and Pharmaceutical Sciences, 23(5), 1-13.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. (2023). YouTube.
- Phytochemical and pharmacological review on Stephania japonica. (2019). Biomedical Research, 30(1), 1-6.
- A universal and rapid protocol for protein extraction from recalcitrant plant tissues for protomic analysis. (2007). Proteomics, 7(18), 3192-3198.
- Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review. (2022). Polymers, 14(15), 3157.
- LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Consider
- An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. (2018). International Journal of Pharma Research and Health Sciences, 6(4), 2701-2705.
- HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. (2019). Analytical Biochemistry, 574, 7-14.
- Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. (2013). Food Technology and Biotechnology, 51(2), 190-201.
- Extraction of Proteins from Plant Tissues. (2004). Current Protocols in Protein Science, Chapter 4, Unit 4.7.
- How Do You Prepare A Sample For LC-MS Analysis?. (2023). YouTube.
- Concurrent quantification of tryptophan and its major metabolites. (2014). Analytical and Bioanalytical Chemistry, 406(27), 6847-6855.
- Protoheme extraction from plant tissue. (1978). Analytical Biochemistry, 91(1), 166-172.
- Development and validation of a method for porphyrins quantification using HPLC-UV in urine. (2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113465.
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. iosrphr.org [iosrphr.org]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ukaazpublications.com [ukaazpublications.com]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Protostephanine as a Chemical Probe for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Natural products are a rich source of bioactive molecules with therapeutic potential. However, elucidating their mechanism of action is often challenging due to a lack of knowledge about their direct molecular targets. Protostephanine, a hasubanan alkaloid, belongs to a class of natural products known for their diverse biological activities, including potential interactions with the central nervous system. This application note provides a comprehensive guide for the design, synthesis, and application of a this compound-based chemical probe to identify its cellular protein targets. We present detailed protocols for affinity-based protein profiling (AfBPP) and photoaffinity labeling (PAL), followed by mass spectrometry-based proteomic analysis and subsequent target validation. This guide is intended to provide researchers with the foundational knowledge and practical steps to successfully deconvolute the molecular targets of this compound and other complex natural products.
Introduction: The Challenge and Opportunity of Natural Product Target Identification
Natural products have historically been a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1][2] this compound, a member of the hasubanan alkaloid family, represents a compelling starting point for tool development due to the known pharmacological activities of related compounds, which include opioid receptor affinity and cytotoxicity.[3][4] However, the therapeutic potential of many natural products, including this compound, is often hindered by an incomplete understanding of their molecular mechanisms of action. Identifying the specific protein(s) a natural product interacts with is a critical step in validating its therapeutic potential and understanding any potential off-target effects.[5]
Chemical proteomics has emerged as a powerful discipline to address this challenge.[6] By chemically modifying a bioactive small molecule to create a "chemical probe," researchers can "fish" for its binding partners within a complex biological system, such as a cell lysate or even in living cells.[6][7] This application note will detail a strategic workflow for utilizing this compound as a chemical probe, from initial design considerations to downstream validation of identified targets.
Designing a this compound-Based Chemical Probe: Balancing Act of Functionality and Activity
The design of an effective chemical probe is a multi-faceted challenge that requires careful consideration of the parent molecule's structure-activity relationship (SAR). The goal is to introduce a linker and a reporter/reactive group without significantly diminishing the natural product's intrinsic biological activity.[8]
A typical chemical probe consists of three key components:
-
Pharmacophore: The core structure of the natural product responsible for its biological activity (in this case, this compound).
-
Linker: A chain of atoms that connects the pharmacophore to the reporter/reactive group. The linker's length and composition are critical to minimize steric hindrance and maintain the pharmacophore's binding orientation.
-
Reporter/Reactive Group: This functional moiety enables the detection and/or capture of the probe-target complex. Common choices include:
-
Affinity Tag (e.g., Biotin): For pull-down experiments. Biotin's high affinity for streptavidin allows for efficient enrichment of probe-bound proteins.[9]
-
Photo-reactive Group (e.g., Diazirine, Benzophenone): For photoaffinity labeling. Upon UV irradiation, these groups form highly reactive species that covalently crosslink the probe to its binding partner.[10]
-
Reporter Tag (e.g., Fluorophore, Alkyne): For visualization or click chemistry applications.
-
Causality in Probe Design: The point of attachment for the linker on the this compound scaffold is a critical decision. Preliminary SAR studies, if available, would guide this choice to a site that is not essential for biological activity. In the absence of such data, synthetic accessibility and the presence of non-essential functional groups on the this compound molecule would be the primary determinants.[5][11][12][13][14] For this compound, modification of one of the methoxy groups to an alcohol could provide a suitable handle for linker attachment with potentially minimal disruption to its overall topology.
Synthesis of a this compound-Based Photoaffinity Probe
This section outlines a hypothetical synthetic route to a this compound-based photoaffinity probe, "Proto-PAL," featuring a diazirine photoreactive group and a terminal alkyne for subsequent click chemistry-based reporter tagging.
Workflow for Proto-PAL Synthesis:
Caption: Synthetic workflow for the Proto-PAL probe.
Experimental Protocols: Target Identification Workflows
Two complementary chemical proteomics strategies are presented here: Affinity-Based Protein Profiling (AfBPP) using a biotinylated probe and Photoaffinity Labeling (PAL) coupled with click chemistry.
Affinity-Based Protein Profiling (AfBPP) Pull-Down Assay
This method relies on the specific, non-covalent interaction between the biotinylated this compound probe and its target proteins.[15][16][17]
Experimental Workflow for AfBPP:
Caption: Workflow for AfBPP pull-down assay.
Detailed Protocol for AfBPP Pull-Down:
-
Cell Lysate Preparation:
-
Culture cells of interest to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Probe Incubation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Add the biotinylated this compound probe to the lysate at a predetermined optimal concentration (typically 1-10 µM).
-
For the competition control, pre-incubate the lysate with a 100-fold molar excess of free, unmodified this compound for 1 hour before adding the biotinylated probe. This is a critical step to ensure that identified proteins are specific binders and not just "sticky" proteins.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Capture and Washing:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing elution buffer (e.g., 2x Laemmli buffer) and heating at 95°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands using a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).
-
Excise unique bands present in the probe-treated sample but absent or significantly reduced in the competition control.
-
Perform in-gel tryptic digestion of the excised protein bands.
-
Photoaffinity Labeling (PAL) and Click Chemistry
PAL offers the advantage of creating a covalent bond between the probe and its target, which can capture even transient or weak interactions.[10][18][19][20][21]
Experimental Workflow for PAL:
Caption: Workflow for photoaffinity labeling.
Detailed Protocol for PAL:
-
Probe Treatment:
-
Treat live cells or cell lysate with the Proto-PAL probe at an optimized concentration.
-
Include a no-UV irradiation control and a competition control with excess free this compound.
-
-
UV Cross-linking:
-
Irradiate the samples with UV light (typically 350-365 nm) for 15-30 minutes on ice.
-
-
Click Chemistry:
-
If live cells were used, lyse them as described previously.
-
To the lysate, add the click chemistry reaction cocktail: biotin-azide, copper (II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate for 1 hour at room temperature.
-
-
Enrichment and On-Bead Digestion:
-
Enrich the biotinylated proteins using streptavidin beads as in the AfBPP protocol.
-
After washing, perform on-bead tryptic digestion.[1][22][23][24][25] This method reduces sample loss and improves sensitivity.
-
Resuspend the beads in an ammonium bicarbonate buffer.
-
Reduce and alkylate the proteins on the beads.
-
Add trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
-
Quantitative Mass Spectrometry and Data Analysis
The digested peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[26][27][28][29][30] Quantitative proteomics approaches, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), are employed to identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.
Data Analysis Pipeline:
-
Peptide and Protein Identification: Raw mass spectrometry data is processed using software like MaxQuant or Proteome Discoverer to identify peptides and proteins.
-
Quantitative Analysis: The relative abundance of each identified protein is compared between the experimental and control samples.
-
Hit Selection: Potential target proteins ("hits") are those that show a statistically significant enrichment in the probe-treated sample and a significant reduction in abundance in the competition control.
| Parameter | Affinity Pull-Down | Photoaffinity Labeling |
| Probe-Target Interaction | Non-covalent | Covalent |
| Binding Affinity | Best for moderate to high affinity | Can capture transient and weak interactions |
| In-Cell Application | Challenging due to probe delivery | More amenable to live-cell labeling |
| Potential for Artifacts | Non-specific binding to beads | Non-specific cross-linking |
| Key Control | Competition with free ligand | No UV irradiation, competition |
Hit Validation: Confirming Target Engagement
Identifying a protein by mass spectrometry is only the first step. It is crucial to validate that this compound directly binds to and modulates the function of the putative target protein.[31][32][33][34][35]
Orthogonal Pull-Downs
Confirm the interaction using a different method. For example, if the initial screen used a biotinylated probe, validation can be performed by immunoprecipitating the endogenous target protein and detecting the presence of this compound using a specific antibody or a tagged version of the natural product.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful label-free method to confirm target engagement in a cellular context.[9][36][37][38][39] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
CETSA Protocol Outline:
-
Treat cells with either vehicle (DMSO) or this compound.
-
Heat aliquots of the cell suspension to a range of temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
A positive result is a shift in the melting curve of the target protein to a higher temperature in the presence of this compound.
Functional Assays
If the identified target has a known function (e.g., it is an enzyme), a functional assay should be performed to determine if this compound modulates its activity. This provides a crucial link between target binding and a biological effect.
Conclusion
The workflow detailed in this application note provides a robust framework for the identification and validation of the molecular targets of this compound. By employing a combination of rational probe design, complementary chemical proteomics strategies, and rigorous hit validation, researchers can confidently deconvolute the mechanism of action of this and other bioactive natural products. This knowledge is paramount for advancing our understanding of cellular signaling pathways and for the development of novel therapeutics.
References
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
- Chemical Probes Portal. (n.d.). Target engagement.
- Addona, T. A., Abbatiello, S. E., Schilling, B., Skates, S. J., Mani, D. R., Bunk, D. M., Spiegelman, C. H., Zimmerman, L. J., Ham, A. J. L., Keshishian, H., Hall, S. C., Allen, S., Fortin, T., & Carr, S. A. (2009). Multi-site assessment of the precision and reproducibility of multiple reaction monitoring-based measurements of proteins in plasma.
- Han, X., He, L., & Yates, J. R. (2008). Shotgun proteomics. Analytical Chemistry, 80(12), 4437–4447.
- Bunnage, M. E., Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes.
- ChromoTek. (n.d.). On-bead digest protocol for mass spectrometry following immunoprecipitation with Nano-Traps.
- Corson, T. W., & Crews, C. M. (2007). Molecular understanding and modern application of traditional medicines: triumphs and trials. Cell, 130(5), 769–774.
- MSU RTSF. (n.d.). On-bead Tryptic Digestion Protocol.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053–1055.
- Sherman, N. (2023). BAF_Protocol_002 On-Bead Digestion Magnetic Beads) of Proteins in Solution or Provided Already on Beads. protocols.io.
- o2h discovery. (n.d.). target engagement and validation.
- Battersby, A. R., Brown, R. T., Clements, J. H., & Iverach, G. G. (1965). The biosynthesis of this compound.
- ResearchGate. (n.d.). The standard experimental protocol for the photoaffinity method.
- Zhang, X., & Yue, J. (2018). Recent developments in the synthesis of hasubanan alkaloids. Tetrahedron Letters, 59(29), 2771-2780.
- Wang, Y., Sun, F., Liang, Y., Zhou, D., Chen, G., & Li, N. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ChemMedChem, e202300721.
- Biotech Support Group. (n.d.). New On-Bead Digestion Protocols Improve LC-MS Workflows Of Albumin Depleted Samples.
- Wasternack, C., & Strnad, M. (2019). Development and chemical synthesis of natural product-derived and rationally designed small molecule probes for plant biology research. DuEPublico.
- Müller, S., & Knapp, S. (2020). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 80(24), 5419–5424.
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1981). Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound. Journal of the Chemical Society, Perkin Transactions 1, 2002–2018.
- ResearchGate. (n.d.). Structures, bioactivities and natural distribution of hasubanans.
- Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1492, 237-251.
- Salisbury, C. M., & Cravatt, B. F. (2007). Activity-based probes for the proteasome. Methods in Enzymology, 422, 225-237.
- Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). A simple photo-affinity labeling protocol.
- Kyorin, Y. (2020). CHAPTER 6: Discovery and Use of Natural Products and Derivatives as Chemical Probes. Royal Society of Chemistry.
- Pan, S., Aebersold, R., Chen, R., Rush, J., Goodlett, D. R., & McIntosh, M. W. (2009). Mass spectrometry based targeted protein quantification: methods and applications. Journal of Proteome Research, 8(2), 787–797.
- Zhang, H., & Yao, P. (2014). The hasubanan and acutumine alkaloids. The Alkaloids. Chemistry and Biology, 73, 1-79.
- Picotti, P., & Aebersold, R. (2012). Selected reaction monitoring-based proteomics: workflows, applications, and future directions.
- Shaw, D. E., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2886-2895.
- Nedelkov, D. (2006). Quantitation of target proteins and their variants in plasma and serum. Expert Review of Proteomics, 3(5), 501-509.
- Semantic Scholar. (n.d.). Chapter 5 Hasubanan Alkaloids.
- Luth, M. R., et al. (2018). Chemical pulldown combined with mass spectrometry to identify the molecular targets of antimalarials in cell-free lysates.
- Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 625, 57-76.
- ChemRxiv. (2024). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome.
- Yale University. (n.d.). Chemistry and Chemical Biology: Chemical Diversity, Natural Product Mode of Action, and Organic Synthesis.
- News-Medical.net. (2020). Cellular Thermal Shift Assay (CETSA).
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161.
- CETSA. (n.d.). CETSA.
- Domainex. (n.d.). Photoaffinity Labelling.
- Springer Nature Experiments. (n.d.). DNA Affinity Purification: A Pulldown Assay for Identifying and Analyzing Proteins Binding to Nucleic Acids.
- Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users.
- Creative Biostructure. (n.d.). Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis.
- Wang, K., et al. (2019). Protoberberine alkaloids: A review of the gastroprotective effects, pharmacokinetics, and toxicity. Frontiers in Pharmacology, 10, 1148.
Sources
- 1. On-bead digestion protocol: From immunoprecipitation with nanobodies to MS analysis | Proteintech Group [ptglab.com]
- 2. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Chemistry and Chemical Biology: Chemical Diversity, Natural Product Mode of Action, and Organic Synthesis | Graduate Studies in Chemical Biology [chemicalbiology.yale.edu]
- 7. Natural Products as Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. news-medical.net [news-medical.net]
- 10. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A practical synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 17. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. A simple photo-affinity labeling protocol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. scispace.com [scispace.com]
- 22. ptglab.com [ptglab.com]
- 23. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 24. protocols.io [protocols.io]
- 25. biotechsupportgroup.com [biotechsupportgroup.com]
- 26. pathology.med.umich.edu [pathology.med.umich.edu]
- 27. tandfonline.com [tandfonline.com]
- 28. Mass spectrometry based targeted protein quantification: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeted Quantitation of Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ovid.com [ovid.com]
- 31. Target engagement | Chemical Probes Portal [chemicalprobes.org]
- 32. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 33. o2hdiscovery.co [o2hdiscovery.co]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. aacrjournals.org [aacrjournals.org]
- 36. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 38. annualreviews.org [annualreviews.org]
- 39. CETSA [cetsa.org]
Application Notes and Protocols: Synthesis of Protostephanine Derivatives for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the Hasubanan Scaffold
Protostephanine is a member of the hasubanan alkaloids, a class of structurally complex natural products that have garnered significant interest from the medicinal chemistry community.[1][2] These molecules, isolated primarily from plants of the Stephania genus, share a characteristic aza[4.4.3]propellane core and bear a structural resemblance to morphine.[1][3] This structural similarity has prompted investigations into their pharmacological properties, revealing a range of biological activities including analgesic effects, opioid receptor affinity, and antiviral properties.[1][4][5]
The intricate three-dimensional architecture of this compound presents both a challenge and an opportunity for synthetic and medicinal chemists. The development of synthetic routes to the hasubanan core allows for the systematic modification of the parent structure, enabling the exploration of structure-activity relationships (SAR). Such studies are crucial for identifying the key structural motifs responsible for biological activity and for optimizing the therapeutic potential of these fascinating molecules.
This guide provides a comprehensive overview of the synthesis of this compound derivatives for SAR studies. It details synthetic strategies, step-by-step experimental protocols, and methods for the biological evaluation and characterization of novel analogs.
Strategic Approaches to the Hasubanan Core
The synthesis of the hasubanan skeleton is a complex undertaking that has been the subject of considerable research. Modern synthetic strategies often focus on the asymmetric construction of the aza[4.4.3]propellane core, which is the key structural feature of this class of alkaloids.
A common retrosynthetic analysis of the this compound core is depicted below. This approach often involves the disconnection of the propellane system to a more synthetically accessible tricyclic or bicyclic intermediate.
Caption: Retrosynthetic analysis of the this compound core.
Key reactions that have been successfully employed in the synthesis of the hasubanan core include:
-
Intramolecular Michael Addition: This reaction is often used to form one of the rings of the propellane system.
-
Dieckmann Condensation: An intramolecular condensation of a diester to form a β-keto ester, which can be a key step in constructing the carbocyclic framework.[6]
-
Photoenolization/Diels-Alder (PEDA) Reaction: A powerful method for the construction of highly functionalized polycyclic systems.[7]
-
Oxidative Phenolic Coupling: A biomimetic approach that mimics the proposed biosynthetic pathway of these alkaloids.
The choice of synthetic route will depend on the desired substitution pattern of the final derivatives and the availability of starting materials.
Synthesis of this compound Derivatives: A Representative Workflow
The following workflow outlines a general strategy for the synthesis of a library of this compound derivatives for SAR studies. This workflow is based on the construction of a common intermediate that can be diversified in the later stages of the synthesis.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Experimental Protocols
The following protocols are representative examples of the key steps involved in the synthesis of the hasubanan core and its subsequent derivatization. These protocols should be adapted and optimized based on the specific target molecule.
Protocol 1: Asymmetric Synthesis of the Hasubanan Core
This protocol is adapted from modern synthetic strategies that employ catalytic asymmetric reactions to establish the key stereocenters of the hasubanan skeleton.[7]
Materials:
-
Appropriately substituted bicyclic precursor
-
Chiral catalyst (e.g., Rh(I) complex)
-
Anhydrous solvents (e.g., THF, Toluene)
-
Reagents for functional group manipulations (e.g., Grignard reagents, organolithium reagents)
-
Inert atmosphere apparatus (e.g., Schlenk line, glovebox)
Procedure:
-
Preparation of the Bicyclic Precursor: Synthesize the bicyclic precursor according to established literature procedures. The specific structure of the precursor will depend on the chosen synthetic route.
-
Asymmetric Key Reaction:
-
In a flame-dried flask under an inert atmosphere, dissolve the bicyclic precursor in the appropriate anhydrous solvent.
-
Add the chiral catalyst (typically 1-10 mol%).
-
Add the second reactant (e.g., an organometallic reagent for an addition reaction).
-
Stir the reaction at the optimal temperature (ranging from -78 °C to room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
-
Ring-Closing Metathesis or Other Cyclization:
-
Dissolve the product from the previous step in an anhydrous solvent.
-
Add the appropriate catalyst for the cyclization reaction (e.g., a Grubbs catalyst for ring-closing metathesis).
-
Heat the reaction mixture to the required temperature and monitor its progress.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the tricyclic intermediate by column chromatography.
-
-
Formation of the Aza[4.4.3]propellane Core:
-
Perform the final ring-closing reaction (e.g., intramolecular Michael addition or Dieckmann condensation) under optimized conditions to yield the hasubanan core.
-
Purify the final product by column chromatography or recrystallization.
-
Protocol 2: Derivatization of the this compound Core
Once the core structure is synthesized, a variety of chemical transformations can be employed to generate a library of derivatives.
A. Modification of Aromatic Substituents:
-
Demethylation: Use reagents like BBr₃ to selectively cleave methyl ethers on the aromatic rings, providing free hydroxyl groups for further functionalization.
-
Alkylation/Acylation: React the free hydroxyl groups with alkyl halides or acid chlorides in the presence of a base to introduce new ether or ester functionalities.
-
Palladium-Catalyzed Cross-Coupling Reactions: If a bromo- or triflate-substituted aromatic ring is present in the core, Suzuki, Stille, or Buchwald-Hartwig couplings can be used to introduce a wide range of substituents.
B. N-Demethylation and Re-alkylation:
-
N-Demethylation: Treat the N-methylated hasubanan core with reagents such as 1-chloroethyl chloroformate (von Braun reaction) followed by hydrolysis to obtain the secondary amine.
-
N-Alkylation: React the secondary amine with various alkyl halides or perform reductive amination with aldehydes or ketones to introduce new N-substituents.
Protocol 3: Characterization of Synthesized Derivatives
Thorough characterization of each new derivative is essential to confirm its structure and purity.
Standard Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure of the synthesized compounds. 2D NMR techniques (COSY, HSQC, HMBC) can be used to confirm connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the new compounds.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.
-
Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric excess of asymmetrically synthesized compounds.
Biological Evaluation and Structure-Activity Relationship (SAR) Analysis
The synthesized this compound derivatives should be evaluated in relevant biological assays to determine their activity. Based on the known pharmacology of hasubanan alkaloids, suitable assays could include:
-
Opioid Receptor Binding Assays: To determine the affinity and selectivity of the compounds for µ, δ, and κ opioid receptors.[5]
-
Antiviral Assays: To evaluate the activity against viruses such as hepatitis B virus (HBV).
-
Cytotoxicity Assays: To assess the anti-proliferative effects against various cancer cell lines.
Data Presentation: A Representative SAR Table
The following table presents a hypothetical SAR for a series of this compound derivatives. The data is for illustrative purposes to demonstrate how SAR data should be structured.
| Compound | R¹ | R² | R³ | Opioid Receptor Binding (Kᵢ, nM) | Antiviral Activity (IC₅₀, µM) |
| This compound | OMe | OMe | Me | 150 | 25 |
| Derivative 1 | OH | OMe | Me | 80 | 15 |
| Derivative 2 | OMe | OH | Me | 200 | 30 |
| Derivative 3 | OMe | OMe | H | 500 | >100 |
| Derivative 4 | OMe | OMe | Et | 120 | 20 |
| Derivative 5 | F | OMe | Me | 180 | 28 |
| Derivative 6 | OMe | F | Me | 250 | 45 |
Analysis of Hypothetical SAR:
-
Effect of R¹: Demethylation of the R¹ methoxy group to a hydroxyl group (Derivative 1) appears to enhance opioid receptor binding and antiviral activity, suggesting a potential hydrogen bond interaction in the binding pocket.
-
Effect of R²: In contrast, demethylation at the R² position (Derivative 2) is detrimental to activity.
-
Effect of R³ (N-substituent): The N-methyl group (R³) seems to be important for activity, as its removal (Derivative 3) leads to a significant loss of potency. Replacing the methyl with an ethyl group (Derivative 4) is well-tolerated.
-
Effect of Aromatic Substitution: The introduction of a fluorine atom at the R¹ position (Derivative 5) has a minor impact on activity, while substitution at the R² position (Derivative 6) is less favorable.
Conclusion
The synthesis of this compound derivatives for SAR studies is a challenging but rewarding endeavor. By leveraging modern synthetic methodologies, researchers can access a wide range of novel analogs. The systematic biological evaluation of these compounds will provide valuable insights into the structural requirements for their therapeutic activities and pave the way for the development of new drug candidates based on the hasubanan scaffold.
References
- Lee, S., & Kim, S. (2008). Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids. The Journal of Organic Chemistry, 73(17), 6873–6876. [Link]
- Wang, Y., Sun, F., Liang, Y., Zhou, D., Chen, G., & Li, N. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ChemMedChem, 19(12), e202300721. [Link]
- King, S. M., & Herzon, S. B. (2014). The Hasubanan and Acutumine Alkaloids. In The Alkaloids: Chemistry and Biology (Vol. 73, pp. 161-222). Elsevier. [Link]
- Carroll, A. R., Avery, V. M., Duffy, S., Forster, P. I., & Guymer, G. P. (2009). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Ikonnikova, V. A., Baranov, M. S., & Mikhaylov, A. A. (2020). Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry, 2020(39), 6219-6236. [Link]
- He, H., Yang, B., Hou, M., & Gao, S. (2023). Asymmetric Total Synthesis of Hasubanan Alkaloids: Periglaucines A-C, N,O-Dimethyloxostephine and Oxostephabenine. Angewandte Chemie (International ed. in English), 62(2), e202214873. [Link]
- He, H., Yang, B., Hou, M., & Gao, S. (2023). Asymmetric Total Synthesis of Hasubanan Alkaloids: Periglaucines A-C, N,O-Dimethyloxostephine and Oxostephabenine. Semantic Scholar. [Link]
- Wang, Y., Sun, F., Liang, Y., Zhou, D., Chen, G., & Li, N. (2024). Chapter 5 Hasubanan Alkaloids. Semantic Scholar. [Link]
- Ikonnikova, V. A., Baranov, M. S., & Mikhaylov, A. A. (2020). Developments in the Synthesis of Hasubanan Alkaloids.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053–1055. [Link]
- Wang, Y., Sun, F., Liang, Y., Zhou, D., Chen, G., & Li, N. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids.
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
Sources
- 1. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chapter 5 Hasubanan Alkaloids | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Asymmetric Total Synthesis of Hasubanan Alkaloids: Periglaucines A-C, N,O-Dimethyloxostephine and Oxostephabenine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of Protostephanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Art and Science of Crystallizing Protostephanine
This compound, a member of the hasubanan class of alkaloids, presents a unique challenge and opportunity in the realm of chemical and pharmaceutical sciences. Achieving a crystalline form of this complex molecule is a critical step for its structural elucidation via X-ray crystallography, for ensuring its purity, and for its stable formulation in drug development. This guide provides a comprehensive overview of the principles and detailed protocols for the crystallization of this compound, drawing upon established methodologies for alkaloids and small organic molecules, while integrating specific insights gleaned from the literature regarding this compound and its congeners.
Our approach is grounded in the understanding that crystallization is not merely a precipitation event but a controlled process of self-assembly. The journey from a dissolved state to a highly ordered crystal lattice is governed by the thermodynamics of solubility and the kinetics of nucleation and growth. For a complex alkaloid like this compound, success hinges on a systematic exploration of solvent systems, supersaturation techniques, and environmental parameters.
Part 1: Foundational Principles for this compound Crystallization
Understanding the Physicochemical Landscape of this compound
This compound (C₂₁H₂₇NO₄) is a tertiary amine, and like most alkaloids, its solubility is pH-dependent. The free base form is generally soluble in organic solvents and poorly soluble in water, while its protonated salt form exhibits the opposite solubility profile[1][2]. This characteristic is a powerful tool that can be exploited during purification and crystallization.
Key Considerations:
-
Solvent Selection: The ideal solvent system will dissolve this compound at a higher temperature or in a specific solvent mixture, and allow it to become supersaturated and crystallize upon cooling, evaporation, or addition of an anti-solvent[3]. Preliminary solubility testing is paramount. Based on synthetic work, methanol and ethyl acetate have been noted to induce solidification or crystallization of this compound or related residues, making them excellent starting points for investigation.
-
pH Control: Maintaining an appropriate pH is crucial to prevent the degradation of this compound and to control its solubility. Many alkaloids are susceptible to degradation in acidic or strongly basic conditions, especially at elevated temperatures[4]. It is advisable to work with the free base for crystallization from organic solvents and to maintain near-neutral or slightly basic conditions where possible.
-
Temperature Stability: Thermal degradation is a significant concern for complex natural products. It is essential to determine the thermal stability of this compound in the chosen solvent system to avoid decomposition during dissolution at elevated temperatures[4].
The Path to Supersaturation: A Controlled Approach
Crystallization is initiated by creating a supersaturated solution, a thermodynamically metastable state where the concentration of the solute exceeds its equilibrium solubility. The method by which supersaturation is achieved significantly influences crystal quality.
Part 2: Experimental Protocols for this compound Crystallization
This section provides detailed, step-by-step protocols for several common and effective crystallization techniques applicable to this compound.
Preliminary Solubility Assessment
Before attempting any crystallization method, it is crucial to determine the solubility of your purified this compound sample in a range of solvents.
Protocol:
-
Place a small amount (1-2 mg) of this compound into separate small vials.
-
Add a small volume (e.g., 100 µL) of a test solvent to each vial.
-
Observe solubility at room temperature with agitation.
-
If insoluble, gently warm the vial and observe.
-
Record your observations in a table similar to the one below.
| Solvent | Solubility at Room Temp. | Solubility when Heated | Observations upon Cooling |
| Methanol | |||
| Ethanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Chloroform | |||
| Toluene | |||
| Hexane |
This table should be filled out by the researcher based on their experimental observations.
Method 1: Slow Evaporation
This is often the simplest and most successful method for obtaining high-quality single crystals.
Protocol:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture) to near saturation at room temperature. The solution should be completely clear. If not, filter it through a syringe filter (0.22 µm) into a clean crystallization vessel.
-
Choose a vessel with a small opening to allow for slow solvent evaporation (e.g., a small test tube or a narrow vial).
-
Cover the vessel opening with parafilm and pierce a few small holes with a needle. The number and size of the holes will control the rate of evaporation.
-
Place the vessel in a vibration-free environment and away from direct sunlight and temperature fluctuations.
-
Monitor the vessel periodically for crystal growth over several days to weeks.
Method 2: Slow Cooling
This method is effective when the solubility of this compound is significantly higher at elevated temperatures.
Protocol:
-
Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature (e.g., 40-60 °C). Ensure the temperature is well below the boiling point of the solvent and the degradation temperature of the compound.
-
Ensure all the solid has dissolved. If necessary, add a minimal amount of additional solvent to achieve complete dissolution.
-
Cover the flask or vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to allow for very slow cooling to room temperature.
-
Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to further decrease the solubility and promote crystallization. The cooling process should be as slow as possible.
Method 3: Vapor Diffusion
This technique is excellent for small amounts of material and allows for a very slow and controlled approach to supersaturation.
Protocol:
-
Dissolve the this compound sample in a small volume of a "good" solvent in which it is readily soluble (e.g., dichloromethane or chloroform).
-
Place this solution in a small, open vial (the "inner vial").
-
Place the inner vial inside a larger, sealable container (the "outer chamber," e.g., a beaker or a larger vial).
-
Add a larger volume of a "poor" solvent (an anti-solvent in which this compound is insoluble, e.g., hexane or diethyl ether) to the outer chamber. The poor solvent should be miscible with the good solvent.
-
Seal the outer chamber tightly.
-
The vapor of the more volatile anti-solvent will slowly diffuse into the solution of the good solvent, reducing the overall solubility of this compound and inducing crystallization.
Method 4: Solvent-Antisolvent Diffusion (Layering)
This method involves direct diffusion between a solution and an anti-solvent.
Protocol:
-
Dissolve the this compound sample in a small amount of a "good" solvent (e.g., methanol or dichloromethane) in a narrow tube or vial.
-
Carefully and slowly layer an "anti-solvent" (a solvent in which this compound is insoluble, e.g., hexane or water, depending on the initial solvent) on top of the this compound solution. The anti-solvent should be less dense than the good solvent to form a distinct layer.
-
Use a syringe or pipette to add the anti-solvent down the side of the tube to minimize mixing.
-
Seal the tube and leave it undisturbed.
-
Crystals will ideally form at the interface between the two solvents as they slowly mix.
Part 3: Visualization and Data Presentation
Crystallization Workflow Diagram
Caption: Workflow for the crystallization of this compound.
Summary of Recommended Solvent Systems
| Method | Good Solvent(s) | Anti-Solvent(s) | Key Considerations |
| Slow Evaporation | Methanol, Ethanol, Ethyl Acetate, Acetone | N/A | Control evaporation rate carefully. |
| Slow Cooling | Toluene, Methanol/Water mixtures | N/A | Ensure slow, controlled cooling. |
| Vapor Diffusion | Dichloromethane, Chloroform | Hexane, Diethyl Ether, Pentane | Ensure a good seal on the outer chamber. |
| Solvent-Antisolvent | Methanol, Dichloromethane | Water, Hexane | Careful layering is critical for success. |
Part 4: Troubleshooting Common Crystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Solution is not supersaturated (too much solvent).- Compound is too soluble in the chosen solvent. | - Allow more solvent to evaporate.- Add a small amount of anti-solvent.- Cool the solution to a lower temperature.- Try a different solvent system. |
| Oiling Out | - The solution is too supersaturated.- The cooling rate is too fast.- The compound's melting point is low. | - Use a more dilute solution.- Slow down the cooling rate significantly.- Add a small amount of a "better" solvent to the oil and attempt to recrystallize.- Use a different solvent system. |
| Formation of Microcrystals or Powder | - Nucleation is too rapid.- The solution is too concentrated. | - Decrease the rate of supersaturation (slower evaporation or cooling).- Use a more dilute solution.- Filter the solution to remove any particulate matter that could act as nucleation sites. |
| Impure Crystals | - Crystallization occurred too quickly.- The starting material was not sufficiently pure. | - Recrystallize the obtained crystals using one of the methods described above.- Further purify the starting material before attempting crystallization. |
References
- General Methods of Extraction and Isolation of Alkaloids. (n.d.).
- The extraction, separation and purification of alkaloids in the natural medicine. (2012). Journal of Chemical and Pharmaceutical Research, 4(5), 2513-2521.
- What is the best method and solvent for isolation of alkaloids from leaves? (2020). ResearchGate.
- Alkaloids: A Guide for Researchers. (n.d.). Scribd.
- How can I solubilize extracted Alkaloids? (2015). ResearchGate.
- The Hasubanan and Acutumine Alkaloids. (2014). The Alkaloids: Chemistry and Biology, 73, 1-131.
- The Hasubanan and Acutumine Alkaloids. (2014). ScienceDirect.
- Total Synthesis of the Norhasubanan Alkaloid Stephadiamine. (2012). Angewandte Chemie International Edition, 51(30), 7544-7547.
- Crystallization and Purification. (2012). ResearchGate.
- Developments in the Synthesis of Hasubanan Alkaloids. (2019). Asian Journal of Organic Chemistry, 8(10), 1692-1710.
- Construction of the Hasubanan Alkaloid Core Through an Oxidative Dearomatization/Lewis Acid Catalyzed Cyclization. (2016). University of California, Irvine.
- Using Crystallization to Purify a Solid | Organic Chemistry lab. (2015). YouTube.
- Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids. (2013). The Journal of Organic Chemistry, 78(22), 11211-11232.
- Purification: How To. (n.d.). University of Rochester Department of Chemistry.
- Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020). Journal of Analytical Toxicology, 44(8), 843-850.
Sources
Application Notes and Protocols for Dose-Response Studies of Protostephanine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Protostephanine, a member of the hasubanan alkaloid family, represents a class of natural products with significant therapeutic potential. Hasubanan alkaloids, isolated from various plant species of the Stephania genus, have demonstrated a range of biological activities, including anti-inflammatory, neuroprotective, and cytotoxic effects.[1][2] This guide provides a comprehensive framework for conducting dose-response studies of this compound, from initial in vitro screening to more complex in vivo models. The protocols herein are designed to be adaptable, providing a robust starting point for researchers to investigate the pharmacological profile of this promising compound.
The causality behind the experimental choices outlined in this document is grounded in the known biological activities of structurally related hasubanan alkaloids. For instance, several hasubanan alkaloids have been shown to exhibit significant inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2] Others have demonstrated potent cytotoxic activity against various cancer cell lines and have shown affinity for opioid receptors.[3] These findings suggest that this compound may exert its effects through modulation of key signaling pathways involved in inflammation, cell survival, and neurotransmission.
This document is structured to provide not only step-by-step protocols but also the scientific rationale behind them, empowering researchers to make informed decisions and troubleshoot effectively.
PART 1: Foundational In Vitro Dose-Response Studies
The initial assessment of this compound's biological activity should be performed using a panel of in vitro assays to determine its cytotoxic, anti-inflammatory, and neuroprotective potential. These assays are crucial for establishing a preliminary dose-response relationship and identifying the effective concentration range for subsequent, more complex studies.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric assay to assess cell viability by measuring the metabolic activity of cells.[4][5][6][7] This initial screen is essential to determine the concentration range at which this compound is cytotoxic, which will inform the doses used in subsequent non-cytotoxic assays.
Table 1: Example Data Layout for MTT Assay
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 95 ± 6.1 |
| 10 | 85 ± 7.3 |
| 50 | 55 ± 8.9 |
| 100 | 20 ± 4.5 |
Experimental Protocol: MTT Assay [4][6][7]
-
Cell Seeding: Plate cells (e.g., HeLa, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. It is advisable to start with a broad concentration range (e.g., 0.1 to 100 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Diagram 1: MTT Assay Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Anti-Inflammatory Activity: LPS-Induced TNF-α Secretion in Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[8][9][10] This assay measures the ability of this compound to inhibit the secretion of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages).[11][12][13][14][15]
Experimental Protocol: LPS-Induced TNF-α Secretion Assay [11][12][15]
-
Cell Seeding: Plate macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with non-cytotoxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours. Include a vehicle control (no this compound, with LPS) and a negative control (no LPS).
-
Supernatant Collection: Collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α secretion by this compound compared to the LPS-only treated cells. Determine the IC50 value for the inhibition of TNF-α secretion.
Diagram 2: Potential Anti-Inflammatory Signaling Pathway
Caption: Potential mechanism of this compound's anti-inflammatory action.
Neuroprotective Activity: In Vitro Models of Neuronal Damage
To assess the neuroprotective potential of this compound, two common in vitro models are recommended: glutamate-induced excitotoxicity and oxygen-glucose deprivation (OGD).
Excessive glutamate can lead to neuronal cell death, a process known as excitotoxicity, which is implicated in various neurodegenerative diseases.[16][17][18][19][20] The human neuroblastoma cell line SH-SY5Y is a widely used model for these studies.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay [16][17][18][19]
-
Cell Seeding and Differentiation: Plate SH-SY5Y cells and differentiate them into a more neuronal phenotype using retinoic acid for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated cells with non-cytotoxic concentrations of this compound for 24 hours.
-
Glutamate Exposure: Expose the cells to a toxic concentration of glutamate (e.g., 25-50 mM) for another 24 hours. Include a vehicle control and a glutamate-only control.
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 1.1.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the glutamate-only treated cells.
OGD is an in vitro model that mimics the ischemic conditions of a stroke.[21][22][23][24][25]
Experimental Protocol: OGD Assay [21][22][23][24]
-
Cell Culture: Use primary neuronal cultures or a neuronal cell line (e.g., SH-SY5Y).
-
OGD Induction: Replace the normal culture medium with a glucose-free medium and place the cells in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 2-4 hours).
-
Treatment: this compound can be added before, during, or after the OGD period to assess its protective effects at different stages of ischemic injury.
-
Reperfusion: After the OGD period, return the cells to normal culture medium and normoxic conditions for 24 hours to simulate reperfusion.
-
Viability Assessment: Determine cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Calculate the percentage of neuroprotection provided by this compound compared to the OGD-only control.
PART 2: In Vivo Dose-Response and Efficacy Studies
Following promising in vitro results, the next logical step is to evaluate the efficacy of this compound in animal models. These studies are essential for determining the in vivo dose-response relationship, pharmacokinetic/pharmacodynamic (PK/PD) properties, and overall therapeutic potential.
Anti-Inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rodents
This is a classic and well-characterized model of acute inflammation.[26][27][28][29][30] Carrageenan injection into the paw induces a biphasic inflammatory response, allowing for the evaluation of compounds that inhibit different inflammatory mediators.
Table 2: Example Data Layout for Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.12 | 0 |
| This compound | 10 | 0.62 ± 0.09 | 27.1 |
| This compound | 30 | 0.41 ± 0.07 | 51.8 |
| This compound | 100 | 0.25 ± 0.05 | 70.6 |
| Indomethacin (Positive Control) | 10 | 0.30 ± 0.06 | 64.7 |
Experimental Protocol: Carrageenan-Induced Paw Edema [26][28]
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treatment groups at various doses (e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).
-
Compound Administration: Administer the respective treatments 30-60 minutes before carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group. Determine the ED50 (the dose that produces 50% of the maximal effect).
Diagram 3: In Vivo Anti-Inflammatory Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Neuroprotective Efficacy: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia (stroke).[31][32][33][34][35] It allows for the assessment of neuroprotective agents that can reduce infarct volume and improve neurological outcomes.
Experimental Protocol: MCAO Model [31][33]
-
Animal Preparation: Anesthetize rats or mice and perform surgery to expose the common carotid artery.
-
Occlusion: Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery. The occlusion can be transient (e.g., 60-90 minutes) followed by reperfusion, or permanent.
-
Treatment: Administer this compound at different doses intravenously or intraperitoneally before, during, or after the MCAO procedure.
-
Neurological Assessment: Evaluate neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours), sacrifice the animals, and stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume.
-
Data Analysis: Compare the neurological scores and infarct volumes between the treatment groups and the vehicle control group.
PART 3: Mechanistic Insights and Signaling Pathway Analysis
To understand how this compound exerts its biological effects, it is crucial to investigate its impact on relevant signaling pathways. Based on the activities of related hasubanan alkaloids, the following pathways are of particular interest.
-
NF-κB Signaling: As a key regulator of inflammation, the inhibition of NF-κB activation is a common mechanism for anti-inflammatory drugs. Western blotting can be used to assess the phosphorylation of IκBα and the nuclear translocation of p65 in LPS-stimulated macrophages treated with this compound.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38) are also involved in inflammation and cell death. The phosphorylation status of these kinases can be analyzed by Western blotting in relevant cell models.
-
Opioid Receptor Binding: Given that some hasubanan alkaloids show affinity for opioid receptors, radioligand binding assays can be performed to determine if this compound interacts with mu, delta, or kappa opioid receptors.[3]
-
Antioxidant Activity: The antioxidant potential of this compound can be evaluated using assays that measure its ability to scavenge free radicals or to upregulate the expression of antioxidant enzymes. One hasubanan alkaloid, (-)-sinoracutine, has shown potent antioxidant activity, suggesting this may be a relevant mechanism for neuroprotection.[36]
Conclusion
The dose-response studies outlined in these application notes provide a comprehensive strategy for characterizing the pharmacological profile of this compound. By systematically progressing from in vitro screening to in vivo efficacy models and mechanistic studies, researchers can gain a thorough understanding of its therapeutic potential. It is important to note that while the proposed starting concentrations and doses are based on the known activities of related hasubanan alkaloids, a preliminary broad-range dose-finding study for this compound is highly recommended to establish its specific potency. The adaptable nature of these protocols allows for their modification to suit specific research questions and to further elucidate the promising biological activities of this intriguing natural product.
References
- Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197–210. [Link]
- Inotiv. (n.d.).
- JoVE. (2015). Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. Journal of Visualized Experiments. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Sakat, S. S., Tupe, S. G., & Juvekar, A. R. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacology, Biochemistry and Behavior, 117, 138-146. [Link]
- JoVE. (2014). Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction. Journal of Visualized Experiments. [Link]
- Tasca, C. I., Dal-Cim, T., & Cimarosti, H. (2015). In vitro oxygen-glucose deprivation to study ischemic cell death. Methods in Molecular Biology, 1254, 197-210. [Link]
- Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods.
- Creative Bioarray. (n.d.). Oxygen Glucose Deprivation Model.
- ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
- ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation.
- Springer Nature Experiments. (n.d.). MTT Assay Protocol.
- Springer Nature Experiments. (n.d.). Carrageenan-Induced Paw Edema in the Rat and Mouse.
- Bio-protocol. (n.d.). Mouse model of LPS-induced sepsis. Bio-protocol. [Link]
- ResearchGate. (n.d.). (PDF) Mouse Model of Middle Cerebral Artery Occlusion.
- ResearchGate. (n.d.). (a) Experimental protocol. Ischaemic stroke induction by Middle....
- NCBI Bookshelf. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Herson, P. S., & Traystman, R. J. (2011). Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model. Journal of Visualized Experiments, (47), 2423. [Link]
- Wang, P., Wu, P., Siegel, M. I., Egan, R. W., & Billah, M. M. (1995). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Journal of Immunology, 155(8), 3949-3956. [Link]
- Scintica. (2022). Reversible Middle Cerebral Artery Occlusion MCAO with an Intraluminal Filament in Mice. YouTube. [Link]
- ScienceDirect. (2014). The Hasubanan and Acutumine Alkaloids. In The Alkaloids: Chemistry and Biology. [Link]
- Carroll, A. R., Ngo, A., Quinn, R. J., Redburn, J., & Hooper, J. N. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- National Institutes of Health. (2023). Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique.
- Melior Discovery. (n.d.).
- National Institutes of Health. (2021). Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids.
- Wikipedia. (n.d.). Hasubanan. Wikipedia. [Link]
- Frontiers. (2021). Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice. Frontiers. [Link]
- National Institutes of Health. (n.d.). Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins.
- ResearchGate. (2025). (PDF) Excitotoxic effects of glutamate on human neuroblastoma SH-SY5Y cell via oxidative damage.
- Sun, Z. W., Zhang, L., Zhu, S. J., Chen, W. C., & Mei, B. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Bulletin, 26(1), 8–16. [Link]
- MDPI. (n.d.). Neuroprotective Effects of Neuropeptide Y on Human Neuroblastoma SH-SY5Y Cells in Glutamate Excitotoxicity and ER Stress Conditions. MDPI. [Link]
- ResearchGate. (n.d.). LPS-induced secretion of TNF-α by human mononuclear cells with....
- Sun, Z. W., Zhang, L., Zhu, S. J., Chen, W. C., & Mei, B. (2010). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience bulletin, 26(1), 8–16. [Link]
- Semantic Scholar. (n.d.). Chapter 5 Hasubanan Alkaloids. Semantic Scholar. [Link]
- National Institutes of Health. (2011). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D.
- ResearchGate. (n.d.). Glutamate-induced toxicity in SH-SY5Y and BV2 cells is AMPK dependent....
- Liu, H., Liao, W. Q., Lin, R. X., Fan, L., Sun, J., Chen, H. Y., Liu, F., & Yang, A. P. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800–2805. [Link]
- National Institutes of Health. (2019). Challenge model of TNFα turnover at varying LPS and drug provocations.
- National Institutes of Health. (n.d.). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway.
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Frontiers | Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice [frontiersin.org]
- 10. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 13. researchgate.net [researchgate.net]
- 14. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 22. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 23. Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 24. In vitro oxygen-glucose deprivation to study ischemic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 26. inotiv.com [inotiv.com]
- 27. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Modeling Stroke in Mice - Middle Cerebral Artery Occlusion with the Filament Model - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. Preclinical models of middle cerebral artery occlusion: new imaging approaches to a classic technique - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Multi-Faceted Approach to Protostephanine Target Validation
Abstract
This guide provides a comprehensive framework for the validation of potential molecular targets for protostephanine, a hasubanan alkaloid with purported therapeutic potential. Drawing from the known pharmacological activities of the hasubanan alkaloid class, which include affinity for opioid receptors, we present a hypothetical yet scientifically rigorous workflow to validate the delta-opioid receptor (DOR) as a direct target of this compound.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed protocols for a multi-tiered validation strategy, encompassing initial binding confirmation, cellular target engagement, and downstream functional signaling. The methodologies described herein are designed to be robust and self-validating, providing a clear path from hypothesis to confirmed target engagement.
Introduction: The Case for this compound and the Delta-Opioid Receptor
This compound is a member of the hasubanan alkaloid family, a class of natural products isolated from plants of the Stephania genus.[1] Hasubanan alkaloids have demonstrated a range of biological activities, including antiviral, antimicrobial, and cytotoxic effects.[2] Notably, several hasubanan alkaloids have been shown to possess binding affinity for opioid receptors, with a particular specificity for the delta-opioid receptor (DOR).[1][3]
The delta-opioid receptor, a Class A G-protein coupled receptor (GPCR), is a key player in analgesia, mood regulation, and neuroprotection.[4][5] Unlike mu-opioid receptor (MOR) agonists, which are the cornerstone of pain management but are fraught with side effects like respiratory depression and high abuse potential, DOR agonists are being explored as a promising alternative with a potentially safer therapeutic profile.[4]
Given the evidence for DOR affinity within the hasubanan class, a critical step in the preclinical development of this compound is to definitively validate whether it directly binds to and modulates the function of the delta-opioid receptor. This guide outlines a systematic, three-pronged approach to achieve this validation.
Target Validation Workflow
Our proposed workflow progresses from foundational biophysical interaction to cellular engagement and functional output. This tiered approach provides compounding evidence for a specific drug-target interaction.
Caption: Tiered workflow for this compound target validation.
Phase 1: Confirmation of Direct Binding to the Delta-Opioid Receptor
The initial and most fundamental step is to determine if this compound physically interacts with the DOR. The radioligand binding assay is a classic, highly sensitive, and quantitative method for this purpose.[6][7]
Principle of the Radioligand Competition Binding Assay
This assay measures the ability of a non-radioactive test compound (this compound) to compete with a known high-affinity radioligand for binding to the target receptor. The receptor source is typically a cell membrane preparation from a cell line overexpressing the human delta-opioid receptor. The displacement of the radioligand by increasing concentrations of the test compound allows for the determination of the test compound's binding affinity (Ki).[6][7]
Protocol: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human delta-opioid receptor.
Materials:
-
Receptor Source: Frozen cell membranes from HEK293 or CHO cells stably expressing the human delta-opioid receptor (hDOR).
-
Radioligand: [³H]-Naltrindole (a potent and selective DOR antagonist).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: Naloxone (a high-concentration opioid antagonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Scintillation Cocktail: A liquid cocktail compatible with your microplate reader.
-
Equipment: 96-well microplates, multichannel pipettes, microplate scintillation counter, vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation: Thaw the hDOR-expressing cell membranes on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration that yields a robust signal (typically 20-50 µg of protein per well, to be optimized).
-
Compound Dilution: Prepare a serial dilution series of this compound in Assay Buffer. The concentration range should span from approximately 0.1 nM to 100 µM to ensure a full competition curve. Also prepare solutions for total binding (buffer only) and non-specific binding (10 µM Naloxone).
-
Assay Setup: In a 96-well plate, combine the following in order:
-
50 µL of Assay Buffer.
-
25 µL of the appropriate this compound dilution, buffer (for total binding), or Naloxone (for non-specific binding).
-
25 µL of [³H]-Naltrindole diluted in Assay Buffer (final concentration should be at its Kd, typically 1-2 nM).
-
100 µL of the diluted membrane preparation.
-
-
Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle shaking to reach binding equilibrium.[7]
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a vacuum manifold. Wash each filter 3 times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials or a compatible 96-well plate, add scintillation cocktail, and allow to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Data and Interpretation
| Parameter | Description | Expected Outcome for a Positive Hit |
| IC₅₀ | The concentration of this compound that displaces 50% of the specific binding of [³H]-Naltrindole. | A value in the sub-micromolar to low micromolar range would indicate significant binding affinity. |
| Ki | The inhibition constant for this compound binding. It is an intrinsic measure of affinity. | A low Ki value confirms high affinity of the compound for the receptor. |
| Hill Slope | The steepness of the competition curve. | A value close to 1.0 suggests competitive binding at a single site. |
Phase 2: Verification of Intracellular Target Engagement
While binding assays on isolated membranes are crucial, it is imperative to confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it relies on the principle of ligand-induced thermal stabilization of the target protein.[8][9]
Principle of CETSA
CETSA operates on the premise that when a ligand binds to its target protein, the protein becomes more resistant to heat-induced denaturation. By heating intact cells treated with the compound to a specific temperature, followed by lysis and quantification of the remaining soluble protein, one can assess target engagement. An increase in the amount of soluble target protein in compound-treated cells compared to vehicle-treated cells indicates a direct interaction.[10]
Protocol: CETSA for the Delta-Opioid Receptor
Objective: To demonstrate that this compound binds to and stabilizes the delta-opioid receptor in intact cells.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing hDOR.
-
Test Compound: this compound.
-
Vehicle Control: DMSO.
-
Culture Medium: Appropriate for the cell line (e.g., DMEM with 10% FBS).
-
Buffers: PBS, Lysis Buffer (PBS with 0.5% Triton X-100 and protease inhibitors).
-
Equipment: Cell culture supplies, thermal cycler, centrifuges, equipment for Western blotting (SDS-PAGE gels, transfer system, antibodies).
-
Antibodies: A validated primary antibody specific for the delta-opioid receptor; a corresponding HRP-conjugated secondary antibody.
Procedure:
Part A: Melt Curve Generation (Temperature Optimization)
-
Cell Treatment: Culture hDOR-expressing cells to ~80-90% confluency. Treat one set of cells with a high concentration of this compound (e.g., 10x the Ki from the binding assay) and another set with vehicle (DMSO) for 1 hour in the incubator.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating Gradient: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C.[11]
-
Lysis and Clarification: Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath). Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction). Analyze the amount of soluble hDOR at each temperature point by Western blotting. Identify the optimal temperature (T_opt) where the difference in soluble hDOR between this compound- and vehicle-treated samples is maximal.
Part B: Isothermal Dose-Response (ITDR)
-
Cell Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 100 µM) and a vehicle control for 1 hour.
-
Harvesting and Heating: Harvest the cells as before. Heat all samples at the predetermined T_opt for 3 minutes, followed by cooling.
-
Lysis and Analysis: Perform cell lysis, centrifugation, and Western blot analysis as described above.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized intensity of the soluble hDOR band against the log concentration of this compound. This generates a dose-response curve, from which an EC₅₀ (effective concentration for 50% stabilization) can be determined, reflecting target engagement potency in a cellular context.[10]
Expected Data and Interpretation
| Experiment | Parameter | Expected Outcome for Positive Engagement |
| Melt Curve | T_agg Shift | This compound-treated cells will show a higher amount of soluble DOR at elevated temperatures compared to vehicle-treated cells, indicating a shift in the aggregation temperature (T_agg). |
| ITDR | EC₅₀ | A sigmoidal dose-response curve will be generated. The EC₅₀ value represents the potency of this compound in stabilizing DOR inside the cell. This value should be reasonably close to the Ki obtained from binding assays. |
Phase 3: Assessment of Functional Downstream Signaling
Confirming that this compound binds to DOR in cells is a critical step. The final validation phase aims to demonstrate that this binding event translates into a functional cellular response. Since DOR is a Gαi/o-coupled GPCR, its activation leads to the inhibition of adenylyl cyclase and the dissociation of the G-protein heterotrimer into Gα and Gβγ subunits.[4][5] We can measure this proximal signaling event using Bioluminescence Resonance Energy Transfer (BRET).
Principle of the G-Protein Activation BRET Assay
BRET is a proximity-based assay that measures protein-protein interactions in live cells.[12] To monitor G-protein activation, we can co-express the DOR with a Gα subunit fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and a Gβγ subunit complex where one component is fused to a BRET acceptor (e.g., Venus, a YFP variant). In the inactive state, the G-protein heterotrimer is intact, bringing Rluc and Venus into close proximity, resulting in a high BRET signal. Upon receptor activation by an agonist, the G-protein dissociates, separating the donor and acceptor and causing a decrease in the BRET signal.[13]
Caption: Principle of the G-protein dissociation BRET assay.
Protocol: G-Protein Activation BRET Assay
Objective: To measure the ability of this compound to induce G-protein activation downstream of the delta-opioid receptor.
Materials:
-
Cell Line: HEK293 cells.
-
Plasmids: Expression vectors for hDOR, Gαi-Rluc, Gβ, and Gγ-Venus.
-
Transfection Reagent: (e.g., Lipofectamine 3000).
-
BRET Substrate: Coelenterazine h.
-
Assay Buffer: HBSS or other suitable buffer.
-
Equipment: White, opaque 96-well microplates suitable for luminescence, a microplate reader capable of simultaneous dual-emission detection (e.g., filters for ~480 nm for Rluc and ~530 nm for Venus).
Procedure:
-
Transfection: Co-transfect HEK293 cells with plasmids encoding hDOR, Gαi-Rluc, Gβ, and Gγ-Venus. Plate the transfected cells into white, opaque 96-well plates and culture for 24-48 hours.
-
Cell Preparation: On the day of the assay, gently wash the cells with Assay Buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (a known DOR agonist, e.g., DADLE) and a vehicle control.
-
Substrate Addition & Measurement: Add the BRET substrate Coelenterazine h to all wells. Immediately begin measuring the luminescence signals at the two emission wavelengths (~480 nm and ~530 nm) using the plate reader. Measurements can be taken kinetically over 15-30 minutes or at a single endpoint.
-
Data Analysis:
-
Calculate the BRET ratio for each well: BRET Ratio = Emission at 530 nm / Emission at 480 nm.
-
The agonist-induced response is typically represented as a change in the BRET ratio from baseline.
-
Plot the change in BRET ratio against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum effect (Emax) for G-protein activation.
-
Expected Data and Interpretation
| Parameter | Description | Expected Outcome for an Agonist |
| EC₅₀ | The concentration of this compound that produces 50% of the maximal G-protein activation response. | A potent EC₅₀ value indicates efficient receptor activation. This value provides a measure of functional potency. |
| Emax | The maximum response induced by this compound, relative to a known full agonist. | Comparing the Emax to a full agonist allows for classification of this compound as a full agonist (Emax ≈ 100%) or a partial agonist (Emax < 100%). |
Conclusion
The validation of a drug's molecular target is a cornerstone of modern drug development, providing a mechanistic foundation for its therapeutic action and potential side effects. The multi-faceted strategy detailed in these application notes provides a robust pathway for confirming the delta-opioid receptor as a bona fide target of this compound. By systematically demonstrating direct binding (Radioligand Assay), target engagement in a cellular context (CETSA), and functional downstream signaling (BRET Assay), researchers can build a compelling, data-driven case for this specific drug-target interaction. This comprehensive validation approach ensures a high degree of scientific rigor and confidence as a compound progresses through the discovery pipeline.
References
- Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Website. [Link]
- Holl, R., & Favia, A. D. (2018). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 1705, 235–253. [Link]
- Zhang, R., & Xie, X. (2012). GPCR-radioligand binding assays. Methods in Molecular Biology, 922, 95–104. [Link]
- Navratilova, I., Stoddart, L. A., & Briddon, S. J. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Chemical Neuroscience, 2(10), 555–567. [Link]
- Namkung, Y., Le Gouill, C., & Laporte, S. A. (2016). Monitoring G protein activation in cells with BRET. Methods in Molecular Biology, 1375, 121–131. [Link]
- EMBL-EBI. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Slocum, S. T., & Tzingounis, A. V. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1705, 255–270. [Link]
- Wang, X., Corin, K., Baaske, P., Wienken, C. J., Jerabek-Willemsen, M., Duhr, S., Braun, D., & Zhang, S. (2011). Peptide surfactants for cell-free production of functional G protein-coupled receptors. Proceedings of the National Academy of Sciences of the United States of America, 108(20), 8257–8262. [Link]
- Ayoub, M. A., Al-Senaidy, A., & Pin, J. P. (2015). BRET assay to study receptor-G protein interactions in live cells. Methods in Molecular Biology, 1335, 131–143. [Link]
- Caron, M. G., & Lefkowitz, R. J. (2013). BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES. Methods in Enzymology, 521, 259–277. [Link]
- Figshare. (2016). Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica. figshare. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for in situ target engagement determination.
- Peng, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101389. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141–161. [Link]
- Crowther, G. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 85-94. [Link]
- NanoTemper Technologies. (2011). Successful GPCR measurements with MST. NanoTemper Website. [Link]
- Nawaz, N., Ali, R., Ali, M., Manfield, I. W., Taj, M. K., Mustafa, M. Z., & Patching, S. G. (2024). Microscale Thermophoresis Analysis of Membrane Proteins. OSF Preprints. [Link]
- Seidel, S. A., et al. (2013). Microscale thermophoresis quantifies biomolecular interactions under previously challenging conditions. Methods, 59(3), 301–315. [Link]
- Ferré, S., et al. (2016). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 7, 7. [Link]
- Zhang, X., et al. (2020). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 11, 122. [Link]
- Lim, H. D., & Lee, Y. S. (2021). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 26(16), 4991. [Link]
- Zhang, X., & Liu, Z. (2014). The Hasubanan and Acutumine Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1-137. [Link]
- Rebella, M., et al. (2021). Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs. International Journal of Molecular Sciences, 22(24), 13398. [Link]
- Yasen, A., & Ben-Shabat, S. (2022). Physiology, Opioid Receptor.
Sources
- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Hasubanan Alkaloids with δ-Opioid Binding Affinity from the Aerial Parts of Stephania japonica - figshare - Figshare [figshare.com]
- 4. Opioid Receptors and Protonation-Coupled Binding of Opioid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. multispaninc.com [multispaninc.com]
- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. annualreviews.org [annualreviews.org]
- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
- 13. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Bioactivity of Protostephanine
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Therapeutic Potential of a Hasubanan Alkaloid
Protostephanine is a member of the hasubanan class of alkaloids, a structurally complex group of natural products isolated from plants of the Stephania genus.[1] While the broader class of hasubanan alkaloids is known to possess a range of biological activities, including anti-inflammatory and opioid receptor binding properties, this compound itself remains largely uncharacterized.[2][3] This document provides a comprehensive guide for the initial exploration of this compound's bioactivity, drawing upon established methodologies and the known pharmacological profiles of related alkaloids.
The protocols outlined herein are designed to be self-validating systems, providing researchers with a robust framework to generate high-quality, reproducible data. By investigating cytotoxicity, neuroactivity, and anti-inflammatory potential, this guide aims to accelerate the discovery and development of this compound as a potential therapeutic lead.
Logical Workflow for this compound Bioactivity Screening
A systematic approach is crucial when characterizing a novel compound. The following workflow is proposed to efficiently screen for this compound's primary bioactivities, starting with broad cytotoxicity assessments and moving towards more specific mechanistic assays.
Caption: A tiered approach to efficiently characterize the bioactivity of this compound.
Tier 1: Foundational Cytotoxicity Profiling
The initial step in evaluating any novel compound is to determine its effect on cell viability. This provides a therapeutic window and identifies potential anti-cancer properties. The closely related hasubanan alkaloid, Crebanine, has demonstrated cytotoxicity against various cancer cell lines, including renal cell carcinoma, with IC50 values ranging from approximately 77.4 µM to 130.5 µM.[4] Therefore, a broad screening against a panel of cancer and normal cell lines is warranted.
Protocol 1: MTT Assay for General Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MDA-MB-231 - breast, 786-O - renal, HepG2 - hepatocellular)
-
Normal human cell line (e.g., HEK293 - embryonic kidney)
-
Dulbecco's Modified Eagle Medium (DMEM) or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100, 200 µM). Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
| Parameter | Description | Example Reference Value (Crebanine) |
| Cell Lines | Panel of human cancer and normal cells | 786-O, A498, Caki-1 (Renal Cancer)[4] |
| Concentration Range | Logarithmic or semi-log dilutions | 25, 50, 100, 200 µM[4] |
| Incubation Time | 48-72 hours | 48 hours[4] |
| Endpoint | IC50 (µM) | ~77.4 - 130.5 µM[4] |
Tier 2: Exploring Neuro- and Immuno-modulatory Activities
Based on the known bioactivities of related alkaloids, this compound may possess neuroactive and anti-inflammatory properties.
A. Neuroactivity Screening
Rationale: Alkaloids from Stephania species have been shown to interact with the central nervous system. For instance, Crebanine is an antagonist of the α7-nicotinic acetylcholine receptor (α7-nAChR) with an IC50 of 19.1 μM.[5][6] Furthermore, the structural similarity of hasubanan alkaloids to morphine suggests a potential interaction with opioid receptors.[1] Given the role of dopamine in various neurological processes, assessing this compound's effect on the dopaminergic system is also a logical step.
Principle: This assay measures the activity of AChE, an enzyme that degrades the neurotransmitter acetylcholine. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.
Materials:
-
This compound
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
DTNB
-
Phosphate buffer (pH 8.0)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of varying concentrations of this compound, 125 µL of DTNB solution, and 25 µL of AChE solution. Include a blank (buffer instead of enzyme) and a positive control (e.g., Galantamine).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add 25 µL of ATCI solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition and the IC50 value.
Principle: This is a competitive binding assay that measures the ability of this compound to displace a radiolabeled ligand (e.g., [3H]-Spiperone) from the dopamine D2 receptor.
Materials:
-
This compound
-
Cell membranes expressing human dopamine D2 receptors
-
[3H]-Spiperone (radiolabeled antagonist)
-
Haloperidol (unlabeled antagonist for non-specific binding)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In microcentrifuge tubes, combine the cell membranes, [3H]-Spiperone, and varying concentrations of this compound or a known D2 ligand (e.g., Haloperidol).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
B. Anti-inflammatory Screening
Rationale: Several hasubanan alkaloids isolated from Stephania longa have demonstrated significant inhibitory effects on the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] A common initial screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is used to measure the production of nitrite, a stable metabolite of NO. In the presence of an anti-inflammatory agent, the LPS-induced production of NO by macrophages will be reduced.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
DMEM and FBS
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10-15 minutes at room temperature.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition and the IC50 value.
Tier 3: Elucidating the Mechanism of Action
If this compound demonstrates significant cytotoxicity, further investigation into the mechanism of cell death is warranted. The related alkaloid Crebanine is known to induce apoptosis and inhibit key survival signaling pathways.[4][6]
Caption: Hypothesized mechanism of action based on related alkaloids.
Protocol 5: Annexin V/Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes (late apoptotic/necrotic cells).
Materials:
-
This compound-treated cells
-
Annexin V-FITC and PI staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Directions
This guide provides a foundational framework for the systematic evaluation of this compound's bioactivity. The proposed assays will generate crucial data on its potential as a cytotoxic, neuroactive, or anti-inflammatory agent. Positive results in any of these areas will pave the way for more in-depth mechanistic studies, including the investigation of specific signaling pathways (e.g., PI3K/Akt, NF-κB), in vivo efficacy studies in animal models, and further exploration of its structure-activity relationship. The comprehensive characterization of this compound holds the promise of uncovering a novel therapeutic agent from a fascinating class of natural products.
References
- Crebanine - Open Bio Projects. (n.d.).
- Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. (2024). ChemMedChem, 19(12), e202300721.
- The Hasubanan and Acutumine Alkaloids. (2025). Request PDF.
- Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. (n.d.). Journal of Advanced Research.
- Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. (2010). Journal of Natural Products, 73(5), 988-91.
- Crebanine Induces Cell Death and Alters the Mitotic Process in Renal Cell Carcinoma In Vitro. (n.d.). MDPI.
- Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. (2022). Natural Product Research, 36(11), 2800-2805.
- The Hasubanan and Acutumine Alkaloids. (2013). The Alkaloids. Chemistry and Biology, 72, 1-135.
Sources
- 1. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Crebanine | Open Bio Projects [openbioprojects.net]
- 6. medchemexpress.com [medchemexpress.com]
Introduction: Unveiling the Potential of a Hasubanan Alkaloid
An Application Guide to the Neuropharmacological Investigation of Protostephanine
This compound belongs to the hasubanan class of alkaloids, a structurally complex family of natural products primarily isolated from plants of the genus Stephania.[1] These plants have a long history in traditional Chinese medicine, where they are used to treat a variety of ailments.[2] The shared structural feature of hasubanan alkaloids is a unique tricyclic aza[4.4.3]propellane core, which serves as a scaffold for diverse chemical modifications that give rise to a wide spectrum of biological activities.[2]
Preclinical research into this alkaloid family has revealed promising pharmacological properties, including antiviral, antimicrobial, and cytotoxic effects.[2][3] Of particular interest to the neuropharmacology community is the demonstrated affinity of several hasubanan alkaloids for opioid receptors. Specifically, studies have shown that certain members of this class bind to delta (δ) and mu (μ) opioid receptors, suggesting a potential for developing novel analgesics or other neuromodulatory agents.[4]
Despite the characterization of the broader hasubanan family, this compound itself remains a largely unexplored molecule. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals aiming to systematically investigate the neuropharmacological profile of this compound. It provides a logical, step-by-step framework, from initial in vitro target screening to preliminary in vivo functional assessment, grounded in established scientific principles and methodologies. The protocols herein are designed to be self-validating and provide the causal reasoning behind each experimental choice, empowering researchers to not only generate data but also to understand its implications.
PART 1: Foundational Characterization & Preparation
Before embarking on biological assays, it is critical to properly handle and prepare the test compound. The accuracy and reproducibility of all subsequent experiments depend on this initial step.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is essential for appropriate handling, formulation, and interpretation of biological data.
| Property | Value / Description | Rationale & Significance |
| Chemical Class | Hasubanan Alkaloid | The nitrogen-containing basic nature influences solubility and potential for salt formation. |
| Molecular Formula | C₂₁H₂₇NO₅ | Defines the exact elemental composition. |
| Molecular Weight | 373.4 g/mol | Crucial for calculating molar concentrations for stock solutions and dilutions. |
| Appearance | Typically a crystalline solid or powder | Informs handling procedures and visual confirmation of the substance. |
| Solubility | Generally soluble in organic solvents like DMSO and ethanol; poorly soluble in water. | Dictates the choice of vehicle for preparing stock solutions for in vitro and in vivo studies. |
Protocol 1: Preparation of High-Concentration Stock Solutions
Causality Statement: The use of a concentrated stock solution in a solvent like Dimethyl Sulfoxide (DMSO) is standard practice. It allows for the addition of small volumes to aqueous assay buffers, minimizing the final solvent concentration to levels that do not interfere with biological systems (typically ≤0.5%).
Materials:
-
This compound (powder form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
Procedure:
-
Calculation: Determine the mass of this compound required to create a stock solution of a desired concentration (e.g., 10 mM or 50 mM).
-
Formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) * 1000 (mg/g)
-
Example for 1 mL of 10 mM stock: Mass = 0.010 mol/L * 373.4 g/mol * 0.001 L * 1000 = 3.734 mg.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance in a fume hood or powder-handling enclosure.
-
Solubilization: Transfer the weighed powder to a sterile vial. Add the calculated volume of anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly prepared DMSO stocks are typically stable for several months.
PART 2: In Vitro Neuropharmacological Assessment
In vitro assays are the cornerstone of pharmacological characterization. They provide a controlled environment to dissect the molecular interactions of a compound with specific biological targets, such as receptors and enzymes, and to assess its effects on cellular function and viability.
General Workflow for In Vitro Screening
This workflow provides a logical progression from broad cytotoxicity assessment to specific target engagement and functional activity assays.
Caption: General workflow for in vitro screening of this compound.
Protocol 2: Neuronal Cell Viability/Cytotoxicity Assay (MTT Assay)
Causality Statement: This assay is critical for establishing the concentration range of this compound that can be used in subsequent functional assays without causing cell death. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product is a direct measure of metabolic activity and, by extension, cell viability.[5]
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Final concentrations might range from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.5% DMSO) and an untreated control.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24 or 48 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the medium and add 150 µL of solubilization buffer to each well. Incubate for 15-30 minutes with gentle shaking to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the data to determine the concentration that inhibits 50% of cell viability (IC₅₀).
Protocol 3: Radioligand Binding Assay for Opioid Receptor Affinity
Causality Statement: Based on existing literature for hasubanan alkaloids, opioid receptors are a primary hypothetical target.[4] This competitive binding assay directly measures the affinity of this compound for specific receptor subtypes (μ, δ, κ) by quantifying its ability to displace a known high-affinity radiolabeled ligand. The resulting inhibition constant (Ki) is a fundamental measure of drug-receptor interaction.
Materials:
-
Cell membranes prepared from cells expressing human μ, δ, or κ opioid receptors (commercially available).
-
Radioligands: [³H]-DAMGO (for μ), [³H]-Naltrindole (for δ), [³H]-U69,593 (for κ).
-
Non-specific binding control: Naloxone (high concentration, e.g., 10 µM).
-
This compound serial dilutions.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the following in order: assay buffer, serial dilutions of this compound, a fixed concentration of the appropriate radioligand (typically at its Kd value), and the cell membrane preparation.
-
Control Wells:
-
Total Binding: Contains buffer, radioligand, and membranes (no competitor).
-
Non-specific Binding: Contains buffer, radioligand, membranes, and a high concentration of naloxone.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: Functional GPCR Activity Assay (cAMP Measurement)
Causality Statement: Opioid (μ, δ) and D2-like dopamine receptors are typically coupled to the inhibitory G-protein, Gαi, which suppresses the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[7] This assay determines whether this compound acts as an agonist (decreases cAMP), an antagonist (blocks the effect of a known agonist), or an inverse agonist (increases cAMP above basal levels) at these receptors.
Caption: Simplified Gi-coupled GPCR signaling pathway.
Materials:
-
CHO or HEK293 cells stably expressing the receptor of interest (e.g., human μ-opioid receptor).
-
Assay medium, often serum-free.
-
Forskolin (an adenylyl cyclase activator, used to stimulate a detectable level of cAMP).
-
A known agonist for the receptor (e.g., DAMGO for μ-opioid).
-
A commercial cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a suitable 96-well or 384-well plate and incubate to form a confluent monolayer.
-
Agonist Mode:
-
Add serial dilutions of this compound to the cells, followed by a fixed concentration of forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Add a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., DAMGO) plus forskolin.
-
Incubate for an additional 30 minutes.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Analysis:
-
Agonist Mode: Plot the cAMP signal against the log concentration of this compound to determine the EC₅₀ (potency) and the maximal effect (efficacy).
-
Antagonist Mode: Plot the cAMP signal against the log concentration of this compound to determine the IC₅₀ for blocking the agonist effect. This can be used to calculate an antagonist constant (Kb).
-
PART 3: In Vivo Behavioral Pharmacology
In vivo studies are indispensable for evaluating how the molecular activity of a compound translates into a physiological or behavioral effect in a whole, living organism. These experiments provide crucial information on therapeutic potential and potential side effects.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare (e.g., IACUC approval) and designed to minimize animal suffering.
Workflow for In Vivo Behavioral Assessment
Caption: Logical workflow for in vivo behavioral assessment.
Protocol 5: Assessment of Analgesic Properties (Hot Plate Test)
Causality Statement: The hot plate test is a classic model for assessing centrally-mediated (supraspinal) analgesia, which is characteristic of opioid receptor agonists.[8] An increase in the latency for an animal to show a pain response (e.g., licking a paw or jumping) after drug administration indicates an analgesic effect.
Materials:
-
Male C57BL/6 mice or Sprague-Dawley rats.[9]
-
Hot plate apparatus set to a constant, non-injurious temperature (e.g., 52-55°C).
-
This compound formulated in a suitable vehicle (e.g., saline with 5% Tween 80).
-
Positive control: Morphine.
-
Vehicle control.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
-
Baseline Measurement: Place each animal on the hot plate and record the time (latency) until it licks its hind paw or jumps. Immediately remove the animal upon response. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Dosing: Administer this compound, morphine, or vehicle via the chosen route (e.g., intraperitoneal injection, i.p.).
-
Post-Dose Testing: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure their response latency again.
-
Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
Compare the %MPE between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Protocol 6: Evaluation of Motor Function (Rotarod Test)
Causality Statement: It is essential to determine if a compound causes sedation, motor impairment, or ataxia, as these effects can confound the interpretation of other behavioral tests like the hot plate.[10] A drug-induced decrease in the time an animal can stay on a rotating rod indicates motor impairment.
Materials:
-
Rotarod apparatus.
-
Animals (same strain and sex as in Protocol 5).
-
This compound, vehicle, and a positive control known to impair motor function (e.g., diazepam).
Procedure:
-
Training: For 2-3 days prior to the experiment, train the animals to stay on the rotarod at a constant or accelerating speed until they can remain on it for a set duration (e.g., 120 seconds).
-
Baseline Measurement: On the test day, record a baseline time for each trained animal.
-
Dosing: Administer this compound, diazepam, or vehicle.
-
Post-Dose Testing: At the same time points used in the analgesia study (e.g., 30, 60, 90 minutes), place the animals on the rotarod and record the latency to fall.
-
Analysis: Compare the latency to fall between the different treatment groups using statistical analysis (e.g., ANOVA). A significant decrease in latency compared to the vehicle group indicates motor impairment.
PART 4: Data Interpretation & Future Directions
The successful execution of these protocols will yield a foundational neuropharmacological profile of this compound.
-
Integrated Analysis: The data should be interpreted holistically. For instance, if this compound demonstrates high affinity and agonist activity at the μ-opioid receptor (in vitro) and produces a dose-dependent analgesic effect in the hot plate test without impairing motor function on the rotarod, it strongly suggests a profile as a centrally-acting analgesic with a potentially favorable side-effect profile.
-
Future Research: Positive initial findings would justify progression to more complex studies:
-
Mechanism Elucidation: Investigating downstream signaling pathways beyond cAMP and exploring interactions with other neurotransmitter systems (e.g., dopamine, serotonin).[11][12]
-
Advanced Behavioral Models: Testing efficacy in models of chronic or neuropathic pain, which have higher clinical relevance.
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, including its ability to cross the blood-brain barrier.
-
Safety Pharmacology: Conducting more comprehensive safety and toxicology studies to identify any potential adverse effects on cardiovascular, respiratory, and central nervous systems.[13]
-
By following this structured and scientifically-grounded approach, researchers can effectively unlock the neuropharmacological secrets of this compound and evaluate its potential as a lead compound for the development of new therapies for neurological disorders.
References
- Zhang, G., and P. W. Wipf. "The Hasubanan and Acutumine Alkaloids." ScienceDirect, 2014, [Link].
- Zhang, G., and P. W. Wipf. "The Hasubanan and Acutumine Alkaloids." PubMed, 2013, [Link].
- Zhang, G., and P. W. Wipf. "The Hasubanan and Acutumine Alkaloids | Request PDF.
- Carroll, A. R., et al. "Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica." PubMed, 2010, [Link].
- Corning, W., et al. "Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi." PMC - NIH, 2018, [Link].
- Bunin, M. A., and M. L. Wightman. "Paracrine neurotransmission in the CNS: involvement of 5-HT." PubMed - NIH, 1999, [Link].
- Hyman, B. T. "Limitations and Applications of Rodent Models in Tauopathy and Synucleinopathy Research." PMC - PubMed Central, 2022, [Link].
- Ullah, I., et al. "Phytochemical and toxicological evaluation of Zephyranthes citrina.
- "Commonly Used Animal Models." PMC - PubMed Central, 2017, [Link].
- Stahl, S. M., et al. "A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor." PubMed, 2004, [Link].
- Beaulieu, J. M., et al. "Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects." PMC - PubMed Central, 2019, [Link].
- Bannister, K. "Central Nervous System Targets: Supraspinal Mechanisms of Analgesia." PubMed, 2020, [Link].
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Nervous System Targets: Supraspinal Mechanisms of Analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Commonly Used Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations and Applications of Rodent Models in Tauopathy and Synucleinopathy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paracrine neurotransmission in the CNS: involvement of 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Protostephanine synthesis yield
An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to navigate the complexities of Protostephanine synthesis. As Senior Application Scientists, we consolidate field-proven insights with established chemical principles to help you optimize your synthetic yields and overcome common experimental hurdles.
Introduction to this compound Synthesis
This compound is a hasubanan alkaloid characterized by its intricate bridged-dibenzo[a,g]quinolizidine skeleton. Its synthesis is a significant challenge in organic chemistry, primarily due to the difficulty in constructing the sterically congested, polycyclic core.[1] Key strategic steps that often determine the success and overall yield of the synthesis include the formation of the dienone intermediate, protostephanone, and a subsequent dienol-benzene rearrangement.[2][3]
Two principal pathways have been established for the crucial cyclization step: intramolecular phenolic oxidative coupling and the Pschorr cyclization.[2][3] Both methods present unique challenges, from regioselectivity and low yields in the former to the moderate efficiency of the latter.[3][4] This guide is structured to address the most pressing issues encountered in these key transformations, providing a logical framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic approaches to synthesizing the this compound core?
A1: The two most prominent strategies for constructing the hasubanan skeleton of this compound are:
-
Phenolic Oxidative Coupling: This biomimetic approach involves the intramolecular coupling of a 1-benzylisoquinoline precursor to form the key dienone intermediate.[3] While elegant, this reaction can suffer from low yields and the formation of multiple side products due to a lack of regioselectivity.[3][5]
-
Pschorr Cyclization: This method utilizes the intramolecular cyclization of a diazotized amino-benzylisoquinoline. It often provides a more direct route to the dienone intermediate, "protostephanone," with reported yields around 25%, which is a significant improvement over early phenolic coupling attempts.[3][6]
Q2: Why is the yield of my phenolic oxidative coupling step so low?
A2: Low yields in phenolic coupling are a common issue and can be attributed to several factors. The oxidation of phenols generates highly reactive radical or cationic intermediates, which can lead to a mixture of ortho-ortho, para-para, and the desired ortho-para coupled products, as well as intermolecular polymerization.[7] The choice of oxidant, solvent, and reaction temperature is critical for controlling the reaction pathway and minimizing side reactions.[8] For instance, early syntheses using ferricyanide oxidation reported yields of the desired dienone as low as 1.7%.[3]
Q3: I am observing multiple spots on my TLC plate after the Pschorr cyclization. What are the likely side products?
A3: The Pschorr cyclization proceeds via an aryl radical generated from a diazonium salt.[6] While it is an intramolecular reaction, the radical intermediate can participate in several undesired pathways, leading to side products. Common side reactions include:
-
Reduction: The diazonium group is replaced by a hydrogen atom, leading to the starting amine scaffold without cyclization.
-
Intermolecular Reactions: The aryl radical can react with the solvent or other species in the reaction mixture.
-
Incomplete Diazotization or Decomposition: Issues with the formation or stability of the diazonium salt can lead to a complex mixture of products.
Q4: How critical is enantioselectivity in this compound synthesis?
A4: Enantioselectivity is highly critical, especially in the context of drug development. Biological systems are chiral, and different enantiomers of a molecule can have vastly different pharmacological and toxicological profiles.[9] While early syntheses of hasubanan alkaloids produced racemic mixtures, modern approaches focus on asymmetric synthesis to produce a single enantiomer, which is a significant challenge.[10][11]
Troubleshooting Guide: Key Synthetic Steps
This section provides a detailed breakdown of common problems, their probable causes, and recommended solutions for the most challenging steps in this compound synthesis.
Phenolic Oxidative Coupling
The goal of this step is the regioselective ortho-para coupling of the 1-benzylisoquinoline precursor to form the dienone skeleton.
Problem: Low Yield and/or Complex Product Mixture
| Probable Cause | Recommended Solution |
| Incorrect Oxidant or Stoichiometry: Strong oxidants like K3[Fe(CN)6] can lead to over-oxidation and multiple side products.[3] | Use a Milder, More Selective Oxidant: Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), are known to mediate oxidative cyclizations of phenols with greater control.[12] Perform a systematic optimization of the oxidant stoichiometry. |
| Unfavorable Reaction Conditions: High temperatures can promote undesired side reactions and decomposition. The solvent choice affects reagent solubility and reaction pathways. | Optimize Temperature and Solvent: Start at lower temperatures (e.g., 0 °C to RT) and screen a variety of solvents. Aprotic solvents like CH2Cl2 or MeCN are often good starting points.[12] |
| Substrate Reactivity: The electronic properties of the aromatic rings, dictated by their substituents, heavily influence the regioselectivity of the coupling. | Modify Protecting Groups: Altering the protecting groups on the phenolic hydroxyls can change the electron density of the rings, thereby directing the coupling towards the desired ortho-para product. This may require re-synthesis of the precursor. |
| Intermolecular Polymerization: At higher concentrations, the reactive intermediates can react with other molecules rather than cyclizing intramolecularly. | Apply High Dilution Conditions: Run the reaction at a low concentration (e.g., <0.01 M) to favor the intramolecular cyclization pathway. This can be achieved by the slow addition of the substrate to the oxidant solution. |
Pschorr Cyclization
This step involves diazotization of an amine precursor followed by copper-catalyzed intramolecular cyclization.
Problem: Low to Moderate Yield of Protostephanone
| Probable Cause | Recommended Solution |
| Inefficient Diazotization: Incomplete formation of the crucial aryldiazonium salt intermediate. | Control Diazotization Conditions: Ensure the reaction is run at low temperatures (0–5 °C) to prevent premature decomposition of the diazonium salt. Use fresh sodium nitrite (NaNO2) and an appropriate acid (e.g., HCl, H2SO4).[6] |
| Poor Catalyst Activity: The traditional use of copper powder can result in moderate yields due to heterogeneous reaction conditions and inconsistent catalyst activity.[4] | Use a Soluble Copper Catalyst: Employ a soluble copper(I) or copper(II) salt (e.g., CuBr, CuSO4) which can act as a more effective single-electron donor to initiate the radical cyclization. This can improve yields and shorten reaction times.[4] |
| Aryl Radical Side Reactions: The generated aryl radical is quenched by hydrogen abstraction from the solvent or other sources instead of cyclizing. | Choose an Appropriate Solvent: Use solvents that are poor hydrogen atom donors. Avoid alcohols or ethers if possible. Aprotic solvents are generally preferred. |
| Formation of Phenolic Byproducts: The diazonium salt can react with water to form a phenol, preventing cyclization. | Ensure Anhydrous Conditions (Post-Diazotization): While diazotization occurs in an aqueous medium, subsequent steps should be performed under conditions that minimize water to suppress the formation of phenolic side products. |
Experimental Protocols & Workflows
Protocol 1: Optimized Pschorr Cyclization for Protostephanone
This protocol is based on the principles of using soluble catalysts to improve the efficiency of the Pschorr cyclization.[4]
-
Diazotization:
-
Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline precursor (1.0 eq) in a suitable acidic medium (e.g., 10% H2SO4) at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2, 1.1 eq) dropwise, maintaining the temperature between 0–5 °C.
-
Stir the reaction mixture for 30-45 minutes at 0 °C to ensure complete formation of the diazonium salt.
-
-
Cyclization:
-
In a separate flask, prepare a solution of a soluble copper catalyst (e.g., CuSO4, 0.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper catalyst solution. The addition should be controlled to manage the evolution of N2 gas.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.
-
-
Workup and Purification:
-
Basify the reaction mixture with an aqueous base (e.g., NH4OH or Na2CO3) to pH 9-10.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., CH2Cl2 or EtOAc).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to isolate protostephanone.
-
Visualizing the Synthetic Pathway and Troubleshooting
Synthetic Pathway Overview
The following diagram illustrates the key transformations in a common synthetic route to this compound.
Caption: Key stages in the synthesis of this compound via Pschorr cyclization.
Troubleshooting Flowchart: Low Pschorr Cyclization Yield
This decision tree provides a logical workflow for diagnosing and solving issues with the Pschorr cyclization step.
Caption: A decision tree for troubleshooting the Pschorr cyclization step.
References
- Ikonnikova, V. A., Baranov, M. S., & Mikhaylov, A. A. (n.d.). Developments in the Synthesis of Hasubanan Alkaloids. ResearchGate.
- Chen, Y.-C., et al. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. MDPI.
- Battersby, A. R., et al. (1981). Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound. Journal of the Chemical Society, Perkin Transactions 1. DOI: 10.1039/P19810002002.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053–1055. DOI: 10.1021/jo01279a041.
- Battersby, A. R., et al. (1968). Synthesis of this compound by a Route Related to the Biosynthetic Pathway. Chemical Communications (London). DOI: 10.1039/C19680001214.
- (2013). Enantioselective Synthesis of Hasubanan Alkaloids. BYU ScholarsArchive.
- Thomson, R. J. (2011). Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D. PMC - NIH.
- (2023). Synthetic Studies of Hasubanan Alkaloids Based on Oxidative Phenolic Coupling and Intramolecular Aza-Michael Reaction. ResearchGate.
- (n.d.). Pschorr cyclization. Wikipedia.
- (n.d.). First Asymmetric Synthesis of a Hasubanan Alkaloid. Total Synthesis of (+)-Cepharamine. Journal of the American Chemical Society.
- (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing.
- Battersby, A. R., et al. (1968). Synthesis of this compound by a route related to the biosynthetic pathway. Chemical Communications (London). DOI: 10.1039/C19680001214.
- (n.d.). Pschorr Reaction. Organic Chemistry Portal.
- (1968). Synthesis of this compound by a route related to the biosynthetic pathway. Chemical Communications (London).
- (1975). A review: synthesis of alkaloids by oxidative phenol and nonphenol coupling reactions. Bioorganic Chemistry.
- (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products.
- (2023). Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis along biosynthetic pathways. Part 2. Synthesis of this compound - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 4. Pschorr Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Recent advances in oxidative phenol coupling for the total synthesis of natural products: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Short, Enantioselective Total Syntheses of (–)-8-Demethoxyrunanine and (–)-Cepharatines A, C and D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Protostephanine Stability and Degradation Analysis
Welcome to the technical support guide for protostephanine, a hasubanan-class alkaloid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Given that detailed stability data for this compound is not extensively published, this guide provides the foundational principles, troubleshooting advice, and validated experimental protocols necessary to determine its stability profile in your own laboratory setting.
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and what are its key structural features?
A1: this compound is a naturally occurring hasubanan alkaloid isolated from plants of the Stephania genus.[1] Its chemical name is 6,7,8,9-Tetrahydro-2,3,10,12-tetramethoxy-7-methyl-5H-dibenz[d,f]azonine.[1] Key structural features that are critical for stability considerations include:
-
A tertiary amine: This group is basic and can be a site for salt formation, N-oxidation, or Hofmann elimination-type degradation under certain conditions.[2][3]
-
Four methoxy (ether) groups: Ether linkages can be susceptible to cleavage under strong acidic conditions.
-
A dibenzazonine core: This complex, strained ring system may have inherent conformational instability and could be susceptible to rearrangement or degradation under stress.[1]
Q2: I have just received a solid sample of this compound. What are the recommended storage conditions?
A2: For a solid, crystalline compound like this compound, initial storage should prioritize preventing exposure to light, moisture, and excessive heat.[1] We recommend the following as a starting point:
-
Temperature: Store at -20°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use an amber, tightly sealed vial to protect from light and moisture.
Q3: What is the best way to prepare a stock solution of this compound?
A3: The solubility of this compound should be empirically determined. However, based on its alkaloid nature, it is likely more soluble in organic solvents than in neutral aqueous solutions.
-
Recommended Solvents: Start with high-purity DMSO, ethanol, or methanol.
-
Procedure: Prepare a concentrated stock solution (e.g., 10 mM) in your chosen organic solvent. For aqueous experimental media, this stock can then be diluted to the final working concentration. Ensure the final concentration of the organic solvent in your aqueous medium is low and does not affect your experimental system.
-
Storage of Solutions: Stock solutions should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Use for up to one month is a general guideline, but this should be validated with a stability study.
Q4: My this compound solution has turned a pale yellow color after a few days at room temperature. What could be the cause?
A4: A color change is a common indicator of chemical degradation. For a molecule like this compound, this could be due to:
-
Oxidation: The tertiary amine or electron-rich aromatic rings could be susceptible to oxidation, forming colored byproducts. This is accelerated by exposure to air and light.
-
Photodegradation: Exposure to UV or even ambient light can induce degradation, especially if the molecule has chromophores that absorb in that range.[4]
-
Reaction with Solvent: While less common with high-purity solvents, impurities (like peroxides in older ethers) can react with the compound.
Troubleshooting: Immediately analyze the discolored solution using a stability-indicating method like HPLC-UV to check for the appearance of new peaks (degradants) and a decrease in the main this compound peak.[5] Store a fresh, protected aliquot at -80°C as a control.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your stability and degradation experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Inconsistent results in stability assays. | 1. Repeated Freeze-Thaw Cycles: Aliquots are not being used, leading to degradation of the main stock solution. 2. Evaporation of Solvent: Vials are not sealed properly, leading to an artificial increase in concentration. 3. Adsorption to Container: this compound may adsorb to certain types of plastic or glass surfaces. | 1. Aliquot Discipline: Prepare single-use aliquots from your primary stock solution. This ensures that the stock remains pristine and each experiment starts with a consistent concentration. 2. Use Proper Vials: Use high-quality, tightly sealing vials (e.g., with PTFE-lined caps) to prevent solvent evaporation, especially during long-term storage or incubation at elevated temperatures. 3. Test for Adsorption: Prepare a solution and measure its concentration. Transfer it to a new vial of the same type, incubate, and re-measure. A significant drop in concentration without corresponding degradation peaks may indicate adsorption. Consider using silanized glass vials if this is an issue. |
| No degradation observed under forced degradation conditions (e.g., mild acid/base). | 1. Insufficient Stress: The conditions (temperature, concentration of stressor, duration) are too mild to induce degradation.[6] 2. High Intrinsic Stability: this compound may be genuinely stable under the tested conditions. | 1. Escalate Stress Conditions: Incrementally increase the severity of the stress. For example, move from 0.01 M HCl to 0.1 M HCl, or increase the temperature from 40°C to 60°C. The goal is to achieve 5-20% degradation to ensure the analytical method is challenged.[7] 2. Confirm with Orthogonal Stress: If no degradation is seen with acid, proceed to a different stressor like oxidation (e.g., using H₂O₂) or photolysis to confirm the compound's stability profile. |
| Too much degradation (>50%) is observed, making it difficult to analyze. | 1. Overly Harsh Conditions: The stress applied is too severe, leading to the formation of secondary and tertiary degradants that may not be relevant to real-world storage. | 1. Reduce Stress Severity: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. Run a time-course experiment (e.g., sampling at 2, 4, 8, 24 hours) to find the optimal point where primary degradants are formed without complete loss of the parent compound. |
| Mass balance in HPLC analysis is poor (<95%). | 1. Non-UV Active Degradants: Some degradation products may lack a chromophore and are therefore invisible to the UV detector. 2. Volatile Degradants: Degradation may produce volatile compounds that are lost from the sample. 3. Precipitation: Degradants may be insoluble in the sample solvent and precipitate out. | 1. Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with the UV detector to look for non-UV active species.[8] 2. Analyze Headspace: If volatile products are suspected, use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze the headspace of a stressed sample. 3. Visual Inspection & Solvent Change: Check samples for cloudiness or precipitate. If observed, try re-dissolving the sample in a stronger solvent (like pure DMSO) before analysis. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines.[4][9]
Objective: To generate potential degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in methanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and methanol
-
Calibrated oven and photostability chamber
-
HPLC system with UV/PDA and/or MS detector
Procedure:
-
Sample Preparation: For each condition, mix 1 mL of this compound stock solution with 1 mL of the stressor solution in a sealed vial. For the thermal and photolytic solid-state study, use a small amount of solid this compound. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis:
-
Add 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Take aliquots at 2, 6, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
-
Base Hydrolysis:
-
Add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Take aliquots at 2, 6, 12, and 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Take aliquots at 2, 6, 12, and 24 hours.
-
-
Thermal Degradation (in solution):
-
Prepare a sample with 1 mL stock and 1 mL water.
-
Incubate at 80°C.
-
Take aliquots at 24, 48, and 72 hours.
-
-
Photolytic Degradation:
-
Expose both solid this compound and a solution (1 mL stock + 1 mL water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Keep a control sample in the dark.
-
Analyze after the exposure period.
-
-
Analysis: Analyze all samples and controls using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to the control to identify new peaks (degradants) and the reduction in the parent peak area.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during the forced degradation study.[10][11]
Initial Method Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 30 minutes) to screen for all potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/PDA detector. Monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm) and extract the apex spectrum for all peaks to check for purity.
-
Injection Volume: 10 µL.
Method Validation Steps:
-
Specificity: Inject the control sample and all stressed samples. The method is specific if all degradation product peaks are baseline resolved from the main this compound peak.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradants. The purity angle should be less than the purity threshold.
-
Optimization: If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., change organic solvent, modify pH of the aqueous phase), or column temperature to improve resolution.
-
Further Validation: Once the method is deemed specific, proceed with full validation as per ICH Q2(R1) guidelines, including linearity, accuracy, precision, and limits of detection/quantitation.
Visualizations: Pathways and Workflows
Diagram 1: Hypothetical Degradation Pathways of this compound
The following diagram illustrates potential degradation sites on the this compound molecule based on its functional groups.
Caption: Potential degradation pathways for this compound under various stress conditions.
Diagram 2: Experimental Workflow for Stability Analysis
This workflow outlines the logical steps from sample preparation to data interpretation for assessing this compound stability.
Sources
- 1. This compound [drugfuture.com]
- 2. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. japsonline.com [japsonline.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. ijmr.net.in [ijmr.net.in]
- 9. Forced Degradation Testing | SGS Italy [sgs.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Protostephanine Purification by HPLC
Welcome to the technical support center for the purification of Protostephanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this promising bisbenzylisoquinoline alkaloid using High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple protocols to provide in-depth, scientifically grounded troubleshooting advice in a practical question-and-answer format. Our goal is to empower you with the expertise to not only solve common issues but also to understand the underlying principles for robust method development.
Frequently Asked Questions (FAQs)
Q1: I am starting with a crude plant extract. What are the essential sample preparation steps before HPLC purification of this compound?
A1: Proper sample preparation is paramount to protect your HPLC column and achieve optimal separation. For a crude extract from a plant source like Stephania japonica, a multi-step approach is necessary to remove lipids, pigments, and other interfering substances.
A typical workflow would be:
-
Solvent Extraction: Begin with an appropriate solvent extraction method such as maceration, sonication, or Soxhlet extraction using a solvent like methanol or ethanol to extract a broad range of compounds, including this compound.[1][2]
-
Liquid-Liquid Extraction (LLE): This is a crucial step to partition this compound from highly nonpolar or polar impurities. Given that this compound is a basic alkaloid, you can exploit pH gradients. An acid-base LLE is highly effective. For instance, you can acidify your crude extract to protonate the alkaloid, making it water-soluble, and wash with a nonpolar solvent like hexane to remove lipids. Then, basifying the aqueous layer will neutralize the alkaloid, allowing its extraction into an organic solvent like dichloromethane or ethyl acetate.
-
Solid-Phase Extraction (SPE): For further cleanup, SPE is highly recommended.[3] A reversed-phase C18 cartridge can be used to retain this compound while more polar impurities are washed away. Elution with a stronger organic solvent will then yield a more concentrated and cleaner sample.
-
Filtration: Before injection, always filter your sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system or column.[1][4]
Q2: What are the recommended starting conditions (column, mobile phase) for HPLC purification of this compound?
| Parameter | Recommendation | Rationale |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) | C18 columns are widely used for alkaloid separation due to their hydrophobic stationary phase, which provides good retention for these moderately polar compounds.[5][6] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | The acidic modifier is crucial for good peak shape. It protonates the tertiary amine in this compound, minimizing tailing caused by interactions with residual silanols on the silica support. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or Formic Acid | Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol. |
| Elution Mode | Gradient | A gradient elution, for example, from 10% to 90% B over 30-40 minutes, is recommended for a crude or semi-purified sample to effectively separate compounds with a wide range of polarities.[5] |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) | This is a typical flow rate for a semi-preparative column of this dimension. |
| Detection | UV at ~280 nm | Aromatic systems in alkaloids like this compound typically absorb in this UV range. |
This starting method can then be optimized based on the initial separation profile.
Systematic Troubleshooting Guide
This section addresses specific problems you might encounter during the HPLC purification of this compound.
Problem 1: Poor Peak Shape - Tailing Peaks
Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix this?
A: Peak tailing is a common issue when purifying basic compounds like alkaloids. It is often a result of secondary interactions between the analyte and the stationary phase.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting decision tree for peak tailing.
-
Cause 1: Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic nitrogen atom of this compound, leading to peak tailing.
-
Solution: Suppress this interaction by adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to your mobile phase. The low pH ensures that the silanol groups are protonated and less likely to interact with the protonated amine of the alkaloid.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or dilute your sample. For preparative work, consider using a larger diameter column if you need to process larger quantities.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of strongly retained impurities on the column inlet can cause poor peak shape.
-
Solution: Implement a column washing protocol. If the problem persists, the column may be degraded and require replacement.
-
Problem 2: Inconsistent Retention Times
Q: The retention time for my this compound peak is shifting between runs. What could be causing this instability?
A: Fluctuating retention times are often indicative of issues with the HPLC system or mobile phase preparation.
-
Cause 1: Inadequate Column Equilibration: If you are running a gradient, insufficient equilibration time between runs will lead to a variable starting condition for the next injection.
-
Solution: Ensure your equilibration step is long enough. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Cause 2: Mobile Phase Composition Changes: Evaporation of the more volatile organic solvent from the mobile phase reservoir can alter its composition over time.
-
Solution: Keep mobile phase bottles capped and prepare fresh mobile phase daily. For buffered mobile phases, be aware of potential salt precipitation if the organic solvent concentration is high.
-
-
Cause 3: Pump Issues: Inconsistent mixing of the mobile phase by the pump can lead to retention time shifts.
-
Solution: Purge the pump to remove any air bubbles. If the problem continues, the pump seals may need to be replaced.
-
-
Cause 4: Temperature Fluctuations: Column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature for consistent results.
-
Problem 3: Appearance of New, Unexplained Peaks
Q: I am observing new peaks in my chromatogram that were not present in the initial analysis of the sample. What is the source of these peaks?
A: The appearance of new peaks often suggests sample degradation. This compound, like many complex organic molecules, can be susceptible to degradation under certain conditions.
Investigating Sample Degradation
Caption: Workflow for investigating the source of new peaks.
-
Cause 1: pH Instability: this compound may be unstable under strongly acidic or basic conditions, especially over extended periods.
-
Solution: Prepare your sample in a solvent that is close to neutral pH if possible. If you are using an acidic mobile phase, inject the sample as soon as possible after preparation. Consider conducting a forced degradation study by exposing your sample to acidic and basic conditions to understand its stability profile.[7][8]
-
-
Cause 2: Temperature and Light Sensitivity: Many alkaloids are sensitive to heat and light, which can induce degradation.[9][10][11][12]
-
Solution: Store your stock solutions and prepared samples in a refrigerator or freezer and use amber vials to protect them from light. Avoid leaving samples on the autosampler for extended periods, especially if it is not temperature-controlled.
-
-
Cause 3: Oxidation: Exposure to air can lead to oxidation of the molecule.
-
Solution: If oxidation is suspected, try purging your sample solvent with nitrogen or argon before dissolving your sample.
-
By systematically addressing these common issues, you can significantly improve the efficiency and reproducibility of your this compound purification by HPLC.
References
- Nacalai Tesque, Inc. (n.d.).
- Veeprho. (2024, August 23). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts. Veeprho. [Link]
- Organomation. (n.d.). HPLC Sample Preparation.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
- International Journal of Pharmaceutical Quality Assurance. (n.d.).
- MedCrave. (2016, December 14).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- National Center for Biotechnology Information. (n.d.).
- Pharma Science Monitor. (2016, July 1).
- National Center for Biotechnology Information. (2020, November 20). Reactivity and degradation products of tryptophan in solution and proteins. [Link]
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
- MDPI. (n.d.). Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. [Link]
- MDPI. (2022, December 16).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. [Link]
- ResearchGate. (n.d.). Effect of temperature, pH and light on the stability of sulforaphane solution. [Link]
- Springer. (n.d.). Thermal stability changes of photosynthesis during osmotic and salt stress in wheat varieties cultivated in Central Europe and Mediterranean North Africa. [Link]
- ResearchGate. (n.d.). Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. [Link]
- ResearchGate. (n.d.). The stability of polyaniline in strongly alkaline or acidic aqueous media. [Link]
- ResearchGate. (n.d.). The effect of light, temperature, pH on stability of betacyanin pigments in Basella alba fruit. [Link]
- National Center for Biotechnology Information. (2019, September 1).
- National Center for Biotechnology Information. (2025, October 4).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. organomation.com [organomation.com]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effects of temperature, light, and pH on the stability of fucoxanthin in an oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protostephanine NMR Analysis
Guide: Improving Spectral Resolution for Complex Alkaloids
As a Senior Application Scientist, this guide is designed to address the significant challenges encountered when acquiring Nuclear Magnetic Resonance (NMR) spectra for structurally complex alkaloids, for which "Protostephanine"—likely a bisbenzylisoquinoline alkaloid—serves as a representative example.[1][2][3] These molecules, characterized by a high number of aromatic and aliphatic protons in similar chemical environments, frequently yield spectra with severe signal overlap and peak broadening, complicating structural elucidation.[4][5][6] This document provides a series of troubleshooting steps and advanced protocols to systematically overcome these resolution challenges.
Section 1: Frequently Asked Questions - First-Line Troubleshooting
This section addresses the most common initial hurdles in analyzing complex natural products.
Q1: My ¹H NMR spectrum is just a crowded mess, especially in the 6-8 ppm region. What's the first thing I should do?
A1: This is the most common issue with polycyclic alkaloids. The sheer number of protons on multiple aromatic rings leads to severe signal overlap in a narrow chemical shift range.[7][8] A simple 1D proton spectrum is insufficient for analysis. The immediate next step is to use the much larger chemical shift range of ¹³C to add a second dimension of resolution.
Recommended Action: Two-Dimensional (2D) NMR
The most effective first-line strategy is to run a Heteronuclear Single Quantum Coherence (HSQC) experiment.[7] This experiment correlates each proton with the carbon atom it is directly attached to. Since ¹³C chemical shifts are dispersed over ~150-200 ppm compared to the ~10-12 ppm for ¹H, overlapped proton signals are often resolved by the chemical shift of their attached carbon.[7]
-
Causality: An HSQC experiment spreads the crowded proton signals out into a second dimension, leveraging the superior dispersion of the ¹³C nucleus. This allows you to distinguish protons that have similar ¹H shifts but are attached to carbons with different ¹³C shifts.
-
Next Steps: Following a successful HSQC, an HMBC (Heteronuclear Multiple Bond Correlation) experiment should be performed to connect the different spin systems and assign quaternary (non-protonated) carbons.[7]
Q2: Why are my peaks so broad? Is it the instrument or my sample?
A2: Broad peaks can stem from several sources, and it's crucial to diagnose the cause systematically. While poor instrument shimming can be a factor, for complex molecules like alkaloids, the cause is often intrinsic to the sample itself.[9]
Initial Checks:
-
Shimming: Ensure the instrument is properly shimmed. If simple molecules like adamantane give sharp lines, the instrument is likely not the primary issue.
-
Sample Concentration: High concentrations can lead to aggregation, where molecules stick together. This slows down molecular tumbling, leading to broader signals. Prepare a more dilute sample and re-acquire the spectrum to see if the lines sharpen.[9]
If these checks do not resolve the issue, the broadening is likely due to dynamic processes within your molecule, such as slow conformational changes or chemical exchange.[10] This requires more advanced investigation (see Advanced Guide 2.2 ).
Q3: I have very little sample (<1 mg). How can I get a good spectrum without waiting for days?
A3: NMR is an inherently insensitive technique, a problem magnified with mass-limited natural product samples.[11][12] The solution is to use hardware specifically designed to maximize the signal-to-noise ratio (SNR).
Recommended Action: Use a Cryoprobe
A cryogenic NMR probe (or "CryoProbe") is the industry standard for analyzing mass-limited samples.[13][14][15] These probes cool the detection electronics to cryogenic temperatures (~20-80 K), which dramatically reduces thermal noise.[14][16]
-
Causality: The primary source of noise in an NMR experiment is the random thermal motion of electrons in the detector coils. By cooling the electronics, this random motion is minimized, drastically lowering the noise floor.[16] The signal from your sample (which remains at your desired temperature) is therefore detected with much greater clarity.
-
Expected Outcome: A cryoprobe can provide a 3- to 5-fold increase in SNR compared to a standard room-temperature probe.[11][14] Since experiment time is proportional to the square of the desired SNR, a 4x sensitivity gain translates to a 16x reduction in acquisition time. An experiment that would take 16 hours on a room-temperature probe can be completed in just 1 hour with a cryoprobe.[13]
Section 2: Advanced Troubleshooting Guides
When standard methods are insufficient, these advanced techniques provide powerful solutions for enhancing spectral resolution.
Guide 2.1: Systematically Deconvoluting Severe Signal Overlap
Problem: Even my 2D HSQC and HMBC spectra are too crowded for unambiguous assignment. Multiple cross-peaks are overlapping, making it impossible to trace correlations confidently.
This scenario requires advanced methods that either increase the digital resolution of the experiment or fundamentally simplify the appearance of the signals themselves.
NUS is an acquisition method that intelligently skips a fraction of the data points in the indirect dimension(s) of a 2D or 3D experiment.[17] This allows you to achieve much higher resolution for the same amount of experiment time, or dramatically reduce the experiment time for a given resolution.[18][19][20]
-
Causality: In a conventional 2D experiment, the resolution in the indirect dimension (F1) is determined by the number of increments acquired. Doubling the resolution requires doubling the experiment time. With NUS, you can specify a very high target resolution (e.g., 4x the number of points) but only acquire a fraction (e.g., 25-50%) of those points.[19][21] Special reconstruction algorithms are then used to generate the full, high-resolution spectrum from the sparsely collected data.[17]
-
Application: For a crowded alkaloid HSQC, instead of acquiring 256 increments in the ¹³C dimension, you can set up a NUS experiment with a target of 1024 increments but only sample 25% of the points. This provides a 4x resolution enhancement in the carbon dimension with no increase in measurement time, which can be sufficient to resolve overlapping cross-peaks.[20][21]
-
Sample Preparation: Prepare a sample of your alkaloid at a suitable concentration in a high-quality deuterated solvent.
-
Initial Setup: Acquire a standard 1D proton spectrum to determine the spectral width (SW) and transmitter offset (O1p).
-
Select Pulse Program: Choose a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3 on Bruker systems).
-
Enable NUS: In the acquisition parameters, change the sampling mode for the indirect dimension (FnTYPE) from "traditional" or "linear" to "non-uniform_sampling".[19]
-
Set NUS Parameters:
-
Define the target number of points for high resolution (e.g., TD(F1) = 2048).
-
Set the sampling sparsity (NusAMOUNT or Sparsity %) to a value between 25% and 50%. A value of 50% is robust and halves the experiment time, while 25% provides a 4x speed-up but may introduce minor artifacts for very weak signals.[19]
-
-
Acquisition & Processing: Acquire the data. The processing software (e.g., TopSpin, Mnova) will use a reconstruction algorithm (e.g., Iterative Soft Thresholding or Multidimensional Decomposition) to generate the final spectrum.[17]
Pure Shift NMR is a powerful technique that computationally removes the effect of proton-proton (homonuclear) coupling, collapsing complex multiplets into sharp singlets.[22][23][24] This dramatically simplifies the spectrum and resolves overlap caused by multiplet structure.[25]
-
Causality: The technique works by acquiring the NMR data in small "chunks" and applying specialized gradients and pulses between each chunk to refocus the evolution of J-coupling.[23] The resulting spectrum shows each proton resonance at its true chemical shift, free from splitting patterns. The improvement in resolution can be equivalent to using a spectrometer with a much higher magnetic field.[25]
-
Application: For a complex aromatic region where multiple overlapping doublets and triplets create an uninterpretable "lump" of signals, a pure shift experiment will resolve this into a series of sharp singlets, immediately revealing the precise chemical shift of each proton.[23] This is invaluable for resolving signals from different aromatic rings.
The following diagram illustrates the logical workflow for tackling severe signal overlap, starting from basic experiments and progressing to advanced methods.
Caption: Workflow for resolving severe NMR signal overlap.
Guide 2.2: Diagnosing and Resolving Peak Broadening
Problem: My peaks remain broad even after optimizing concentration and ensuring the spectrometer is well-shimmed.
This indicates that the broadening is inherent to the molecule's behavior in solution. The two most common causes are conformational exchange (the molecule is flexible and interconverting between different shapes) and aggregation (molecules are clumping together).
Many complex alkaloids are not rigid structures. They can flex, rotate, or exist in equilibrium between different conformations or tautomers. If this exchange happens on a timescale similar to the NMR experiment, it leads to significant peak broadening.[26][27][28]
By changing the temperature of the sample, you can alter the rate of this exchange process.[10]
-
Setup: Acquire a standard ¹H spectrum at room temperature (e.g., 298 K).
-
Heating: Gradually increase the temperature in steps (e.g., 308 K, 318 K, 328 K). At each step, allow the temperature to stabilize, re-shim the instrument, and acquire another spectrum.
-
Expected Observation: If the exchange rate increases and becomes "fast" on the NMR timescale, you will observe the broad peaks coalescing into sharper, averaged signals.[9]
-
-
Cooling: If heating doesn't work or your sample is unstable, cool the sample down in steps (e.g., 288 K, 278 K, 268 K).
Alkaloids, especially those with flat aromatic systems and hydrogen-bonding moieties, can stack or aggregate in solution. This creates a mixture of monomers, dimers, and higher-order aggregates, all with different sizes and tumbling rates, leading to broad lines.
DOSY is an experiment that separates NMR signals based on the diffusion coefficient (size) of the molecule they belong to.[29][30] It is often called "NMR Chromatography" because it produces a 2D plot with chemical shift on one axis and the diffusion coefficient on the other.[29]
-
Setup: Acquire a 2D DOSY experiment using a standard pulse program (e.g., ledbpgp2s on Bruker systems).
-
Analysis: Process the data. In the resulting 2D spectrum, all signals belonging to a single molecular species should align horizontally at the same diffusion coefficient value.
-
Expected Observation: If only one species (e.g., the monomer) is present, all signals from your molecule will appear on a single horizontal line. If aggregation is occurring, you will see signals from your molecule appearing at multiple diffusion coefficients—a faster-diffusing (smaller) species and one or more slower-diffusing (larger) aggregate species.[31][32] This is unambiguous proof of aggregation.
-
Caption: Decision tree for diagnosing the cause of peak broadening.
Section 3: Data & Parameter Summaries
| Experiment | Information Provided | Primary Use in Overlap Resolution | Typical Experiment Time (CryoProbe) |
| COSY | ¹H-¹H correlations through 2-3 bonds | Tracing proton-proton connectivity within a spin system. | 5-15 minutes |
| TOCSY | ¹H-¹H correlations through an entire spin system | Identifying all protons of a single structural fragment (e.g., a sugar unit), even if some are overlapped.[7] | 15-45 minutes |
| HSQC | One-bond ¹H-¹³C correlations | The primary tool for dispersing overlapped proton signals based on the attached carbon's chemical shift.[7] | 10-30 minutes |
| HMBC | Long-range (2-4 bond) ¹H-¹³C correlations | Connecting different fragments and assigning quaternary carbons, crucial for mapping the full alkaloid skeleton.[7] | 1-3 hours |
| NOESY/ROESY | Through-space ¹H-¹H correlations (<5 Å) | Establishing spatial proximity to determine stereochemistry and 3D conformation.[33] | 2-8 hours |
| Hardware | Principle of Operation | Typical SNR Gain vs. Room Temp Probe | Impact on Experiment Time |
| Cryoprobe | Cryogenic cooling of detection electronics reduces thermal noise.[16] | 3x - 5x | 9x - 25x reduction |
| Higher Field Magnet | Increases population difference between spin states (e.g., 800 MHz vs 500 MHz). | ~1.5x - 2x | ~2.25x - 4x reduction |
| MicroCryoProbe™ (1.7mm) | Combines cryogenics with a smaller sample volume for extreme mass sensitivity.[15] | >10x (for mass-limited samples) | >100x reduction |
References
- Barna JCJ, Laue ED, Mayger MR, Skilling J, Worrall SJP. Exponential sampling, an alternative method for sampling in two-dimensional NMR experiments. J Magn Reson. 1987;73:69–77. (Source not directly available)
- Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time. National Institutes of Health (NIH). [Link]
- Non-Uniform Sampling (NUS).
- Enhanced Sensitivity by Nonuniform Sampling Enables Multidimensional MAS NMR Spectroscopy of Protein Assemblies. ACS Publications (The Journal of Physical Chemistry B). [Link]
- Use of Non-Uniform Sampling (NUS) in 2D NMR. University of Wisconsin-Madison, Chemistry Facilities. [Link]
- Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling. Mestrelab Research. [Link]
- How Cryogenic NMR Probes Improve Sensitivity for Low-Concentr
- NMR Pure Shift Spectroscopy and Its Potential Applications in the Pharmaceutical Industry. ChemBioChem. [Link]
- Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. MDPI. [Link]
- An Introduction to Pure Shift NMR. JEOL. [Link]
- Chapter 4: Cryogenically Cooled NMR Probes: a Revolution for NMR Spectroscopy. Royal Society of Chemistry Publishing. [Link]
- Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy. PubMed. [Link]
- NMR Pure Shift Spectroscopy and Its Potential Applications in the Pharmaceutical Industry.
- Improving NMR Through Advanced Cryoprobe Technology.
- Resolution-enhanced 2D NMR of complex mixtures by non-uniform sampling.
- Variable-Temperature NMR and Conformational Analysis of Oenothein B.
- Matrix-Assisted DOSY for Analysis of Indole Alkaloid Mixtures. MDPI. [Link]
- Pure Shift NMR. University of Manchester. [Link]
- Natural Products.
- Variable-Temperature NMR Spectroscopy, Conformational Analysis, and Thermodynamic Parameters of Cyclic Adenosine 5′-Diphosphate Ribose Agonists and Antagonists. ACS Publications (The Journal of Organic Chemistry). [Link]
- Variable-temperature NMR and conformational analysis of oenothein B. SciELO. [Link]
- Variable Temperature NMR. YouTube (University of Michigan BioNMR Core). [Link]
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]
- Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning.
- Advanced NMR techniques for structural elucidation in medicinal chemistry. DiVA portal. [Link]
- NMR, Novel Pharmacological and In Silico Docking Studies of Oxyacanthine and Tetrandrine: Bisbenzylisoquinoline Alkaloid. ScienceOpen. [Link]
- Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY). National Institutes of Health (NIH). [Link]
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (Source not directly available)
- Research Progress of NMR in Natural Product Quantification. National Institutes of Health (NIH). [Link]
- NMR, Novel Pharmacological and In Silico Docking Studies of Oxyacanthine and Tetrandrine: Bisbenzylisoquinoline Alkaloids Isolated from Berberis glaucocarpa Roots. National Institutes of Health (NIH). [Link]
- NMR, Novel Pharmacological and In Silico Docking Studies of Oxyacanthine and Tetrandrine: Bisbenzylisoquinoline Alkaloids Isolated from Berberis glaucocarpa Roots.
- Single‐Scan Selective Excitation of Individual NMR Signals in Overlapping Multiplets. National Institutes of Health (NIH). [Link]
- Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY). Royal Society of Chemistry Publishing (Chemical Science). [Link]
- 1H Pure Shift DOSY: a handy tool to evaluate the aggregation and solvation of organolithium derivatives.
- Research Progress of NMR in Natural Product Quantification.
- (PDF) Identification and structure elucidation by NMR spectroscopy.
- qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. [Link]
- Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis.
- Observation of Dynamic Aggregation Behavior in Thermoresponsive Micro- and Nanoparticles via Diffusion-Ordered NMR Spectroscopy. Duke University. [Link]
- Stereochemical and NMR computational study of some natural dimeric bisindole alkaloids. Wiley Online Library. [Link]
- Structural determin
- Molecular Structure Analysis of Alkaloids. JEOL Ltd. [Link]
- Marine Derived Natural Products: Emerging Therapeutics Against Herpes Simplex Virus Infection. MDPI. [Link]
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. NMR, Novel Pharmacological and In Silico Docking Studies of Oxyacanthine and Tetrandrine: Bisbenzylisoquinoline Alkaloids Isolated from Berberis glaucocarpa Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemical and NMR computational study of some natural dimeric bisindole alkaloids | Semantic Scholar [semanticscholar.org]
- 5. Structural determination of alkaloids | PPS [slideshare.net]
- 6. Molecular Structure Analysis of Alkaloids | Applications Notes | JEOL Ltd. [jeol.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. Improving NMR Through Advanced Cryoprobe Technology [eureka.patsnap.com]
- 15. Natural Products | Bruker [bruker.com]
- 16. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 17. Non-Uniform Sampling (NUS) | Bruker [bruker.com]
- 18. Non-Uniform Sampling for All: More NMR Spectral Quality, Less Measurement Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NUS NMR [nmr.chem.ucsb.edu]
- 20. Resolution-enhanced 2D NMR of complex mixtures by non-uniform [mestrelab.com]
- 21. researchgate.net [researchgate.net]
- 22. NMR Pure Shift Spectroscopy and Its Potential Applications in the Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dl.icdst.org [dl.icdst.org]
- 24. researchgate.net [researchgate.net]
- 25. Pure Shift NMR | Manchester NMR Methodology Group [nmr.chemistry.manchester.ac.uk]
- 26. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. scielo.br [scielo.br]
- 29. Characterization of Reactive Intermediates by Multinuclear Diffusion-Ordered NMR Spectroscopy (DOSY) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Natural products dereplication by diffusion ordered NMR spectroscopy (DOSY) - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 31. 1H Pure Shift DOSY: a handy tool to evaluate the aggregation and solvation of organolithium derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 32. Scholars@Duke publication: Observation of Dynamic Aggregation Behavior in Thermoresponsive Micro- and Nanoparticles via Diffusion-Ordered NMR Spectroscopy. [scholars.duke.edu]
- 33. Advanced NMR techniques for structural elucidation in medicinal chemistry [diva-portal.org]
Technical Support Center: Crystallization of Protostephanine
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Protostephanine" is treated here as a representative model for a complex, polycyclic alkaloid that presents significant crystallization challenges. As specific data for this compound is not widely available, this guide is built upon established principles for the crystallization of complex small molecules and natural products. The methodologies described herein are intended to be broadly applicable to similar challenging compounds.
Introduction
The crystallization of complex natural products like the hypothetical alkaloid this compound is a critical yet often formidable step in drug development and chemical research. A high-quality crystal is essential for unambiguous structure elucidation via X-ray diffraction, for use as a reference standard, and for ensuring the purity and stability of an active pharmaceutical ingredient (API). However, molecules with conformational flexibility, multiple hydrogen bond donors/acceptors, and complex stereochemistry frequently resist forming well-ordered crystalline lattices. Common failure modes include the formation of amorphous solids, persistent oils, or microcrystalline powders unsuitable for analysis.[1][2]
This guide serves as a technical support resource, providing a systematic approach to overcoming these challenges. It is structured to help you diagnose common problems, understand the underlying physicochemical principles, and implement targeted experimental strategies to achieve successful crystallization.
Frequently Asked Questions (FAQs)
Q1: What makes alkaloids like this compound so difficult to crystallize?
A1: The difficulty often stems from a combination of intrinsic molecular properties:
-
Structural Complexity and Flexibility: Multiple rotatable bonds can lead to various conformations in solution, making it energetically difficult for the molecule to adopt a single, repeating conformation required for a crystal lattice.[2]
-
Multiple Interaction Sites: The presence of numerous hydrogen bond donors and acceptors can lead to complex and sometimes disordered intermolecular interactions.
-
High Solubility in Common Solvents: Many alkaloids are highly soluble in a range of organic solvents, making it difficult to achieve the controlled supersaturation necessary for crystal growth.
-
Tendency to Form Oils: High supersaturation, the presence of impurities, or rapid cooling can lead to liquid-liquid phase separation, or "oiling out," where the compound separates as a solute-rich liquid instead of a solid.[1][3]
Q2: How pure does my this compound sample need to be before I start crystallization trials?
A2: The purer, the better. As a general rule, a sample should be at least 90-95% pure before attempting to grow high-quality single crystals.[4] Impurities can inhibit nucleation, interfere with crystal lattice formation, and even co-crystallize, leading to disordered or impure solids.[3][5] Oiling out is also frequently caused by the presence of impurities.[3]
Q3: How much material do I need to start?
A3: While a single crystal is theoretically all that's needed for X-ray diffraction, screening for initial crystallization conditions is often done on a small scale.[6]
-
Initial Screening: 5-10 mg of material is often sufficient for screening a variety of solvents and conditions in small vials or a crystallization plate.
-
Optimization: Once promising conditions are identified, 10-50 mg may be needed for optimization experiments to grow larger, higher-quality crystals.
Q4: What is the difference between nucleation and crystal growth, and why is it important?
A4: Crystallization is a two-step process:
-
Nucleation: The initial formation of a tiny, stable crystalline entity (a nucleus) from a supersaturated solution.[7][8]
-
Crystal Growth: The subsequent addition of molecules from the solution onto the surface of the existing nucleus, causing it to grow larger.[9][10]
The key to obtaining good crystals is to control the rates of these two processes. The goal is to have a low rate of nucleation (forming only a few nuclei) followed by a slow, steady rate of crystal growth. If nucleation is too rapid, a large number of small crystals or a powder will form.[11]
Troubleshooting Guide: From Oils to Crystals
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My compound is "oiling out" and not forming a solid.
Q: I see a separate liquid phase or sticky droplets forming as I cool the solution or add an anti-solvent. What is happening and how can I fix it?
A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS). It occurs when the supersaturation of the solution becomes so high that the compound separates as a supercooled liquid phase instead of an ordered solid crystal.[1][3] This oil is often a poor starting point for crystallization as it can trap impurities and may solidify into an amorphous glass.[3]
Potential Causes & Diagnostic Questions:
-
Excessive Supersaturation: Are you cooling the solution too quickly or adding an anti-solvent too rapidly?[3] High supersaturation is a primary driver of oiling out.[3]
-
Solvent Choice: Is your compound too soluble in the chosen solvent? A high concentration can easily lead to oiling out upon cooling.[12]
-
Purity: Could there be impurities present that are depressing the melting point or interfering with lattice formation?[3]
Recommended Solutions & Protocols:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: If using a cooling crystallization method, slow down the cooling rate dramatically. Insulate the flask by wrapping it in glass wool or placing it in a large Dewar flask of warm water and allowing it to cool to room temperature over several hours or days.[13]
-
Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.[3] Consider adding the anti-solvent at a slightly elevated temperature.[3]
-
-
Modify the Solvent System:
-
Start with a More Dilute Solution: Reducing the initial concentration can prevent the system from reaching the critical supersaturation level for oiling.[3]
-
Choose a "Poorer" Solvent: Find a solvent in which this compound is only sparingly soluble at room temperature but moderately soluble when hot. This creates a steeper solubility curve, which is ideal for cooling crystallization.[14]
-
-
Utilize Seeding:
-
Protocol: Prepare a saturated solution at a higher temperature. Cool it slowly into the metastable zone (a region of supersaturation where spontaneous nucleation is unlikely but growth on an existing crystal can occur). Add a tiny amount (1-5% by weight) of previously obtained crystalline material (even if it's of poor quality) or crude solid.[1][3] This provides a template for ordered growth, bypassing the energy barrier for primary nucleation and preventing oiling.[1]
-
-
Try a Different Crystallization Method:
-
Vapor Diffusion: This is an excellent method for controlling the rate of supersaturation. Dissolve your compound in a good solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the solution, gradually inducing crystallization.[4][6][15]
-
Problem 2: I am only getting an amorphous precipitate or a fine powder.
Q: When I try to crystallize my compound, a solid "crashes out" of solution immediately as a fine powder. What's wrong?
A: This indicates that the rate of nucleation is far too high compared to the rate of crystal growth. The system is likely becoming supersaturated too quickly, leading to a massive, uncontrolled nucleation event.[11]
Potential Causes & Diagnostic Questions:
-
High Supersaturation: Similar to oiling out, this is the most common cause. Are you "shock cooling" the solution by placing it directly in an ice bath or freezer?
-
Solvent Choice: Is the solvent system inappropriate? A solvent in which the compound is extremely soluble when hot and almost completely insoluble when cold can lead to crashing out.[14]
-
Concentration: Is the initial concentration of the solution too high?
Recommended Solutions & Protocols:
-
Reduce Supersaturation Level and Rate:
-
Use More Solvent: Add a bit more of the "good" solvent to the hot solution. This lowers the overall supersaturation level as the solution cools.[13]
-
Slow Down Cooling: Avoid rapid temperature changes. Allow the solution to cool slowly on the benchtop, then move it to the refrigerator, and finally to the freezer.
-
Use a Weaker Anti-Solvent: If using an anti-solvent, choose one in which your compound has slightly more solubility.
-
-
Optimize the Solvent System:
-
Solvent Screening: The most critical step is finding the right solvent. A systematic screening is essential. Use a small amount of this compound to test its solubility in a range of solvents with varying polarities (see Table 1). The ideal solvent is one where the compound is sparingly soluble at room temperature but fully dissolves upon heating.[14]
Table 1: Common Solvents for Alkaloid Crystallization Screening
Solvent Class Polarity Boiling Point (°C) Notes Hexane / Heptane Alkane Non-polar 69 / 98 Often used as anti-solvents.[16] Toluene Aromatic Non-polar 111 Good for slow evaporation. Diethyl Ether Ether Low 35 Volatile, good for vapor diffusion.[15][16] Ethyl Acetate Ester Medium 77 A versatile solvent for many alkaloids.[16][17] Acetone Ketone Medium 56 Good solvent, but can be too strong. Acetonitrile Nitrile Polar aprotic 82 Can promote different crystal forms. Isopropanol Alcohol Polar protic 82 Good for cooling crystallization. Ethanol / Methanol Alcohol Polar protic 78 / 65 Often too good of a solvent, but useful in mixtures.[17] | Water | Aqueous | Highly Polar | 100 | Useful for salt forms or highly polar alkaloids. |
-
-
Slurry Conversion / Aging:
-
Protocol: If you have an amorphous solid or a metastable crystal form, you can convert it to a more stable crystalline form through a process called slurry conversion. Suspend the solid in a solvent system where it has very low solubility. Stir this suspension (slurry) at a constant temperature for an extended period (hours to days). Over time, the amorphous solid will dissolve and re-precipitate as the more thermodynamically stable crystalline form.[2]
-
Problem 3: My crystals are too small, needle-like, or of poor quality.
Q: I am getting crystals, but they are tiny needles or thin plates that are not suitable for X-ray diffraction. How can I grow larger, blockier crystals?
A: The formation of many small crystals or needles also points to a nucleation rate that is too high relative to the growth rate. [11] The goal is to create an environment with very few nucleation sites, allowing those few crystals to grow large.
Potential Causes & Diagnostic Questions:
-
Growth Rate Too Fast: Is the solution cooling or evaporating too quickly?
-
Too Many Nucleation Sites: Is your glassware scratched or dirty? Dust particles can act as nucleation sites.[6]
-
Solvent Effects: Some solvents inherently favor growth along one crystal axis, leading to needles or plates.[15]
Recommended Solutions & Protocols:
-
Slow Down the Growth Process:
-
Very Slow Evaporation: Cover the vial with a cap that has only a tiny pinhole to dramatically slow the rate of solvent evaporation.[18]
-
Temperature Gradient: Create a very slight temperature gradient. A device can be constructed where one end of the crystallization vessel is slightly warmer than the other, promoting slow, controlled growth.[18]
-
-
Control Nucleation:
-
Seeding (again): This is the most powerful technique. By providing a single, high-quality seed crystal, you can direct all growth onto that seed, preventing the formation of new nuclei.[11]
-
Reduce Concentration: Work in a more dilute solution, closer to the saturation point, to minimize spontaneous nucleation.
-
Filter the Solution: Before setting up the crystallization, filter the hot, dissolved solution through a syringe filter (PTFE or similar) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites.[4]
-
-
Experiment with Solvent Mixtures and Additives:
-
Change the Solvent: Sometimes, simply changing the solvent can alter the crystal habit from needles to blocks. Try solvent mixtures (e.g., ethanol/ethyl acetate) to fine-tune the solubility and growth environment.
-
Additives: In some cases, adding a very small amount of a structurally related molecule or a different solvent can act as a "habit modifier," disrupting growth on fast-growing faces and encouraging more uniform, block-like growth.
-
Visualized Workflows
Diagram 1: General Crystallization Screening Workflow
This diagram outlines a systematic approach to screening for initial crystallization conditions.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- ResearchGate. (2016). How do I crystallize my alkaloid out of the solution?
- University of Geneva. (n.d.). Guide for crystallization.
- University of Canterbury. (2006). Crystallisation Techniques.
- Reddit. (2013). Recrystallization (help meeeeee).
- ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram.
- wikiHow. (2024). 9 Ways to Crystallize Organic Compounds.
- GreenskyBio. (2024). The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources.
- Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 7), 967–974.
- LibreTexts Chemistry. (2022). 3.6F: Troubleshooting.
- Weissbuch, I., Leiserowitz, L., & Lahav, M. (2003). Toward Stereochemical Control, Monitoring, and Understanding of Crystal Nucleation. Crystal Growth & Design, 3(2), 125–150.
- Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019.
- Acevedo, D., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Crystal Growth & Design.
- University of Florida. (2015). Crystal Growing Tips.
- De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. Reviews in Mineralogy and Geochemistry, 54(1), 57–93.
- El-Hefnawy, M., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Nature Communications, 9(1), 1537.
- De Yoreo, J. J., & Vekilov, P. G. (2003). Principles of Crystal Nucleation and Growth. ResearchGate.
- Google Patents. (1997). Process for the extraction and purification of alkaloids.
- YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.
- University of Potsdam. (n.d.). Advice for Crystallization.
- Miroslaw, B., et al. (2020). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Molecules, 25(19), 4587.
- Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Pharmaceutics, 14(8), 1704.
- Meindl, A., et al. (2024). Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism. Pharmaceutics, 16(9), 1234.
- Desikan, S., et al. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development.
- Lim, M., et al. (2016). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Molecules, 21(9), 1219.
Sources
- 1. mt.com [mt.com]
- 2. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. eps.mcgill.ca [eps.mcgill.ca]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 15. unifr.ch [unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. The Art of Solvent Extraction: Purifying Alkaloids from Plant Sources [greenskybio.com]
- 18. depts.washington.edu [depts.washington.edu]
Technical Support Center: Minimizing Degradation of Protostephanine in Solution
Welcome to the technical support center for Protostephanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on minimizing the degradation of this compound in solution. As a member of the hasubanan alkaloid class with a unique dibenz[d,f]azonine structure, this compound's stability is paramount for accurate and reproducible experimental results.[1] This document provides a comprehensive overview of the factors influencing its stability and offers practical troubleshooting advice.
Understanding this compound Stability: A Proactive Approach
This compound, a white crystalline solid, possesses a complex molecular structure that is susceptible to degradation under various environmental conditions.[1] While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can extrapolate from the behavior of structurally related alkaloids, such as morphinans, to anticipate potential stability issues.[2][3] The primary drivers of degradation for similar alkaloids in solution are pH, temperature, light, and oxidation.[4]
This guide is structured to provide both foundational knowledge and actionable protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound solutions?
The stability of alkaloids is often highly pH-dependent. While specific data for this compound is unavailable, many alkaloids exhibit greater stability in slightly acidic to neutral conditions. Extreme pH values, both acidic and basic, can catalyze hydrolysis of functional groups within the molecule.[5] For morphinan alkaloids, which share some structural similarities, alkaline conditions can promote oxidation.[3]
Recommendation: Start by preparing solutions in a pH range of 4-6. It is crucial to perform your own pH stability studies to determine the optimal pH for your specific application and solvent system.
Q2: What is the best solvent for dissolving and storing this compound?
This compound is reported to be soluble in benzene.[1] For aqueous solutions, the choice of solvent and co-solvents is critical.
Recommendations:
-
Initial Dissolution: For stock solutions, consider using a small amount of an organic solvent like DMSO or ethanol before diluting with an aqueous buffer.
-
Aqueous Solutions: Use purified, deoxygenated water (e.g., HPLC-grade, purged with nitrogen) to minimize oxidative degradation.
-
Buffers: Employ common biological buffers such as phosphate or acetate buffers, ensuring they do not catalyze degradation.
Q3: How should I store this compound solutions to minimize degradation?
Storage conditions are a critical factor in maintaining the integrity of your this compound solutions.
Recommendations:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage, to slow down chemical reactions. For short-term storage (a few days), refrigeration at 2-8°C may be sufficient.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common pathway for the degradation of many pharmaceuticals, including some alkaloids.[4][6]
-
Atmosphere: For sensitive applications, consider overlaying the solution with an inert gas like nitrogen or argon to prevent oxidation.
Q4: Can I autoclave my this compound solution to sterilize it?
No, it is not recommended to autoclave this compound solutions. The high temperatures involved in autoclaving can significantly accelerate thermal degradation. For sterilization, filtration through a 0.22 µm sterile filter is the preferred method.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency in Solution
Symptoms:
-
Inconsistent results in bioassays.
-
Decreasing peak area in HPLC analysis over a short period.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate pH | 1. Measure the pH of your solution. 2. Conduct a pH stability study by preparing small aliquots of the solution at different pH values (e.g., 3, 5, 7, 9) and monitoring the concentration over time. | Extreme pH can catalyze hydrolysis of ester or ether linkages, if present, or promote other degradation reactions. |
| Oxidation | 1. Prepare solutions using deoxygenated solvents. 2. Add an antioxidant (e.g., ascorbic acid, BHT), ensuring it doesn't interfere with your assay. 3. Store solutions under an inert atmosphere (nitrogen or argon). | The complex structure of this compound may be susceptible to oxidation, leading to the formation of inactive byproducts. |
| Photodegradation | 1. Ensure all solutions are prepared and stored in light-protected containers (amber vials, foil-wrapped tubes). 2. Minimize exposure to ambient light during experimental procedures. | Many organic molecules, especially those with aromatic rings, can absorb UV and visible light, leading to photochemical degradation.[4] |
| Thermal Degradation | 1. Store stock and working solutions at the recommended low temperatures (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. | Higher temperatures increase the rate of chemical reactions, including degradation. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
Symptoms:
-
New peaks, often with different retention times, appear in the chromatogram of a stored solution.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Chemical Degradation | 1. Perform a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks. 2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products.[7][8] | The new peaks are likely degradation products of this compound resulting from hydrolysis, oxidation, or photodegradation. |
| Contamination | 1. Analyze a blank solvent to rule out contamination from the solvent or HPLC system. 2. Prepare a fresh solution of this compound and analyze it immediately to see if the unknown peaks are present. | Contaminants from glassware, solvents, or the instrument can appear as extraneous peaks. |
Experimental Protocols
Protocol 1: Performing a Forced Degradation Study
A forced degradation study is essential for understanding the degradation pathways of this compound and for developing a stability-indicating analytical method.[5][9][10]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store a solid sample of this compound at 105°C for 24 hours.[11]
-
Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
Analysis: Analyze all stressed samples by HPLC and compare the chromatograms to that of an unstressed control sample. The appearance of new peaks indicates the formation of degradation products.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[7][12][13]
Objective: To develop and validate an HPLC method that can separate this compound from all potential degradation products.
Method Development:
-
Column Selection: Start with a C18 column, which is a versatile choice for many alkaloids.[14]
-
Mobile Phase Optimization:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., ammonium acetate or phosphate buffer).
-
Adjust the organic-to-aqueous ratio and the pH of the buffer to achieve good separation between the parent peak and any degradation products identified in the forced degradation study.
-
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance. If degradation products do not have a suitable chromophore, an MS detector will be more appropriate.
Method Validation (according to ICH guidelines): [12]
-
Specificity: Demonstrate that the method can resolve the this compound peak from all degradation products and any matrix components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance when small, deliberate changes are made to the method parameters (e.g., mobile phase composition, pH, flow rate).
Visualization of Stability Factors
Caption: Factors influencing this compound degradation in solution.
References
- DrugFuture. This compound. [Link]
- Bognár, R., et al. (2022). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. Molecules, 27(19), 6293. [Link]
- PubChem. This compound. [Link]
- Cristea, M., et al. (2018). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 91(4), 387–393. [Link]
- ResearchGate. (2022). Morphinan Alkaloids and Their Transformations: A Historical Perspective of a Century of Opioid Research in Hungary. [Link]
- Science.gov. forced degradation products: Topics by Science.gov. [Link]
- MedCrave online. (2016).
- PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]
- LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
- SciSpace. (n.d.).
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
- Journal of Applied Pharmaceutical Science. (n.d.).
- IP Innovative Publication. (2023).
- ResearchGate. (2000). (PDF)
- ResearchGate. (n.d.).
- Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
- American Chemical Society. (n.d.).
- Journal of Molecules. (n.d.). High-Performance Liquid Chromatography (HPLC)
- Semantic Scholar. (n.d.). Development and Validation of an RP-HPLC Method for Determination of Solasodine, a Steroidal Alkaloid. [Link]
- PLOS One. (2015). Synthesis of Morphinan Alkaloids in Saccharomyces cerevisiae. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health. (2019).
- MDPI. (2024).
- PubMed Central. (2023). Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties. [Link]
- PubMed. (1967). A practical synthesis of this compound. [Link]
- YouTube. (2021).
- Academic Journals and Conferences. (n.d.). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. [Link]
- National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. [Link]
Sources
- 1. This compound [drugfuture.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.lpnu.ua]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. acdlabs.com [acdlabs.com]
- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. openaccessjournals.com [openaccessjournals.com]
- 14. High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Protostephanine derivatization
Technical Support Center: Protostephanine Derivatization
Welcome to the technical support center for this compound derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the complex task of modifying this hasubanan alkaloid. The synthesis of natural product derivatives is a formidable challenge, often requiring a delicate balance between skeleton construction and functional group introduction.[[“]] This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format, grounded in mechanistic principles and field-proven experience.
Section 1: Foundational Concepts & Strategic Planning
Q1: What is this compound, and what are the strategic considerations for its derivatization?
This compound is a member of the hasubanan class of alkaloids, characterized by a complex, bridged tetracyclic core.[2][3] Unlike morphinan alkaloids, hasubanans possess a unique aza-[4.4.3]-propellane skeleton which imparts distinct stereoelectronic properties.[2] Derivatization is critical for exploring its therapeutic potential, which may include novel analgesic or anti-inflammatory activities, by generating analogs for structure-activity relationship (SAR) studies.[4]
The primary strategic challenge lies in achieving site-selectivity. The molecule presents several potential reaction sites, and harsh conditions can lead to undesired side reactions or decomposition. A successful derivatization strategy hinges on a thorough understanding of the relative reactivity of these sites.
Caption: Key reactive sites on the this compound scaffold.
Section 2: Troubleshooting N-Demethylation
The tertiary N-methyl group is often the first target for derivatization, as its removal allows for the introduction of diverse substituents. The modified Polonovski reaction is a common method, but it is fraught with potential issues.[5][6][7]
Q2: My N-demethylation of this compound via a modified Polonovski reaction is inefficient, with significant starting material recovery. What are the most critical parameters to investigate?
This is a classic issue stemming from incomplete N-oxide formation or inefficient activation and fragmentation. The process is a two-step sequence, and each must be validated.
Step 1: N-Oxide Formation
-
The Cause: The oxidation of the tertiary amine to the N-oxide can be sluggish or incomplete. Using an insufficient amount of oxidant or suboptimal temperature can stall the reaction.
-
Troubleshooting & Validation:
-
Choice of Oxidant: While hydrogen peroxide (H₂O₂) is common, meta-chloroperoxybenzoic acid (m-CPBA) can be more effective for sterically hindered amines.[8] However, m-CPBA is less atom-economical.
-
Stoichiometry: Ensure you are using a sufficient excess of the oxidant. For H₂O₂, up to 11 molar equivalents have been reported for opiate alkaloids.[5] Start with 3-5 equivalents and increase if conversion is low.
-
Reaction Monitoring (Self-Validation): Before proceeding to the next step, you must confirm the disappearance of the starting material. Use Thin Layer Chromatography (TLC) or LC-MS. The N-oxide product will be significantly more polar (lower Rf on normal phase silica) and show an M+16 peak in the mass spectrum. Proceeding without full conversion is the most common cause of failure.
-
Step 2: N-Oxide Fragmentation
-
The Cause: The activation of the N-oxide by an iron salt (e.g., FeSO₄·7H₂O) initiates the elimination to an iminium ion, which is then hydrolyzed to the secondary amine.[5][6] Inefficient activation leads to poor yields.
-
Troubleshooting & Validation:
-
Isolate the N-Oxide Salt: A crucial optimization is to isolate the N-oxide as its hydrochloride salt prior to the iron-mediated step.[5][7] After oxidation, acidify the reaction mixture with HCl and extract the N-oxide salt. This removes excess oxidant and provides a cleaner substrate for the fragmentation, often dramatically improving yields.
-
Choice of Iron Salt: FeSO₄ is the most reported and effective iron salt for this transformation.[6] Ensure it is fresh, as oxidation to Fe(III) will reduce its efficacy.
-
Solvent and Temperature: The fragmentation is typically run in methanol at room temperature.[5] Ensure the N-oxide salt is fully dissolved. If the reaction is slow, gentle warming (to 40-50 °C) can be beneficial, but monitor carefully for decomposition.
-
Caption: Workflow for modified Polonovski N-demethylation.
Q3: The workup for my iron-mediated N-demethylation is problematic, resulting in emulsions and difficult purification. Are there cleaner, more modern alternatives?
Yes, the reliance on metal salts can complicate purification. Several alternatives exist, each with its own advantages and disadvantages.
Electrochemical N-Demethylation: This is an excellent "green" alternative that avoids hazardous reagents and metal catalysts.[8][9]
-
Mechanism: The reaction proceeds through direct anodic oxidation of the amine to form an iminium intermediate, which is then trapped by water.[8][9]
-
Advantages: Highly selective, occurs at room temperature, avoids toxic oxidants like m-CPBA and metal salts, and often allows for purification by simple liquid-liquid extraction without chromatography.[8][9]
-
Considerations: Requires specialized equipment (a potentiostat and electrochemical cell). The conditions (electrode material, solvent/electrolyte system, potential) must be optimized for your specific substrate.
Chloroformate Reagents: Reagents like vinyl chloroformate or α-chloroethyl chloroformate (ACE-Cl) are effective but come with significant trade-offs.
-
Mechanism: The tertiary amine attacks the chloroformate, leading to a carbamate intermediate that can be selectively cleaved (e.g., with methanol) to yield the secondary amine.
-
Advantages: Often high-yielding and predictable.
-
Disadvantages: These reagents are expensive and highly toxic, making them less suitable for large-scale synthesis.[5][7]
| Method | Key Reagents | Advantages | Disadvantages |
| Modified Polonovski | H₂O₂ or m-CPBA, FeSO₄ | Inexpensive reagents, well-established | Messy workup, potential for low yields |
| von Braun Reaction | Cyanogen Bromide (BrCN) | Historically significant | Highly toxic reagent, often poor yields[6] |
| Chloroformates | Vinyl or α-chloroethyl chloroformate | Generally high yields | Expensive, toxic reagents[5][7] |
| Electrochemical | None (electric current) | Green, clean, high purity products[9] | Requires specialized equipment |
Table 1: Comparison of Common N-Demethylation Methods for Alkaloids.
Section 3: Troubleshooting Site-Selective Functionalization
Beyond the nitrogen, the aromatic rings and methoxy groups are key targets for creating new analogs.
Q4: I am attempting to functionalize the aromatic ring of this compound using C-H activation chemistry, but I'm getting a complex mixture of products or no reaction. Why is this so difficult?
Directing C-H activation on a complex, polycyclic, and electron-rich scaffold like this compound is a state-of-the-art synthetic challenge.[10] Standard C-H activation conditions often fail due to several factors:
-
Competing Coordination: The tertiary amine is a strong Lewis base and can coordinate to the metal catalyst (e.g., Palladium), effectively poisoning it or preventing it from accessing the desired C-H bonds.
-
Lack of Directing Group: Many C-H activation reactions require a nearby functional group to direct the catalyst to a specific C-H bond (e.g., an ortho C-H bond).[11] this compound lacks a conveniently placed directing group for many positions.
-
Steric Hindrance: The complex 3D structure of the hasubanan core can sterically block the catalyst from approaching certain C-H bonds.[12]
Strategies to Overcome These Challenges:
-
Protect the Nitrogen: Before attempting C-H activation, convert the tertiary amine to a less coordinating group, such as the N-oxide or a quaternary ammonium salt. This can "unmask" the scaffold for the catalyst.
-
Use a Ligandless or Specialized Ligand System: Some catalytic systems are more robust to amine coordination. Experiment with different palladium sources (e.g., Pd(OAc)₂) and ligands.
-
Explore Radical-Based Methods: Photoredox catalysis or other radical-based C-H functionalization methods may offer alternative selectivity profiles that do not rely on coordination chemistry.
-
Accept a Multi-Step Sequence: It may be more practical to perform a classical electrophilic aromatic substitution (e.g., bromination) first, which will be directed by the existing methoxy groups, and then use the installed handle (e.g., the bromide) for subsequent cross-coupling reactions.
Section 4: Protocols & Methodologies
Protocol 1: Optimized Modified Polonovski N-Demethylation
This protocol incorporates best practices for maximizing yield and simplifying purification.[5][6]
Part A: N-Oxide Formation and Isolation
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH, ~0.1 M concentration).
-
Oxidation: Cool the solution to 0 °C in an ice bath. Add 30% hydrogen peroxide (H₂O₂, 5.0 eq) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor by TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH) until all starting material is consumed (typically 4-6 hours).
-
Quenching: Cool the mixture to 0 °C and cautiously add a small amount of PtO₂ or MnO₂ to decompose excess peroxide until oxygen evolution ceases.
-
Isolation: Filter the mixture through a pad of celite. To the filtrate, add 6 M HCl (1.1 eq). Remove the solvent under reduced pressure to obtain the crude this compound N-oxide hydrochloride salt. This can be used directly in the next step.
Part B: Iron-Mediated Fragmentation
-
Setup: Dissolve the crude N-oxide hydrochloride salt from Part A in deoxygenated MeOH (~0.1 M).
-
Addition: To this solution, add FeSO₄·7H₂O (2.0 eq) in one portion.
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 2-4 hours. Monitor the reaction by LC-MS for the disappearance of the N-oxide (M+16) and the appearance of the N-demethylated product (M).
-
Workup: Once the reaction is complete, add a saturated aqueous solution of sodium bicarbonate to basify the mixture to pH ~9.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or chloroform (CHCl₃) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.
References
- Carroll, F. I., et al. (2007). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction. The Journal of Organic Chemistry. [Link]
- Scammells, P. J., et al. (2020). Efficient N-Demethylation of Opiate Alkaloids Using a Modified Nonclassical Polonovski Reaction.
- PubMed. (2007). Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction. PubMed. [Link]
- GL CHEMTEC. (2024). How to Overcome Challenges in Complex Natural Product Synthesis. GL CHEMTEC Blog. [Link]
- Permentier, H. P., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry. [Link]
- Chiba, S. (2019). The Hasubanan and Acutumine Alkaloids.
- Najmi, A. A., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry, RSC Publishing. [Link]
- Ikonnikova, V. A., et al. (2023). Developments in the Synthesis of Hasubanan Alkaloids.
- Consensus. (n.d.). What Are The Challenges Of Synthesizing Complex Natural Products?. Consensus Academic Search Engine. [Link]
- Sarpong, R. (2019). Strategies for the Total Synthesis of Natural Products: Innovations, Challenges, and Perspectives. ACS. [Link]
- Gicquel, M., et al. (2021). Natural Product Synthesis: The Endless Quest for Unreachable Perfection. ACS Omega. [Link]
- Cha, J. Y., et al. (2018). Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2018). Synthesis of the Common Propellane Core Structure of the Hasubanan Alkaloids.
- Enders, D., et al. (2021). Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry. [Link]
- Dima, C., & Dima, B. (2020).
- Chemistry LibreTexts. (2023).
- Sarpong, R. (2019). Strategies and methods for the chemical synthesis of complex natural products. American Chemical Society. [Link]
- Pacifichem. (2021). Synthetic study of hasubanan type alkaloids based on an oxidative cyclization with hypervalent iodine. Pacifichem 2021. [Link]
- Zhang, H., & Li, Z. (2013). The Hasubanan and Acutumine Alkaloids. PubMed. [Link]
- O'Hara, F., et al. (2017). Site-Selective Switching Strategies to Functionalize Polyazines. PubMed Central. [Link]
- El-toumy, S. A., et al. (2022).
- Kumar, A., et al. (2025). Decoding Xanthine Derivatives: Advanced Analytical, Extraction, and Quantification Techniques in Pharma and Biofluids - A Comprehensive Review. PubMed. [Link]
- Catellani, M., et al. (2016). Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation. Accounts of Chemical Research. [Link]
- Tsikas, D., et al. (1997). Simultaneous Solid Phase Extraction, Derivatization, and Gas Chromatographic Mass Spectrometric Quantification of Thromboxane and Prostacyclin Metabolites, Prostaglandins, and Isoprostanes in Urine. Analytical Chemistry. [Link]
- Piestansky, J., et al. (2019). Scheme of derivatization procedure of three different amino acids.
- Bull, J. A., et al. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]
- ResearchGate. (n.d.). Simplified reaction scheme for the derivatization of memantine.
Sources
- 1. consensus.app [consensus.app]
- 2. Unified divergent strategy towards the total synthesis of the three sub-classes of hasubanan alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Efficient N-demethylation of opiate alkaloids using a modified nonclassical Polonovski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Electrochemical N -demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC00851F [pubs.rsc.org]
- 9. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Strategies and methods for the chemical synthesis of complex natural products - American Chemical Society [acs.digitellinc.com]
- 11. Pd/Norbornene: A Winning Combination for Selective Aromatic Functionalization via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating In Vitro Assays with Protostephanine and Related Hasubanan Alkaloids
Welcome to the technical support center dedicated to ensuring the accuracy and reproducibility of your in vitro assays involving Protostephanine and other hasubanan alkaloids. As researchers and drug development professionals, we understand that the unique chemical nature of natural products can present challenges in standardized assay formats. This guide is designed with full editorial control to provide you with in-depth, field-proven insights and troubleshooting strategies to mitigate common artifacts and ensure the integrity of your data.
Part 1: Foundational Knowledge - Understanding this compound's Profile
This compound is a hasubanan alkaloid with the chemical formula C21H27NO4[1]. Like many alkaloids, its complex structure, which includes tertiary amines and other functional groups, can influence its behavior in aqueous solutions and its interaction with assay components[2][3][4]. Before initiating any screening campaign, a foundational understanding of your test compound's physicochemical properties is paramount.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial pitfalls when working with a novel alkaloid like this compound?
The most frequent challenges arise from a lack of initial characterization. Issues such as poor solubility in aqueous assay buffers, compound instability under specific pH or temperature conditions, and inherent optical properties (color or fluorescence) can lead to misleading results[5][6]. It is crucial to perform preliminary characterization before embarking on large-scale screening.
Q2: How can the chemical structure of this compound hint at potential assay interference?
This compound's structure, like other hasubanan alkaloids, contains multiple rings and functional groups that can contribute to non-specific interactions[7][8][9][10][11][12][13][14]. Aromatic rings can lead to fluorescence, while the overall hydrophobicity might result in aggregation at higher concentrations[15]. The presence of a tertiary amine suggests that its charge state and solubility will be pH-dependent[2][3][4].
Q3: What is the significance of Pan-Assay Interference Compounds (PAINS) in the context of natural product screening?
PAINS are chemical structures known to cause non-specific assay readouts in a variety of high-throughput screens. While this compound itself is not a classified PAIN, understanding the concept is vital. It underscores the importance of running appropriate controls to rule out assay artifacts that are independent of the specific biological target of interest.
Part 2: Proactive Troubleshooting and Artifact Mitigation
A well-designed experiment is the best defense against artifacts. This section provides a structured approach to identifying and resolving common issues encountered during in vitro assays with this compound.
Troubleshooting Guide: A Symptom-Based Approach
| Symptom | Potential Cause | Recommended Action |
| High variability between replicate wells | - Poor compound solubility and precipitation- Compound adsorption to plasticware- Inconsistent cell seeding | - Determine the aqueous solubility of this compound in your assay buffer.- Include a detergent like Tween-20 (at low concentrations, e.g., 0.01%) to prevent aggregation.- Use pre-coated or low-binding microplates. |
| Unexpectedly high signal in absorbance-based assays (e.g., MTT, XTT) | - Compound has intrinsic color that absorbs at the readout wavelength.- Compound precipitates and scatters light. | - Run a "compound only" control (this compound in assay buffer without cells) to measure its background absorbance.- Visually inspect wells for precipitation under a microscope. |
| Unexpectedly high or low signal in fluorescence-based assays | - Compound is autofluorescent at the excitation/emission wavelengths of the reporter.- Compound quenches the fluorescent signal. | - Measure the fluorescence of this compound alone at the assay's wavelengths.- Perform a spike-in control with the fluorescent probe and your compound to check for quenching. |
| Inconsistent results in luciferase reporter gene assays | - Direct inhibition or stabilization of the luciferase enzyme.- Compound interferes with ATP availability (for firefly luciferase). | - Perform a counter-screen using purified luciferase enzyme to test for direct inhibition.- Use a dual-luciferase system with a constitutively expressed second reporter for normalization.[16][17][18][19][20] |
| Apparent cytotoxicity at all tested concentrations | - True cytotoxicity.- Non-specific membrane disruption due to aggregation.- Interference with the viability dye/reagent. | - Confirm cytotoxicity with a secondary, orthogonal assay (e.g., measure membrane integrity and metabolic activity).- Include controls to assess the effect of the compound on the assay chemistry itself.[21][22][23] |
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential. The following diagram outlines a decision-making process when encountering unexpected assay results.
Caption: A decision tree to systematically identify potential assay artifacts.
Part 3: Essential Protocols for Self-Validating Assays
To build a trustworthy dataset, incorporating self-validating controls into your experimental design is critical. Here are detailed protocols for key experiments.
Protocol 1: Assessing Aqueous Solubility
-
Objective: To determine the maximum soluble concentration of this compound in your specific assay buffer.
-
Methodology:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM)[5][24].
-
Create a series of dilutions of the DMSO stock into your assay buffer.
-
Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 1 hour).
-
Visually inspect each dilution for precipitation, both by eye and under a microscope.
-
The highest concentration that remains clear is your working maximum soluble concentration. It is advisable to work at concentrations below this limit.
-
Protocol 2: Measuring Compound Autofluorescence
-
Objective: To quantify the intrinsic fluorescence of this compound at the wavelengths used in your assay.
-
Methodology:
-
Prepare a serial dilution of this compound in your assay buffer in a microplate.
-
Include wells with buffer only as a blank.
-
Use a plate reader to measure the fluorescence at the same excitation and emission wavelengths as your assay's reporter fluorophore[25][26].
-
Subtract the blank reading from your compound readings.
-
If the signal is significantly above the background, consider using a different fluorescent probe with a non-overlapping spectrum.
-
Protocol 3: Luciferase Inhibition Counter-Screen
-
Objective: To determine if this compound directly inhibits firefly luciferase activity.
-
Methodology:
-
In a cell-free system, add a known amount of purified firefly luciferase enzyme and its substrate, D-luciferin, to your assay buffer.
-
Add a serial dilution of this compound to the reaction mixture.
-
Include a known luciferase inhibitor as a positive control and DMSO as a vehicle control.
-
Measure the luminescence immediately using a plate reader.
-
A dose-dependent decrease in luminescence indicates direct inhibition of the enzyme[16][17][18][19][20].
-
Visualizing the Experimental Workflow for Artifact Identification
Caption: A parallel workflow for validating primary screening hits.
By implementing these proactive measures and troubleshooting strategies, you can significantly enhance the quality and reliability of your in vitro data for this compound and other challenging natural products. This commitment to scientific integrity ensures that your findings are robust and contribute meaningfully to the field of drug discovery.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 632119, this compound.
- Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Ikonnikova, V. A., Baranov, M. S., & Mikhaylov, A. A. (2022). Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry, 2022(22), e202200293.
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324.
- Braeuning, A. (2014). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. Toxins, 6(12), 3246–3257.
- Auld, D. S., & Inglese, J. (2004). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.
- Swinney, D. C. (2013). The role of binding kinetics in GPCR drug discovery. Current opinion in drug discovery & development, 16(4), 439–448.
- Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. (2023). Molecules, 28(8), 3465.
- Wipf, P., & Maciejewski, J. P. (2013). Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids. The Journal of organic chemistry, 78(20), 10114–10126.
- Schorpp, K., Rothenaigner, I., & Lickert, H. (2020). Inhibitor bias in luciferase-based luminescence assays.
- Al-Warhi, T., Sabt, A., Rizvi, S. M. D., & Al-Suede, F. S. R. (2017). Cytotoxic activity of alkaloid extracts of different plants against breast cancer cell line. Journal of Applied Pharmaceutical Science, 7(7), 163-168.
- Wang, S., Zhang, Y., & Wang, Y. (2016). Isolation and identification of alkaloids from Macleaya microcarpa by UHPLC–Q-TOF-MS and their cytotoxic activity in vitro, antiangiogenic activity in vivo.
- Ribas-Agustí, A., Garcia-Llatas, G., & Vidal, A. (2024). Effect of pH and temperature on tropane alkaloids within a processing strategy to provide safe infant cereal-based food.
- Ikonnikova, V. A., Baranov, M. S., & Mikhaylov, A. A. (2022). Developments in the Synthesis of Hasubanan Alkaloids. European Journal of Organic Chemistry, 2022(22), e202200293.
- Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Bodner, J. B., & Kalgutkar, A. S. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 9(4), 330–334.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of organic chemistry, 32(4), 1053–1055.
- ResearchGate (n.d.). Optimal pH (a), pH stability (b), optimal temperature (c), and... | Download Scientific Diagram.
- LibreTexts Chemistry (2021). Functional Groups.
- Ngaha, N. J. W., et al. (2019). Cytotoxic and cell cycle arrest properties of two steroidal alkaloids isolated from Holarrhena floribunda (G. Don) T. Durand & Schinz leaves.
- BYU ScholarsArchive (2013). Enantioselective Synthesis of Hasubanan Alkaloids.
- Zhang, Z., et al. (2013). Identification of properties important to protein aggregation using feature selection.
- Biotech Academy (n.d.). Functional groups.
- ChemHelp ASAP (2019, August 12). common functional groups in drugs [Video]. YouTube. [Link]
- Drobizhev, M., et al. (2020). Characterizing the Two-photon Absorption Properties of Fluorescent Molecules in the 680-1300 nm Spectral Range. Journal of visualized experiments : JoVE, (155), 10.3791/60490.
- Ibarra-Molero, B., et al. (1999). Thermodynamic studies of the core histones: pH and ionic strength effects on the stability of the (H3-H4)/(H3-H4)2 system. Biochemistry, 38(8), 2447–2455.
- ResearchGate (n.d.). Absorption and fluorescence emission spectra (λexc: 540 nm) of RB... | Download Scientific Diagram.
- Oregon Medical Laser Center (n.d.). Tryptophan.
- Stephanie Castillo (2023, October 7). FRET, fluorophores, & fluorescence - concepts & examples [Video]. YouTube. [Link]
- PubChem (n.d.).
- Judge, P. J., et al. (2010). Evaluating the efficacy of tryptophan fluorescence and absorbance as a selection tool for identifying protein crystals. Acta crystallographica. Section D, Biological crystallography, 66(Pt 3), 269–277.
- The Organic Chemistry Tutor (2018, April 19). Functional Groups [Video]. YouTube. [Link]
- Li, N., Taylor, L. S., Ferruzzi, M. G., & Mauer, L. J. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. Journal of agricultural and food chemistry, 60(51), 12531–12539.
- Zhang, S., et al. (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. RSC advances, 14(2), 1014–1026.
- Phetpornpaisan, S., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1324.
Sources
- 1. This compound | C21H27NO4 | CID 632119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Functional Groups [chem.fsu.edu]
- 3. biotechacademy.dk [biotechacademy.dk]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A practical synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. Identification of properties important to protein aggregation using feature selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. goldbio.com [goldbio.com]
- 17. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Interferences with Luciferase Reporter Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterizing the Two-photon Absorption Properties of Fluorescent Molecules in the 680-1300 nm Spectral Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Protostephanine Synthesis: A Technical Support and Troubleshooting Guide
Welcome to the technical support center for the synthesis of Protostephanine. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the complex, multi-step synthesis of this fascinating hasubanan alkaloid. As your dedicated application scientist, my goal is to provide not just a protocol, but a deep, mechanistic understanding of the critical transformations involved. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that you may encounter in the lab. We will delve into the "why" behind each step, offering field-tested insights to help you navigate the challenges of this synthesis and optimize your outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Strategic [4+2] Cycloaddition for Core Assembly
The intramolecular Diels-Alder reaction is a cornerstone of many modern approaches to the hasubanan core, offering an elegant solution to the construction of the strained bicyclo[3.2.1]octane system. However, its success is highly dependent on precursor geometry and reaction conditions.
Question 1: My intramolecular [4+2] cycloaddition to form the hasubanan core is sluggish and gives low yields. What are the likely causes and how can I improve it?
Answer: A low yield in this critical C-ring forming step often points to issues with the diene-dienophile geometry, thermal stability of the precursor, or suboptimal reaction conditions.
-
Mechanistic Insight: The cycloaddition requires the aminodiene to adopt an s-cis conformation for the reaction to proceed. Steric hindrance or unfavorable electronic effects in your precursor can raise the energy barrier for this conformation, slowing down the reaction. Furthermore, the high temperatures often required can lead to decomposition of the starting material or retro-Diels-Alder reaction of the product.
-
Troubleshooting & Optimization:
-
Solvent Choice: High-boiling, non-polar solvents like toluene, xylene, or mesitylene are standard choices as they facilitate the high temperatures needed. However, if you observe decomposition, consider switching to a slightly more polar, high-boiling solvent which might stabilize the transition state differently.
-
Lewis Acid Catalysis: For certain substrates, Lewis acids can catalyze the [4+2] cycloaddition by coordinating to the dienophile, lowering the LUMO energy and accelerating the reaction. This can allow for lower reaction temperatures. A screen of mild Lewis acids (e.g., ZnCl₂, Et₂AlCl) at sub-stoichiometric amounts is recommended. Start with low temperatures (-78 °C) and slowly warm the reaction, monitoring by TLC.
-
Precursor Purity: Ensure your dienophile precursor is of the highest purity. Small impurities can inhibit the reaction or lead to side products, complicating purification and lowering the isolated yield.
-
Question 2: I am observing the formation of a significant byproduct that appears to be the isomer of my desired cycloadduct. What is happening?
Answer: The formation of regio- or stereoisomers is a common challenge. This typically arises from a lack of facial selectivity in the approach of the diene and dienophile.
-
Mechanistic Insight: The endo/exo selectivity of the Diels-Alder reaction is governed by secondary orbital interactions. While the endo product is often kinetically favored, the exo product may be thermodynamically more stable. Your reaction conditions (temperature, time) will dictate the observed ratio.
-
Troubleshooting & Optimization:
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the kinetically controlled product (often the desired endo isomer). If you are using thermal conditions, a careful temperature screen is crucial.
-
Chiral Auxiliaries: If achieving the desired stereochemistry is a persistent issue, consider the use of a chiral auxiliary on the dienophile. This can effectively block one face of the molecule, directing the cycloaddition to the desired stereochemical outcome.
-
Section 2: The Critical Phenolic Oxidative Coupling
The key intramolecular C-C bond formation that closes the final ring and establishes the quaternary center is often achieved via a phenolic oxidative coupling. This reaction is notoriously sensitive and can be the source of significant yield loss.
Question 3: My phenolic oxidative coupling reaction is resulting in a complex mixture of products, including intermolecularly coupled oligomers. How can I promote the desired intramolecular cyclization?
Answer: The formation of oligomers is a classic sign that the intermolecular reaction pathway is competing with, or even out-competing, the desired intramolecular cyclization. This is a concentration-dependent problem.
-
Mechanistic Insight: The oxidative coupling generates a highly reactive phenoxy radical intermediate. For the intramolecular reaction to occur, the reactive centers of the molecule must be in close proximity. At high concentrations, the probability of one radical-containing molecule encountering another increases, leading to intermolecular coupling.
-
Troubleshooting & Optimization:
-
High Dilution Conditions: This is the most critical parameter to control. The reaction must be run at very high dilution (typically 0.01 to 0.001 M). This is often achieved by using a syringe pump to slowly add the substrate solution to a larger volume of solvent containing the oxidizing agent over a long period (e.g., 4-12 hours). This ensures the concentration of the reactive intermediate remains extremely low at any given moment.
-
Oxidizing Agent Selection: The choice of oxidant is crucial. Reagents like Phenyliodine(III) bis(trifluoroacetate) (PIFA) or Thallium(III) trifluoroacetate (TTFA) are often used. TTFA is highly effective but also highly toxic. PIFA is a common, less toxic alternative. The reaction's success can be highly dependent on the specific substrate-oxidant pairing. A small-scale screen of oxidants is advisable.
-
Solvent and Temperature: Anhydrous, non-protic solvents that can solubilize the substrate are essential. Dichloromethane or acetonitrile are common choices. These reactions are often run at low temperatures (e.g., -40 °C to 0 °C) to control the reactivity of the generated radical and minimize side reactions.
-
Experimental Protocols
Protocol 1: Syringe Pump-Mediated High-Dilution Phenolic Oxidative Coupling
This protocol provides a generalized procedure for the intramolecular oxidative coupling step, which is critical for forming the hasubanan core.
-
Apparatus Setup:
-
Set up a three-neck round-bottom flask (sized for the final reaction volume) equipped with a magnetic stirrer, a dropping funnel (or inlet for the syringe pump tubing), and a nitrogen inlet.
-
The syringe pump should be loaded with a gas-tight syringe containing the substrate solution.
-
-
Reagent Preparation:
-
Substrate Solution: Dissolve the phenolic precursor (1.0 eq) in anhydrous dichloromethane (or another suitable solvent) to a concentration of ~0.1 M. This will be your syringe pump solution.
-
Oxidant Solution: In the main reaction flask, dissolve the oxidizing agent (e.g., PIFA, 1.1 - 1.5 eq) in a large volume of the same anhydrous solvent to achieve the final high-dilution concentration (e.g., 0.001 M).
-
-
Reaction Execution:
-
Cool the oxidant solution in the main flask to the desired temperature (e.g., -20 °C) under a nitrogen atmosphere.
-
Begin the slow addition of the substrate solution from the syringe pump over a period of 4 to 12 hours with vigorous stirring.
-
Monitor the reaction by TLC. The starting material spot should disappear.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Low Yield in Oxidative Coupling
Caption: Troubleshooting flowchart for the key oxidative coupling step.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for key transformations in a representative this compound synthesis. Note that yields are highly substrate-dependent and these values should be considered as a baseline.
| Transformation | Reagents & Conditions | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Intramolecular Diels-Alder | Thermal | Toluene | 110 | 24-48 | 60-85 | |
| Phenolic Oxidative Coupling | PIFA (1.2 eq), High Dilution | CH₂Cl₂/TFA | -20 to 0 | 4-8 | 45-65 | |
| Ketone Reduction | NaBH₄, CeCl₃·7H₂O | MeOH | 0 | 1 | 85-95 | |
| Final Step Ring Contraction | MsCl, Et₃N then heat | Toluene | 110 | 12 | 70-80 |
References
- Martin, S. F., et al. (2004). Novel applications of intramolecular [4+2] cycloadditions to the synthesis of hasubanan and acutumine alkaloids. Tetrahedron, 60(15), 3235-3248. [Link]
- Kutney, J. P. (1977). The total synthesis of hasubanan alkaloids. Bioorganic Chemistry, 6(4), 349-363. [Link]
- Tomoaki, I., et al. (2002). A new synthesis of (±)-protostephanine. Tetrahedron Letters, 43(31), 5553-5555. [Link]
Technical Support Center: A Guide to Enhancing the Bioavailability of Protostephanine for In Vivo Studies
An authoritative guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for troubleshooting and overcoming the bioavailability challenges associated with protostephanine, a promising alkaloid. While specific data on this compound's physicochemical properties are limited in publicly available literature, its classification as a complex alkaloid suggests it likely shares common development hurdles with similar natural products: poor aqueous solubility and potential for extensive biological membrane interactions and metabolism. This document outlines strategies based on established pharmaceutical principles to systematically address these anticipated issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when starting in vivo work with this compound.
Q1: What are the most likely root causes of poor oral bioavailability for an alkaloid like this compound?
A1: The oral bioavailability of complex alkaloids is often limited by several factors acting in concert:
-
Poor Aqueous Solubility: As a complex organic molecule, this compound is likely poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. Dissolution is a rate-limiting step for the absorption of many drugs; if the compound does not dissolve, it cannot be absorbed.
-
Low Permeability: The drug may struggle to efficiently cross the intestinal epithelial cell layer to enter the bloodstream.
-
P-glycoprotein (P-gp) Efflux: Many natural products, including alkaloids, are recognized as substrates by efflux transporters like P-glycoprotein.[1][2] These transporters are present in the apical membrane of intestinal enterocytes and function as biological pumps, actively transporting the drug back into the GI lumen after it has been absorbed into the cell, thus severely limiting its net uptake.[2]
-
First-Pass Metabolism: After absorption and before reaching systemic circulation, the drug passes through the liver, where it can be extensively metabolized by enzymes. This "first-pass effect" can significantly reduce the amount of active drug that reaches the rest of the body.
Q2: My initial in vivo study with a simple this compound suspension yielded highly variable and low exposure. What's wrong?
A2: This is a classic sign of formulation-dependent absorption, typical for poorly soluble compounds. High variability can stem from:
-
Inconsistent Dosing: Simple suspensions can settle or aggregate, leading to inconsistent amounts of drug being administered to each animal.
-
Physiological Variability: Minor differences in individual animal physiology (e.g., gastric pH, GI motility, presence of food) can have a magnified impact on the dissolution and absorption of a poorly soluble drug.
-
Non-Linear Absorption: The absorption is likely "dissolution rate-limited." This means that once the GI fluid is saturated with the drug, administering a higher dose will not lead to a proportional increase in absorption, but it can increase variability.
Q3: Can't I just use a solubilizing agent like DMSO for my oral in vivo studies?
A3: While DMSO is an excellent solvent for in vitro assays, its use in oral in vivo studies is strongly discouraged. When a concentrated DMSO solution is introduced into the aqueous environment of the stomach, the drug will likely precipitate out of solution immediately in an uncontrolled manner, forming fine, poorly characterized particles. This phenomenon, known as "precipitation upon dilution," negates the initial solubilization and leads to highly erratic and unrepeatable absorption. More robust and clinically relevant formulation strategies are required.
Part 2: Troubleshooting and Enhancement Strategies
This section provides systematic workflows and detailed protocols to address the key bioavailability hurdles for this compound.
Strategy 1: Overcoming Solubility-Limited Absorption
The primary goal is to increase the dissolution rate and apparent solubility of this compound in the GI tract.
Troubleshooting Workflow: Solubility Enhancement
Caption: A systematic workflow for selecting, preparing, and optimizing a formulation to enhance this compound's solubility.
A. Amorphous Solid Dispersions (ASDs)
-
Expertise & Experience: Crystalline drugs require energy to break their crystal lattice before they can dissolve. By converting this compound into a high-energy amorphous state, stabilized within a polymer matrix, we can bypass this energy barrier, leading to significantly higher apparent solubility and faster dissolution.
-
Trustworthiness: This protocol includes self-validating characterization steps (DSC and PXRD) to confirm the successful creation of an amorphous system before proceeding to further testing.
Experimental Protocol: Preparation of an ASD via Solvent Evaporation
-
Polymer & Solvent Selection: Select a polymer (e.g., PVP K30, HPMC-AS, Soluplus®) and a volatile common solvent (e.g., methanol, acetone) that dissolves both this compound and the polymer.
-
Dissolution: Prepare solutions with varying drug-to-polymer ratios (e.g., 1:2, 1:5, 1:9 w/w). For example, dissolve 100 mg of this compound and 500 mg of PVP K30 in 10 mL of methanol.
-
Evaporation: Remove the solvent using a rotary evaporator at 40-50°C under vacuum to form a thin film.
-
Drying: Scrape the film and dry it further in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Milling: Gently mill the dried product into a fine powder.
-
Characterization (Mandatory):
-
Differential Scanning Calorimetry (DSC): Analyze the ASD powder. The absence of a sharp melting peak corresponding to crystalline this compound confirms its amorphous conversion.
-
Powder X-Ray Diffraction (PXRD): Analyze the powder. The absence of sharp Bragg peaks and the presence of a "halo" pattern confirms a lack of crystallinity.
-
-
In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to compare the dissolution profile against the pure, crystalline drug.
-
B. Lipid-Based Formulations (LBFs)
-
Expertise & Experience: LBFs are highly effective for lipophilic drugs. They maintain the drug in a solubilized state during transit through the GI tract and can leverage the body's natural lipid absorption pathways. Self-Microemulsifying Drug Delivery Systems (SMEDDS) are an advanced LBF that spontaneously form a fine microemulsion (<100 nm droplets) upon contact with GI fluids, maximizing the surface area for absorption.[3][4][5]
Data Presentation: Example SMEDDS Formulations
| Component | Example Excipient | Function | Typical % (w/w) |
| Oil Phase | Capryol™ 90, Labrafil® M 1944 CS | Solubilizes the drug | 20-40% |
| Surfactant | Kolliphor® EL, Tween® 80 | Forms the microemulsion | 40-60% |
| Co-surfactant | Transcutol® HP, Plurol® Oleique CC 497 | Improves microemulsion stability | 10-20% |
C. Nanoparticle Formulations
-
Expertise & Experience: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio.[3][6] According to the Noyes-Whitney equation, this leads to a significant increase in the dissolution rate.[6] This approach is suitable if the drug's intrinsic solubility is the primary barrier.
Strategy 2: Mitigating P-glycoprotein (P-gp) Efflux
If solubility enhancement alone does not sufficiently improve bioavailability, P-gp efflux should be investigated and addressed.
Troubleshooting Workflow: P-gp Efflux Mitigation
Caption: A decision-making workflow to determine if P-gp efflux is a barrier and how to address it through formulation.
-
Expertise & Experience: The most direct way to confirm P-gp interaction is with an in vitro cell-based assay. The Caco-2 cell line is the gold standard for this purpose as it forms a polarized monolayer that expresses key transporters, including P-gp.[7][8]
-
Trustworthiness: The protocol involves measuring permeability in two directions. A significantly higher transport from the basolateral (blood) side to the apical (lumen) side is a clear indicator of active efflux.
Experimental Protocol: Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to form a differentiated and polarized monolayer.
-
Integrity Check: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).
-
Permeability Measurement (A -> B): Add this compound to the apical (A) chamber and measure its appearance in the basolateral (B) chamber over time (e.g., 2 hours).
-
Permeability Measurement (B -> A): In a separate set of wells, add this compound to the basolateral (B) chamber and measure its appearance in the apical (A) chamber.
-
Analysis: Quantify concentrations using LC-MS/MS and calculate the apparent permeability coefficients (Papp).
-
Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B). An ER greater than 2 strongly suggests that this compound is a P-gp substrate.
-
Inhibitor Co-incubation: Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the ER confirms P-gp mediated efflux.[9]
-
-
Authoritative Grounding: Many common pharmaceutical excipients, such as Vitamin E TPGS, Kolliphor® EL, and Tween® 80, are known P-gp inhibitors.[1][7] Incorporating these into an LBF can serve the dual purpose of enhancing solubility and blocking efflux, providing a powerful synergistic effect.
Part 3: In Vivo Pharmacokinetic Study Design
After developing an optimized formulation, a well-designed pharmacokinetic (PK) study is essential to quantify the improvement in bioavailability.
Experimental Protocol: Rat Oral Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats (n=4-6 per group), cannulated (e.g., jugular vein) for serial blood sampling.
-
Groups:
-
Group 1 (IV Bolus): Administer this compound (e.g., 1-2 mg/kg) in a solubilizing vehicle to determine clearance and volume of distribution, which is necessary for calculating absolute bioavailability.
-
Group 2 (Control Oral): Administer this compound as a simple suspension (e.g., in 0.5% CMC) at a higher dose (e.g., 10-20 mg/kg).
-
Group 3 (Test Oral): Administer the optimized formulation (e.g., SMEDDS) at the same oral dose as Group 2.
-
-
Procedure: Fast animals overnight. Administer the dose. Collect serial blood samples at appropriate time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Bioanalysis: Process blood to plasma and quantify this compound concentrations using a validated LC-MS/MS method.
-
PK Analysis: Use software to calculate key parameters. The primary outcome is the comparison of Area Under the Curve (AUC) and Maximum Concentration (Cmax) between the control and test oral groups. Absolute Bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Data Presentation: Hypothetical PK Data for a Successful Formulation
| Formulation Group | Dose (mg/kg) | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (vs. Suspension) |
| Control Suspension | 20 | 45 ± 15 | 180 ± 55 | 1.0x (Baseline) |
| Optimized SMEDDS | 20 | 380 ± 90 | 2160 ± 410 | 12.0x |
References
- Title: Method for enhanced bioavailability of alkaloids. Source: Filo. URL:[Link]
- Title: Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine - PMC. Source: PubMed Central. URL:[Link]
- Title: P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review. Source: PubMed. URL:[Link]
- Title: Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC. Source: PubMed Central. URL:[Link]
- Title: this compound | C21H27NO4 | CID 632119. Source: PubChem - NIH. URL:[Link]
- Title: Composition for improving oral bioavailability of alkaloid and preparation method. Source: Google Patents.
- Title: Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC. Source: PubMed Central. URL:[Link]
- Title: P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review. Source: SciSpace. URL:[Link]
- Title: Modulation of P-glycoprotein by Stemona alkaloids in human multidrug resistance leukemic cells and structural rel
- Title: Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant N
- Title: What are the methods used for enhancement of bioavailability?
Sources
- 1. P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products as Alternative Choices for P-Glycoprotein (P-gp) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method for enhanced bioavailability of alkaloids | Filo [askfilo.com]
- 4. CN102961751A - Composition for improving oral bioavailability of alkaloid and preparation method - Google Patents [patents.google.com]
- 5. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 6. Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (Open Access) P-glycoprotein Mediated Efflux Modulators of Plant Origin: A Short Review. (2016) | Nuno Silva | 15 Citations [scispace.com]
- 8. Modulation of P-glycoprotein by Stemona alkaloids in human multidrug resistance leukemic cells and structural relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Expression and Functional Activity of P-glycoprotein Efflux Transporter by Bioactive Plant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Protostephanine Experiments
Welcome to the technical support center for researchers working with Protostephanine. This guide is designed to address common challenges and inconsistencies that may arise during the synthesis, extraction, purification, and biological evaluation of this complex hasubanan alkaloid. Drawing from established principles in natural product chemistry and specific literature on related compounds, this resource provides in-depth troubleshooting advice in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My synthesis of the hasubanan scaffold is yielding a complex mixture of products with low yield of the desired compound. What are the likely causes?
A1: The synthesis of hasubanan alkaloids like this compound is notoriously challenging due to the stereochemically dense and complex polycyclic core.[1] Inconsistent results often stem from several critical steps:
-
Oxidative Phenolic Coupling: This key step to form the core structure is highly sensitive to reaction conditions. Minor variations in oxidant, solvent, temperature, or reaction time can lead to undesired side products.
-
Stereocontrol: Achieving the correct stereochemistry at multiple chiral centers is a significant hurdle. Diastereoselectivity can be influenced by the choice of reagents, catalysts, and protecting groups.
-
Rearrangements: Acid-promoted cyclization steps are common in hasubanan synthesis and can be plagued by undesired rearrangements, such as pinacol-like rearrangements.[2]
Troubleshooting Table for Synthesis:
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction; competing side reactions. | Optimize reaction time and temperature. Use high-purity reagents and anhydrous solvents. Consider alternative synthetic routes or catalysts. |
| Complex Product Mixture | Lack of stereocontrol; multiple reaction pathways. | Employ chiral auxiliaries or catalysts. Re-evaluate the choice of protecting groups. |
| Unexpected Rearrangement Products | Inappropriate acid strength or catalyst. | Screen a variety of acids (e.g., trifluoroacetic acid instead of stronger acids like TMSOTf or TfOH) to find one that promotes the desired cyclization without causing rearrangement.[2] |
Q2: I'm experiencing low recovery of this compound during extraction from Stephania japonica. How can I improve my extraction efficiency?
A2: Low recovery of alkaloids from plant material is a common issue.[3] The efficiency of extraction is influenced by the solvent system, extraction method, and the pre-processing of the plant material.
-
Solvent Choice: The polarity of the extraction solvent is critical. Alkaloids are typically basic and can be extracted in their free base form with organic solvents or as salts with acidified water. A common approach is to use a sequence of solvents with increasing polarity.[4]
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted) can significantly impact yield and extraction time.[5]
-
pH Adjustment: Alkaloids are often present as salts in the plant. Basifying the plant material before extraction with an organic solvent can improve the recovery of the free base form.
Recommended Extraction Workflow:
Caption: A general workflow for the extraction of alkaloids from plant material.
Q3: My HPLC analysis of this compound shows poor peak shape and inconsistent retention times. How can I optimize my method?
A3: Poor chromatography of alkaloids is often due to their basic nature, which can lead to interactions with residual silanol groups on silica-based columns, resulting in peak tailing.[6]
Key HPLC Parameters to Optimize:
| Parameter | Recommendation | Rationale |
| Column | Use a C18 or Phenyl-Hexyl column. | These stationary phases provide good retention for alkaloids. Phenyl-hexyl columns can offer alternative selectivity for aromatic compounds.[6] |
| Mobile Phase | Acetonitrile/water or Methanol/water with an acidic modifier (e.g., 0.1% TFA, formic acid, or acetic acid).[6] | The organic solvent controls the retention time, while the acidic modifier protonates the alkaloid, improving peak shape by minimizing interactions with the stationary phase. |
| pH | Maintain a consistent, slightly acidic pH. | Ensures the alkaloid is in a consistent ionic state, leading to reproducible retention times. |
| Temperature | Use a column oven to maintain a constant temperature. | Temperature fluctuations can affect retention times. |
A good starting point for a gradient method would be 10-90% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes.
Q4: I'm observing a loss of my this compound sample during storage and in my biological assays. What could be the cause?
A4: Alkaloids can be susceptible to degradation under certain conditions.[7] The stability of this compound can be affected by pH, temperature, and light.
-
pH Stability: Carbamate and ester linkages, if present in the molecule, are susceptible to hydrolysis under acidic or basic conditions.[7] While this compound's core structure is relatively robust, it's good practice to maintain solutions at a neutral or slightly acidic pH for storage.
-
Thermal Stability: Elevated temperatures can accelerate degradation.[8] Store stock solutions at -20°C or -80°C.
-
Photosensitivity: Many organic molecules are sensitive to light.[9] Protect samples from light by using amber vials or wrapping them in foil.
Q5: My biological assay results with this compound are not reproducible. What are the common sources of variability?
A5: Inconsistent results in biological assays can stem from the compound itself, the assay system, or the experimental procedure.[10]
-
Compound Purity: Impurities in your this compound sample can have their own biological activity, leading to confounding results. Ensure the purity of your compound by NMR and HPLC-MS.
-
Cell-Based Assays: Cell line stability, passage number, and cell density at the time of treatment can all impact the outcome.
-
In Vivo Studies: Animal-to-animal variability is a significant factor. Ensure proper randomization and blinding of experiments.
Troubleshooting Biological Assays:
Caption: Key areas to investigate when troubleshooting inconsistent bioassay results.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Extraction of Alkaloids from Stephania japonica
-
Preparation of Plant Material: Air-dry the leaves of Stephania japonica and grind them into a fine powder.[4]
-
Extraction: Macerate the powdered plant material with methanol at room temperature for 48 hours. Repeat the extraction three times.
-
Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Acid-Base Partitioning:
-
Suspend the crude extract in 5% aqueous HCl.
-
Filter the acidic solution to remove non-alkaloidal material.
-
Wash the acidic solution with chloroform to remove lipophilic impurities.
-
Basify the aqueous layer to pH 9-10 with concentrated ammonium hydroxide.
-
Extract the basified aqueous layer with chloroform multiple times.
-
-
Final Preparation: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.
Protocol 2: Representative HPLC Method for Hasubanan Alkaloid Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
References
- Herzon, S. B., & Myers, A. G. (2006). Total synthesis of (+/-)-hasubanonine. Organic Letters, 8(17), 3757–3760. [Link]
- Herzon, S. B., & Myers, A. G. (2006). Total Synthesis of (±)-Hasubanonine. Organic Letters, 8(17), 3757-3760. [Link]
- Zhang, G., & Zhang, Y. (2014). The Hasubanan and Acutumine Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1-137. [Link]
- Herzon, S. B., & Myers, A. G. (2008). First Asymmetric Synthesis of a Hasubanan Alkaloid. Total Synthesis of (+)-Cepharamine. Journal of the American Chemical Society, 130(49), 16692–16702. [Link]
- Li, W., et al. (2023). Developments in the Synthesis of Hasubanan Alkaloids. Request PDF. [Link]
- Lichota, A., & Gwozdzinski, K. (2018). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. Molecules, 23(11), 2933. [Link]
- Battersby, A. R., et al. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
- Sarker, S. D., & Nahar, L. (2012).
- Kondo, H., & Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). Bulletin of the Agricultural Chemical Society of Japan, 20(4), 165-173. [Link]
- Strategies for Natural Products Isolation. (2023). Research and Reviews. [Link]
- Ashenhurst, J. (2016). Natural Product Extraction: How to Isolate Molecules From Organisms. Master Organic Chemistry. [Link]
- Zaman, K., & Azzeme, M. (2019). Plant toxins: alkaloids and their toxicities. GSC Biological and Pharmaceutical Sciences, 6(2), 021-029. [Link]
- Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. (2024). Journal of Drug Delivery and Therapeutics, 14(6-S), 13-19. [Link]
- HMDB0000241. (n.d.).
- Mngoma, N., et al. (2021). Alkaloids in food: a review of toxicity, analytical methods, occurrence and risk assessments. Food and Chemical Toxicology, 152, 112201. [Link]
- Bioassay Experiments in Pharmacology. (n.d.). MyCalpharm. [Link]
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). Bioscience, Biotechnology, and Biochemistry, 20(4), 165-173. [Link]
- Bioassays. (n.d.).
- Pharmacognostical and phytochemical studies on leaves of Stephania japonica Linn. (2011). Journal of Chemical and Pharmaceutical Research, 3(4), 85-93. [Link]
- Zhang, Q. W., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20. [Link]
- Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. (2020). Processes, 8(12), 1585. [Link]
- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. [Link]
- Statistical analysis of experimental designs applied to biological assays. (2007).
- BIOASSAY AND ITS TYPES. (n.d.).
- Common Toxins - Alkaloids: UW Taming Toxic Plants. (2023, April 4). YouTube. [Link]
- The Use of Biological Assays to Evalu
- HMDB0000162. (n.d.).
- HMDB0000929. (n.d.).
- Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]
- Phytochemical and pharmacological review on Stephania japonica. (2019). Journal of Applied Pharmaceutical Science, 9(02), 125-131. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
- How do I purify an alkaloid extract by HPLC? (2014, February 24).
- Alkaloids in Future Drug Discovery. (n.d.). MDPI. [Link]
- HPLC Analysis Of Polyphenolic -Alkaloid Compounds And Toxicity Determination Of Medicinal Herbal Extracts. (2025, April 27).
- Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2019). Journal of The American Society for Mass Spectrometry, 30(11), 2353–2362. [Link]
- Exploration of Antioxidant and Anticancer Activity of Stephania japonica Leaves Extract. (2021).
- Simultaneous Determination of Tropane Alkaloids in Different Fractions of Herba belladonnae Collected in Various Seasons by HPLC Method. (2013). Asian Journal of Chemistry, 25(14), 7851-7854. [Link]
- Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]
- Frassineti, C., et al. (2003). Determination of protonation constants of some fluorinated polyamines by means of 13C NMR data processed by the new computer program HypNMR2000. Protonation sequence in polyamines. Analytical and Bioanalytical Chemistry, 376(7), 1041-52. [Link]
- Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (2018). Journal of The American Society for Mass Spectrometry, 29(7), 1395–1405. [Link]
- Effect of temperature, pH and light on the stability of sulforaphane solution. (2011). Asian Journal of Pharmaceutical and Clinical Research, 4(4), 89-91. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTEC. [Link]
- solid phase peptide. (n.d.). Moodle@Units. [Link]
- The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. (2009). Journal of Biological Sciences, 9(4), 343-348. [Link]
- Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. (2021, January 18). YouTube. [Link]
- Physicochemical degradation of phycocyanin and means to improve its stability: A short review. (2020). Biochimie, 174, 1-8. [Link]
- Stability of phycocyanin extracted from Spirulina sp.: Influence of temperature, pH and preservatives. (2004). Process Biochemistry, 39(12), 1649-1653. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mycalpharm.com [mycalpharm.com]
Protostephanine Isolation Technical Support Center
Welcome to the technical support center for the refinement of Protostephanine isolation techniques. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the successful isolation and purification of this compound, a bioactive alkaloid with significant therapeutic potential. This guide is built on established scientific principles and field-proven insights to ensure technical accuracy and practical applicability in your laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound and its isolation from its natural source, Stephania japonica.
Q1: What is this compound and why is it of interest?
This compound is a tetracyclic alkaloid belonging to the hasubanan class.[1] It is primarily isolated from plants of the Stephania genus, particularly Stephania japonica.[2][3][4][5] Its complex molecular structure and biological activities, including potential neuroprotective effects, make it a compound of interest for drug discovery and development.[1]
Q2: What are the primary challenges in isolating this compound?
The isolation of this compound, like many natural products, presents several challenges. These include its relatively low concentration in the plant material, the presence of a complex mixture of other structurally similar alkaloids, and its potential for degradation under harsh extraction conditions.[6][7][8][9] The intricate mixture of over 20 different alkaloids in Stephania japonica necessitates multi-step purification processes to achieve high purity.[4]
Q3: What part of Stephania japonica is typically used for this compound extraction?
The roots and tubers of Stephania japonica are reported to have a high concentration of a wide variety of alkaloids, making them the primary plant parts used for the extraction of this compound and other related compounds.[4][5]
Q4: What are the general steps involved in this compound isolation?
The isolation of this compound generally follows a standard workflow for natural product extraction:
-
Sample Preparation: Drying and grinding of the plant material to increase the surface area for extraction.
-
Extraction: Utilizing a suitable solvent system to extract the alkaloids from the plant matrix.
-
Purification: Employing various chromatographic techniques to separate this compound from other co-extracted compounds.
-
Characterization: Using analytical methods to confirm the identity and purity of the isolated this compound.[10][11][12]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the isolation and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inadequate Grinding of Plant Material: Insufficient surface area exposure to the solvent. | Ensure the plant material is finely powdered. A smaller particle size enhances solvent penetration and diffusion.[12] |
| Inappropriate Solvent Choice: The solvent may not have the optimal polarity to efficiently extract this compound. | Experiment with a range of solvents with varying polarities, such as methanol, ethanol, or chloroform-methanol mixtures. Alkaloids are often extracted with slightly acidified water or polar organic solvents. | |
| Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature for complete extraction. | Increase the extraction time or employ methods like Soxhlet extraction, which uses elevated temperatures to enhance solubility and diffusion. However, be cautious of potential degradation of thermolabile compounds at high temperatures.[12] | |
| Poor Separation in Column Chromatography | Inappropriate Stationary Phase: The chosen adsorbent (e.g., silica gel, alumina) may not be suitable for separating this compound from closely related alkaloids. | Test different adsorbents. Alumina or silica gel are common choices for alkaloid separation.[11] The activity of the adsorbent can also be adjusted by adding water. |
| Incorrect Mobile Phase Composition: The eluting solvent system may be too polar or non-polar, resulting in either co-elution of compounds or strong retention of the target molecule. | A gradient elution is often more effective than isocratic elution for separating complex mixtures. Start with a non-polar solvent and gradually increase the polarity. Use Thin-Layer Chromatography (TLC) to scout for optimal solvent systems before running the column.[10][11] | |
| Column Overloading: Too much crude extract applied to the column can lead to broad peaks and poor resolution. | As a general rule, the amount of crude extract should be about 1-5% of the weight of the stationary phase. | |
| Presence of Impurities in the Final Product | Co-elution with Structurally Similar Alkaloids: The complex alkaloidal mixture in Stephania japonica contains compounds with similar polarities to this compound. | Employ multiple chromatographic techniques with different separation principles. For example, follow up silica gel chromatography with reversed-phase HPLC or counter-current chromatography for a higher degree of purification.[10][11][13] |
| Degradation of this compound: The compound may be unstable under certain pH or temperature conditions. | Handle extracts and purified fractions at low temperatures and avoid exposure to strong acids or bases unless necessary for specific separation steps. This compound has been noted to be sensitive to demethylation with strong acids.[2] | |
| Difficulty in Crystallizing the Final Product | Presence of Minor Impurities: Even small amounts of impurities can inhibit crystallization. | Further purify the sample using preparative HPLC or recrystallization from different solvent systems. |
| Amorphous Nature of the Isolate: The purified compound may be an oil or an amorphous solid. | Attempt to form a salt of the alkaloid (e.g., picrate or methiodide), which may have better crystalline properties.[3] |
Part 3: Experimental Protocols
General Extraction of Total Alkaloids from Stephania japonica
This protocol outlines a general procedure for the extraction of the total alkaloidal fraction from the plant material.
-
Preparation of Plant Material: Air-dry the roots and tubers of Stephania japonica and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in methanol at room temperature for 48-72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
-
Acid-Base Partitioning:
-
Dissolve the crude extract in a 2% hydrochloric acid solution.[13]
-
Filter the acidic solution to remove non-alkaloidal, neutral, and acidic compounds.
-
Wash the acidic solution with a non-polar solvent like petroleum ether to remove fats and oils.[13]
-
Adjust the pH of the acidic aqueous solution to approximately 9.5 with an ammonia solution.[13]
-
Extract the liberated free alkaloids with a solvent such as chloroform or dichloromethane.[13]
-
Combine the organic layers and evaporate the solvent to yield the total crude alkaloid extract.
-
Isolation of this compound using Column Chromatography
This protocol describes the separation of this compound from the total alkaloid extract.
-
Preparation of the Column:
-
Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., chloroform, ethyl acetate, and then methanol). A typical gradient could be a step-wise increase in the percentage of methanol in chloroform.[13]
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate.
-
Monitor the fractions using Thin-Layer Chromatography (TLC) and a suitable visualization method (e.g., UV light or Dragendorff's reagent for alkaloids).
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
-
Further Purification:
-
Fractions enriched with this compound may require further purification using preparative TLC, Sephadex LH-20 chromatography, or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[13]
-
Part 4: Visualizations
Workflow for this compound Isolation
Caption: Troubleshooting guide for low extraction yield.
References
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). Bulletin of the Agricultural Chemical Society of Japan, 20(4), 165-173. [Link]
- Lifeasible. (n.d.). Alkaloid Separation.
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). J-Stage. [Link]
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
- Anonymous. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053–1055. [Link]
- Australian Tropical Rainforest Plants. (n.d.). Stephania japonica var. discolor (Blume) Forman.
- Various Authors. (n.d.). Separation of alkaloids by paper chromatography.
- Li, Y., et al. (2021). Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers. PubMed. [Link]
- Malinowska, I., & Kaczorek, E. (n.d.).
- National Institutes of Health. (2018). Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts. PMC. [Link]
- Zhang, Q. W., Lin, L. G., & Ye, W. C. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13, 20. [Link]
- Ntie-Kang, F., et al. (2023). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Advances, 13(44), 30975-30988. [Link]
- Al-Snafi, A. E. (2021). Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques. IntechOpen. [Link]
- National Institutes of Health. (2021).
- Wang, Y., et al. (2019). Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution. Molecules, 25(1), 1. [Link]
- Ntie-Kang, F., et al. (2023). Challenges in natural product-based drug discovery assisted with in silico-based methods. RSC Advances. [Link]
- Beck-Sickinger, A. G. (2001).
- Shankar, R., et al. (2020). Exploration, Conservation, and Cultivation of Stephania japonica (Thunb.) Miers. Journal of Drug Research in Ayurvedic Sciences, 5(2), 106-111. [Link]
- Chrétien, M., & Seidah, N. G. (1981). Chemistry and biosynthesis of pro-opiomelanocortin. ACTH, MSH's, endorphins and their related peptides. Molecular and Cellular Biochemistry, 34(2), 101-127. [Link]
- Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Parathion.
Sources
- 1. Natural neuroprotective alkaloids from Stephania japonica (Thunb.) Miers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. apps.lucidcentral.org [apps.lucidcentral.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities for Natural Product Discovery, Production, and Engineering in Native Producers versus Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 9. Challenges in natural product-based drug discovery assisted with in silico-based methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Alkaloid Separation - Lifeasible [lifeasible.com]
- 11. jocpr.com [jocpr.com]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative Separation of Alkaloids from Stem of Euchresta tubulosa Dunn. by High-Speed Counter-Current Chromatography Using Stepwise Elution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Hasubanan Alkaloids: Profiling Protostephanine and Its Congeners
In the intricate world of natural product chemistry, the hasubanan alkaloids stand out as a fascinating class of isoquinoline derivatives with a complex tetracyclic framework. Structurally reminiscent of morphinan alkaloids, these compounds, primarily isolated from plants of the Stephania genus, have garnered significant attention for their diverse and potent biological activities.[1] This guide provides an in-depth, objective comparison of the bioactivity of protostephanine and other notable hasubanan alkaloids, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies. Our focus is to dissect the nuances of their pharmacological profiles, elucidate the underlying mechanisms of action, and provide a clear, data-driven comparison to inform future research and development endeavors.
The Hasubanan Alkaloid Family: A Structural and Biological Overview
Hasubanan alkaloids are characterized by a unique aza-[4.4.3]propellane core.[2] Their biosynthesis is believed to involve an intramolecular oxidative coupling of a benzylisoquinoline precursor, a pathway that also gives rise to the well-known morphinan alkaloids.[3] This structural relationship has been a driving force in the exploration of their pharmacological potential, particularly in the realm of analgesia. However, the bioactivities of hasubanan alkaloids extend far beyond opioid receptor modulation, encompassing anti-inflammatory, and cytotoxic properties.[4]
This guide will focus on a comparative analysis of the following key bioactivities:
-
Opioid Receptor Affinity: Evaluating the binding affinity of hasubanan alkaloids to mu (µ), delta (δ), and kappa (κ) opioid receptors.
-
Anti-inflammatory Activity: Assessing the ability of these alkaloids to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Cytotoxic Activity: Investigating the potential of these compounds to inhibit the growth of cancer cell lines.
Comparative Bioactivity of this compound and Other Hasubanan Alkaloids
It is important to note that specific bioactivity data for this compound remains elusive in publicly available scientific literature. Therefore, the following comparisons are based on data for other prominent hasubanan alkaloids, providing a framework for understanding the potential activity of this compound within this class.
Opioid Receptor Affinity
Several hasubanan alkaloids have demonstrated notable affinity for opioid receptors, particularly the δ-opioid receptor. This is significant as δ-opioid receptor agonists are being investigated as potential analgesics with fewer side effects than traditional µ-opioid receptor agonists like morphine.
| Alkaloid | Receptor Affinity (IC50, µM) |
| Aknadinine | δ-opioid: Not specified, but noted to be an opioid alkaloid.[5] |
| Hasubanonine | Structurally related to morphinan analgesics, suggesting potential opioid activity.[6] |
| Unnamed Hasubanan Alkaloids from S. japonica | δ-opioid: 0.7 - 46 |
Data synthesized from multiple sources. It is important to consult the original research for detailed experimental conditions.
The data suggests that certain hasubanan alkaloids possess moderate to high affinity for the δ-opioid receptor. The wide range of IC50 values indicates that structural variations within the hasubanan scaffold significantly influence binding affinity.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a key area of drug discovery. Several hasubanan alkaloids have been shown to inhibit the production of key pro-inflammatory cytokines.
| Alkaloid | TNF-α Inhibition (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| Longanone | 19.22 | 6.54 |
| Cephatonine | 16.44 | 39.12 |
| Prostephabyssine | 15.86 | 30.44 |
Data from a study on hasubanan alkaloids from Stephania longa. The compounds were tested in LPS-stimulated RAW264.7 macrophages.
These findings highlight the potential of hasubanan alkaloids as anti-inflammatory agents. The varying potencies against TNF-α and IL-6 suggest that these compounds may act on different points within the inflammatory signaling cascade.
Cytotoxic Activity
The evaluation of cytotoxicity is a crucial step in drug discovery, both for identifying potential anti-cancer agents and for assessing the safety profile of compounds intended for other therapeutic applications.
| Alkaloid | Cell Line | Cytotoxicity (IC50, µM) |
| Cephalotaxine | Various leukemia cell lines | Potent antileukemic activity reported.[7][8] |
Cephalotaxine is a structurally related alkaloid, and its data is included to provide a broader context of the cytotoxic potential within this structural class.
The potent activity of cephalotaxine underscores the potential of related alkaloids, including those from the hasubanan family, as a source for novel anti-cancer drug leads. Further investigation into the cytotoxicity of a wider range of hasubanan alkaloids is warranted.
Mechanistic Insights: Signaling Pathways
Understanding the signaling pathways through which these alkaloids exert their effects is paramount for rational drug design and development.
Opioid Receptor Signaling
Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular events.[9][10] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11][12] This, in turn, modulates downstream effectors, including ion channels and other kinases, ultimately leading to the observed physiological effects such as analgesia.[13]
Caption: Opioid Receptor Signaling Pathway
Pro-inflammatory Cytokine Signaling
The production of pro-inflammatory cytokines like TNF-α and IL-6 is tightly regulated by complex signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles.[14] Many anti-inflammatory agents act by inhibiting these pathways, thereby reducing the transcription of pro-inflammatory genes.
Caption: Pro-inflammatory Signaling Pathway
Experimental Methodologies
To ensure the reproducibility and validity of the presented data, it is crucial to understand the experimental protocols employed.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (IC50 or Ki) of a test compound for a specific opioid receptor subtype.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-DAMGO for µ-receptors, [³H]-naltrindole for δ-receptors) for binding to the receptor.
Step-by-Step Protocol:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly separate the bound from the unbound radioligand by filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.
Anti-inflammatory Assay (TNF-α and IL-6 Quantification)
Objective: To measure the inhibitory effect of a test compound on the production of TNF-α and IL-6 by immune cells.
Principle: Macrophages (e.g., RAW264.7 cell line) are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines. The concentration of these cytokines in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture: Plate RAW264.7 cells in a multi-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with varying concentrations of the test compound for a specified period.
-
Stimulation: Add LPS to the wells to induce an inflammatory response.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the test compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.
Conclusion and Future Directions
The hasubanan alkaloids represent a promising and still largely untapped source of bioactive compounds with therapeutic potential. While data on this compound itself is currently limited, the bioactivity profiles of its congeners strongly suggest that it is likely to possess interesting pharmacological properties, particularly in the areas of analgesia and anti-inflammatory action.
Future research should focus on:
-
Isolation and Bio-evaluation of this compound: A top priority is the targeted isolation and comprehensive biological evaluation of this compound to fill the existing data gap.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the hasubanan scaffold will be crucial to identify the key structural features responsible for the observed bioactivities and to optimize potency and selectivity.
-
In Vivo Studies: Promising candidates identified in in vitro assays should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
By continuing to explore the rich chemical diversity of the hasubanan alkaloids and employing rigorous pharmacological and mechanistic studies, the scientific community can unlock the full therapeutic potential of this remarkable class of natural products.
References
- Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381.
- Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Dinarello, C. A. (2000).
- Hayden, M. S., & Ghosh, S. (2008). Shared principles in NF-kappaB signaling. Cell, 132(3), 344–362.
- Herzon, S. B., & Myers, A. G. (2006). Enantioselective synthesis of (-)-hasubanonine. Journal of the American Chemical Society, 128(20), 6742–6743.
- Huang, C. C., & Lee, C. C. (1981). Cephalotaxine and homoharringtonine. Journal of the Chinese Chemical Society, 28(4), 225-231.
- Law, P. Y., Wong, Y. H., & Loh, H. H. (2000). Molecular mechanisms and regulation of opioid receptor signaling. Annual review of pharmacology and toxicology, 40, 389–430.
- Liao, H., Liu, H., Liao, W. Q., Lin, R. X., Fan, L., Sun, J., Chen, H. Y., Liu, F., & Yang, A. P. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural product research, 36(11), 2800–2805.
- Li, N., Wang, Y., Sun, F., Liang, Y., Zhou, D., & Chen, G. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ChemMedChem, e202300721.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55–63.
- Paton, W. D. (1957). The action of morphine and related substances on contraction and on acetylcholine output of coaxially stimulated guinea-pig ileum. British journal of pharmacology and chemotherapy, 12(1), 119–127.
- Reisman, S. E., & Herzon, S. B. (2008). Enantioselective synthesis of the hasubanan alkaloid (-)-aknadilactam. Organic letters, 10(22), 5143–5146.
- Schwartz, M. A., & Mitzel, T. M. (1980). Total synthesis of hasubanan alkaloids. 2. A new approach to the hasubanan ring system. The Journal of Organic Chemistry, 45(2), 310-314.
- Tomita, M., & Ibuka, T. (1965). The alkaloids of menispermaceous plants. CCXX. The structure of hasubanonine. Chemical & pharmaceutical bulletin, 13(6), 690-694.
- Wall, M. E., & Wani, M. C. (1977). Camptothecin and taxol: from discovery to clinic. Journal of ethnopharmacology, 58(1), 1-19.
- Wang, Y., Sun, F., Liang, Y., Zhou, D., Chen, G., & Li, N. (2024). Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids. ChemMedChem, e202300721.
- Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., Christie, M. J., & Devi, L. A. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223–254.
- Zenk, M. H. (1991). Chasing the enzymes of benzylisoquinoline alkaloid biosynthesis. Pure and Applied Chemistry, 63(4), 585-592.
- Zhang, H., & Yue, J. (2005). Hasubanan type alkaloids from Stephania longa.
- Zhang, X., & Yu, L. (2010). Aknadinine. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-4). Elsevier.
- Herzon, S. B., Calandra, N. A., King, S. M., & McCarthy, M. C. (2011). Efficient Entry to the Hasubanan Alkaloids: First Enantioselective Total Syntheses of (−)‐Hasubanonine, (−)‐Runanine, (−)‐Delavayine, and (+)‐Periglaucine B.
Sources
- 1. Natural Distribution, Structures, Synthesis, and Bioactivity of Hasubanan Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chapter 5 Hasubanan Alkaloids | Semantic Scholar [semanticscholar.org]
- 4. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aknadinine - Wikipedia [en.wikipedia.org]
- 6. Hasubanonine - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Opioid Receptors: Overview [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. omicsonline.org [omicsonline.org]
Introduction: The Imperative for Mechanism of Action (MoA) Validation in Natural Product Drug Discovery
Validating the Mechanism of Action of Protostephanine: A Comparative Guide to Target Deconvolution and Pathway Analysis
This compound, a bisbenzylisoquinoline alkaloid, has emerged as a compound of interest with demonstrated anti-inflammatory and anti-cancer properties in preclinical studies. Natural products have historically been a cornerstone of pharmacology, offering immense structural diversity and biological activity.[1][2] However, their clinical translation is often hampered by an incomplete understanding of their precise molecular targets and mechanisms of action (MoA).[1][3] Elucidating the MoA is not merely an academic exercise; it is a critical step in drug development that informs efficacy, predicts toxicity, identifies patient populations, and enables the development of biomarkers for target engagement.[4]
This guide provides a comprehensive, multi-faceted strategy for validating the MoA of this compound. We will operate from the central hypothesis that this compound exerts its biological effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation and cell survival that is frequently dysregulated in chronic inflammatory diseases and cancer.[5][6] We will progress through a logical cascade of experiments, from initial target identification to cellular pathway engagement and final phenotypic confirmation, presenting a robust framework for building a compelling, data-driven case for this compound's MoA.
Part 1: Target Identification - Pinpointing the Molecular Interaction
The first step in MoA validation is to identify the direct binding partner of the small molecule. While phenotypic screens reveal what a compound does, target identification explains how. We will compare computational and biophysical methods to determine if this compound directly interacts with key proteins in the NF-κB cascade, focusing on the IκB Kinase (IKK) complex, a critical upstream activator.[6]
In Silico Screening: A Predictive First Step
Expertise & Experience: Computational or in silico methods like molecular docking serve as a powerful and cost-effective initial screen.[7] They predict the binding affinity and pose of a ligand (this compound) within the binding pocket of a protein target (e.g., IKKβ). By screening this compound against multiple potential targets, we can prioritize candidates for resource-intensive wet lab validation.[8][9]
Experimental Protocol: Molecular Docking of this compound against IKKβ
-
Protein Preparation: Obtain the 3D crystal structure of human IKKβ from the Protein Data Bank (PDB). Remove water molecules, ligands, and add polar hydrogens using software like UCSF Chimera.[10]
-
Ligand Preparation: Obtain the 3D structure of this compound from a database like PubChem (CID 632119).[11] Optimize the structure and assign Gasteiger charges.
-
Grid Box Generation: Define the docking area by creating a grid box that encompasses the ATP-binding site of IKKβ.[10]
-
Docking Execution: Use a program like AutoDock Vina to perform the docking simulation. The program will generate multiple binding poses and score them based on predicted binding energy (kcal/mol).[12]
-
Analysis: Analyze the top-scoring poses. A lower binding energy suggests a more favorable interaction.[13] Examine the specific amino acid residues involved in hydrogen bonds or hydrophobic interactions.
Data Presentation: Predicted Binding Affinities
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| IKKβ (ATP-binding site) | -9.8 | Cys99, Glu97, Asp166 |
| TNF Receptor 1 (TNFR1) | -7.2 | - |
| Cyclooxygenase-2 (COX-2) | -6.5 | - |
| p65 (RelA) Subunit | -8.1 | - |
Table 1: Hypothetical molecular docking results for this compound against key inflammatory targets. The strong predicted affinity for the IKKβ kinase domain makes it a primary candidate for validation.
Visualization: In Silico Target Identification Workflow
Caption: this compound is hypothesized to inhibit the IKK complex.
Cellular Pathway Modulation: Western Blot Analysis
Expertise & Experience: To confirm pathway inhibition in a cellular context, we use Western Blotting to visualize the phosphorylation status of key proteins downstream of IKKβ. In response to a stimulus like TNF-α, IKKβ phosphorylates IκBα (p-IκBα), leading to its degradation and the subsequent phosphorylation and nuclear translocation of the p65 subunit of NF-κB (p-p65). [5]An effective inhibitor should block these phosphorylation events.
Experimental Protocol: Western Blot for NF-κB Pathway Proteins
-
Cell Culture & Treatment: Culture cells (e.g., HeLa or RAW 264.7 macrophages) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes to activate the NF-κB pathway. A non-stimulated control group should be included.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for p-IκBα, total IκBα, p-p65, total p65, and a loading control (e.g., β-actin).
-
Detection: After incubation with HRP-conjugated secondary antibodies, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize phosphorylated protein levels to their total protein levels.
Data Presentation: Quantified Western Blot Data
| Treatment | p-IκBα / Total IκBα (Fold Change) | p-p65 / Total p65 (Fold Change) |
| Vehicle (No TNF-α) | 1.0 | 1.0 |
| Vehicle + TNF-α | 8.5 | 6.2 |
| This compound (1 µM) + TNF-α | 2.1 | 1.8 |
| This compound (5 µM) + TNF-α | 1.2 | 1.1 |
| IKK-16 (Control) + TNF-α | 1.4 | 1.2 |
Table 3: Hypothetical quantification of Western Blot results showing this compound dose-dependently inhibits TNF-α-induced phosphorylation of IκBα and p65.
Part 3: Phenotypic Validation and Comparative Analysis
The final and most critical phase of MoA validation is to connect the molecular and cellular effects to a relevant disease phenotype. If this compound truly inhibits the NF-κB pathway, it should suppress downstream inflammatory responses and inhibit the growth of NF-κB-dependent cancer cells.
Anti-inflammatory Efficacy: Cytokine Release Assay
Trustworthiness: The transcription of many pro-inflammatory cytokines, such as TNF-α and Interleukin-6 (IL-6), is driven by NF-κB. [14]Measuring the suppression of these cytokines in immune cells (e.g., LPS-stimulated macrophages) provides strong evidence that the observed pathway inhibition leads to a functional anti-inflammatory effect. [15]
Experimental Protocol: ELISA for Pro-inflammatory Cytokines
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with a dose range of this compound or a known anti-inflammatory agent (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 18-24 hours to induce cytokine production.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of each cytokine in the samples. Calculate the IC50 value for the inhibition of each cytokine.
Anti-cancer Efficacy: Cell Viability Assay
Expertise & Experience: Many cancers exhibit constitutive activation of the NF-κB pathway, which promotes cell survival and proliferation. [16]Therefore, a key validation step is to demonstrate that this compound selectively reduces the viability of cancer cells known to be dependent on NF-κB signaling, while having less effect on normal cells. [17][18]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed an NF-κB-dependent cancer cell line (e.g., MDA-MB-231 breast cancer) and a normal, non-transformed cell line (e.g., MCF-10A) in separate 96-well plates.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or a standard chemotherapeutic agent (e.g., Doxorubicin).
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
GI50 Calculation: Calculate the cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative Phenotypic Activity
| Assay | Cell Line | Compound | IC50 / GI50 (µM) |
| TNF-α Inhibition | RAW 264.7 | This compound | 2.5 |
| IL-6 Inhibition | RAW 264.7 | This compound | 3.1 |
| Cell Viability | MDA-MB-231 (Cancer) | This compound | 5.2 |
| Cell Viability | MCF-10A (Normal) | This compound | > 50 |
| Cell Viability | MDA-MB-231 (Cancer) | Doxorubicin (Control) | 0.8 |
Table 4: Comparative data demonstrating this compound's functional efficacy. It potently inhibits inflammatory cytokine production and selectively reduces the viability of NF-κB-dependent cancer cells over normal cells.
Conclusion: A Cohesive Body of Evidence
This guide outlines a logical and rigorous workflow for validating the mechanism of action of this compound. By systematically progressing from in silico prediction to direct biophysical binding, cellular pathway analysis, and finally to phenotypic functional assays, we can construct a powerful, evidence-based narrative.
References
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
- Virtual Target Screening: Validation Using Kinase Inhibitors. (2012).
- IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. (n.d.). PubMed Central. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Cell-based test for kinase inhibitors. (2020). INiTS. [Link]
- Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflamm
- (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.).
- Target identification and validation of natural products with label-free methodology: A critical review from 2005 to 2020 | Request PDF. (n.d.).
- Currently Available Strategies for Target Identification of Bioactive Natural Products. (n.d.). PubMed Central. [Link]
- Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. (n.d.). PubMed Central. [Link]
- Compounds from Natural Sources as Protein Kinase Inhibitors. (2020). PubMed Central. [Link]
- Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Valid
- Target identification and mechanism of action in chemical biology and drug discovery. (n.d.).
- (PDF) Target discovery-directed pharmacological mechanism elucidation of bioactive natural products. (n.d.).
- Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. (2022). PubMed Central. [Link]
- Anti-inflammatory activities of protopine. | Download Scientific Diagram. (n.d.).
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Str
- Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (n.d.). PubMed Central. [Link]
- The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target. (n.d.). PubMed Central. [Link]
- A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling. (n.d.). PubMed Central. [Link]
- This compound | C21H27NO4 | CID 632119. (n.d.). PubChem. [Link]
- Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins. (2024).
- Synthesis of portimines reveals the basis of their anti-cancer activity. (2023).
- Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (n.d.). MDPI. [Link]
- Synthesis of Portimines Reveals the Basis of Their Anti-cancer Activity. (n.d.). PubMed Central. [Link]
- Molecular docking and ADMET based study to identify potential phytochemical inhibitors for papain-like protease of SARS-CoV-2 Pa. (n.d.). ChemRxiv. [Link]
- Identification of Phytochemicals from Arabian Peninsula Medicinal Plants as Strong Binders to SARS-CoV-2 Proteases (3CLPro and PLPro)
- Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. (n.d.). MDPI. [Link]
- Phycocyanin induces apoptosis and enhances the effect of topotecan on prostate cell line LNCaP. (2012). PubMed. [Link]
- Protosappanin A Protects Against Atherosclerosis via Anti- Hyperlipidemia, Anti-Inflammation and NF-κB Signaling Pathway in Hyperlipidemic Rabbits. (n.d.). PubMed. [Link]
- Molecular docking and molecular dynamic simulation studies to identify potential terpenes against Internalin A protein of Listeria monocytogenes. (2023).
- Molecular Docking Simulations of Natural Compounds with Human Prostate-Specific Antigen (PSA)
- The Effect of an Extract of Sappanwood, Protosappanin A and Protosappanin B on Osteogenesis in Periodontitis. (2023). IMR Press. [Link]
- Structure of the five isolated fractions: (1) episappanol, (2)... (n.d.).
Sources
- 1. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Molecular docking and simulation analysis of selected herbal compounds against GP63, FPPS, and NMT, three important Leishmania major proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. This compound | C21H27NO4 | CID 632119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. preprints.org [preprints.org]
- 13. Molecular docking and molecular dynamic simulation studies to identify potential terpenes against Internalin A protein of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protosappanin A protects against atherosclerosis via anti- hyperlipidemia, anti-inflammation and NF-κB signaling pathway in hyperlipidemic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of Hasubanan Alkaloids: Insights from Protostephanine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Hasubanan Alkaloids
Hasubanan alkaloids are a fascinating group of isoquinoline alkaloids characterized by a unique and complex tetracyclic ring system.[1][2][3] Protostephanine, a prominent member of this family, serves as a key structural template for understanding the biological properties of these compounds. The hasubanan scaffold has garnered significant attention from the scientific community due to the diverse pharmacological activities exhibited by its members, including anti-inflammatory, anticancer, neuroprotective, and opioid receptor modulating effects.[1][4][5]
The intricate architecture of hasubanan alkaloids presents both a challenge and an opportunity for medicinal chemists. Understanding how subtle modifications to this core structure impact biological activity is crucial for the rational design of novel therapeutic agents with improved potency and selectivity. This guide will delve into the known biological activities of various hasubanan alkaloids, compare their potencies, and, where possible, draw inferences about the structure-activity relationships that govern their function.
Comparative Analysis of Biological Activities
The biological evaluation of various hasubanan alkaloids has revealed a spectrum of activities. Here, we compare the performance of several key analogs across different therapeutic areas, supported by experimental data from published studies.
Anti-inflammatory Activity
Several hasubanan alkaloids have demonstrated potent anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[5][6]
Table 1: Comparison of Anti-inflammatory Activity of Hasubanan Alkaloids [6]
| Compound | Structure | Inhibition of TNF-α Production (IC₅₀, µM) | Inhibition of IL-6 Production (IC₅₀, µM) |
| Longanone | 19.22 | 6.54 | |
| Cephatonine | 16.44 | 39.12 | |
| Prostephabyssine | 15.86 | 30.44 |
Note: The structures for Longanone, Cephatonine, and Prostephabyssine are presented in the original research article by Liu et al. (2022) and are represented here generically due to the complexity of chemical structure rendering.
The data clearly indicates that prostephabyssine is the most potent inhibitor of TNF-α production, while longanone shows remarkable potency against IL-6 production.[6] These findings highlight that minor structural variations among these alkaloids can lead to significant differences in their inhibitory profiles against specific inflammatory mediators.
Anticancer Activity
The cytotoxicity of hasubanan alkaloids has been explored against various cancer cell lines. A study on synthetic hasubanan alkaloids revealed their antiproliferative properties against the N87 human gastric carcinoma cell line.[4]
Table 2: Antiproliferative Activity of Synthetic Hasubanan Alkaloids [4]
| Compound | Inhibition of N87 Cell Line |
| Synthetic Hasubanan Alkaloid 1 | Submicromolar inhibitor |
| Synthetic Hasubanan Alkaloid 2 | Submicromolar inhibitor |
| Synthetic Hasubanan Alkaloid 3 | Submicromolar inhibitor |
| Synthetic Hasubanan Alkaloid 4 | Submicromolar inhibitor |
While specific IC₅₀ values were not provided in the abstract, the description of "submicromolar inhibitors" suggests high potency.[4] Another study on hernsubanine A, a hasubanan alkaloid from Stephania hernandifolia, showed no cytotoxic activity against A549 (lung carcinoma) and K562 (chronic myelogenous leukemia) cell lines, indicating that not all hasubanan alkaloids possess anticancer properties and that specific structural features are likely required for this activity.[7]
Opioid Receptor Affinity
The structural similarity of hasubanan alkaloids to morphinans has prompted investigations into their interaction with opioid receptors. Several hasubanan alkaloids isolated from Stephania japonica have been shown to exhibit binding affinity for the human delta-opioid receptor.[8]
Table 3: Delta-Opioid Receptor Binding Affinity of Hasubanan Alkaloids [8]
| Compound | δ-Opioid Receptor Binding (IC₅₀, µM) |
| Hasubanan Alkaloid 1 | 0.7 - 46 |
| Hasubanan Alkaloid 2 | 0.7 - 46 |
| Hasubanan Alkaloid 3 | 0.7 - 46 |
| Hasubanan Alkaloid 4 | 0.7 - 46 |
| Hasubanan Alkaloid 5 | 0.7 - 46 |
| Hasubanan Alkaloid 6 | 0.7 - 46 |
The broad range of IC₅₀ values suggests that the affinity for the delta-opioid receptor is highly sensitive to the specific substitution patterns on the hasubanan scaffold.[8]
Structure-Activity Relationship (SAR) Insights
Based on the comparative data, we can infer several preliminary SAR insights for the hasubanan class of alkaloids. It is important to reiterate that these are drawn from a collection of different analogs rather than a systematic study of this compound derivatives.
-
Substitution on the Aromatic Ring: The degree and position of methoxy and hydroxy groups on the aromatic ring appear to significantly influence anti-inflammatory activity. The differences in potency between longanone, cephatonine, and prostephabyssine likely arise from their distinct aromatic substitution patterns.[6]
-
Modifications at the C-ring: The presence and nature of substituents on the C-ring of the hasubanan core seem to be critical for anticancer activity. The potent submicromolar activity of the synthetic analogs suggests that specific functionalities in this region are key for cytotoxicity.[4]
-
Stereochemistry: The stereochemistry of the multiple chiral centers within the hasubanan framework is expected to play a crucial role in receptor binding and overall biological activity, as is common with complex natural products.
Proposed Signaling Pathways and Mechanisms of Action
While the precise molecular targets for most hasubanan alkaloids are not yet fully elucidated, their observed biological effects allow for the postulation of their involvement in key signaling pathways.
Anti-inflammatory Pathway
The inhibition of TNF-α and IL-6 production by hasubanan alkaloids strongly suggests an interference with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including TNF-α and IL-6.
Caption: Proposed anti-inflammatory mechanism of hasubanan analogs via inhibition of the NF-κB pathway.
Anticancer Pathway
The antiproliferative effects of certain hasubanan alkaloids may be mediated through the modulation of MAPK (Mitogen-Activated Protein Kinase) signaling pathways , which are frequently dysregulated in cancer and control cell proliferation, differentiation, and apoptosis.
Caption: Proposed anticancer mechanism of hasubanan analogs via inhibition of the MAPK signaling pathway.
Experimental Protocols
To facilitate further research, this section provides a general overview of the methodologies typically employed in the evaluation of hasubanan analogs.
Synthesis of Hasubanan Analogs
The synthesis of the complex hasubanan core is a significant chemical challenge. A common strategy involves the construction of the tetracyclic imine precursor followed by key carbon-carbon bond-forming reactions to build the complete carbocyclic skeleton.[4]
General Synthetic Workflow:
-
Starting Material: A suitably substituted aromatic compound.
-
Key Reactions: Diels-Alder reaction, Staudinger reduction-aza-Wittig sequence, Friedel-Crafts cyclization, and Hosomi-Sakurai cyclization are often employed.[4]
-
Purification: Purification of intermediates and final products is typically achieved through column chromatography.
-
Characterization: The structures of synthesized compounds are confirmed using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
Caption: General synthetic workflow for the preparation of hasubanan analogs.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity of hasubanan analogs is commonly assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in cell-based assays.
Protocol for Measuring Cytokine Inhibition:
-
Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the hasubanan analogs for a specified time.
-
Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercial ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves.
Cell Viability and Cytotoxicity Assays
The anticancer potential of the analogs is evaluated by determining their effect on the viability and proliferation of cancer cell lines.
Protocol for MTT Assay:
-
Cell Culture: Human cancer cell lines (e.g., N87) are maintained in appropriate culture conditions.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of the hasubanan analogs.
-
Incubation: The plates are incubated for a specific duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined.
Conclusion and Future Directions
The hasubanan alkaloids, with this compound as a representative member, present a rich scaffold for the development of novel therapeutics. The available data, though not exhaustive for this compound itself, clearly demonstrates the potential of this chemical class to yield potent anti-inflammatory, anticancer, and neuromodulatory agents.
The key to unlocking the full therapeutic potential of hasubanan alkaloids lies in systematic SAR studies. The synthesis and biological evaluation of a focused library of this compound analogs with modifications at key positions are imperative. Such studies will provide a clearer understanding of the pharmacophore and guide the design of next-generation analogs with enhanced activity, selectivity, and drug-like properties.
Furthermore, a deeper investigation into the molecular mechanisms of action is crucial. Identifying the specific protein targets and elucidating the downstream signaling pathways will not only validate their therapeutic potential but also open new avenues for drug discovery. The insights presented in this guide, drawn from the broader family of hasubanan alkaloids, provide a solid foundation and a strategic roadmap for these future endeavors.
References
- Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Ikonnikova, V. A., Baranov, M. S., & Mikhaylov, A. A. (2020). Developments in the Synthesis of Hasubanan Alkaloids. Chemistry of Heterocyclic Compounds, 56(10), 1239–1256.
- King, A. G., & Herzon, S. B. (2014). The Hasubanan and Acutumine Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1–103. [Link]
- Li, H., & Herzon, S. B. (2013). Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids. The Journal of Organic Chemistry, 78(22), 11489–11506. [Link]
- Li, H., & Herzon, S. B. (2014). The Hasubanan and Acutumine Alkaloids. The Alkaloids: Chemistry and Biology, 73, 1–103.
- Liu, H., Liao, W. Q., Lin, R. X., Li, Y. L., Yang, S., Liu, F., & Yang, A. P. (2022). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa. Natural Product Research, 36(11), 2800–2805. [Link]
- Liu, H., Liao, W. Q., Lin, R. X., Li, Y. L., Yang, S., Liu, F., & Yang, A. P. (2021). Hasubanan alkaloids with anti-inflammatory activity from Stephania longa.
- Zhang, H., Yue, J. M., & Chen, S. N. (2007). Three new hasubanan alkaloids from Stephania hernandifolia. Helvetica Chimica Acta, 90(11), 2165–2170.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmbio.cn [mmbio.cn]
- 6. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of Natural versus Synthetic Protostephanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Potential of Protostephanine
This compound, a member of the structurally complex hasubanan alkaloid family, has garnered significant interest within the scientific community.[1] Naturally occurring in the plant Stephania japonica, this molecule presents a unique chemical architecture that has intrigued synthetic chemists and pharmacologists alike.[2][3] Hasubanan alkaloids, as a class, are known to exhibit a diverse range of biological activities, including anti-inflammatory, cytotoxic, antiviral, and opioid receptor binding properties.[4] This guide provides a comprehensive comparison of this compound derived from its natural source versus that produced through chemical synthesis, offering insights into the respective advantages and challenges. We will delve into the intricacies of their origins, comparative yields, and purity, and present available data on their biological activities, supported by detailed experimental protocols.
Natural this compound: A Gift from Stephania japonica
The primary natural source of this compound is the plant Stephania japonica, a vine native to regions of Asia.[2][3] The isolation of this compound from its natural matrix is a multi-step process involving extraction and chromatographic purification. While providing access to the molecule as produced by nature's machinery, this approach is often associated with low yields and the challenge of separating the target compound from a complex mixture of other alkaloids.
Challenges in Natural Sourcing
The concentration of this compound in Stephania japonica can be influenced by various factors, including the plant's geographical origin, harvest time, and environmental conditions. This variability can lead to inconsistencies in the yield and purity of the isolated compound. Furthermore, the structural complexity of this compound and the presence of closely related alkaloids necessitate sophisticated and often laborious purification techniques to achieve a high degree of purity.
Synthetic this compound: Engineering Complexity in the Laboratory
The total synthesis of this compound represents a significant achievement in organic chemistry, offering a reliable and potentially scalable alternative to natural extraction. A notable approach, pioneered by Battersby and colleagues, employs a biomimetic strategy that mimics the proposed biosynthetic pathway of the molecule in nature.[2] This synthetic route provides a consistent source of this compound, free from the contaminants and variability associated with plant-based isolation.
Advantages of Chemical Synthesis
Chemical synthesis offers precise control over the molecular architecture, ensuring the production of a single, well-defined stereoisomer. This is a critical advantage for pharmacological studies, where enantiomeric purity can significantly impact biological activity and safety. Moreover, synthesis opens the door to the creation of novel analogs of this compound, allowing for systematic structure-activity relationship (SAR) studies to optimize its therapeutic potential.
Comparative Analysis: Yield and Purity
A direct comparison of the yield and purity of this compound from natural and synthetic sources is crucial for evaluating the practicality of each approach.
| Parameter | Natural Isolation | Synthetic Production (Battersby et al., 1968) |
| Source | Stephania japonica | Chemical Precursors |
| Reported Yield | Variable and generally low | Combined yield of 46% for the final reductive steps[2] |
| Purity | Dependent on purification efficacy | High, with defined stereochemistry |
| Scalability | Limited by plant availability and extraction efficiency | Potentially scalable |
| Consistency | Subject to natural variation | High |
Biological Activity: A Comparative Perspective
Hasubanan alkaloids isolated from Stephania japonica have demonstrated affinity for the human delta-opioid receptor, with IC50 values for some compounds in the micromolar range.[4] Additionally, other hasubanan alkaloids have reported anti-inflammatory activity.[5][6] Given that this compound belongs to this class, it is plausible that it shares these biological activities.
Experimental Protocols
Protocol 1: General Procedure for the Isolation of Hasubanan Alkaloids from Stephania japonica
This protocol is a generalized representation based on common alkaloid isolation techniques, as a detailed specific protocol for this compound was not available in the reviewed literature.
-
Extraction: Dried and powdered plant material (e.g., leaves and stems of Stephania japonica) is exhaustively extracted with a suitable solvent, such as methanol, at room temperature.
-
Acid-Base Partitioning: The crude methanol extract is concentrated under reduced pressure. The resulting residue is then suspended in an acidic aqueous solution (e.g., 5% HCl) and filtered. The acidic solution is washed with a non-polar solvent (e.g., diethyl ether) to remove neutral compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform).
-
Chromatographic Purification: The organic extract containing the crude alkaloids is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alkaloid mixture is then subjected to column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids.
-
Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Further purification can be achieved by preparative TLC or crystallization to yield the pure compound.
Protocol 2: Key Steps in the Biomimetic Synthesis of this compound (Battersby et al., 1968)
This protocol outlines the key transformations in the synthetic route. For detailed experimental conditions, please refer to the original publication.
-
Dienone Formation: The synthesis commences with the preparation of a 1-benzylisoquinoline precursor. Phenolic oxidation of this precursor, for instance using ferricyanide, leads to the formation of a dienone intermediate.[2]
-
Rearrangement: The dienone is then reduced to the corresponding dienol. Acid-catalyzed rearrangement of the dienol prompts a skeletal reorganization to form a key intermediate with the hasubanan core structure.[2]
-
Final Reductive Step: The rearranged intermediate undergoes a final reductive step to yield this compound.[2]
Visualizing the Pathways
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Synthetic Workflow for this compound
Caption: Key stages in the biomimetic synthesis of this compound.
Conclusion: A Tale of Two Sources
The comparison between natural and synthetic this compound highlights a classic dilemma in drug discovery and development. Natural isolation provides the molecule as it exists in its biological context but is often hampered by low yields, variability, and purification challenges. In contrast, chemical synthesis offers a consistent and scalable source of highly pure material, enabling rigorous pharmacological evaluation and the exploration of novel analogs. While specific comparative biological data for this compound from both sources remains to be published, the inherent advantages of synthetic material in terms of purity and consistency make it the preferred choice for preclinical and clinical development. The biomimetic synthesis not only provides access to this intriguing molecule but also deepens our understanding of its natural origins, paving the way for future discoveries in the fascinating world of hasubanan alkaloids.
References
- Carroll, A. R., Arumugan, T., Redburn, J., Ngo, A., Guymer, G. P., Forster, P. I., & Quinn, R. J. (2010). Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a Route Related to the Biosynthetic Pathway.
- Grünenfelder, D. C., Reisman, S. E., & Navarro, R. (2023). Isolation, biosynthesis, and chemical syntheses of the hasubanan and acutumine alkaloids: A historical perspective. Tetrahedron, 149, 133709. [Link]
- Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]
- Battersby, A. R., Bhatnagar, A. K., Hackett, P., Thornber, C. W., & Staunton, J. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers. On this compound (12). Bulletin of the Agricultural Chemical Society of Japan, 20(4), 165–173. [Link]
- Kupchan, S. M., Suffness, M. I., White, D. N. J., McPhail, A. T., & Sim, G. A. (1978). Isolation and structural elucidation of 4-demethylhasubanonine, a new alkaloid from Stephania hernandifolia. The Journal of Organic Chemistry, 43(25), 4876-4879. [Link]
- Takeda, K. (1956). Alkaloid of Stephania japonica Miers On this compound (12). Bioscience, Biotechnology, and Biochemistry, 20(4), 165-173. [Link]
- Matsui, M., Watanabe, Y., Ibuka, T., & Tanaka, K. (1973). Constitution of four new hasubanan alkaloids from Stephania Japonica Miers. Tetrahedron Letters, 14(49), 4263-4266. [Link]
- Bohrium. (2023). Isolation, biosynthesis, and chemical syntheses of the hasubanan and acutumine alkaloids: A historical perspective. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human...[Link]
- Clothier, R., Dierickx, P., Lakhanisky, T., Fabre, M., Betanzos, M., Curren, R., ... & Watts, S. (2008). A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project.
- Battersby, A. R., Jones, R. C. F., Kazlauskas, R., Ottridge, A. P., Poupat, C., & Staunton, J. (1981). Biosynthesis. Part 23. Degradative studies on the alkaloids hasubanonine and this compound from Stephania japonica. Journal of the Chemical Society, Perkin Transactions 1, 2010–2015. [Link]
- Ohashi, K., Shrestha, S., & Adhikari, A. (2021). Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19. Tropical Medicine and Health, 49(1), 1-8. [Link]
- Zhang, L., Wei, L., & Wang, Y. (2022). Pharmacological Activity of Cepharanthine. Molecules, 27(19), 6613. [Link]
- Aparicio, I. M., Ayuso-Sacido, A., & García-Sánchez, D. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(21), 5227. [Link]
- Zhang, C. H., Wang, Y. F., Liu, X. J., Lu, J. H., Qian, C. W., Wan, Z. Y., ... & Qi, S. Y. (2005). Antiviral activity of cepharanthine against severe acute respiratory syndrome coronavirus in vitro. Chinese medical journal, 118(6), 493–496. [Link]
- González-Romero, E., Estévez-Braun, A., & Ravelo, Á. G. (2021). Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. Molecules, 26(16), 4983. [Link]
- Islam, M. T., Das, A. K., Ali, S. A., Haque, M. T., & Islam, M. T. (2019). Phytochemical and pharmacological review on Stephania japonica. Biomedical Journal of Scientific & Technical Research, 14(1), 10430-10433. [Link]
- Phcogj.com. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. [Link]
- Islam, M. T. (2019). Phytochemical and pharmacological review on Stephania japonica.
- Fungi. (2023).
- Smeriglio, A., Denaro, M., De Francesco, C., & Trombetta, D. (2021). Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion. Antioxidants, 10(11), 1827. [Link]
- Viruses. (2023). Antiviral Activity and Crystal Structures of HIV-1 gp120 Antagonists. [Link]
- Belet, G. M., & Petro, B. N. (2013). Two-step Mechanochemical Synthesis of Porphyrins. Journal of visualized experiments : JoVE, (82), 50653. [Link]
- ResearchGate. (n.d.). IC50 values (anti-inflammatory) of standard and plant parts. [Link]
- Campion, E. M., Walls, D., & Loughran, S. T. (2023). Protein Quantitation and Analysis of Purity. Methods in molecular biology (Clifton, N.J.), 2699, 305–347. [Link]
- ResearchGate. (2021).
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Protostephanine
Introduction: The Analytical Imperative for Protostephanine
This compound, a hasubanan-type alkaloid isolated from plants of the Stephania genus (family Menispermaceae), presents a unique molecular architecture that has intrigued chemists and pharmacologists alike. Its biological activities, though not as extensively studied as some of its congeners, necessitate robust and reliable analytical methods for its quantification in various matrices—from raw botanical materials to complex biological fluids. The accuracy of this quantification underpins the integrity of all subsequent research, whether for phytochemical profiling, quality control, or pharmacokinetic studies.
In the lifecycle of drug development and research, it is common to transition between analytical methods. A robust, cost-effective High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method might be perfect for routine quality control of a botanical extract, while a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method is indispensable for measuring picogram levels in plasma. The process of ensuring that these different methods provide equivalent, reliable results is known as cross-validation .[1] This guide provides a comprehensive framework for the cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of this compound, grounded in established regulatory principles and practical laboratory experience.[2][3][4]
The Rationale of Method Selection: Choosing the Right Tool
The choice of an analytical technique is dictated by the "fitness for purpose" principle—balancing sensitivity, selectivity, cost, and throughput. For this compound, two techniques stand out as primary candidates for routine and specialized analysis.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the workhorse of many analytical laboratories. The separation is achieved based on this compound's polarity on a reversed-phase column, and detection relies on its inherent chromophores absorbing UV light.
-
Expertise & Experience: The causality behind choosing HPLC-UV lies in its robustness and simplicity. For quantifying this compound as a major component in a purified extract, its sensitivity is more than adequate. The method is cost-effective and transferable between labs with standard equipment. However, its limitation becomes apparent in complex matrices like plasma or crude plant extracts, where co-eluting compounds can interfere with the analyte peak, compromising selectivity.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the powerful separation of LC with the high selectivity and sensitivity of a tandem mass spectrometer. The instrument isolates the protonated molecule of this compound (precursor ion) and then fragments it to produce specific product ions.
-
Expertise & Experience: LC-MS/MS is the gold standard for trace-level quantification.[5] Its power lies in its specificity; it is highly unlikely that an interfering compound will have both the same retention time, the same parent mass, and the same fragmentation pattern as this compound. This makes it the unequivocal choice for bioanalytical studies, impurity profiling, and metabolomics.[6][7]
-
The Cross-Validation Workflow: A Framework for Trust
Cross-validation is a systematic process to demonstrate that two distinct analytical methods yield comparable results.[1][8] This process is critical when replacing an old method with a new one, transferring a method to a different laboratory, or corroborating results. The entire framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][9][10]
Caption: Workflow for the cross-validation of two analytical methods.
Experimental Protocols: Self-Validating Methodologies
The trustworthiness of any analytical result begins with meticulous sample preparation and clearly defined instrumental methods.
Sample Preparation: Extraction of this compound from Stephania Tubers
This protocol is designed to efficiently extract alkaloids while minimizing the degradation and co-extraction of interfering substances.[11][12]
-
Milling: Dry the tubers of the Stephania plant at 40°C for 48 hours and grind them into a fine powder (20-40 mesh).
-
Extraction: Accurately weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube. Add 20 mL of 80% methanol containing 0.1% formic acid. (Causality: Methanol is an effective solvent for a wide range of alkaloids.[13] The addition of formic acid ensures an acidic environment, which protonates the nitrogen atoms in the alkaloid structure, increasing their solubility in the polar solvent.)
-
Sonication: Sonicate the mixture in an ultrasonic bath for 45 minutes at a controlled temperature (not exceeding 30°C) to enhance extraction efficiency without thermal degradation.[8]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Filtration: Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to remove fine particulates that could damage the analytical column.
Protocol for HPLC-UV Analysis
This method is designed for robustness and reliability in a quality control setting.
| Parameter | Recommended Conditions |
| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Phosphoric Acid in Water; B: Acetonitrile |
| Gradient | 10% B to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 280 nm |
| Column Temp. | 30°C |
Protocol for LC-MS/MS Analysis
This method is optimized for high sensitivity and selectivity, making it suitable for bioanalysis.
| Parameter | Recommended Conditions |
| Column | UPLC C18 Reversed-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 70% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) |
| MS/MS Transitions | This compound: Precursor > Product (e.g., m/z 398.2 > 297.1) |
| Column Temp. | 40°C |
Comparative Data Summary: Performance Metrics
Before cross-validation, each method must be individually validated according to ICH Q2(R1) guidelines.[4] The following table summarizes the expected performance characteristics for the two methods, based on typical results for similar alkaloids.[5][14][15]
| Performance Metric | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 500 ng/mL | Mass spectrometers have a wider dynamic range and higher sensitivity. |
| Correlation (r²) | > 0.999 | > 0.999 | Both methods should demonstrate excellent linearity. |
| LOD | ~150 ng/mL | ~0.05 ng/mL | MS/MS detection is orders of magnitude more sensitive than UV. |
| LOQ | ~500 ng/mL | ~0.1 ng/mL | The LOQ for LC-MS/MS allows for trace-level quantification. |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% | Both methods should be highly accurate within their validated ranges. |
| Precision (RSD%) | < 2% | < 5% | Both methods are expected to be highly precise. |
| Selectivity | Moderate | High | HPLC-UV is susceptible to co-eluting impurities; LC-MS/MS is highly specific due to MRM scanning. |
Interpretation and Conclusion
The cross-validation process culminates in the analysis of a single set of samples by both validated methods. The results are then compared statistically. A paired t-test can determine if there is a statistically significant difference between the means, while a Bland-Altman plot can visualize the agreement between the two methods across the concentration range.
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound is fundamentally a question of application.
-
The HPLC-UV method stands as a robust, reliable, and cost-effective tool for routine quality control, assay of bulk material, and stability studies where this compound concentrations are relatively high and the matrix is clean. Its validation ensures it is fit for this purpose.
-
The LC-MS/MS method offers unparalleled sensitivity and selectivity, making it the essential choice for any application involving trace-level quantification.[5] This includes pharmacokinetic studies in plasma, metabolite identification, impurity profiling, and the analysis of complex botanical matrices where interferences are likely.
Successful cross-validation provides documented evidence that data generated by either method is reliable and interchangeable within defined limits. This ensures data integrity and continuity as a research project evolves from early-stage phytochemical screening to late-stage clinical development, embodying the principles of scientific trustworthiness and analytical excellence.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- [RP-HPLC method for determination of protopine in plasma and pharmacokinetics in r
- Identification of Alkaloids in Stephania hainanensis by Liquid Chromatography Coupled with Quadrupole Time-of-flight Mass Spectrometry.
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
- Alkaloid variations within the genus Stephania (Menispermaceae) in China.
- Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkaloids isolated from Epipremnum aureum (Linden and Andre) Bunting. International Journal of Pharma Sciences and Research. [Link]
- Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study. PubMed. [Link]
- Identification of alkaloidal compounds from leaves and roots of Stephania succifera by HPLC‐QTOF‐MS and prediction of potential bioactivity with PharmMapper. Scilit. [Link]
- Identification of alkaloidal compounds from leaves and roots of Stephania succifera by HPLC‐QTOF‐MS and prediction of potential bioactivity with PharmMapper.
- Current initiatives for the validation of analytical methods for botanicals.
- A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. SciELO. [Link]
- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000929).
- HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector. PubMed. [Link]
- An LC/MS/MS method for simultaneous quantitation of two homoisoflavones: protosappanin B and brazilin with hypoglycemic activity in rat plasma and its application to a comparative pharmacokinetic study in normal and streptozotocin-treated r
- Techniques for extraction and isolation of natural products: a comprehensive review.
- Proton nuclear magnetic resonance. Wikipedia. [Link]
- HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector.
- Extraction Optimization and Qualitative/Quantitative Determination of Bioactive Abietane-Type Diterpenes from Three Salvia Species (Common Sage, Greek Sage and Rosemary) by 1 H-qNMR. MDPI. [Link]
- Extraction of High-Value Chemicals from Plants for Technical and Medical Applic
- A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy. MDPI. [Link]
- Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin-Madison. [Link]
- Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Royal Society of Chemistry. [Link]
- LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods.
- Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. MDPI. [Link]
- Betalain plant sources, biosynthesis, extraction, stability enhancement methods, bioactivity, and applic
- Basic Introduction to NMR Spectroscopy. YouTube. [Link]
- Spectrophotometric and Spectrofluorimetric Methods for the Determination of Dothiepin Hydrochloride in its Pure and Dosage Forms using Eosin.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Simultaneous determination of tetrahydropalmatine, protopine, and palmatine in rat plasma by LC-ESI-MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC/MS/MS method for simultaneous quantitation of two homoisoflavones: protosappanin B and brazilin with hypoglycemic activity in rat plasma and its application to a comparative pharmacokinetic study in normal and streptozotocin-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Official web site : ICH [ich.org]
- 10. starodub.nl [starodub.nl]
- 11. Alkaloid variations within the genus Stephania (Menispermaceae) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to the Comparative Efficacy and Potency of Protostephanine Derivatives: A Framework for Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics often begins with the intricate structures of natural products. Protostephanine, a dibenz[d,f]azonine alkaloid, presents a compelling scaffold for medicinal chemistry exploration. While the parent compound has shown a spectrum of biological activities, its therapeutic potential remains largely untapped. The systematic synthesis and evaluation of this compound derivatives are paramount to unlocking its full capabilities, optimizing efficacy, and enhancing potency for specific therapeutic targets.
This guide provides a comprehensive framework for the comparative analysis of this compound derivatives. In the absence of extensive comparative data in the current literature, we will establish a robust, scientifically grounded roadmap for researchers to generate and interpret such data. We will delve into the rationale behind derivative design, detail essential experimental protocols for efficacy and potency assessment, and provide the necessary tools for data visualization and interpretation, empowering researchers to pioneer the development of novel therapeutics from this promising alkaloid.
This compound: A Profile of the Parent Alkaloid
This compound is a member of the proaporphine alkaloid family, characterized by its unique nine-membered heterocyclic ring containing a nitrogen atom. Its complex structure has intrigued synthetic chemists, and preliminary pharmacological studies have hinted at a range of biological effects, including anti-inflammatory, neuroprotective, and cardiovascular activities. The exact mechanisms of action are not fully elucidated, but initial findings suggest interactions with multiple cellular pathways. This polypharmacology, while complex, offers a rich landscape for the development of derivatives with more selective and potent activities.
The Imperative of Derivatization and Structure-Activity Relationship (SAR) Studies
The journey from a natural product lead to a clinical candidate almost invariably involves chemical modification. The primary goals of creating derivatives are to:
-
Enhance Potency: Increase the biological activity at lower concentrations.
-
Improve Selectivity: Minimize off-target effects and associated toxicities.
-
Optimize Pharmacokinetic Properties: Improve absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Elucidate Mechanism of Action: Understand which structural features are critical for biological activity.
A systematic Structure-Activity Relationship (SAR) study is the cornerstone of this process. By making targeted modifications to the this compound scaffold and observing the impact on biological activity, researchers can build a comprehensive understanding of the pharmacophore – the essential structural features responsible for the desired pharmacological effect.
A Proposed Roadmap for the Synthesis and Evaluation of this compound Derivatives
Given the nascent stage of research into this compound derivatives, a structured approach to synthesis and evaluation is critical. The following workflow outlines a logical progression from derivative design to in vivo validation.
Caption: A hypothetical model of the anti-inflammatory mechanism of a this compound derivative via inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The exploration of this compound and its derivatives is a promising frontier in drug discovery. While the current body of literature lacks direct comparative studies, this guide provides a comprehensive and scientifically rigorous framework for researchers to undertake such investigations. By systematically synthesizing and evaluating a library of derivatives, and by employing the standardized in vitro and in vivo assays outlined herein, the scientific community can begin to build a robust understanding of the structure-activity relationships of this intriguing class of alkaloids. This, in turn, will pave the way for the development of novel and potent therapeutics for a range of human diseases.
References
Due to the lack of specific literature on the comparative efficacy of this compound derivatives, this reference list provides sources for the general biological activities of related alkaloids and standard experimental methodologies.
- Protopine's Pharmacological Activities: Saeed, M., et al. (2021). Identification and Quantification, Metabolism and Pharmacokinetics, Pharmacological Activities, and Botanical Preparations of Protopine: A Review. Molecules, 27(1), 133. [Link]
- In Vitro Neuroprotection Assays: Daghero, F., et al. (2021). An in vitro screening cascade to identify neuroprotective antioxidants in ALS. Free Radical Biology and Medicine, 172, 396-409. [Link]
- Animal Models of Parkinson's Disease: Charles River Laboratories. (n.d.). Animal Models of Parkinson's Disease. [Link]
- Alkaloid Synthesis: Foubelo, F., & Yus, M. (2016). Synthesis of alkaloids. Chimica Oggi/Chemistry Today, 34(4), 45-48. [Link]
- Anti-inflammatory Activity of Alkaloids: Zhang, Y., et al. (2022). Exploring the Anti-inflammatory Effects of Protopine Total Alkaloids of Macleaya Cordata (Willd.) R. Br. Frontiers in Pharmacology, 13, 908991. [Link]
- Cardiovascular Effects of Natural Products: O'Brien, P. J., & Slaughter, M. R. (1987). Cardiovascular effects of protamine sulfate in man. The Annals of thoracic surgery, 44(3), 273-276. [Link]
A Comparative Guide to the In Vitro and In Vivo Correlation of Protostephanine Effects: A Paradigm of Tetrahydroberberine Alkaloid Activity
This guide provides a comprehensive comparison of the anticipated in vitro and in vivo effects of Protostephanine, a member of the tetrahydroberberine class of alkaloids. Due to the limited direct research on this compound, this analysis is built upon a robust foundation of experimental data from its close structural analogs, primarily (-)-Stepholidine and the broader proto-berberine and isoquinoline alkaloid families. This comparative approach allows for a scientifically grounded prediction of this compound's pharmacological profile, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound and Its Analogs
This compound is a naturally occurring tetrahydroberberine alkaloid.[1] While specific studies on this compound are scarce, its chemical structure suggests a pharmacological profile similar to other well-researched alkaloids in its class. Of particular relevance is (-)-Stepholidine, which has been extensively studied for its interaction with dopamine receptors.[2][3] Additionally, the broader families of proto-berberine and isoquinoline alkaloids, including berberine, have demonstrated significant anti-inflammatory and cytotoxic properties.[4][5][6] This guide will, therefore, extrapolate the likely effects of this compound based on the established activities of these related compounds.
Part 1: In Vitro Effects - Unraveling the Molecular Mechanisms
The in vitro evaluation of a compound is the foundational step in understanding its mechanism of action at a cellular and molecular level. Based on data from its analogs, this compound is predicted to exhibit significant activity in three key areas: dopamine receptor antagonism, anti-inflammatory effects, and cytotoxicity against cancer cell lines.
Dopamine Receptor Antagonism: Insights from (-)-Stepholidine
(-)-Stepholidine has been identified as a potent pan-dopamine receptor antagonist, interacting with all five human dopamine receptor subtypes (D1-D5).[2][3] This suggests that this compound likely shares this characteristic.
Experimental Data Summary: (-)-Stepholidine Dopamine Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound |
| D1 | 5.1 ± 2.3 | [3H]-SCH23390 |
| D2 | 11.6 ± 4.2 | [3H]-methylspiperone |
| D3 | 23.5 ± 11 | [3H]-methylspiperone |
| D4 | Low micromolar | [3H]-methylspiperone |
| D5 | 5.8 ± 3.1 | [3H]-SCH23390 |
| Data sourced from Meade et al. (2014)[2][7][8] |
These findings indicate that (-)-Stepholidine, and by extension likely this compound, acts as a broad-spectrum dopamine receptor blocker. Functionally, (-)-Stepholidine has been shown to antagonize G protein-mediated signaling and β-arrestin recruitment at these receptors, without demonstrating any agonist activity.[2][3]
Signaling Pathway: Dopamine Receptor Antagonism
Caption: Predicted mechanism of this compound as a dopamine receptor antagonist.
Anti-Inflammatory Activity: A Common Trait of Berberine Alkaloids
Berberine and related alkaloids have well-documented anti-inflammatory properties.[6][9][10] These effects are often mediated through the inhibition of key inflammatory pathways. It is highly probable that this compound exhibits similar anti-inflammatory actions.
In Vitro Evidence for Anti-Inflammatory Effects of Berberine:
-
Inhibition of Pro-inflammatory Mediators: Berberine has been shown to reduce the production of prostaglandin E2 (PGE2) in oral cancer cell lines by decreasing the expression of cyclooxygenase-2 (COX-2) protein.[6]
-
Suppression of Inflammatory Signaling Pathways: Berberine can inhibit the activation of nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), crucial transcription factors in the inflammatory response.[6][9][10]
Signaling Pathway: Anti-Inflammatory Action
Caption: Predicted anti-inflammatory mechanism of this compound.
Cytotoxicity in Cancer Cell Lines
Many proto-berberine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[5][11][12] This anti-cancer activity is often attributed to the induction of apoptosis and cell cycle arrest.[5]
Experimental Data Summary: Cytotoxicity of Berberine and Related Alkaloids
| Compound | Cell Line | IC50 (µM) | Reference |
| Berberine | HT29 (Colon Cancer) | 52.37 ± 3.45 | [5] |
| Cepharanthine | HT29 (Colon Cancer) | 2.4 | [12] |
| 8-Hexylberberine | Human Cancer Cell Panel | 0.83 | [11] |
| 13-Hexylberberine | Human Cancer Cell Panel | 0.41 | [11] |
The data suggests that the cytotoxic potency of these alkaloids can be significant and is influenced by their chemical structure. It is plausible that this compound also possesses cytotoxic properties against cancer cells.
Part 2: In Vivo Effects - From Animal Models to Potential Therapeutic Applications
In vivo studies are essential to translate in vitro findings into a physiological context, providing insights into a compound's efficacy and safety in a whole organism.
Antipsychotic-like Effects in Animal Models
The potent dopamine receptor antagonism observed in vitro for (-)-Stepholidine strongly predicts antipsychotic-like activity in vivo. This has been confirmed in animal models of schizophrenia.[1]
In Vivo Evidence for Antipsychotic-like Effects of (-)-Stepholidine:
-
Prepulse Inhibition (PPI) Test: (-)-Stepholidine was shown to reverse apomorphine-induced disruption of PPI, a standard model for sensorimotor gating deficits observed in schizophrenia.[1]
-
Paw Test: In this model, which assesses extrapyramidal side effects, (-)-Stepholidine showed an atypical antipsychotic profile with a reduced likelihood of inducing such side effects compared to typical antipsychotics like haloperidol.[1]
-
Phencyclidine (PCP)-Induced Schizophrenia Model: A derivative of l-stepholidine, bi-acetylated l-stepholidine, demonstrated efficacy in a PCP-induced rat model, improving social interaction and cognitive impairments.[13]
Anti-Inflammatory Effects in Animal Models
The in vitro anti-inflammatory properties of berberine alkaloids are mirrored in in vivo models of inflammation.[6][14][15]
In Vivo Evidence for Anti-Inflammatory Effects:
-
Carrageenan-Induced Paw Edema: Pretreatment with berberine has been shown to inhibit the production of exudates and PGE2 in a rat model of carrageenan-induced air pouch inflammation.[6]
-
Lipopolysaccharide (LPS)-Induced Inflammation: In mice challenged with LPS, anatabine, another natural alkaloid, inhibited the production of pro-inflammatory cytokines in a dose-dependent manner.[15]
Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)
An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a drug and a relevant in vivo response.[4][16][17][18] Establishing a strong IVIVC is a primary goal in drug development as it can serve as a surrogate for in vivo bioavailability studies, thereby reducing the number of human trials and accelerating the development process.[18]
For a compound like this compound, with predicted dopamine receptor antagonist activity, an IVIVC could correlate the in vitro receptor binding affinity (Ki) or functional antagonism (IC50) with an in vivo behavioral response, such as the effective dose for reversing apomorphine-induced behaviors in rats.[19]
Conceptual IVIVC Workflow for this compound
Caption: Conceptual workflow for establishing an IVIVC for this compound.
While a specific IVIVC for this compound or its close analogs has not been published, the high correlation observed for other dopamine antagonists between their in vivo binding affinities and their behavioral potencies in animal models suggests that such a relationship is likely to exist for this compound.[19]
Part 4: Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[20][21][22][23]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, add varying concentrations of this compound (or a related alkaloid) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, until a purple precipitate is visible.[22]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[23]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Anti-Inflammatory Assessment: LPS-Induced Inflammation in Mice
This model is widely used to study systemic inflammation.[17][24][25][26]
Protocol:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Compound Administration: Administer this compound (or a related alkaloid) via oral gavage or intraperitoneal (i.p.) injection at various doses. The control group should receive the vehicle.
-
LPS Challenge: After a predetermined pretreatment time (e.g., 1 hour), induce inflammation by i.p. injection of LPS (e.g., 5 mg/kg body weight).[27]
-
Sample Collection: At a specified time point post-LPS injection (e.g., 2-6 hours), collect blood samples via cardiac puncture and harvest tissues (e.g., liver, spleen, brain).
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA or multiplex assays.
-
Histological Analysis: Process tissues for histological examination (e.g., H&E staining) to assess inflammatory cell infiltration.
-
Data Analysis: Compare the levels of inflammatory markers and the degree of tissue inflammation between the treated and control groups.
Conclusion
Based on a comprehensive analysis of its structural analogs, this compound is predicted to be a multi-target agent with significant potential as a pan-dopamine receptor antagonist, an anti-inflammatory compound, and a cytotoxic agent against cancer cells. The strong correlation between the in vitro and in vivo effects of related alkaloids provides a solid foundation for these predictions. The experimental protocols provided herein offer a roadmap for the empirical validation of these anticipated effects and for establishing a robust in vitro-in vivo correlation for this compound, which will be crucial for its future development as a potential therapeutic agent.
References
- Meade, J. A., Free, R. B., Miller, N. R., Chun, L. S., Doyle, T. B., Moritz, A. E., ... & Sibley, D. R. (2014). (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling. Psychopharmacology, 231(23), 4475–4488. [Link]
- Schröder, C., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4455. [Link]
- Konieczny, J., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(21), 6439. [Link]
- de Oliveira, A. M., et al. (2011). Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010. Molecules, 16(10), 8515-8534. [Link]
- Rojas-Carvajal, M., et al. (2017). A Protocol to Perform Systemic Lipopolysacharide (LPS)
- Wang, N., et al. (2017). Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines. Oncology Reports, 38(5), 3141-3150. [Link]
- Graphviz. (2024). DOT Language. Graphviz. [Link]
- Ellenbroek, B. A., et al. (2006). Effects of (-)stepholidine in animal models for schizophrenia. Acta Pharmacologica Sinica, 27(9), 1111-1118. [Link]
- Chen, Y. C., et al. (2004). The anti-inflammatory potential of berberine in vitro and in vivo. Journal of Agricultural and Food Chemistry, 52(1), 89-95. [Link]
- Sketchviz. (n.d.). Graphviz Examples and Tutorial. Sketchviz. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Kim, D., et al. (2019). Phytochemicals as Anti-Inflammatory Agents in Animal Models of Prevalent Inflammatory Diseases. Molecules, 24(16), 2977. [Link]
- Banks, W. A., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences, 23(17), 9687. [Link]
- Iwasa, K., et al. (2001). In Vitro Cytotoxicity of the Protoberberine-Type Alkaloids.
- Tan, W., et al. (2021). Berberine, A Phytoalkaloid, Inhibits Inflammatory Response Induced by LPS through NF-Kappaβ Pathway: Possible Involvement of the IKKα. Molecules, 26(22), 6923. [Link]
- ResearchGate. (n.d.). (-)-Stepholidine displays relatively high affinity for dopamine... [Image].
- Jin, G. Z. (2009). The Neuropharmacology of (-)-Stepholidine and its Potential Applications. Current Neuropharmacology, 7(2), 119-126. [Link]
- Meade, J. A., et al. (2014). (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling. Psychopharmacology, 231(23), 4475-4488. [Link]
- ResearchGate. (n.d.). (PDF) Anti-inflammatory activity of alkaloids: A twenty-century review.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Woolley, A. (2017, September 19). A Quick Introduction to Graphviz. Medium. [Link]
- MedChemExpress. (n.d.). Protocol for Lipopolysaccharides Inducing Inflammation-Related Acute Liver Failure & Cardiac Dysfunction-Myocarditis Model.
- McQuade, R. D., et al. (1993). In vivo binding to dopamine receptors: a correlate of potential antipsychotic activity. Journal of Pharmacology and Experimental Therapeutics, 265(3), 1361-1368. [Link]
- Li, Y., et al. (2020). Anti-inflammatory mechanism of berberine on lipopolysaccharide-induced IEC-18 models based on comparative transcriptomics. Experimental and Therapeutic Medicine, 20(6), 200. [Link]
- ResearchGate. (n.d.). Cytotoxicity of berberine and its derivatives against three human cancer cell lines for 24 h. [Image].
- Schröder, C., et al. (2022). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 23(19), 11880. [Link]
- Semwal, D. K., et al. (2009). Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected]. Planta Medica, 75(11), 1279-1281. [Link]
- Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. [Link]
- Li, X., et al. (2024).
- ResearchGate. (n.d.). (PDF) (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and ??-arrestin-mediated signaling.
- Li, J., et al. (2012). Evaluation of the antipsychotic effect of bi-acetylated l-stepholidine (l-SPD-A), a novel dopamine and serotonin receptor dual ligand. European Journal of Pharmacology, 674(2-3), 241-247. [Link]
- Mohammadi, M., et al. (2024). Enhancement of the stability and cytotoxicity of berberine by liposomal nanocarriers for gastric cancer treatment and its application in gummy candy. Frontiers in Pharmacology, 15, 1421008. [Link]
- Ivanovska, N., & Philipov, S. (1996). Study on the anti-inflammatory action of Berberis vulgaris root extract, alkaloid fractions and pure alkaloids. International Journal of Immunopharmacology, 18(10), 553-561. [Link]
- Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Cells, 9(7), 1637. [Link]
- Harro, J. (2019). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Behavioral Neuroscience, 13, 15. [Link]
- Verbois, S. L., et al. (2021). In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy. Journal of Natural Products, 84(5), 1475-1483. [Link]
- YouTube. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
- ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review).
- ResearchGate. (n.d.). (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation [Image].
- The Pharma Innovation. (2021). Evaluation of in vitro anti-inflammatory activity in Berberis lyceum Royle of Shivalik range of Himalaya.
Sources
- 1. Effects of (-)stepholidine in animal models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (−)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Stepholidine is a potent pan-dopamine receptor antagonist of both G protein- and β-arrestin-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory potential of berberine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytotoxic activity of alkaloids isolated from Stephania rotunda [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the antipsychotic effect of bi-acetylated l-stepholidine (l-SPD-A), a novel dopamine and serotonin receptor dual ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on the anti-inflammatory action of Berberis vulgaris root extract, alkaloid fractions and pure alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats [scielo.sa.cr]
- 18. DOT Language | Graphviz [graphviz.org]
- 19. In vivo binding to dopamine receptors: a correlate of potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Protostephanine with Known Receptor Ligands: A Guide for Researchers
This guide provides a comprehensive framework for the pharmacological characterization of Protostephanine, a hasubanan alkaloid with a unique dibenz[d,f]azonine structure. Due to the limited publicly available data on this compound's direct receptor interactions, this document outlines a systematic approach for its evaluation against well-characterized ligands for dopamine and opioid receptors. This strategy is based on the established activities of structurally related hasubanan and dibenz[d,g]azecine alkaloids. [cite: 1, 2, 7]
This compound's chemical architecture suggests a potential interaction with key central nervous system (CNS) receptors. Hasubanan alkaloids have demonstrated affinity for opioid receptors, particularly the delta (δ) and mu (µ) subtypes.[1] Furthermore, compounds possessing a similar dibenzazecine core structure have been identified as potent dopamine receptor antagonists, with selectivity towards the D1 and D5 receptors and, in some cases, a broader profile including the D4 receptor.[2] This guide will therefore focus on a head-to-head comparison of this compound with established ligands for these two critical receptor families.
I. Rationale for Comparator Selection
The choice of reference ligands is paramount for a meaningful comparison. The selected compounds are well-established pharmacological tools with known binding affinities and functional activities, providing a robust baseline against which to characterize the unknown profile of this compound.
For Dopamine Receptor Profiling:
-
Dopamine (Endogenous Agonist): As the natural ligand for all dopamine receptor subtypes, dopamine will serve as the primary agonist control.[3]
-
SCH23390 (D1-like Receptor Antagonist): A highly selective D1/D5 receptor antagonist, crucial for determining this compound's potential activity at this receptor subfamily.
-
Haloperidol (D2-like Receptor Antagonist): A typical antipsychotic with high affinity for D2-like receptors, serving as a benchmark for D2, D3, and D4 interactions.
-
Clozapine (Atypical Antipsychotic): An atypical antipsychotic with a complex pharmacological profile, including affinity for D4 and various serotonin receptors. Its inclusion is justified by the observation that some dibenzazecines exhibit a clozapine-like profile.[2]
For Opioid Receptor Profiling:
-
DAMGO (µ-Opioid Receptor Agonist): A highly selective peptide agonist for the µ-opioid receptor.
-
DPDPE (δ-Opioid Receptor Agonist): A selective peptide agonist for the δ-opioid receptor.
-
Naloxone (Non-selective Opioid Antagonist): A competitive antagonist at µ, δ, and kappa (κ) opioid receptors, used to determine the opioid-mediated nature of any observed effects.
II. Experimental Design: A Phased Approach
A tiered experimental approach is recommended, beginning with receptor binding assays to determine affinity, followed by functional assays to elucidate the nature of the interaction (agonist, antagonist, or allosteric modulator).
Caption: A phased experimental workflow for the pharmacological characterization of this compound.
III. Methodologies
A. Radioligand Binding Assays
These assays will determine the affinity of this compound for the target receptors by measuring its ability to displace a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant dopamine (D1, D2, D3, D4, D5) or opioid (µ, δ, κ) receptors. Prepare crude membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate assay buffer for each receptor type. For example, 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-DAMGO for µ, [³H]-DPDPE for δ), and a range of concentrations of this compound or the unlabeled reference compound.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol for D2 receptors).
-
Equilibrium: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Scintillation Counting: Wash the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competing ligand that displaces 50% of the specific radioligand binding) using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Receptor Binding Affinity Profile
| Compound | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) | µ-Opioid Ki (nM) | δ-Opioid Ki (nM) | κ-Opioid Ki (nM) |
| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD | TBD |
| SCH23390 | Known Value | >1000 | >1000 | >1000 | Known Value | N/A | N/A | N/A |
| Haloperidol | Known Value | Known Value | Known Value | Known Value | Known Value | N/A | N/A | N/A |
| Clozapine | Known Value | Known Value | Known Value | Known Value | Known Value | N/A | N/A | N/A |
| DAMGO | N/A | N/A | N/A | N/A | N/A | Known Value | >1000 | >1000 |
| DPDPE | N/A | N/A | N/A | N/A | N/A | >1000 | Known Value | >1000 |
| Naloxone | N/A | N/A | N/A | N/A | N/A | Known Value | Known Value | Known Value |
*TBD: To Be Determined *N/A: Not Applicable
B. Functional Assays
These assays will characterize the functional activity of this compound as an agonist or antagonist at the receptors for which it shows significant binding affinity.
1. cAMP Accumulation Assay (for Gs and Gi-coupled receptors)
This assay is suitable for D1-like receptors (Gs-coupled, leading to increased cAMP) and D2-like and opioid receptors (Gi-coupled, leading to decreased cAMP).
Protocol:
-
Cell Culture: Use cell lines expressing the receptor of interest.
-
Agonist Mode: Treat cells with increasing concentrations of this compound and measure cAMP levels.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of this compound before stimulating with a known agonist (e.g., dopamine for D1 receptors, DAMGO for µ-opioid receptors).
-
cAMP Measurement: Use a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot cAMP concentration against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists).
Caption: Canonical Gs and Gi protein signaling pathways.
2. β-Arrestin Recruitment Assay
This assay assesses G protein-independent signaling, which is increasingly recognized as a critical aspect of receptor function.
Protocol:
-
Cell Line: Use engineered cell lines where the receptor is tagged with a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin is tagged with the complementary fragment.
-
Agonist Stimulation: Treat cells with increasing concentrations of this compound.
-
Signal Detection: If this compound is an agonist, it will induce the interaction of the receptor and β-arrestin, leading to the reconstitution of the reporter enzyme and the generation of a detectable signal (e.g., chemiluminescence).
-
Antagonist Mode: Pre-incubate with this compound before adding a known agonist.
-
Data Analysis: Determine EC50 or IC50 values from the dose-response curves.
Data Presentation: Functional Activity Profile
| Compound | D1 Functional Activity (EC50/IC50, nM) | D2 Functional Activity (EC50/IC50, nM) | µ-Opioid Functional Activity (EC50/IC50, nM) | δ-Opioid Functional Activity (EC50/IC50, nM) |
| This compound | TBD | TBD | TBD | TBD |
| Dopamine | Agonist (Known EC50) | Agonist (Known EC50) | N/A | N/A |
| SCH23390 | Antagonist (Known IC50) | N/A | N/A | N/A |
| Haloperidol | Antagonist (Known IC50) | Antagonist (Known IC50) | N/A | N/A |
| DAMGO | N/A | N/A | Agonist (Known EC50) | N/A |
| DPDPE | N/A | N/A | N/A | Agonist (Known EC50) |
| Naloxone | N/A | N/A | Antagonist (Known IC50) | Antagonist (Known IC50) |
*TBD: To Be Determined *N/A: Not Applicable
IV. Conclusion
This guide provides a robust and scientifically rigorous framework for the initial pharmacological characterization of this compound. By employing a head-to-head comparison with well-defined receptor ligands, researchers can efficiently determine its binding affinity and functional activity at dopamine and opioid receptors. The resulting data will be crucial in elucidating the potential therapeutic applications of this novel hasubanan alkaloid and guiding future drug development efforts.
V. References
-
The Hasubanan and Acutumine Alkaloids. (2014). ScienceDirect. [Link]
-
The Hasubanan and Acutumine Alkaloids. (2013). PubMed. [Link]
-
Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica. (2010). PubMed. [Link]
-
Dopamine/serotonin receptor ligands. 16.(1) Expanding dibenz[d,g]azecines to 11- and 12-membered homologues. Interaction with dopamine D(1)-D(5) receptors. (2007). PubMed. [Link]
-
Dopamine receptor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Opioid receptor - Wikipedia. (n.d.). Wikipedia. [Link]
-
Dopamine receptors – IUPHAR Review 13. (2015). PubMed Central. [Link]
Sources
- 1. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine/serotonin receptor ligands. 16.(1) Expanding dibenz[d,g]azecines to 11- and 12-membered homologues. Interaction with dopamine D(1)-D(5) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to Protostephanine: Replicating and Advancing Published Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the published findings on Protostephanine, a dibenz[d,f]azonine alkaloid. It is designed to be a practical resource for researchers aiming to replicate, verify, or build upon existing work related to this unique natural product. We will delve into the foundational synthetic routes, compare their strategic approaches, and outline the necessary analytical techniques for structural confirmation. Furthermore, this guide will touch upon the reported biological activities of this compound, offering a comprehensive starting point for further investigation into its therapeutic potential.
The Synthetic Landscape of this compound: A Tale of Two Foundational Routes
The initial total syntheses of this compound were reported in the late 1960s, laying the groundwork for all subsequent studies. While both routes successfully afforded the target molecule, they differ significantly in their strategic approach. Understanding these differences is crucial for any researcher planning to synthesize this compound or its analogs.
The Pecherer and Brossi Approach: A Practical, Multi-step Synthesis
In 1967, Pecherer and Brossi of Hoffmann-La Roche detailed a practical, albeit lengthy, synthesis of this compound.[1] Their approach, while not explicitly biomimetic, provided a robust method for accessing the core dibenz[d,f]azonine skeleton.
Experimental Protocol: Key Steps in the Pecherer and Brossi Synthesis
-
Starting Material: The synthesis commences with readily available precursors, which are elaborated over multiple steps to construct the key intermediates.
-
Ring Closure: A critical step involves an intramolecular cyclization to form the nine-membered azonine ring.
-
Final Elaboration: Subsequent functional group manipulations, including methylation and reduction, lead to the final this compound structure.
While this synthesis was a landmark achievement, its multi-step nature presents challenges in terms of overall yield and scalability for researchers today.
The Battersby Synthesis: A Biosynthetically Inspired Strategy
A year later, in 1968, the research group of A. R. Battersby at the University of Liverpool reported a more elegant and biosynthetically patterned synthesis of this compound.[2][3][4] This approach sought to mimic the proposed natural pathway for the formation of such alkaloids.
Conceptual Workflow of the Battersby Synthesis
Caption: A simplified workflow of the biosynthetically-inspired Battersby synthesis of this compound.
This route offers a more convergent and potentially more efficient pathway to this compound. The key phenolic oxidation step, however, can be sensitive and may require careful optimization to achieve good yields.
Comparison of Synthetic Routes
| Feature | Pecherer and Brossi (1967) | Battersby (1968) |
| Strategy | Linear, classical synthesis | Convergent, biosynthetically inspired |
| Key Step | Intramolecular cyclization | Phenolic oxidation and rearrangement |
| Potential Advantages | Robust and practical for the time | Potentially more efficient, elegant |
| Potential Challenges | Lengthy, lower overall yield | Sensitive key step, potential for side products |
Structural Verification: Essential Analytical Techniques
Accurate structural characterization is paramount in natural product synthesis. For this compound, a combination of spectroscopic techniques is essential to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are the most powerful tools for elucidating the structure of this compound. The complex aromatic and aliphatic regions of the spectra provide a unique fingerprint of the molecule. Researchers should pay close attention to the chemical shifts and coupling constants of the protons on the dibenz[d,f]azonine core and the methoxy and N-methyl groups.
Expected Key ¹H NMR Signals for this compound:
-
Aromatic Protons: A series of signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the two benzene rings.
-
Methoxy Groups: Sharp singlets in the upfield region (typically δ 3.5-4.0 ppm) corresponding to the methoxy protons.
-
N-Methyl Group: A singlet corresponding to the N-methyl protons.
-
Aliphatic Protons: A complex set of multiplets corresponding to the protons of the nine-membered ring.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula of this compound (C₂₁H₂₇NO₄).[5][6] Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. The observation of the accurate mass of the protonated molecule [M+H]⁺ provides strong evidence for the correct elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure.
Data Acquisition and Analysis Workflow for this compound
Caption: A typical workflow for the purification and structural confirmation of synthesized this compound.
Biological Activity and Future Directions
While the primary focus of early research was on the total synthesis of this compound, some preliminary investigations into its biological activity have been reported. However, this remains a largely underexplored area, presenting significant opportunities for future research.
Initial reports suggest that some dibenz[d,f]azonine alkaloids possess interesting pharmacological properties. Further studies are warranted to explore the potential of this compound in areas such as:
-
Cytotoxicity: Screening against a panel of cancer cell lines to determine its potential as an anticancer agent.
-
Neurological Activity: Investigating its effects on neurotransmitter systems, given the structural similarity of the core to some psychoactive compounds.
-
Antimicrobial Activity: Evaluating its efficacy against various bacterial and fungal strains.
Researchers interested in the biological evaluation of this compound should employ standardized in vitro assays to obtain reliable and reproducible data.
Experimental Protocol: Preliminary Cytotoxicity Screening (MTT Assay)
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate culture media.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (and appropriate controls) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
This guide provides a foundational framework for researchers embarking on studies involving this compound. By understanding the historical synthetic routes, employing rigorous analytical techniques, and exploring its untapped biological potential, the scientific community can continue to build upon the pioneering work in this fascinating area of natural product chemistry.
References
- Battersby, A. R., et al. (1968). Synthesis of this compound by a route related to the biosynthetic pathway.
- Pecherer, B., & Brossi, A. (1967). A practical synthesis of this compound. The Journal of Organic Chemistry, 32(4), 1053–1055.
- Battersby, A. R., et al. (1968).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- This citation is not directly referenced in the text but provides context on related alkaloids. Pharmacological Activity of Cepharanthine. (2022). MDPI.
- This citation provides general information on mass spectrometry techniques. Amino acid and peptide conjugates of protoporphyrin: preparation and analysis by high-performance liquid chromatography, high-performance liquid chromatography/electrospray ionization mass spectrometry and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2002). PubMed.
- This citation provides general information on NMR spectroscopy. NMR-spectroscopic analysis of mixtures: from structure to function. (n.d.). PMC - NIH.
- This is a duplicate of reference 1 and has been consolid
- This citation is not directly referenced in the text but provides context on related alkaloids. Progress in the study of bioactivity, chemical composition and pharmacological mechanism of action in Wolfiporia cocos (F.A. Wolf) Ryvarden & Gilb. (n.d.). PMC - NIH.
- This is a duplicate of reference 4 and has been consolid
Sources
- 1. researchgate.net [researchgate.net]
- 2. ekwan.github.io [ekwan.github.io]
- 3. hmdb.ca [hmdb.ca]
- 4. Synthesis of this compound by a route related to the biosynthetic pathway - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. longdom.org [longdom.org]
- 6. This compound | C21H27NO4 | CID 632119 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Independent Validation of Protostephanine's Biological Targets
For researchers in pharmacology and drug development, the journey from a promising natural product to a validated therapeutic lead is both exciting and fraught with challenges. Protostephanine, a hasubanan alkaloid isolated from Stephania japonica, represents such a compound with a complex chemical architecture but an incompletely understood mechanism of action. While direct evidence for its molecular targets is sparse, related alkaloids like protopine exhibit known anti-inflammatory and acetylcholinesterase inhibitory activities, providing a logical starting point for investigation.
This guide provides a comprehensive, technically-grounded framework for the independent identification and validation of this compound's biological targets. Moving beyond a simple list of protocols, we will explore the causality behind experimental choices, emphasizing a multi-pronged, orthogonal approach to build a robust, data-driven case for target engagement. This document is designed for researchers, scientists, and drug development professionals seeking to de-orphan a novel compound and rigorously validate its mechanism of action.
The Challenge: From Bioactivity to Validated Target
The critical first step in harnessing a compound like this compound is to move from a phenotypic observation (e.g., reduces inflammation in a cell model) to a validated molecular interaction. Target identification is essential for optimizing lead compounds, predicting potential side effects, and understanding the biological pathways being modulated[1][2]. Natural products, due to their evolution as complex biological effectors, may interact with multiple proteins, making an unbiased and multi-faceted validation strategy paramount[3].
Our strategy will be twofold:
-
Unbiased Target Discovery: Employing methods that can identify potential binding partners without prior assumptions.
-
Hypothesis-Driven Validation: Using targeted assays to confirm engagement with specific proteins suggested by the unbiased screens or by the pharmacology of related compounds.
Here, we will use two primary hypotheses as running examples:
-
Hypothesis 1 (Inflammation): this compound modulates key proteins in inflammatory signaling, such as the NF-κB pathway.
-
Hypothesis 2 (Neuroactivity): this compound inhibits acetylcholinesterase (AChE), similar to other alkaloids[4][5].
An Orthogonal Workflow for Target Validation
A single experimental method is rarely sufficient to confirm a drug-target interaction. By combining techniques that rely on different biophysical principles, we can build a powerful, self-validating system. Our proposed workflow integrates an unbiased discovery method with two distinct validation assays.
Caption: Orthogonal workflow for this compound target validation.
Part 1: Unbiased Target Discovery
To cast a wide net, we begin with a method designed to capture any protein that physically interacts with this compound from a complex biological sample.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a powerful technique to isolate a drug's binding partners from a cell or tissue lysate[1][6]. The core principle involves immobilizing the small molecule (this compound) on a solid support (e.g., magnetic beads), incubating it with a protein lysate, washing away non-specific binders, and then identifying the specifically bound proteins by mass spectrometry[1][7].
Causality Behind Experimental Choices:
-
Immobilization Strategy: this compound must be chemically modified to incorporate a linker and an affinity tag (e.g., biotin). The linker's position is critical; it must be attached to a part of the molecule not essential for target binding to avoid steric hindrance. A preliminary Structure-Activity Relationship (SAR) study can inform this choice.
-
Control Sample: The most crucial control is a parallel experiment using beads without the immobilized compound or with a structurally related but biologically inactive analogue. This allows for the differentiation of true interactors from proteins that bind non-specifically to the beads or linker.
-
Probe Synthesis:
-
Synthesize a this compound derivative with a linker arm terminating in a reactive group suitable for conjugation to biotin.
-
Conjugate the derivative to biotin. Purify the this compound-biotin probe.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a macrophage cell line like RAW 264.7 for inflammation studies) to a high density.
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C to remove cellular debris. Determine the protein concentration using a BCA assay.
-
-
Affinity Purification:
-
Incubate streptavidin-coated magnetic beads with the this compound-biotin probe (and a biotin-only control) to immobilize the bait.
-
Incubate the probe-coated beads with the cell lysate (e.g., 1-2 mg total protein) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for MS:
-
Elute the bound proteins from the beads. A common method is to use an SDS-containing buffer and heat to 95°C for 5 minutes[8].
-
Reduce the disulfide bonds in the eluted proteins with DTT or TCEP and alkylate the resulting thiols with iodoacetamide to prevent re-oxidation[8].
-
Separate the proteins by SDS-PAGE. Stain the gel (e.g., with Coomassie blue).
-
Excise unique bands present in the this compound lane but absent or significantly reduced in the control lane.
-
Perform an in-gel tryptic digest of the proteins within the excised gel bands.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7].
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm like Mascot or Sequest.
-
Filter results against a contaminant repository (e.g., the CRAPome database) and prioritize proteins that are significantly enriched in the this compound pulldown compared to the control[7].
-
Part 2: Validating Target Engagement in a Cellular Context
AP-MS identifies potential binders in a lysate, but it doesn't confirm the interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) bridges this gap.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissues[9][10][11]. The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand will be more resistant to heat-induced denaturation and aggregation than the unbound protein[9][12].
Sources
- 1. fiveable.me [fiveable.me]
- 2. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry [protocols.io]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the Anti-Neoplastic Efficacy of Protostephanine: A Comparative Study Across Diverse Cancer Cell Lines
Executive Summary
Protostephanine, a hasubanan-type alkaloid, belongs to a chemical class known for a range of biological activities, including cytotoxic effects against cancer cells.[1][2] However, a systematic comparison of its efficacy across different cancer types is lacking. This guide provides a comprehensive framework for researchers to conduct a comparative study of this compound's effects. We detail the essential experimental protocols, explain the scientific rationale behind methodological choices, and present a model for data interpretation. The objective is to create a robust, self-validating system to profile the compound's therapeutic potential, identify sensitive cancer cell subtypes, and elucidate its underlying mechanisms of action.
Introduction: The Rationale for a Comparative Study
Alkaloids are a cornerstone of natural product-based cancer chemotherapy, with compounds like paclitaxel and vincristine demonstrating the potent anti-tumor activity of this class.[3][4] Hasubanan alkaloids, extracted from plants of the Stephania genus, have shown promising cytotoxic and anti-inflammatory activities, making them an intriguing area for drug discovery.[1][5]
The efficacy of an anti-cancer agent is rarely uniform across all malignancies. Cellular responses are dictated by a complex interplay of genetic and proteomic factors, including the status of tumor suppressors like p53, the expression of pro- and anti-apoptotic proteins, and the activity of survival signaling pathways.[6][7] Therefore, screening a new compound like this compound against a panel of well-characterized cell lines from different tissues is a critical first step. This approach allows us to:
-
Determine a Cytotoxicity Profile: Identify which cancer types are most sensitive to this compound.
-
Elucidate Mechanisms of Action: Uncover whether the compound induces cell death primarily through apoptosis, cell cycle arrest, or other mechanisms, and how this may vary between cell lines.
-
Assess Potential for Selectivity: By including a non-malignant cell line, we can perform an initial assessment of the compound's therapeutic window.
This guide outlines the workflows to investigate these critical questions, using a proposed panel of human cancer cell lines.
Core Methodologies & Experimental Design
A successful comparative study hinges on rigorous, well-controlled, and reproducible experiments. The following protocols are designed as a self-validating system, incorporating necessary controls and providing a clear rationale for each step.
Cell Line Panel Selection & Culture
The choice of cell lines is paramount. We propose a panel that represents diverse cancer types and well-known molecular characteristics.
-
MCF-7: Luminal A breast cancer (Estrogen Receptor positive).
-
MDA-MB-231: Triple-negative breast cancer (highly metastatic).
-
A549: Non-small cell lung carcinoma.
-
HCT-116: Colorectal carcinoma (p53 wild-type).
-
HEK293: Human embryonic kidney cells (non-cancerous control).
Rationale: This panel allows for the comparison of this compound's effects on cancers from different tissues (breast, lung, colon), with different metastatic potentials and hormone receptor statuses. The inclusion of HCT-116 provides a model to study p53-dependent responses, while HEK293 serves as a crucial control for assessing general cytotoxicity versus cancer-specific effects.
Experimental Workflow Overview
The overall experimental process follows a logical progression from broad cytotoxicity screening to detailed mechanistic investigation.
Caption: Overall experimental workflow for characterizing this compound.
Protocol: Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability.
Principle: The mitochondrial reductase enzymes in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in culture medium. Replace the old medium with the drug-containing medium. Include a "vehicle-only" control (e.g., DMSO).
-
Incubation: Incubate the cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol: Apoptosis Analysis (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Treatment: Treat cells in 6-well plates with this compound at their respective IC50 concentrations for 24 hours.
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
Annexin V(-) / PI(-) = Live cells
-
Annexin V(+) / PI(-) = Early apoptotic cells
-
Annexin V(+) / PI(+) = Late apoptotic/necrotic cells
-
Protocol: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle.
Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content (and twice the fluorescence) of cells in the G1 phase.
Step-by-Step Protocol:
-
Treatment: Treat cells as in the apoptosis assay.
-
Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight.
-
Staining: Wash the fixed cells to remove ethanol. Resuspend in PBS containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Analysis: Analyze by flow cytometry to quantify the percentage of cells in the G1, S, and G2/M phases.
Comparative Results & Data Interpretation (Exemplar Data)
The following tables present hypothetical, yet plausible, data to illustrate how the results of this comparative study could be structured and interpreted.
Table 1: Comparative Cytotoxicity of this compound
This table summarizes the IC50 values across the cell line panel.
| Cell Line | Cancer Type | Key Feature | Hypothetical IC50 (µM) | Interpretation |
| MCF-7 | Breast Carcinoma | ER+ | 15.2 | Moderately sensitive. |
| MDA-MB-231 | Breast Carcinoma | Triple-Negative | 5.8 | Highly sensitive , suggesting efficacy in aggressive, hard-to-treat breast cancer. |
| A549 | Lung Carcinoma | - | 22.5 | Moderately sensitive. |
| HCT-116 | Colorectal Carcinoma | p53 wild-type | 8.1 | Highly sensitive , suggesting a potential role for p53 in the response. |
| HEK293 | Non-cancerous Kidney | Control | > 80.0 | Low toxicity to non-cancerous cells, indicating a favorable therapeutic window. |
Table 2: Comparative Induction of Apoptosis and Cell Cycle Arrest
This table compares the primary mechanism of action in the most sensitive cell lines after 24h treatment at their IC50.
| Cell Line | Apoptosis (% of Total) | Cell Cycle Arrest Phase | Interpretation |
| MDA-MB-231 | 45.3% | G2/M | This compound is a potent inducer of apoptosis and causes a G2/M phase arrest, a profile similar to microtubule-stabilizing agents.[8][9] |
| HCT-116 | 25.1% | G1 | The G1 arrest is significant, suggesting activation of the G1 checkpoint, possibly through a p53-dependent pathway.[10][11] |
Elucidating the Molecular Mechanism
Based on the exemplar data, Western blotting would be employed to investigate the molecular pathways involved.
Hypothesized Apoptosis Pathway (in MDA-MB-231 cells)
The data suggests a potent apoptotic response. A likely mechanism is the intrinsic (mitochondrial) pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.[12][13]
Caption: Hypothesized p53-mediated G1 cell cycle arrest pathway.
Western Blot Validation:
-
Phospho-p53 (Ser15): Expect an increase, indicating activation.
-
p21: Expect a significant increase. [6]* Cyclin D1: A key G1 cyclin; expect a decrease. [7]
Conclusion and Future Directions
This guide provides a structured, hypothesis-driven framework for the comparative analysis of this compound. By following these validated protocols, researchers can generate a comprehensive profile of the compound's anti-cancer activity, identify the most promising cancer models for further study, and build a strong foundation for understanding its molecular mechanisms. Positive and differential results from these in vitro studies would provide a compelling rationale for advancing this compound into more complex pre-clinical models, such as 3D spheroids and in vivo xenograft studies.
References
- ResearchGate. (2021).
- National Institutes of Health (NIH). (2021).
- National Institutes of Health (NIH). (2019). Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells. [Link]
- ResearchGate. (2014). The Hasubanan and Acutumine Alkaloids. [Link]
- PubMed. (2013). The Hasubanan and Acutumine Alkaloids. [Link]
- Karger Publishers. (2013). DNA damage and cell cycle arrest induced by protoporphyrin IX in sarcoma 180 cells. [Link]
- PubMed. (2021).
- Journal of Drug Delivery and Therapeutics. (2024). Apoptotic Activity of Protopine against Human Breast Cancer Cell Lines: An in vitro Study. [Link]
- PubMed. (2019). Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells. [Link]
- National Institutes of Health (NIH). (2016).
- National Institutes of Health (NIH). (2022). Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine. [Link]
- National Institutes of Health (NIH). (2017). Anticancer Alkaloids from Trees: Development into Drugs. [Link]
- Frontiers Media. (2022).
- National Institutes of Health (NIH). (2023). Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action. [Link]
- National Institutes of Health (NIH). (2014). Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study. [Link]
- ResearchGate. (2011).
- National Institutes of Health (NIH). (2020).
- MDPI. (2023).
- PLOS One. (2014).
- QIAGEN. (N.D.).
- PubMed. (1998).
- Hindawi. (2018). Potential Anticancer Properties and Mechanisms of Action of Formononetin. [Link]
- Cold Spring Harbor Perspectives in Biology. (2010).
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Alkaloids from Trees: Development into Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The possible anti-tumor actions and mechanisms of active metabolites from Cortex Fraxini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protosappanin B promotes apoptosis and causes G1 cell cycle arrest in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comprehensive Guide to Assessing the Selectivity of Protostephanine for its Target
For researchers and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. A highly selective compound promises a more targeted therapeutic effect with a reduced potential for off-target-mediated side effects. This guide provides an in-depth, technically-focused framework for evaluating the selectivity of Protostephanine, a hasubanan alkaloid with known bioactivity. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to selectivity profiling.
This compound belongs to the hasubanan class of alkaloids, and emerging evidence points towards its interaction with G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.[1][2][3] Specifically, studies on related hasubanan alkaloids have indicated an affinity for opioid receptors.[2][4] Therefore, this guide will focus on characterizing the selectivity of this compound for the delta-opioid receptor (DOR) against a panel of other relevant CNS receptors.
I. The Logic of Selectivity Profiling: A Multi-tiered Approach
A thorough assessment of selectivity cannot rely on a single experimental endpoint. Instead, a multi-tiered approach is necessary, beginning with an evaluation of direct binding affinity and progressing to functional assays that measure the downstream consequences of receptor engagement. This strategy provides a more complete picture of a compound's pharmacological profile.
Our investigation into this compound's selectivity will be structured as follows:
-
Primary Target Engagement: Quantify the binding affinity of this compound for the delta-opioid receptor.
-
Off-Target Binding Assessment: Screen this compound against a panel of closely related and functionally relevant receptors to identify potential off-target interactions.
-
Functional Characterization: Determine whether this compound acts as an agonist, antagonist, or inverse agonist at its primary and any identified off-targets.
The following diagram illustrates this tiered approach to selectivity profiling:
Caption: A tiered workflow for assessing small molecule selectivity.
II. Tier 1: Quantifying Binding Affinity with Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor.[5][6][7] These assays measure the ability of an unlabeled test compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor.
The Causality Behind Experimental Choices:
-
Choice of Radioligand: A well-characterized radioligand with high affinity and selectivity for the target receptor is crucial for obtaining reliable data.
-
Membrane Preparation vs. Whole Cells: Using membrane preparations expressing the receptor of interest isolates the receptor from complex cellular processes, providing a direct measure of binding affinity.[6]
-
Competition Binding: This format allows for the determination of the inhibitory constant (Ki) of the unlabeled test compound, a measure of its binding affinity.[5]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is adapted from standard methodologies for assessing ligand binding to GPCRs.[5][8][9]
1. Membrane Preparation: a. Culture cells stably expressing the human delta-opioid receptor (or other target receptors). b. Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4 with protease inhibitors). c. Centrifuge the homogenate to pellet the membranes. d. Wash the membrane pellet and resuspend in an appropriate assay buffer. e. Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.
2. Assay Setup: a. In a 96-well plate, add the following in order: i. Assay buffer ii. A dilution series of this compound (or control compounds). iii. A fixed concentration of a suitable radioligand (e.g., [³H]-naltrindole for the delta-opioid receptor). iv. The membrane preparation. b. Include wells for determining total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).
3. Incubation and Filtration: a. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). b. Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand. c. Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Detection and Data Analysis: a. Dry the filter mat and add a scintillation cocktail. b. Count the radioactivity on each filter using a scintillation counter. c. Subtract the non-specific binding from all other values to obtain specific binding. d. Plot the specific binding as a function of the logarithm of the this compound concentration. e. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). f. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation: this compound Binding Affinity Profile
The following table presents hypothetical data from competitive radioligand binding assays to illustrate how the selectivity of this compound can be quantified.
| Receptor Target | Radioligand | This compound Ki (nM) | Selectivity Ratio (vs. DOR) |
| Delta-Opioid (DOR) | [³H]-Naltrindole | 25 | - |
| Mu-Opioid (MOR) | [³H]-DAMGO | 250 | 10-fold |
| Kappa-Opioid (KOR) | [³H]-U69,593 | 1,200 | 48-fold |
| Serotonin 5-HT2A | [³H]-Ketanserin | >10,000 | >400-fold |
| Dopamine D2 | [³H]-Spiperone | >10,000 | >400-fold |
| Adrenergic α2A | [³H]-Rauwolscine | 8,500 | 340-fold |
Interpretation: The hypothetical data in this table suggest that this compound exhibits a clear preference for the delta-opioid receptor over the other receptors tested. The selectivity ratio, calculated by dividing the Ki for the off-target receptor by the Ki for the primary target, provides a quantitative measure of this preference.
III. Tier 2: Assessing Functional Activity
While binding affinity is a critical parameter, it does not provide information about the functional consequences of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing the basal activity of the receptor). Functional assays are therefore essential for a complete understanding of a compound's selectivity.[10]
The Causality Behind Experimental Choices:
-
GTPγS Binding Assay: This assay directly measures the first step in G-protein activation, the exchange of GDP for GTP on the Gα subunit.[11][12] It is a proximal and sensitive measure of receptor activation, making it ideal for distinguishing between full and partial agonists.[10]
-
cAMP Accumulation Assay: For many GPCRs, including opioid receptors, the activation of the G-protein leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[13] Measuring cAMP levels provides a downstream confirmation of the functional effect observed in the GTPγS assay.[14][15]
The following diagram illustrates the signaling pathway relevant to these functional assays for a Gi-coupled receptor like the delta-opioid receptor.
Caption: Signaling pathway for a Gi-coupled receptor like the delta-opioid receptor.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This protocol is a standard method for measuring G-protein activation.[10][11][12]
1. Membrane Preparation: a. Prepare membranes from cells expressing the receptor of interest as described for the radioligand binding assay.
2. Assay Setup: a. In a 96-well plate, add the following in order: i. Assay buffer containing GDP (to ensure G-proteins are in an inactive state). ii. A dilution series of this compound (or a known agonist as a positive control). iii. The membrane preparation. b. Pre-incubate to allow the compound to bind to the receptor. c. Initiate the reaction by adding [³⁵S]GTPγS.
3. Incubation and Filtration: a. Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for [³⁵S]GTPγS binding. b. Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration, as described previously.
4. Detection and Data Analysis: a. Count the radioactivity on the filters. b. Plot the specific binding of [³⁵S]GTPγS as a function of the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximum response relative to a standard full agonist).
Experimental Protocol: cAMP Accumulation Assay
This protocol describes a common method for measuring changes in intracellular cAMP levels.[13][16][17]
1. Cell Culture and Treatment: a. Seed cells expressing the receptor of interest in a 96-well plate. b. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. c. Add a dilution series of this compound. d. Stimulate all wells (except for the basal control) with an adenylyl cyclase activator like forskolin.
2. Cell Lysis and cAMP Detection: a. After incubation, lyse the cells to release the intracellular cAMP. b. Measure the cAMP concentration in the cell lysates using a commercially available kit (e.g., a competitive immunoassay or a bioluminescence-based assay).
3. Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Determine the cAMP concentration in each sample from the standard curve. c. Plot the cAMP concentration as a function of the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 (for inhibition of forskolin-stimulated cAMP production) and the maximum percent inhibition.
Data Presentation: this compound Functional Activity Profile
The following table presents hypothetical data from functional assays, complementing the binding affinity data.
| Receptor Target | GTPγS Binding (EC50, nM) | GTPγS Binding (Emax %) | cAMP Inhibition (IC50, nM) |
| Delta-Opioid (DOR) | 50 | 85% (Partial Agonist) | 75 |
| Mu-Opioid (MOR) | 550 | 40% (Weak Partial Agonist) | 800 |
| Kappa-Opioid (KOR) | >10,000 | No significant activity | >10,000 |
Interpretation: This hypothetical functional data suggests that this compound is a partial agonist at the delta-opioid receptor, with significantly weaker partial agonist activity at the mu-opioid receptor and no functional activity at the kappa-opioid receptor at the concentrations tested. This functional selectivity profile is consistent with the binding selectivity observed previously.
IV. Conclusion: Synthesizing the Data for a Complete Selectivity Profile
By employing a multi-tiered approach that combines direct binding assays with functional readouts, a comprehensive and reliable selectivity profile for this compound can be established. The hypothetical data presented in this guide illustrates a compound with promising selectivity for the delta-opioid receptor. It demonstrates not only a higher binding affinity for DOR but also a more potent and efficacious functional response at this target compared to other opioid receptor subtypes and unrelated CNS receptors. This rigorous, data-driven assessment is crucial for informing the next steps in the drug discovery and development pipeline.
References
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
- cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]
- Radioligand Binding Assay. Gifford Bioscience. [Link]
- Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
- Radioligand binding methods: practical guide and tips. PubMed. [Link]
- Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology. [Link]
- GTPγS Binding Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]
- The Hasubanan and Acutumine Alkaloids. ScienceDirect. [Link]
- Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. [Link]
- Principles of commonly used cAMP assays.
- The Hasubanan and Acutumine Alkaloids. PubMed. [Link]
- The Hasubanan and Acutumine Alkaloids | Request PDF.
- Four ways to measure selectivity.
- GTPγS Binding Assay.
- Development of Enantioselective Synthetic Routes to the Hasubanan and Acutumine Alkaloids. The Journal of Organic Chemistry. [Link]
- Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica.
- Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. cAMP-Glo™ Assay Protocol [promega.sg]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. cAMP-Glo™ Assay [promega.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking Protostephanine: A Preclinical Workflow for Uncharacterized Natural Products
This guide provides a comprehensive framework for the preclinical evaluation of Protostephanine, a natural alkaloid with a defined chemical structure but largely unexplored biological activities. For researchers, scientists, and drug development professionals, the journey of translating a novel natural product from the bench to potential clinical relevance is both exciting and challenging. This document outlines a systematic, multi-stage workflow designed to thoroughly characterize the bioactivity of this compound, identify its molecular targets, and benchmark its performance against established standard-of-care compounds in relevant therapeutic areas. By adhering to the principles of scientific integrity and providing detailed, validated protocols, this guide aims to equip you with the necessary tools to unlock the therapeutic potential of this intriguing molecule.
Introduction: The Enigma of this compound
This compound is a tetracyclic alkaloid isolated from Stephania japonica. While its synthesis has been described in the scientific literature, a significant gap remains in our understanding of its pharmacological properties. This lack of data presents a unique opportunity for discovery, but also necessitates a robust and unbiased approach to its preclinical evaluation. This guide, therefore, uses this compound as a case study to illustrate a comprehensive benchmarking strategy applicable to other uncharacterized natural products.
The Strategic Workflow: From In Vitro Screening to In Vivo Benchmarking
The path to characterizing a novel compound like this compound can be systematically navigated through a four-stage process. Each stage is designed to build upon the findings of the previous one, ensuring a logical and evidence-based progression of research.
Caption: A four-stage preclinical workflow for this compound.
Stage 1: In Vitro Bioactivity Screening
The initial step is to cast a wide net to identify potential therapeutic areas where this compound may exert a biological effect. This is achieved through a panel of well-established in vitro assays.
Experimental Protocols:
A. Cytotoxicity Screening using MTT Assay
This assay determines the effect of this compound on the metabolic activity of cancer cell lines, providing a measure of its cytotoxic potential.[1][2][3]
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.[4]
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours.
-
Add 10 µL of 12 mM MTT stock solution to each well and incubate at 37°C for 4 hours.[5]
-
Add 100 µL of the SDS-HCl solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[3]
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
B. Anti-inflammatory Activity in LPS-Stimulated Macrophages
This assay assesses the ability of this compound to suppress the inflammatory response in macrophages.[6][7]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.[4]
-
Collect the cell culture supernatant.
-
Measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.[4][8]
-
C. NF-κB Signaling Pathway Activation
The NF-κB pathway is a key regulator of inflammation and cell survival.[9][10] This assay determines if this compound's anti-inflammatory effects are mediated through this pathway.[11][12]
-
Method: Use a reporter gene assay where a luciferase gene is under the control of an NF-κB response element.
-
Protocol:
-
Transfect cells (e.g., HEK293T) with the NF-κB luciferase reporter plasmid.
-
Treat the cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Lyse the cells and measure luciferase activity. A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.
-
| In Vitro Screening Assay | Purpose | Key Readouts |
| MTT Cytotoxicity Assay | To assess the anti-proliferative effect on cancer cells. | IC50 values. |
| LPS-Stimulated Macrophage Assay | To evaluate anti-inflammatory properties. | Levels of NO, TNF-α, IL-6. |
| NF-κB Reporter Assay | To determine the effect on a key inflammatory signaling pathway. | Luciferase activity. |
Stage 2: Target Identification and Mechanism of Action (MoA) Elucidation
Once a significant bioactivity is confirmed in Stage 1, the next crucial step is to identify the direct molecular target(s) of this compound. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.[13][14][15]
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry[16][17]
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) without compromising its bioactivity.
-
Immobilization: Covalently attach the biotinylated this compound to streptavidin-coated agarose beads.
-
Cell Lysate Preparation: Prepare a protein lysate from the cells that showed the most significant response in Stage 1.
-
Affinity Pull-down: Incubate the this compound-coated beads with the cell lysate to allow for binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
SDS-PAGE and In-Gel Digestion: Separate the eluted proteins by SDS-PAGE, visualize the protein bands, and excise them from the gel. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Protein Identification: Identify the proteins by searching the obtained peptide fragmentation data against a protein database.
Once potential targets are identified, further experiments, such as Western blotting, siRNA-mediated gene silencing, or enzymatic assays, should be conducted to validate the interaction and elucidate the precise mechanism of action.
Stage 3: In Vivo Validation
With a confirmed in vitro bioactivity and a potential mechanism of action, the next step is to evaluate the efficacy and safety of this compound in a relevant animal model.[16]
Example In Vivo Study Designs:
A. Breast Cancer Xenograft Model
If this compound showed significant cytotoxicity against breast cancer cells in Stage 1, a xenograft mouse model is appropriate.[17][18]
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).[19]
-
Procedure:
-
Subcutaneously inject human breast cancer cells (e.g., MCF-7) into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).[20]
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) for a defined period.
-
Monitor tumor growth by measuring tumor volume with calipers.
-
At the end of the study, euthanize the mice and collect tumors and major organs for histopathological and toxicological analysis.
-
B. Collagen-Induced Arthritis (CIA) Model for Rheumatoid Arthritis
If this compound demonstrated potent anti-inflammatory activity, the CIA mouse model, which mimics human rheumatoid arthritis, is a suitable choice.[21][22][23]
-
Animal Model: DBA/1 mice, which are genetically susceptible to CIA.[24]
-
Procedure:
-
Induce arthritis by immunizing the mice with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[25]
-
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) after 21 days.[25]
-
Once arthritis develops, randomize the mice into treatment groups.
-
Administer this compound daily.
-
Monitor the severity of arthritis using a clinical scoring system that assesses paw swelling and inflammation.[26]
-
| In Vivo Model | Therapeutic Area | Key Efficacy Endpoints | Safety/Toxicity Endpoints |
| Breast Cancer Xenograft | Oncology | Tumor growth inhibition, survival analysis. | Body weight changes, organ histology, blood chemistry. |
| Collagen-Induced Arthritis | Inflammation/Autoimmunity | Clinical arthritis score, paw swelling, joint histology. | Body weight changes, organ histology, blood chemistry. |
Stage 4: Head-to-Head Benchmarking Against Standard-of-Care
The final stage of this preclinical evaluation is to directly compare the efficacy and safety of this compound with current standard-of-care (SoC) treatments for the identified therapeutic area.[2] This provides a crucial context for its potential clinical utility.
Example Head-to-Head Study Designs:
A. Benchmarking in Breast Cancer
-
Standard-of-Care: For ER-positive breast cancer, a common treatment is an anti-estrogen therapy like letrozole.[28]
-
Study Design:
-
Groups: 1) Vehicle Control, 2) Letrozole, 3) this compound, 4) this compound + Letrozole.
-
Animal Model: MCF-7 xenograft model in ovariectomized nude mice supplemented with estrogen.
-
Endpoints: Compare tumor growth inhibition, and potential for synergistic effects. Assess toxicity profiles.
-
B. Benchmarking in Rheumatoid Arthritis
-
Standard-of-Care: Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) for RA.[29]
-
Study Design:
-
Groups: 1) Vehicle Control, 2) Methotrexate, 3) this compound, 4) this compound + Methotrexate.
-
Animal Model: Collagen-Induced Arthritis (CIA) in DBA/1 mice.[30]
-
Endpoints: Compare the reduction in clinical arthritis scores, paw swelling, and joint damage. Evaluate for any additive or synergistic anti-inflammatory effects and comparative toxicity.
-
| Therapeutic Area | This compound Group(s) | Standard-of-Care Group | Key Comparative Endpoints |
| ER+ Breast Cancer | This compound, this compound + Letrozole | Letrozole | Tumor growth inhibition, toxicity, synergy. |
| Rheumatoid Arthritis | This compound, this compound + Methotrexate | Methotrexate | Reduction in arthritis score, joint damage, toxicity. |
Conclusion: A Pathway to Discovery
The journey of characterizing a novel natural product like this compound is a meticulous process that demands a systematic and multi-faceted approach. The four-stage workflow presented in this guide provides a robust framework for researchers to thoroughly investigate its biological activities, elucidate its mechanism of action, and critically evaluate its therapeutic potential against current standards of care. By following these evidence-based protocols and maintaining scientific rigor, the scientific community can effectively unlock the secrets held within uncharacterized natural products and pave the way for the development of next-generation therapeutics.
References
- Chondrex, Inc. (n.d.). A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice.
- Karper, S., et al. (2022). Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. STAR Protocols.
- Rosloniec, E. F., et al. (2010). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol.
- AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice.
- Brand, D. D., et al. (2007). Collagen-induced arthritis. Nature Protocols.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
- Sharpless, N. E., & DePinho, R. A. (2007). Drug Efficacy Testing in Mice. Nature Reviews Drug Discovery.
- protocols.io. (2023). Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General).
- Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. Bio-protocol.
- Crown Bioscience. (2024). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study.
- Defence Research and Development Canada. (2004). Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions.
- Pal, D., et al. (2025). In vivo cancer modeling using mouse models. Methods in Cell Biology.
- RayBiotech. (n.d.). NF-kappaB Signaling Pathway.
- National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay Guidance Manual.
- Van Vleet, T. R., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology.
- Laflamme, G., et al. (2012). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols.
- de Moraes, M. C., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry.
- National Center for Biotechnology Information. (2012). Figure 2: [Activation of NF-κB Signaling Pathway...].
- Bendele, A. (2025). Animal models of rheumatoid arthritis. ResearchGate.
- All, A., et al. (2022). Large Animal Models of Breast Cancer. Frontiers in Oncology.
- West Virginia University IACUC. (2023). WVU IACUC Model Guidance Sheet: Rheumatoid Arthritis.
- Filmetrics. (n.d.). Affinity Capture-Mass Spectrometry.
- Innovation News Network. (2026). Megestrol acetate may boost breast cancer therapy.
- Eur. Chem. Bull. (2023). ANIMAL MODELS FOR BREAST CANCER STUDIES AND THEIR APPLICATION IN DRUG DEVELOPMENT.
- AnimalResearch.info. (2023). Breast cancer.
- Kim, J. M., et al. (2015). The use of animal models in rheumatoid arthritis research. Journal of Rheumatic Diseases.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Kim, H. J., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics.
- Vingsbo-Lundberg, C., et al. (2016). Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. PLoS ONE.
- Tung, Y. T., et al. (2018). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules.
- Renda, G., et al. (2022). Anti-Inflammatory Activity of Bryophytes Extracts in LPS-Stimulated RAW264.7 Murine Macrophages. Plants.
- Butkhup, L., et al. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants.
- Holmdahl, R., et al. (2001). What Animal Models are Best to Test Novel Rheumatoid Arthritis Therapies?. Arthritis Research & Therapy.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. brjac.com.br [brjac.com.br]
- 16. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. gachpatna.org.in [gachpatna.org.in]
- 18. Breast cancer [animalresearch.info]
- 19. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
- 20. dctd.cancer.gov [dctd.cancer.gov]
- 21. chondrex.com [chondrex.com]
- 22. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.amsbio.com [resources.amsbio.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. animal.research.wvu.edu [animal.research.wvu.edu]
- 27. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 28. innovationnewsnetwork.com [innovationnewsnetwork.com]
- 29. researchgate.net [researchgate.net]
- 30. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Statistical Validation of Bioassays for Protostephanine: Ensuring Data Integrity and Reproducibility
For researchers, scientists, and drug development professionals, the journey from a promising bioactive compound to a potential therapeutic is paved with rigorous testing and validation. Protostephanine, a member of the diverse isoquinoline alkaloid family, represents such a compound with unexplored potential. Given the broad spectrum of biological activities associated with isoquinoline alkaloids—ranging from neuroprotective to antitumor effects—a robust and statistically sound bioassay strategy is paramount to elucidating its mechanism of action and therapeutic promise.
This guide provides a comprehensive framework for the statistical validation of bioassay results for this compound. Moving beyond a simple recitation of protocols, we will delve into the rationale behind assay selection, the intricacies of experimental design, and the statistical methodologies required to ensure that your data is not only accurate but also reproducible and defensible.
Part 1: A Proposed Panel of Bioassays for the Characterization of this compound
Given that specific bioassays for this compound are not yet widely established in the scientific literature, we propose a multi-faceted approach based on the known biological activities of structurally related isoquinoline alkaloids. This panel is designed to cast a wide net, exploring potential cytotoxic, neuroactive, and enzyme-inhibitory properties.
Assessing Cytotoxic Potential: The MTT Assay
Many natural products, including isoquinoline alkaloids, exhibit cytotoxic effects against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational and widely used colorimetric assay to assess cell metabolic activity, which can be an indicator of cell viability and proliferation.
Causality Behind Experimental Choice: A reduction in the metabolic activity of cancer cells upon treatment with this compound could indicate a potential anticancer effect, warranting further investigation into apoptotic or necrotic cell death pathways.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the this compound solutions and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Investigating Neuroactivity: Acetylcholinesterase Inhibition Assay
Several isoquinoline alkaloids have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.
Causality Behind Experimental Choice: If this compound inhibits AChE, it could suggest a potential role in modulating cholinergic neurotransmission and a possible therapeutic application in neurodegenerative diseases.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add 25 µL of varying concentrations of this compound, 125 µL of DTNB, and 25 µL of AChE solution. Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add 25 µL of ATCI to initiate the reaction.
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound. The IC50 value (concentration causing 50% inhibition) can then be determined.
Exploring Receptor Interactions: Dopamine D2 Receptor Binding Assay
The central nervous system is a common target for alkaloids. Dopamine receptors, particularly the D2 subtype, are implicated in various neurological and psychiatric disorders. A competitive binding assay can determine if this compound interacts with this key receptor.
Causality Behind Experimental Choice: Binding of this compound to the dopamine D2 receptor would strongly suggest a direct interaction with the dopaminergic system, opening avenues for research into its potential effects on conditions like Parkinson's disease or schizophrenia.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
-
Membrane Preparation: Utilize a commercially available cell membrane preparation expressing the human dopamine D2 receptor.
-
Competitive Binding: In a 96-well filter plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]-Spiperone) and varying concentrations of this compound.
-
Incubation and Washing: Incubate at room temperature to reach equilibrium. Wash the plate to remove unbound ligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the displacement of the radiolabeled ligand by this compound and calculate the Ki (inhibition constant).
Part 2: The Cornerstone of Confidence: Statistical Validation of Bioassay Results
The generation of experimental data is only the first step. To ensure that the results are meaningful and reliable, a thorough statistical validation of the bioassay is essential. The principles outlined in the ICH Q2(R1) guideline provide a robust framework for this process.[1][2][3][4]
Key Validation Parameters
The following parameters are critical for validating the performance of a bioassay:
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is typically expressed as the coefficient of variation (%CV).
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Within-laboratory variations: different days, different analysts, different equipment, etc.
-
-
Linearity: The ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample.
-
Range: The interval between the upper and lower concentration (amounts) of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
A Workflow for Statistical Validation
The following diagram illustrates a typical workflow for the statistical validation of a bioassay:
Caption: A typical workflow for bioassay validation.
Data Presentation and Interpretation
Quantitative data from validation experiments should be summarized in clear and concise tables.
Table 1: Example of Linearity and Range Data for an MTT Assay
| This compound (µM) | Absorbance (Mean) | Standard Deviation | %CV |
| 100 | 0.25 | 0.02 | 8.0 |
| 50 | 0.52 | 0.04 | 7.7 |
| 25 | 0.85 | 0.06 | 7.1 |
| 12.5 | 1.15 | 0.08 | 6.9 |
| 6.25 | 1.35 | 0.09 | 6.7 |
| 0 (Vehicle) | 1.50 | 0.10 | 6.7 |
Linearity Analysis: A linear regression of the mean absorbance against the concentration of this compound would be performed. The coefficient of determination (R²) should be close to 1 (typically >0.98) to demonstrate linearity.
Table 2: Example of Precision Data (Intermediate Precision)
| Concentration (µM) | Analyst 1 (Mean % Inhibition) | Analyst 2 (Mean % Inhibition) | Overall Mean | %CV |
| 50 | 85.2 | 84.5 | 84.85 | 0.6 |
| 25 | 48.9 | 50.1 | 49.5 | 1.7 |
| 10 | 20.3 | 19.8 | 20.05 | 1.8 |
Precision Analysis: The %CV for the measurements between analysts should be within the predefined acceptance criteria (e.g., <15%) to demonstrate intermediate precision.
Signaling Pathways and Experimental Workflow Visualization
Visualizing the potential mechanism of action and the experimental workflow can aid in understanding the experimental design.
Potential Signaling Pathway for an Acetylcholinesterase Inhibitor:
Caption: Inhibition of AChE by this compound.
Experimental Workflow for a Receptor Binding Assay:
Caption: Workflow for a competitive receptor binding assay.
Conclusion
The successful characterization of a novel compound like this compound hinges on the quality and reliability of the bioassay data. By employing a scientifically justified panel of bioassays and adhering to rigorous statistical validation principles, researchers can build a strong foundation of evidence for its biological activity. This guide provides a roadmap for this critical process, emphasizing the importance of understanding the "why" behind the "how" of experimental design and data analysis. Through this meticulous approach, the scientific community can confidently unlock the potential of new therapeutic agents.
References
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][1][4][5]
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][2]
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][3]
- BioProcess International.
- BEBPA.
Sources
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
- 3. Methylxanthines stimulate calcium transport and inhibit cyclic nucleotide phosphodiesterases in abalone sperm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
Safety Operating Guide
Navigating the Unseen Threat: A Comprehensive Guide to the Safe Disposal of Protostephanine
For the diligent researcher pushing the boundaries of science, the novel compounds we handle are tools of discovery. Yet, with innovation comes the responsibility of ensuring safety, not just for ourselves but for our environment. Protostephanine, a member of the potent Stephania alkaloid family, is one such compound that demands our utmost respect, not only in its application but critically, in its disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in the principles of chemical safety and regulatory compliance.
The First Principle: Proactive Hazard Assessment
Inferred Hazard Profile of this compound:
| Property | Inferred Value/Characteristic | Source of Inference |
| Chemical Class | Alkaloid | Botanical origin from Stephania species[1] |
| Physical State | Likely a solid (crystalline) at room temperature | General property of many isolated alkaloids |
| Potential Toxicity | High; handle as a potent compound | General toxicological profile of alkaloids[2] |
| Reactivity | Potential for incompatibility with strong oxidizing agents and strong acids/bases. | General chemical reactivity of alkaloids[3][4][5][6][7] |
| Environmental Hazard | Assumed to be harmful to aquatic life with long-lasting effects. | Precautionary principle for potent bioactive compounds |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the containment and deactivation of its potential hazards. The following workflow is designed to be a self-validating system, minimizing risk at each stage.
Caption: Disposal workflow for this compound waste.
Experimental Protocol for Waste Handling and Disposal
1. Waste Segregation at the Source:
-
Rationale: Preventing the cross-contamination of different waste streams is crucial for safe and compliant disposal. Mixing incompatible chemicals can lead to dangerous reactions.
-
Procedure:
-
Solid Waste: All non-sharp items contaminated with this compound, such as gloves, bench paper, and disposable lab coats, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions, solvent rinses, and any other liquid containing this compound should be collected in a separate, compatible, and leak-proof container.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be immediately placed in a designated, puncture-resistant sharps container.
-
2. Proper Labeling and Containment:
-
Rationale: Accurate labeling is a cornerstone of safe chemical handling and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[8]
-
Procedure:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
List all components of a mixture, including solvents.
-
Indicate the approximate concentration or quantity.
-
Use appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
Ensure all containers are kept securely sealed when not in use.
-
3. Accumulation in a Satellite Accumulation Area (SAA):
-
Rationale: SAAs are designated locations within the laboratory where hazardous waste can be safely stored temporarily before being moved to a central storage area.
-
Procedure:
-
Store all this compound waste containers in a designated SAA.
-
The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Segregate this compound waste from other incompatible waste streams (e.g., strong acids, bases, and oxidizers).
-
4. Final Disposal by a Licensed Contractor:
-
Rationale: The final disposal of hazardous waste must be conducted by a licensed and reputable hazardous waste disposal company to ensure compliance with all federal, state, and local regulations.
-
Procedure:
-
Arrange for the collection of this compound waste by your institution's designated hazardous waste management service.
-
Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
-
The primary method of disposal for potent organic compounds like this compound is typically high-temperature incineration at a permitted facility. This method ensures the complete destruction of the hazardous compound.
-
Spill Management: Immediate and Decisive Action
In the event of a this compound spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and alert your colleagues and the laboratory supervisor.
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Consult the SDS (or Inferred Hazard Profile): If an SDS is available, consult it for specific spill cleanup instructions. In its absence, treat the spill as highly toxic.
-
Don Appropriate PPE: At a minimum, this should include a lab coat, safety goggles, and two pairs of nitrile gloves. For larger spills, a respirator may be necessary.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.
-
For liquid spills: Use an appropriate chemical absorbent to contain the spill.
-
-
Clean the Spill:
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water wash. Collect all cleaning materials as hazardous waste.
-
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
The Logic of Compliance: A Visual Guide
The regulatory landscape for hazardous waste disposal is complex. The following diagram illustrates the logical flow of compliance for managing this compound waste.
Caption: Regulatory compliance flowchart for this compound disposal.
By adhering to these rigorous procedures, researchers can confidently handle and dispose of this compound, ensuring a safe laboratory environment and upholding their commitment to environmental stewardship. The principles outlined in this guide are not merely suggestions but are foundational to responsible scientific practice.
References
- Chemical Incompatibility of the Drug. Slideshare.
- Pharmaceutical Incompatibilities B.Pharmacy PDF Download Notes. HK Technical.
- Alkaloidal incompatibility is a type of A. Physical incompatibility B. Chemical incompatibility C. - Brainly.in. Brainly.in.
- Chemical Incompatibility - All the examples explained - A quick revision. YouTube.
- CHEMICAL INCOMPATIBILITY. Googleapis.com.
- Pharmaceutical Industry: Hazardous Waste Generation, Treatment, and Disposal. EPA NEPAL.
- Safety Data Sheet.
- Disposal of Poisonous Plants. Ask Extension.
- Balancing Harvest and Preservation: Ethical and Environmental Impacts of Alkaloid Extraction.
- FINAL Hazardous Waste Guidance Document. Colorado.gov.
- Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology. PubMed.
- Preparative separation of isoquinoline alkaloids from Stephania yunnanensis by pH-zone-refining counter-current chromatography. ResearchGate.
- Sustainable Extraction of the Tetrahydropalmatine Alkaloid from Stephania rotunda Lour. Tubers Using Eco-Friendly Solvent Systems. PMC.
- Plant Alkaloids Toxicity. StatPearls.
Sources
- 1. Alkaloids in genus stephania (Menispermaceae): A comprehensive review of its ethnopharmacology, phytochemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical incompatibility of the drug | PPTX [slideshare.net]
- 4. Pharmaceutical Incompatibilities B.Pharmacy PDF Download Notes - HK Technical [hktechnical.com]
- 5. brainly.in [brainly.in]
- 6. youtube.com [youtube.com]
- 7. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]
- 8. med.colorado.gov [med.colorado.gov]
A Proactive Defense: A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Protostephanine
In the landscape of innovative drug development, novel alkaloids like Protostephanine represent a frontier of therapeutic potential. As researchers and scientists, our pursuit of discovery must be anchored by an unwavering commitment to safety. This compound, a bisbenzylisoquinoline alkaloid with an incompletely characterized toxicological profile, demands our utmost respect and a meticulously planned approach to handling. This guide is designed to provide not just a set of instructions, but a deep, logic-driven framework for utilizing Personal Protective Equipment (PPE). It is a system built on the principles of proactive containment and risk mitigation, ensuring that your focus remains on the science, secured by a foundation of safety.
PART 1: The Risk Profile - Why this compound Requires Advanced Precautions
The primary challenge in handling a research compound like this compound is the absence of comprehensive toxicity data and established Occupational Exposure Limits (OELs).[1][2][3] In such cases, a precautionary principle is the only responsible path forward. We must treat the compound as highly potent and potentially cytotoxic. The primary routes of occupational exposure are:
-
Inhalation: Fine powders can easily become aerosolized during weighing, transfer, or sonication, leading to inhalation and systemic absorption.
-
Dermal Contact: Direct skin contact with the compound or contaminated surfaces can lead to absorption.
-
Ingestion: Accidental ingestion can occur through contact with contaminated hands.
Therefore, our PPE strategy is not merely a suggestion; it is an essential barrier system designed to interrupt these exposure pathways.[4][5]
PART 2: The Essential PPE Ensemble: A Multi-Layered Defense
The selection of PPE is dictated by a risk assessment of the specific procedures being performed.[6] Operations involving dry powders or those that generate aerosols require a higher level of protection than handling dilute solutions.
Because of the risk of inhaling fine, potent particulates, respiratory protection is mandatory. Surgical masks are insufficient as they do not protect the wearer from inhaling hazardous aerosols.[7][8]
-
Minimum Requirement (Low-Energy Operations): For tasks like weighing small quantities inside a chemical fume hood or preparing solutions, a NIOSH-certified N100 or P100 respirator is essential. These filter at least 99.97% of airborne particles.
-
Recommended for High-Energy Operations: For any procedure with a higher risk of aerosol generation (e.g., sonicating, milling, or cleaning spills), a Powered Air-Purifying Respirator (PAPR) is the authoritative choice. A PAPR creates positive pressure, providing a superior protection factor and reducing the risk of exposure.[1]
Expert Insight: The causality behind this choice is clear: fine alkaloid powders can remain suspended in the air, bypassing lesser forms of protection. A PAPR system provides a robust barrier, especially during extended procedures or in the event of an unexpected release.[1]
-
Chemical Splash Goggles: These are mandatory and must provide a complete seal around the eyes. Standard safety glasses offer inadequate protection from airborne powders or splashes.
-
Full Face Shield: A face shield must be worn over safety goggles. This provides a second layer of defense, protecting the entire face from splashes and particulate matter.[7][9]
Skin contact is a significant exposure risk.[7] A single glove can fail without being noticed.
-
Double Nitrile Gloves: The standard protocol for handling potent compounds is to wear two pairs of nitrile gloves.[9] The outer glove should be of a greater thickness (e.g., >0.45mm) and should be removed and replaced immediately upon known or suspected contamination.[4]
-
Glove Specifications: Ensure the gloves are rated for chemical and cytotoxic drug handling (Category III). The outer glove cuff should be pulled over the sleeve of the lab coat or gown.
Expert Insight: This self-validating system ensures that if the outer glove is breached, the inner glove provides a continuous barrier, allowing the user to safely remove the compromised outer layer and re-glove without breaking containment.
-
Disposable Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[8][9] This protects personal clothing and prevents the transfer of contamination outside the lab.
-
Shoe Covers: Disposable shoe covers must be worn to prevent tracking contamination out of the designated work area.
PART 3: Procedural Integrity - Donning and Doffing Protocols
The sequence of putting on and removing PPE is critical to prevent self-contamination. The guiding principle for doffing is "dirty-to-dirty" and "clean-to-clean."
Donning (Putting On) Sequence:
-
Shoe Covers: Don first.
-
Inner Gloves: Don the first pair of gloves.
-
Gown: Put on the disposable gown, ensuring complete coverage.
-
Respirator: Fit test and don the N100/P100 respirator or PAPR hood.
-
Goggles and Face Shield: Put on goggles first, then the face shield.
-
Outer Gloves: Don the second, heavier pair of gloves, ensuring the cuffs go over the gown's sleeves.
Doffing (Taking Off) Sequence:
-
Shoe Covers: Remove in the designated doffing area.
-
Outer Gloves: Peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste bin.
-
Gown: Remove the gown by rolling it away from the body and turning it inside out.
-
Goggles and Face Shield: Remove from the back of the head, avoiding touching the front surface.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves, turning them inside out.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.
PART 4: Operational Plans and Disposal
All disposable PPE used while handling this compound must be treated as hazardous waste.
-
Disposal: Immediately upon doffing, place all items into a clearly labeled, sealed hazardous waste container for incineration.[4]
-
Spill Management: In the event of a spill, the area must be secured. Personnel cleaning the spill must wear the highest level of protection, including a PAPR, disposable coveralls, and double gloves.[4][7] Use a spill kit specifically designed for cytotoxic compounds.
| Task / Operation | Required Respiratory Protection | Required Eye/Face Protection | Required Hand Protection | Required Body Protection |
| Weighing/Solution Prep (in hood) | N100/P100 Half-Mask Respirator | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown, Shoe Covers |
| Sonication, Milling, Transfer | Powered Air-Purifying Respirator (PAPR) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Disposable Gown, Shoe Covers |
| Large Spill Cleanup | Powered Air-Purifying Respirator (PAPR) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves | Disposable Coveralls, Shoe Covers |
This structured approach to PPE is your most vital tool in the safe handling of potent research compounds like this compound. By understanding the rationale behind each piece of equipment and adhering strictly to procedure, you build a resilient wall of safety that protects you, your colleagues, and the integrity of your research.
References
- Safe handling of cytotoxics: guideline recommend
- Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla.Nottingham University Hospitals NHS Trust.[Link]
- Handling cytotoxic m
- Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide.SureCalm.[Link]
- Handling & Processing of Potent Compounds: A Holistic Approach.
- Guidelines on Handling Hazardous Drugs.ASHP (American Society of Health-System Pharmacists).[Link]
- Safety first: Considerations when formulating high potency compounds.Siegfried AG.[Link]
- Safe Handling of Highly Potent Substances.GMP Journal.[Link]
- Managing Risks with Potent Pharmaceutical Products.Pharmaceutical Processing World.[Link]
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
- Approaches for setting occupational exposure limits in the pharmaceutical industry.
- Occupational Exposure Limits for Chemicals.NIH Office of Research Services.[Link]
Sources
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. researchgate.net [researchgate.net]
- 3. ors.od.nih.gov [ors.od.nih.gov]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. content.siegfried.ch [content.siegfried.ch]
- 6. pharmtech.com [pharmtech.com]
- 7. ipservices.care [ipservices.care]
- 8. ashp.org [ashp.org]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
